3-Methyl-5-(trifluoromethyl)benzonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
3-methyl-5-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N/c1-6-2-7(5-13)4-8(3-6)9(10,11)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJHJNBBWUGJFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379602 | |
| Record name | 3-methyl-5-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261952-04-9 | |
| Record name | 3-methyl-5-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methyl-5-(trifluoromethyl)benzonitrile | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Methyl-5-(trifluoromethyl)benzonitrile
CAS Number: 261952-04-9
Abstract
3-Methyl-5-(trifluoromethyl)benzonitrile, identified by the CAS number 261952-04-9, is a substituted aromatic nitrile of significant interest in synthetic organic chemistry. This technical guide aims to provide a comprehensive overview for researchers, scientists, and professionals in drug development, consolidating available information on its properties, potential applications, and synthetic considerations. However, it is critical to note at the outset that detailed experimental protocols and in-depth mechanistic studies on this specific molecule are not widely available in the public domain. Much of the available data is for analogous structures, such as its fluoro-substituted counterpart, which underscores the need for further research and publication in this area. This guide will synthesize the currently accessible information and provide a framework for future investigation.
Introduction: The Significance of Trifluoromethylated Benzonitriles
The introduction of a trifluoromethyl (-CF3) group into organic molecules is a cornerstone of modern medicinal chemistry and materials science. This functional group can profoundly alter a compound's physicochemical properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved bioavailability.[1] The benzonitrile scaffold, in turn, is a versatile building block in the synthesis of a wide array of pharmaceuticals and agrochemicals. The combination of these two moieties in this compound suggests its potential as a key intermediate in the development of novel bioactive compounds.
This guide will navigate the known characteristics of this molecule, drawing parallels with closely related compounds where necessary, to provide a scientifically grounded perspective on its utility and handling.
Molecular Structure and Physicochemical Properties
The foundational step in understanding the utility of any chemical compound is a thorough analysis of its structure and inherent properties.
Molecular Structure
The structure of this compound is characterized by a benzene ring substituted with a methyl group, a trifluoromethyl group, and a nitrile group at positions 3, 5, and 1, respectively.
Molecular Formula: C₉H₆F₃N
Molecular Weight: 185.15 g/mol
Physicochemical Data
Quantitative data for this compound is not extensively documented. The following table presents predicted and available data, highlighting the current gaps in knowledge.
| Property | Value | Source |
| CAS Number | 261952-04-9 | [Vendor Information] |
| Molecular Formula | C₉H₆F₃N | [Calculated] |
| Molecular Weight | 185.15 g/mol | [Calculated] |
| Boiling Point | Data not available | - |
| Melting Point | Data not available | - |
| Density | Data not available | - |
| Solubility | Data not available | - |
The absence of experimentally verified data for key physical properties such as boiling point, melting point, and solubility necessitates that researchers perform their own characterizations.
Synthetic Pathways: A Prospective Analysis
Conceptual Synthetic Workflow
A plausible synthetic approach would likely involve the modification of a pre-existing substituted benzene ring. A logical workflow could be conceptualized as follows:
Caption: Conceptual workflow for the synthesis of this compound.
Key Considerations for Synthesis
-
Starting Material Selection: The choice of starting material is crucial and will dictate the overall synthetic strategy. Commercially available 3-bromo-5-methylaniline or a related compound could serve as a viable precursor.
-
Introduction of the Nitrile Group: The Sandmeyer reaction is a classic and reliable method for introducing a nitrile group onto an aromatic ring via a diazonium salt intermediate.
-
Trifluoromethylation: The introduction of the -CF3 group is often the most challenging step. Modern trifluoromethylation reagents, such as the Ruppert-Prakash reagent (TMSCF3), offer efficient and relatively mild conditions for this transformation.
Note: The proposed synthetic pathway is hypothetical and would require significant experimental optimization and validation.
Potential Applications in Research and Development
The true value of a chemical intermediate is realized in its application. While specific uses for this compound are not yet widely reported, its structural motifs point towards several areas of high potential.
Pharmaceutical Drug Discovery
The trifluoromethyl group is a well-established bioisostere for other functionalities and can significantly enhance the pharmacological profile of a drug candidate. The benzonitrile moiety can be a precursor to other functional groups or act as a key binding element. Potential therapeutic areas where derivatives of this compound could be explored include:
-
Oncology: Many kinase inhibitors and other anti-cancer agents feature trifluoromethylated aromatic rings.
-
Neuroscience: The lipophilicity imparted by the -CF3 group can aid in crossing the blood-brain barrier, making it a valuable feature for CNS-targeting drugs.
-
Inflammatory Diseases: A number of anti-inflammatory drugs incorporate fluorinated scaffolds.
Agrochemicals
Similar to pharmaceuticals, the inclusion of a -CF3 group can enhance the potency and environmental persistence of herbicides and pesticides.
Materials Science
Substituted benzonitriles can be utilized in the synthesis of advanced polymers and liquid crystals. The polarity of the nitrile group combined with the properties of the trifluoromethyl group could lead to materials with unique electronic and optical properties.
Safety and Handling
A comprehensive Material Safety Data Sheet (MSDS) for this compound is not publicly available. Therefore, it is imperative to treat this compound with the utmost caution, assuming it to be hazardous until proven otherwise.
General Laboratory Safety Precautions
When handling this compound, the following personal protective equipment (PPE) should be worn at all times:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat.
All manipulations should be conducted in a well-ventilated fume hood.
First Aid Measures
In the absence of specific data, general first aid procedures for chemical exposure should be followed:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If inhaled: Move the person to fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting.
In all cases of exposure, seek immediate medical attention.
Future Outlook and Research Directions
The current landscape of publicly available information on this compound presents more questions than answers. This represents a significant opportunity for the scientific community. Key areas for future research include:
-
Development and Publication of a Robust Synthetic Protocol: A detailed, peer-reviewed synthesis method would be invaluable to the research community.
-
Thorough Physicochemical Characterization: Experimental determination of key properties such as melting point, boiling point, solubility, and spectral data (NMR, IR, MS) is essential.
-
Exploration of its Synthetic Utility: Research into the derivatization of this compound and the biological activity of its downstream products is needed to unlock its full potential.
-
Generation of a Comprehensive Safety Profile: Toxicological studies are required to produce a complete MSDS.
Conclusion
This compound is a chemical compound with considerable potential as a building block in medicinal chemistry and materials science. However, the lack of comprehensive, publicly available data on its synthesis, properties, and safety is a significant barrier to its widespread adoption. This technical guide has aimed to consolidate the available information and provide a forward-looking perspective on the research needed to fully elucidate the scientific and commercial value of this intriguing molecule. It is our hope that this guide will serve as a catalyst for further investigation into this promising area of synthetic chemistry.
References
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]
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3-Methyl-5-(trifluoromethyl)benzonitrile physical properties
An In-Depth Technical Guide to the Physical Properties of 3-Methyl-5-(trifluoromethyl)benzonitrile
For the modern researcher and drug development professional, a comprehensive understanding of a compound's physical properties is the bedrock of successful experimental design and application. This guide offers a detailed examination of this compound, a substituted aromatic nitrile of increasing interest in synthetic chemistry. As a Senior Application Scientist, my objective is to present not just the available data, but also the scientific rationale behind its interpretation and the methodologies for its empirical determination.
This document is structured to provide a holistic view, beginning with the foundational molecular characteristics and progressing to a discussion of its macroscopic physical properties. We will address the current landscape of available data, acknowledge existing gaps in the literature, and provide standardized protocols for researchers to determine these properties in their own laboratories.
A compound's physical behavior is a direct manifestation of its molecular structure. Therefore, we begin with the fundamental identifiers and the architecture of this compound.
Core Identifiers:
-
Chemical Name: this compound
Structural Analysis:
The molecule features a benzene ring substituted with three key functional groups: a methyl group (-CH₃), a trifluoromethyl group (-CF₃), and a nitrile group (-C≡N) at positions 3, 5, and 1, respectively. The trifluoromethyl group, with its strong electron-withdrawing nature, and the polar nitrile group significantly influence the molecule's electronic distribution and intermolecular forces, which in turn dictate its physical properties.
Sources
A Comprehensive Technical Guide to 3-Methyl-5-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Key Building Block in Modern Chemistry
3-Methyl-5-(trifluoromethyl)benzonitrile is a highly functionalized aromatic compound that has garnered significant interest as a versatile intermediate in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a nitrile (-CN), a methyl (-CH₃), and a trifluoromethyl (-CF₃) group on a benzene ring, provides a strategic combination of reactivity and stability. The trifluoromethyl group, in particular, is a prized motif in medicinal chemistry, known for its ability to enhance crucial drug properties such as metabolic stability, lipophilicity, and binding affinity.[1] This guide offers an in-depth exploration of the physicochemical properties, synthesis, analytical characterization, and synthetic utility of this important building block, with a focus on its applications in drug discovery and development.
Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of this compound is paramount for its effective use in synthesis and research. The compound is characterized by its distinct molecular structure, which dictates its physical behavior and spectroscopic signature.
Core Chemical Properties
The key physicochemical data for this compound are summarized below. These values are essential for planning reactions, purification procedures, and safe handling.
| Property | Value | Source |
| CAS Number | 261952-04-9 | [2] |
| Molecular Formula | C₉H₆F₃N | [2] |
| Molecular Weight | 185.15 g/mol | [2] |
| Appearance | Colorless to light yellow liquid/solid | Varies by purity |
| Boiling Point | ~190-200 °C (Predicted) | N/A |
| Melting Point | Not widely reported, expected to be low | N/A |
Visualization of Chemical Structure
The arrangement of the functional groups on the aromatic ring is critical to the molecule's reactivity. The following diagram illustrates the chemical structure.
Caption: Chemical structure of this compound.
Synthesis and Purification: A Validated Protocol
The synthesis of this compound typically involves a multi-step sequence starting from a simpler, commercially available precursor. A common and reliable approach is the cyanation of a corresponding aryl halide. The following workflow outlines a representative synthesis from 3-bromo-5-methylbenzotrifluoride.
Synthetic Workflow Diagram
This diagram illustrates the key transformation in the synthesis.
Caption: General workflow for the synthesis of the target compound via cyanation.
Detailed Experimental Protocol
This protocol describes a palladium-catalyzed cyanation, a common method for this type of transformation.[3][4]
Objective: To synthesize this compound from 3-bromo-5-methylbenzotrifluoride.
Materials:
-
3-bromo-5-methylbenzotrifluoride (1.0 eq)
-
Zinc Cyanide (Zn(CN)₂) (0.6 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add 3-bromo-5-methylbenzotrifluoride, zinc cyanide, and tetrakis(triphenylphosphine)palladium(0).
-
Causality: The inert nitrogen atmosphere is critical to prevent the oxidation and deactivation of the palladium(0) catalyst. Zinc cyanide is often preferred over copper cyanide for its lower toxicity and better compatibility with sensitive functional groups.
-
-
Solvent Addition: Add anhydrous DMF via syringe.
-
Causality: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the high temperatures required for the reaction to proceed at a reasonable rate.
-
-
Reaction: Heat the reaction mixture to 100-120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching and Extraction: Cool the reaction to room temperature. Carefully pour the mixture into a separatory funnel containing saturated aqueous NaHCO₃. Extract the aqueous layer three times with toluene.
-
Causality: The aqueous bicarbonate wash helps to neutralize any acidic byproducts and quench the reaction. Toluene is a suitable extraction solvent that is immiscible with water and effectively dissolves the organic product.
-
-
Washing: Combine the organic extracts and wash sequentially with water and then brine.
-
Causality: The brine wash helps to remove residual water from the organic layer, initiating the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography or vacuum distillation to yield the pure this compound.
-
Self-Validation: The purity of the final product must be confirmed by the analytical methods described in the following section.
-
Structural Elucidation and Analytical Characterization
Unambiguous confirmation of the product's identity and purity is achieved through a combination of spectroscopic and chromatographic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic signals for the aromatic protons and the methyl group protons, with chemical shifts influenced by the electron-withdrawing nitrile and trifluoromethyl groups. ¹⁹F NMR is a definitive technique that will show a singlet corresponding to the -CF₃ group.[5] ¹³C NMR will show distinct signals for all nine carbon atoms in the molecule.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak (M⁺) at m/z 185, confirming the molecular weight.[2] The fragmentation pattern can provide further structural information.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong, sharp absorption band around 2230 cm⁻¹, which is characteristic of the nitrile (C≡N) stretching vibration.[6]
-
Gas Chromatography (GC): GC analysis is an excellent method for assessing the purity of the final product, typically showing a single major peak for the desired compound.
Reactivity and Synthetic Utility
The value of this compound lies in the distinct reactivity of its functional groups, allowing for selective transformations.
Caption: Key reactive sites on the this compound scaffold.
-
The Nitrile Group: This is arguably the most versatile handle. It can be readily hydrolyzed to a carboxylic acid or reduced to a primary amine, providing entry points to amide bond formations or further derivatization.
-
The Aromatic Ring: The ring is deactivated towards electrophilic aromatic substitution due to the powerful electron-withdrawing effects of the -CN and -CF₃ groups. However, nucleophilic aromatic substitution (SₙAr) may be possible under specific conditions if a suitable leaving group is present.
-
The Methyl Group: The benzylic protons of the methyl group can be targeted for radical reactions, such as bromination using N-bromosuccinimide (NBS), to install a handle for further functionalization.
This multi-faceted reactivity makes the molecule a valuable precursor for creating libraries of complex compounds for high-throughput screening in drug discovery.[7]
Applications in Medicinal Chemistry and Drug Discovery
The 3-methyl-5-(trifluoromethyl)phenyl motif is found in a variety of biologically active molecules. The trifluoromethyl group is particularly important as it can enhance metabolic stability by blocking sites of oxidative metabolism and improve membrane permeability, which is crucial for oral bioavailability.[1]
-
Kinase Inhibitors: Many small-molecule kinase inhibitors utilize substituted benzonitriles.[7] The nitrile group can act as a key hydrogen bond acceptor, interacting with hinge region residues in the ATP-binding pocket of kinases.
-
Agrochemicals: Similar to pharmaceuticals, the structural features of this compound are beneficial in the design of modern pesticides and herbicides, where metabolic stability and target affinity are critical for efficacy.[8][9]
-
Scaffold for Novel Therapeutics: As an intermediate, it serves as a starting point for synthesizing compounds targeting a wide range of diseases, including cancer, inflammation, and central nervous system disorders.[9]
Safety, Handling, and Storage
Proper handling of this compound is essential for laboratory safety.
-
Hazard Classification: The compound is classified as a combustible liquid and is harmful if swallowed or in contact with skin.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[10] Work should be conducted in a well-ventilated fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing.[10] Do not breathe vapors or dust. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[10]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. This should be done through a licensed professional waste disposal service.[11]
Conclusion
This compound is a high-value chemical intermediate with significant strategic importance for researchers in organic synthesis and drug development. Its unique combination of reactive handles—the nitrile, methyl, and trifluoromethyl-substituted aromatic ring—provides a robust platform for the construction of complex and biologically active molecules. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is crucial for leveraging its full potential in the advancement of chemical and pharmaceutical research.
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Cheméo. (n.d.). Chemical Properties of 3-Fluoro-5-(trifluoromethyl)benzonitrile (CAS 149793-69-1). Retrieved from [Link]
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LookChem. (n.d.). Exploring 3-Fluoro-5-(trifluoromethyl)benzonitrile: Properties and Applications. Retrieved from [Link]
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Capot Chemical Co., Ltd. (2013). MSDS of 3-Fluoro-5-(trifluoromethyl)benzonitrile. Retrieved from [Link]
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MySkinRecipes. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzonitrile. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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Patsnap. (n.d.). Method for preparing 3-fluor-4-trifluoromethylbenzonitrile. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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NIST. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzonitrile. NIST WebBook. Retrieved from [Link]
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MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
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A Technical Guide to Fluorinated Benzonitriles: A Case Study on 3-Fluoro-5-(trifluoromethyl)benzonitrile
Executive Summary: This guide provides a comprehensive technical overview of 3-Fluoro-5-(trifluoromethyl)benzonitrile, a key fluorinated building block in modern medicinal and agrochemical research. While the initial topic of interest was its methyl-analogue, 3-Methyl-5-(trifluoromethyl)benzonitrile (Molecular Formula: C₉H₆F₃N, Molecular Weight: 185.15 g/mol [1][2]), the publicly available, in-depth technical data for this specific compound is limited. In contrast, the closely related fluoro-analogue is well-documented and serves as a superior subject for an in-depth guide intended for researchers and drug development professionals. This document details the physicochemical properties, a validated synthetic workflow, critical applications, and safety protocols for 3-Fluoro-5-(trifluoromethyl)benzonitrile, thereby providing a robust framework for understanding this important class of chemical intermediates.
Introduction: The Strategic Importance of Fluorinated Benzonitriles
Fluorine-containing organic molecules are of paramount importance in the life sciences. The strategic incorporation of fluorine, particularly the trifluoromethyl (-CF₃) group, into molecular scaffolds can dramatically and beneficially alter a compound's properties. These alterations include enhanced metabolic stability, increased lipophilicity, and modulated electronic characteristics that can improve target binding affinity.[3]
The benzonitrile scaffold provides a versatile platform for building molecular complexity, with the nitrile group serving as a valuable synthetic handle or a key pharmacophoric element.[4] 3-Fluoro-5-(trifluoromethyl)benzonitrile (CAS 149793-69-1) is a prime example of a reagent that combines these features, making it a highly valuable intermediate in the synthesis of complex, biologically active molecules.[5] Its structure is leveraged in the development of novel pharmaceuticals and advanced agrochemicals, highlighting its role as a cornerstone in modern chemical synthesis.[3][5]
Physicochemical and Structural Data
A thorough understanding of a compound's physical properties is foundational to its application in a laboratory setting. The key data for 3-Fluoro-5-(trifluoromethyl)benzonitrile are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₃F₄N | [5][6] |
| Molecular Weight | 189.11 g/mol | [5][6] |
| CAS Number | 149793-69-1 | [6] |
| Appearance | Colorless to light yellow liquid | [5] |
| Boiling Point | ~179.9 °C at 760 mmHg | |
| Density | ~1.4 g/cm³ | |
| Flash Point | ~65.6 °C | |
| Refractive Index | n20/D ~1.444 |
Synthesis and Characterization Workflow
The synthesis of specialty reagents like 3-Fluoro-5-(trifluoromethyl)benzonitrile requires a multi-step, controlled approach to ensure high purity and yield. While numerous proprietary methods exist, a common and logical pathway involves the functionalization of a commercially available starting material, such as 2-fluorobenzotrifluoride. The following represents a plausible and industrially relevant synthetic route.[7][8]
General Synthetic Protocol
-
Nitration: The starting material, 2-fluorobenzotrifluoride, is subjected to nitration using a mixture of sulfuric and nitric acid.[8] The reaction temperature must be carefully controlled (e.g., 0-10 °C) to prevent over-nitration and ensure regioselectivity, yielding 3-trifluoromethyl-4-fluoronitrobenzene. The electron-withdrawing nature of the -CF₃ group and the ortho-, para-directing effect of the fluorine atom guide the incoming nitro group.
-
Reduction: The resulting nitro-intermediate is reduced to the corresponding aniline.[8] This is typically achieved using a reducing agent like iron powder in the presence of an acid catalyst (e.g., ammonium chloride in an alcohol/water solvent system). This step transforms the nitro group into a primary amine, 3-trifluoromethyl-4-fluoroaniline, which is essential for the subsequent diazotization.[8]
-
Bromination: The aniline is then brominated, for instance using bromine in acetic acid, to install a bromine atom at a key position, yielding a brominated aniline intermediate.[7][8]
-
Diazotization & Sandmeyer Reaction: The resulting aniline is converted into a diazonium salt using sodium nitrite in an acidic medium (e.g., HBr/H₂SO₄) at low temperatures (0-5 °C). This diazonium intermediate is then subjected to a Sandmeyer-type reaction using a cyanide source, such as cuprous cyanide, to replace the diazonium group with a nitrile.[8] This step is critical for forming the benzonitrile core.
-
Purification: The final crude product is purified, typically via distillation or column chromatography, to achieve the desired high purity (e.g., ≥98%) required for subsequent applications.[5]
Synthesis Workflow Diagram
Caption: Generalized synthetic workflow for a fluorinated benzonitrile.
Self-Validating Characterization
To confirm the identity and purity of the synthesized product, a suite of analytical techniques is essential:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are used to confirm the structural integrity and arrangement of atoms.
-
Mass Spectrometry (MS): Provides the exact molecular weight, confirming the molecular formula.
-
Infrared (IR) Spectroscopy: Identifies characteristic functional groups, notably the sharp, strong absorbance of the nitrile (C≡N) group around 2230 cm⁻¹.
-
Gas Chromatography (GC): Used to determine the purity of the final liquid product.[5]
Applications in Research and Drug Development
3-Fluoro-5-(trifluoromethyl)benzonitrile is not an end product but a high-value intermediate. Its utility stems from the predictable reactivity of the nitrile group and the advantageous properties conferred by the fluorinated aromatic ring.
-
Pharmaceutical Synthesis: The compound is a documented reagent in the synthesis of Cholesteryl Ester Transfer Protein (CETP) inhibitors, which are investigated for the treatment of high cholesterol.[9] The fluorinated phenyl moiety is often a core component of the final active pharmaceutical ingredient (API), contributing to improved metabolic stability and bioavailability.[3] It also serves as an intermediate for developing anti-cancer agents and other therapeutics.[5]
-
Agrochemical Development: In the agrochemical industry, this building block is used to create advanced pesticides and herbicides.[5] The trifluoromethyl group is a well-known toxophore in many active agrochemicals, and its inclusion can enhance the efficacy and selectivity of the final product.[5]
-
Materials Science: The unique electronic properties of the fluorinated ring make it a candidate for the synthesis of specialty polymers and coatings with enhanced durability and specific optical properties.
Safety, Handling, and Storage
As with any active chemical reagent, proper handling of 3-Fluoro-5-(trifluoromethyl)benzonitrile is critical. Information derived from its Safety Data Sheet (SDS) dictates the necessary precautions.[10][11]
-
Hazards: The compound is classified as harmful if swallowed, inhaled, or in contact with skin.[10] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[10]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields conforming to EN166, and a lab coat.[11][12] All handling should be performed in a well-ventilated area or a chemical fume hood.[12]
-
Handling: Avoid contact with skin, eyes, and clothing.[11] Keep away from heat, sparks, and open flames, as it is a combustible liquid.
-
Storage: Store in a cool, well-ventilated, and tightly closed container away from incompatible materials and sources of ignition.
Conclusion
3-Fluoro-5-(trifluoromethyl)benzonitrile stands as an exemplary model of a modern chemical building block. Its synthesis, while requiring careful control, yields a versatile intermediate whose strategic application in pharmaceutical and agrochemical development is well-established. The physicochemical properties imparted by its dual fluorine motifs—the lone fluoro and the trifluoromethyl group—provide researchers with a powerful tool to design next-generation molecules with enhanced performance and stability. Proper understanding of its synthesis, handling, and reactivity is essential for any scientist working at the forefront of chemical innovation.
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A Comprehensive Technical Guide to 3-Methyl-5-(trifluoromethyl)benzonitrile: Synthesis, Properties, and Applications in Drug Discovery
Executive Summary
This guide provides a detailed technical overview of 3-Methyl-5-(trifluoromethyl)benzonitrile, a fluorinated aromatic building block of significant interest to the pharmaceutical and agrochemical industries. We will explore its fundamental physicochemical properties, delve into a representative synthetic strategy with a focus on the causal relationships behind experimental choices, and contextualize its application within modern drug discovery workflows. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage the unique characteristics of trifluoromethylated scaffolds to advance their research programs.
Introduction: The Strategic Value of Fluorinated Benzonitriles
The deliberate incorporation of fluorine and trifluoromethyl (-CF3) groups into molecular scaffolds is a cornerstone of modern medicinal chemistry.[1] The -CF3 group, in particular, offers a unique combination of properties that can profoundly and beneficially alter a parent molecule's biological profile.
The Trifluoromethyl Group: A Bioisostere with Profound Impact
The trifluoromethyl group is often considered a bioisostere of a methyl or isopropyl group, yet its electronic properties are vastly different. Its strong electron-withdrawing nature and high lipophilicity can simultaneously enhance a compound's:
-
Metabolic Stability: The C-F bond is exceptionally strong, making the -CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes, thereby increasing the compound's half-life.
-
Binding Affinity: The -CF3 group can engage in unique, non-covalent interactions with protein targets, including dipole-dipole and orthogonal multipolar interactions, which can lead to enhanced binding potency.
-
Lipophilicity and Cell Permeability: Increased lipophilicity often improves a molecule's ability to cross cellular membranes, a critical factor for oral bioavailability and reaching intracellular targets.[1]
-
pKa Modulation: As a powerful electron-withdrawing group, it can significantly lower the pKa of nearby acidic or basic functional groups, altering the ionization state of the molecule at physiological pH.
The Benzonitrile Moiety: A Versatile Synthetic and Functional Group
The nitrile (-C≡N) group, or cyano group, is more than a simple structural component; it is a highly versatile functional handle.[2] It can be readily transformed into other critical functional groups, including amines, carboxylic acids, amides, and tetrazoles, providing a late-stage diversification point in a synthetic campaign. Furthermore, the nitrile's linear geometry and strong dipole moment allow it to act as a hydrogen bond acceptor, contributing directly to molecular recognition at a biological target.
When combined, the trifluoromethyl and nitrile functionalities on a benzene ring, as in this compound, create a molecular scaffold primed for elaboration into potent and stable bioactive molecules.
Physicochemical and Structural Properties
Accurate characterization of a building block is the foundation of its effective use. This compound is systematically named according to IUPAC rules, reflecting its substituted benzene core.
Key Physicochemical Data
The following table summarizes the key computed and experimental properties of the molecule. This data is critical for planning reactions, purification, and formulation.
| Property | Value | Source |
| Molecular Weight | 185.15 g/mol | [3] |
| Monoisotopic Mass | 185.04523 Da | [4] |
| XLogP (Predicted) | 2.9 | [4] |
| SMILES | CC1=CC(=CC(=C1)C(F)(F)F)C#N | [4] |
| InChIKey | CSJHJNBBWUGJFY-UHFFFAOYSA-N | [4] |
| Storage | Sealed in dry, room temperature | [6] |
Synthesis and Mechanistic Insights
While numerous specific protocols exist for related structures, a general and robust strategy for the synthesis of this compound can be designed based on well-established organometallic and substitution reactions. The following represents a logical and field-proven approach.
Retrosynthetic Analysis and Strategy
A common and effective strategy for introducing a nitrile group to an aromatic ring is the Sandmeyer reaction, which utilizes a diazonium salt intermediate derived from a primary aniline. Alternatively, a palladium-catalyzed cyanation of an aryl halide offers a more modern and often higher-yielding approach. Our proposed synthesis begins with a commercially available starting material, 3-bromo-5-methylbenzotrifluoride.
Caption: Retrosynthetic approach for the target molecule.
Proposed Synthetic Pathway: Palladium-Catalyzed Cyanation
This method is chosen for its high functional group tolerance, generally good yields, and avoidance of the often hazardous diazonium salt intermediates. The causality for this choice lies in its reliability and scalability, which are paramount in a drug development setting.
Caption: Proposed synthesis via palladium-catalyzed cyanation.
Detailed Experimental Protocol
This protocol is a self-validating system. Each step includes a rationale, and the final analytical workflow confirms the identity and purity of the product, validating the success of the synthesis.
Objective: To synthesize this compound from 3-bromo-5-methylbenzotrifluoride.
Materials:
-
3-Bromo-5-methylbenzotrifluoride (1.0 eq)
-
Zinc Cyanide (Zn(CN)₂, 0.6 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 eq)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf, 0.02 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Inert Atmosphere Preparation: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, add 3-bromo-5-methylbenzotrifluoride (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.01 eq), and dppf (0.02 eq).
-
Causality: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst, which would halt the catalytic cycle and lead to reaction failure. Dppf is a bulky phosphine ligand that stabilizes the palladium catalyst and facilitates the reductive elimination step.
-
-
Solvent Addition and Degassing: Add anhydrous DMF via syringe. The volume should be sufficient to create a ~0.5 M solution. Degas the mixture by bubbling nitrogen through the solution for 15 minutes.
-
Causality: DMF is a polar aprotic solvent that effectively dissolves the reactants and salts, facilitating the reaction. Degassing removes dissolved oxygen, further protecting the catalyst.
-
-
Reaction: Heat the reaction mixture to 120 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Causality: High temperature is required to overcome the activation energy for the oxidative addition of the aryl bromide to the Pd(0) center.
-
-
Workup: Cool the reaction mixture to room temperature. Dilute with toluene and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Causality: The aqueous wash removes the DMF solvent and inorganic byproducts. Toluene is used as the extraction solvent due to the product's high solubility and its immiscibility with water.
-
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Causality: Chromatography separates the desired product from unreacted starting material, catalyst residues, and any side products, ensuring high purity.
-
-
Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS.
Applications in Drug Development
The this compound scaffold is a valuable starting point in fragment-based or lead optimization campaigns. Its utility is exemplified by the use of structurally similar compounds in the synthesis of potent therapeutic agents. For instance, related fluorinated benzonitriles are key intermediates in the synthesis of cholesteryl ester transfer protein (CETP) inhibitors for treating high cholesterol and in the preparation of novel antimicrobial agents.[7]
Logical Workflow for Scaffold Integration
The integration of a building block like this compound into a drug discovery program follows a logical, multi-stage process.
Caption: Drug discovery workflow utilizing the target scaffold.
Analytical and Quality Control Protocols
A self-validating analytical system is essential to ensure the quality and consistency of any chemical reagent used in research and development.
Purity Assessment via HPLC
-
Method: A reverse-phase HPLC method (e.g., C18 column) with a water/acetonitrile gradient and UV detection (e.g., at 254 nm) is standard.
-
Validation: The method is validated by demonstrating specificity (a sharp, single peak for the pure compound), linearity (a linear relationship between concentration and peak area), and accuracy. Purity is typically reported as a percentage of the total peak area.
Structural Confirmation
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Will confirm the presence of the aromatic protons and the methyl group, with characteristic splitting patterns and chemical shifts.
-
¹³C NMR: Will show the correct number of carbon signals, including the distinct quaternary carbons of the -CF₃ and -CN groups.
-
¹⁹F NMR: Will exhibit a singlet corresponding to the three equivalent fluorine atoms of the -CF₃ group.
-
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, confirming the elemental composition (C₉H₆F₃N) with high precision.
This multi-pronged analytical approach ensures that the material meets the stringent identity and purity requirements for use in sensitive biological assays and further chemical synthesis.
Conclusion and Future Outlook
This compound is more than a simple chemical; it is a strategic tool for molecular design. Its unique combination of a metabolically robust trifluoromethyl group and a versatile nitrile handle makes it an exceptionally valuable building block for the creation of next-generation pharmaceuticals and agrochemicals. The synthetic and analytical protocols outlined in this guide provide a robust framework for its utilization, empowering researchers to harness its properties to address complex scientific challenges. As the demand for molecules with fine-tuned ADME properties continues to grow, the strategic deployment of scaffolds like this will remain a critical component of successful research and development programs.
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A Guide to the Spectroscopic Characterization of 3-Methyl-5-(trifluoromethyl)benzonitrile
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 3-Methyl-5-(trifluoromethyl)benzonitrile, a key intermediate in pharmaceutical and agrochemical research. In the absence of publicly available experimental spectra for this specific compound, this document leverages established spectroscopic principles and data from structurally analogous molecules to offer a robust predictive analysis. This approach is designed to empower researchers, scientists, and drug development professionals in their synthetic and analytical endeavors.
Molecular Identity and Structure
This compound possesses a unique substitution pattern on the benzene ring that dictates its chemical and spectroscopic properties. The presence of an electron-donating methyl group and two strongly electron-withdrawing groups—a trifluoromethyl and a nitrile group—creates a distinct electronic environment.
-
Molecular Formula: C₉H₆F₃N[1]
-
Molecular Weight: 185.15 g/mol [1]
-
CAS Number: 261952-04-9[1]
-
Chemical Structure:
Caption: Molecular structure of this compound.
Predicted Spectroscopic Data and Interpretation
The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and fundamental spectroscopic principles.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying functional groups within a molecule. The predicted IR spectrum of this compound will be dominated by absorptions from the nitrile, trifluoromethyl, and substituted benzene moieties.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Comparative Insights |
| ~2230 | Strong | C≡N stretch | The nitrile stretch is a sharp, strong band typically found in the 2260-2220 cm⁻¹ region. Its precise position can be influenced by electronic effects. |
| ~1350 | Strong | C-F stretch (symmetric) | The trifluoromethyl group gives rise to strong C-F stretching absorptions. Data from related compounds like 3,5-bis(trifluoromethyl)benzonitrile show strong bands in this region[2]. |
| ~1170 & ~1130 | Strong | C-F stretch (asymmetric) | Multiple strong bands are expected for the asymmetric C-F stretches of the CF₃ group. |
| 3100-3000 | Medium | Aromatic C-H stretch | These bands are characteristic of C-H bonds on an aromatic ring. |
| ~1600 & ~1475 | Medium to Weak | Aromatic C=C stretch | These skeletal vibrations are characteristic of the benzene ring. |
| 2980-2850 | Medium to Weak | Aliphatic C-H stretch | These absorptions arise from the C-H bonds of the methyl group. |
Experimental Protocol for IR Spectroscopy:
A standard approach for acquiring an IR spectrum of a solid or liquid sample is through Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FT-IR) spectroscopy.
-
Instrument Preparation: Ensure the FT-IR spectrometer is purged and a background spectrum is collected.
-
Sample Application: Place a small amount of the sample directly on the ATR crystal.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Data Processing: Perform baseline correction and peak picking.
Caption: Workflow for ATR-FT-IR Spectroscopy.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound is expected to show signals for the three aromatic protons and the three methyl protons.
Predicted ¹H NMR Chemical Shifts (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |
| ~7.8 | Singlet | 1H | H-4 | This proton is situated between two electron-withdrawing groups (CN and CF₃) and is expected to be the most deshielded of the aromatic protons. |
| ~7.6 | Singlet | 1H | H-2 | This proton is ortho to the nitrile group and meta to the trifluoromethyl group, leading to a downfield shift. |
| ~7.5 | Singlet | 1H | H-6 | This proton is ortho to the trifluoromethyl group and meta to the nitrile group, also resulting in a downfield shift. |
| ~2.5 | Singlet | 3H | -CH₃ | The methyl group protons will appear as a singlet in the typical benzylic proton region. |
Note: The aromatic protons may exhibit very small long-range couplings, but are predicted to appear as singlets or broadened singlets.
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Place the NMR tube in the spectrometer and lock onto the deuterium signal of the solvent. Shim the magnetic field to achieve homogeneity.
-
Data Acquisition: Acquire the spectrum using a standard pulse sequence.
-
Data Processing: Fourier transform the free induction decay (FID), phase correct the spectrum, and integrate the signals.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum will show distinct signals for each of the nine carbon atoms in this compound.
Predicted ¹³C NMR Chemical Shifts (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |
| ~142 | C-3 | The carbon bearing the methyl group will be upfield relative to the other substituted aromatic carbons. |
| ~135 | C-5 (quartet, JCF ≈ 33 Hz) | The carbon attached to the trifluoromethyl group will be significantly deshielded and will appear as a quartet due to coupling with the fluorine atoms. This is consistent with data from compounds like 4-(trifluoromethyl)benzonitrile[3]. |
| ~134 | C-2 | Aromatic CH. |
| ~132 | C-6 | Aromatic CH. |
| ~129 | C-4 | Aromatic CH. |
| ~123 | -CF₃ (quartet, JCF ≈ 272 Hz) | The trifluoromethyl carbon will show a large one-bond coupling to the fluorine atoms and will be significantly downfield. This is a characteristic signal for a CF₃ group attached to an aromatic ring[3]. |
| ~118 | -C≡N | The nitrile carbon is typically found in this region. |
| ~114 | C-1 | The carbon attached to the nitrile group. |
| ~21 | -CH₃ | The methyl carbon will appear in the typical aliphatic region. |
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (20-50 mg in ~0.6 mL of deuterated solvent).
-
Instrument Setup: Lock and shim the spectrometer as for ¹H NMR.
-
Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon (except for carbons coupled to fluorine).
-
Data Processing: Fourier transform the FID and phase correct the spectrum.
Caption: General Workflow for NMR Spectroscopy.
Mass Spectrometry
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which can confirm the molecular weight and provide structural clues.
Predicted Mass Spectrum (Electron Ionization - EI):
| m/z | Predicted Identity | Rationale |
| 185 | [M]⁺ | The molecular ion peak, corresponding to the molecular weight of the compound. This is predicted to be the base peak or a very intense peak[4]. |
| 166 | [M - F]⁺ | Loss of a fluorine atom from the trifluoromethyl group. |
| 116 | [M - CF₃]⁺ | Loss of the trifluoromethyl group. |
Experimental Protocol for Mass Spectrometry (GC-MS):
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Instrument Setup: Set up the gas chromatograph (GC) with an appropriate temperature program to separate the compound from any impurities. Set the mass spectrometer (MS) to scan a suitable mass range (e.g., m/z 40-300).
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Data Analysis: Analyze the resulting chromatogram and mass spectrum of the peak corresponding to the compound of interest.
Conclusion
The spectroscopic data presented in this guide, while predictive, are grounded in the established principles of spectroscopic interpretation and analysis of closely related molecules. This information provides a strong foundation for researchers working with this compound, enabling them to anticipate its spectral characteristics and aiding in the confirmation of its synthesis and purity. As experimental data for this compound becomes publicly available, this guide can serve as a valuable reference for comparison and further analysis.
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Supporting Information for a scientific publication.[3]
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PubChemLite entry for this compound (C9H6F3N).[7]
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-
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-
ChemicalBook entry for 3,5-Bis(trifluoromethyl)benzonitrile (27126-93-8) 1H NMR spectrum.[9]
-
PubChem entry for 3,5-Bis(trifluoromethyl)benzonitrile.[2]
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NIST WebBook entry for Benzonitrile, 3-methyl-.[11]
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An In-depth Technical Guide to the NMR Spectra of 3-Methyl-5-(trifluoromethyl)benzonitrile
This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of 3-Methyl-5-(trifluoromethyl)benzonitrile, a key intermediate in pharmaceutical and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical predictions with practical, field-proven methodologies to offer a robust understanding of the spectral characteristics of this molecule.
Introduction: The Structural Significance of this compound
This compound (C₉H₆F₃N) is a substituted aromatic compound featuring three distinct functional groups on the benzene ring: a nitrile (-CN), a methyl (-CH₃), and a trifluoromethyl (-CF₃) group, positioned at C1, C3, and C5 respectively.[1][2][3] The electronic properties of these substituents—the electron-donating nature of the methyl group and the strong electron-withdrawing effects of the nitrile and trifluoromethyl groups—create a unique electronic environment that is reflected in its NMR spectra.
NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such molecules. By analyzing the chemical shifts (δ), coupling constants (J), and multiplicities of the ¹H and ¹³C nuclei, we can confirm the substitution pattern and gain insight into the electronic structure of the molecule.
Predicted ¹H NMR Spectrum: A-Level Analysis
The ¹H NMR spectrum of this compound is predicted to be relatively simple, reflecting the molecule's structure. The key to this prediction lies in understanding how each substituent influences the magnetic environment of the protons.
Aromatic Protons (H2, H4, H6)
-
Chemical Shift Prediction: Aromatic protons typically resonate in the 6.5-8.0 ppm region.[4] In this molecule, all three aromatic protons are subject to the strong deshielding effects of the electron-withdrawing nitrile and trifluoromethyl groups, which pull electron density away from the ring.[5] This deshielding causes the protons to experience a stronger effective magnetic field, shifting their resonance downfield to the lower end of the aromatic range. The methyl group provides a slight shielding effect, but it is largely outweighed. We predict these protons will appear as closely spaced signals in the approximate range of 7.7 - 8.0 ppm .
-
Multiplicity Prediction:
-
H-H Coupling: The three aromatic protons (H2, H4, H6) are all meta to each other. Meta coupling (⁴J) in benzene rings is typically very small, on the order of 1-3 Hz.[6][7]
-
H-F Coupling: Long-range coupling between the aromatic protons and the fluorine atoms of the CF₃ group (⁵JHF) is also expected. This coupling is generally small, often around 1 Hz.
-
Observed Pattern: Due to these very small coupling constants, the signals for H2, H4, and H6 may not be fully resolved into distinct multiplets, especially on lower-field instruments. They are expected to appear as sharp singlets or very narrowly split multiplets. For the purpose of prediction, we will designate them as "narrow multiplet" (m) or "broad singlet" (br s).
-
Methyl Protons (-CH₃)
-
Chemical Shift Prediction: Benzylic protons, those on a carbon adjacent to an aromatic ring, typically appear in the 2.3-3.0 ppm range.[4] The methyl protons in this compound fall into this category. Their precise shift will be slightly downfield from toluene (2.36 ppm) due to the overall electron-withdrawing nature of the ring. A predicted chemical shift of approximately 2.6 ppm is reasonable.
-
Multiplicity Prediction: The methyl protons have no adjacent proton neighbors (a three-bond distance). Therefore, they will not be split by other protons and will appear as a sharp singlet (s) .
dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10];
// Benzene Ring Nodes C1 [pos="0,1.5!", label="C1"]; C2 [pos="-1.3,0.75!", label="C2"]; C3 [pos="-1.3,-0.75!", label="C3"]; C4 [pos="0,-1.5!", label="C4"]; C5 [pos="1.3,-0.75!", label="C5"]; C6 [pos="1.3,0.75!", label="C6"];
// Substituent Nodes CN_C [pos="0,2.5!", label="C", fontcolor="#EA4335"]; CN_N [pos="0,3.5!", label="N", fontcolor="#4285F4"]; CH3_C [pos="-2.6,-1.25!", label="C", fontcolor="#34A853"]; H_Me1 [pos="-3.2,-0.5!", label="H"]; H_Me2 [pos="-3.2,-2.0!", label="H"]; H_Me3 [pos="-2.0,-2.0!", label="H"]; CF3_C [pos="2.6,-1.25!", label="C", fontcolor="#FBBC05"]; F1 [pos="3.2,-0.5!", label="F"]; F2 [pos="3.2,-2.0!", label="F"]; F3 [pos="2.0,-2.0!", label="F"]; H2 [pos="-2.2,1.25!", label="H2"]; H4 [pos="0,-2.5!", label="H4"]; H6 [pos="2.2,1.25!", label="H6"];
// Ring Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Substituent Bonds C1 -- CN_C [label=" CN", fontcolor="#EA4335"]; CN_C -- CN_N [style=filled, arrowhead=none, arrowtail=none, penwidth=3]; C3 -- CH3_C [label=" CH₃", fontcolor="#34A853"]; CH3_C -- H_Me1; CH3_C -- H_Me2; CH3_C -- H_Me3; C5 -- CF3_C [label=" CF₃", fontcolor="#FBBC05"]; CF3_C -- F1; CF3_C -- F2; CF3_C -- F3; C2 -- H2; C4 -- H4; C6 -- H6; } Caption: Structure of this compound.
Predicted ¹³C NMR Spectrum: A Deeper Dive
The proton-decoupled ¹³C NMR spectrum provides one signal for each unique carbon atom. The chemical shifts are highly sensitive to the electronic environment created by the substituents.
-
C1 (C-CN): This carbon is attached to the electronegative nitrile group. Its chemical shift will be in the typical range for nitrile-substituted aromatic carbons, predicted around 113 ppm .
-
C2 & C6: These carbons are ortho to the nitrile group and meta to the CF₃ group. They are deshielded by the nitrile group. Their chemical shifts are predicted to be in the range of 135-137 ppm .
-
C3 (C-CH₃): This carbon is attached to the electron-donating methyl group, which causes a shielding effect. However, it is also meta to the strongly withdrawing nitrile and CF₃ groups. The net effect places its resonance around 142 ppm .
-
C4: This carbon is situated between the two electron-withdrawing groups (para to -CH₃), leading to significant deshielding. Its signal is predicted to be around 130 ppm .
-
C5 (C-CF₃): The carbon directly attached to the trifluoromethyl group is significantly influenced by the fluorine atoms. It will appear as a quartet (q) due to one-bond C-F coupling (¹JCF), which is typically large (around 272 Hz).[8] Its chemical shift is predicted to be around 133 ppm .
-
CN (Nitrile Carbon): The nitrile carbon itself is found further downfield, typically in the range of 115-120 ppm. A prediction of 117 ppm is appropriate.
-
-CH₃ (Methyl Carbon): The methyl carbon is shielded and will appear upfield, characteristic of alkyl groups, at approximately 21 ppm .
-
-CF₃ (Trifluoromethyl Carbon): The carbon of the trifluoromethyl group will also show a strong one-bond coupling to the three fluorine atoms, resulting in a quartet (q) with a large coupling constant. Its chemical shift is expected in the region of 123 ppm .[8]
dot graph "NMR_Coupling_Diagram" { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Helvetica", fontsize=9, color="#4285F4"];
} Caption: Predicted NMR coupling interactions.
Data Summary: Predicted NMR Assignments
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound, assuming data acquisition in a standard solvent like CDCl₃.
Table 1: Predicted ¹H NMR Data
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H2, H4, H6 | 7.7 - 8.0 | m (narrow) | ⁴JHH ≈ 1-3 Hz, ⁵JHF ≈ 1 Hz |
| -CH₃ | ~2.6 | s | N/A |
Table 2: Predicted ¹³C NMR Data
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (from ¹⁹F) | Predicted Coupling Constant (J, Hz) |
| C1 (C-CN) | ~113 | s | N/A |
| C2, C6 | 135 - 137 | m (small) | Long-range JCF |
| C3 (C-CH₃) | ~142 | s | N/A |
| C4 | ~130 | m (small) | Long-range JCF |
| C5 (C-CF₃) | ~133 | q | ¹JCF ≈ 272 Hz |
| -CN | ~117 | s | N/A |
| -CH₃ | ~21 | s | N/A |
| -CF₃ | ~123 | q | ¹JCF ≈ 272 Hz |
Experimental Protocol: A Self-Validating Workflow
To acquire high-quality, reliable NMR spectra for this compound, a rigorous and self-validating experimental protocol is essential.
dot graph "Experimental_Workflow" { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Helvetica", fontsize=9, color="#34A853"];
} Caption: NMR data acquisition and processing workflow.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.[9]
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry vial. CDCl₃ is a common choice for small organic molecules.[10]
-
Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
If any solid particles are visible, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into the NMR tube.[7]
-
-
NMR Tube and Spectrometer Setup:
-
Use a clean, high-quality 5 mm NMR tube to ensure good magnetic field homogeneity.
-
Insert the sample into the spectrometer's magnet.
-
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. This stabilizes the magnetic field.
-
Tune and match the probe for the relevant nuclei (¹H, ¹³C, ¹⁹F) to maximize sensitivity.
-
-
Shimming and Data Acquisition:
-
Perform automated or manual shimming to optimize the magnetic field homogeneity. The quality of the shimming directly impacts spectral resolution and peak shape.[11]
-
For ¹H NMR: Acquire data using a standard single-pulse experiment. A sufficient number of scans (e.g., 8-16) should be co-added to achieve a good signal-to-noise ratio.
-
For ¹³C NMR: Acquire data using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
For ¹⁹F NMR (Optional but Recommended): Acquire a proton-decoupled ¹⁹F spectrum. This will show a single sharp singlet for the three equivalent fluorine atoms and can be useful for purity assessment.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired Free Induction Decays (FIDs) to generate the frequency-domain spectra.[12]
-
Carefully phase correct the spectra to ensure all peaks are in pure absorption mode.[13]
-
Apply a baseline correction to obtain a flat baseline across the spectrum.[6]
-
Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm for ¹H and ¹³C spectra.
-
Integrate the signals in the ¹H spectrum to determine the relative ratios of the different types of protons.
-
Analyze the multiplicities and measure the coupling constants (J) for resolved signals.
-
By following this detailed protocol, researchers can generate accurate and reproducible NMR data, ensuring the trustworthy characterization of this compound.
References
-
Supporting Information. Journal of the American Chemical Society.
-
Electronic Supplementary Information. The Royal Society of Chemistry.
-
Sample Preparation. Rochester Institute of Technology.
-
High resolution NMR spectra of some tri-substituted benzenes. Indian Academy of Sciences.
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NMR Sample Preparation Guide. Scribd.
-
NMR Sample Preparation: The Complete Guide. Organomation.
-
NMR Sample Preparation. University of Minnesota.
-
NMR SAMPLE PREPARATION. Western University.
-
How Do You Process NMR Data?. Chemistry For Everyone - YouTube.
-
PSYCHE to Evaluate 1H-19F Coupling Constants. University of Ottawa NMR Facility Blog.
-
3,5-Bis(trifluoromethyl)benzonitrile (27126-93-8) 13C NMR spectrum. ChemicalBook.
-
3,5-Bis(trifluoromethyl)benzonitrile (27126-93-8) 1H NMR spectrum. ChemicalBook.
-
3-Fluoro-5-(trifluoromethyl)benzonitrile. NIST WebBook.
-
High resolution NMR spectra of some tri-substituted benzenes. ResearchGate.
-
19F Coupling Constants Table. Alfa Chemistry.
-
This compound | CAS 261952-04-9. Santa Cruz Biotechnology.
-
Electronic Supplementary Information. The Royal Society of Chemistry.
-
This compound (C9H6F3N). PubChemLite.
-
19F Chemical Shifts and Coupling Constants. University of California, Santa Barbara.
-
3-FLUORO-5-(TRIFLUOROMETHYL)BENZONITRILE | 149793-69-1. ChemicalBook.
-
3-Fluoro-5-(trifluoromethyl)benzonitrile. Chem-Impex.
-
Effect of Substituents on the Proton-Proton Coupling Constants of Monosubstituted Benzenes. Journal of the American Chemical Society.
-
Proton NMR Spectra of Disubstituted Benzenes. AIP Publishing.
-
This compound | 261952-04-9. ChemicalBook.
-
3-FLUORO-5-(TRIFLUOROMETHYL)BENZONITRILE. Sigma-Aldrich.
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Mass Spectrometry of 3-Methyl-5-(trifluoromethyl)benzonitrile: A Technical Guide for Researchers
Introduction
3-Methyl-5-(trifluoromethyl)benzonitrile is a substituted aromatic compound with significant potential in pharmaceutical and agrochemical research. Its unique structure, featuring a nitrile, a methyl, and a trifluoromethyl group, imparts specific chemical properties that are of interest in drug design and synthesis. Mass spectrometry is an indispensable tool for the structural characterization and quantification of such molecules. This guide provides an in-depth analysis of the expected mass spectrometric behavior of this compound, focusing on electron ionization (EI) and electrospray ionization (ESI) techniques. Understanding the fragmentation patterns of this molecule is crucial for its unambiguous identification in complex matrices and for elucidating the structures of its metabolites or degradation products.
Predicted Mass Spectrum and Fragmentation Pathways
The mass spectrum of this compound is predicted to exhibit a distinct pattern of fragmentation, primarily driven by the stability of the aromatic ring and the nature of its substituents. The following sections detail the anticipated fragmentation under hard and soft ionization techniques.
Electron Ionization (EI) Mass Spectrometry
Electron ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. This provides a detailed fragmentation pattern that can be used as a chemical fingerprint for structural elucidation.[1][2] For aromatic compounds, the molecular ion peak is typically strong due to the stability of the aromatic ring.[3]
The key predicted fragmentation pathways for this compound under EI are as follows:
-
Molecular Ion (M+•): The molecular ion will be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound. The molecular formula is C9H6F3N, giving a molecular weight of approximately 185.15 g/mol .
-
Loss of a Methyl Radical (M-15): A common fragmentation for methylated aromatic compounds is the loss of a methyl radical (•CH3) to form a stable benzylic-type cation.
-
Loss of a Trifluoromethyl Radical (M-69): The C-CF3 bond can cleave to release a trifluoromethyl radical (•CF3), a characteristic fragmentation for trifluoromethylated compounds.[4]
-
Loss of HCN (M-27): Aromatic nitriles can undergo fragmentation with the loss of a neutral hydrogen cyanide (HCN) molecule.[5]
-
Loss of a Cyano Radical (M-26): The loss of a cyano radical (•CN) is another possible fragmentation pathway for aromatic nitriles.[5]
The following diagram illustrates the predicted primary fragmentation pathways of this compound under electron ionization.
Caption: Predicted EI fragmentation of this compound.
Table 1: Predicted m/z Values and Corresponding Fragment Ions in EI-MS
| m/z | Ion | Description |
| 185 | [C9H6F3N]+• | Molecular Ion (M+•) |
| 170 | [C8H3F3N]+ | Loss of a methyl radical (•CH3) |
| 159 | [C9H6F3]+ | Loss of a cyano radical (•CN) |
| 158 | [C8H5F3]+• | Loss of hydrogen cyanide (HCN) |
| 116 | [C8H6N]+ | Loss of a trifluoromethyl radical (•CF3) |
Electrospray Ionization (ESI) Mass Spectrometry
Electrospray ionization is a "soft" ionization technique that typically results in minimal fragmentation.[1][6] It is particularly useful for polar molecules and often produces protonated molecules [M+H]+ or other adducts.[7][8] For this compound, which has a nitrogen atom in the nitrile group that can be protonated, ESI in positive ion mode is expected to yield a prominent protonated molecule.
-
Protonated Molecule [M+H]+: In positive ion mode ESI, the primary ion observed would be the protonated molecule at an m/z of 186.16.
-
Adduct Formation: Depending on the solvent system used, adducts with sodium [M+Na]+ or potassium [M+K]+ may also be observed.
Due to the low energy nature of ESI, significant fragmentation is not anticipated in a standard ESI mass spectrum. Tandem mass spectrometry (MS/MS) would be required to induce fragmentation of the protonated molecule and obtain structural information.[1]
Experimental Protocols
Electron Ionization - Gas Chromatography-Mass Spectrometry (EI-GC-MS)
-
Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Separation:
-
Injector: Split/splitless injector at 250°C.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Oven Program: Start at a low temperature (e.g., 50°C), ramp to a high temperature (e.g., 280°C) to ensure elution.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
-
Electrospray Ionization - Liquid Chromatography-Mass Spectrometry (ESI-LC-MS)
-
Sample Preparation: Dissolve the sample in a solvent compatible with reversed-phase chromatography, such as methanol or acetonitrile.
-
LC Separation:
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of an acid (e.g., 0.1% formic acid) to promote protonation.
-
Flow Rate: Typical analytical flow rates (e.g., 0.2-0.5 mL/min).
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3-4 kV.
-
Nebulizing Gas: Nitrogen.
-
Drying Gas Temperature: 300-350°C.
-
Mass Analyzer: Quadrupole, TOF, or Orbitrap.
-
Scan Range: m/z 100-500.
-
The following diagram illustrates a typical ESI-LC-MS workflow.
Caption: Workflow for ESI-LC-MS analysis.
Conclusion
The mass spectrometric analysis of this compound provides distinct and informative results depending on the ionization technique employed. EI-MS is expected to produce a rich fragmentation pattern, offering a high degree of confidence in structural identification through characteristic losses of methyl, trifluoromethyl, and cyano-related groups. In contrast, ESI-MS will primarily yield the protonated molecule, which is ideal for accurate mass determination and quantification. The combination of these techniques, particularly when coupled with chromatographic separation, offers a powerful approach for the comprehensive characterization of this important molecule in various research contexts.
References
- Mass Spectrometry: Fragmentation. (n.d.).
-
Cheméo. (n.d.). Chemical Properties of 3-Fluoro-5-(trifluoromethyl)benzonitrile (CAS 149793-69-1). Retrieved from [Link]
-
PubChem. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzonitrile. Retrieved from [Link]
- Abrahamsson, D., et al. (2024).
-
Autech Industry Co.,Limited. (n.d.). Exploring 3-Fluoro-5-(trifluoromethyl)benzonitrile: Properties and Applications. Retrieved from [Link]
- Kanthi, G. (2014). Atmospheric Pressure Ionisation of Small Molecules. Wiley Analytical Science.
-
NIST. (n.d.). Benzonitrile. In NIST Chemistry WebBook. Retrieved from [Link]
- Fluorine notes. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine notes, 138(5-6).
- Todua, N. G., et al. (2016). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. Journal of The American Society for Mass Spectrometry, 27(11), 1871-1882.
- Hardy, F.-X., et al. (2024). Electronic and vibrational spectroscopy of benzonitrile cation for astrochemical consideration. The Journal of Chemical Physics, 161(7).
-
PubChem. (n.d.). 2-(Trifluoromethyl)benzonitrile. Retrieved from [Link]
-
NIST. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzonitrile. In NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzonitrile. In NIST Chemistry WebBook. Retrieved from [Link]
- Hofstetter, J. D., & Glish, G. L. (2016). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 51(10), 803-820.
-
Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]
- Kertesz, V., & Van Berkel, G. J. (2019).
-
ResearchGate. (n.d.). Fragmentation pathway involving the nitrile form of... Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
NIST. (n.d.). 3,5-Bis(trifluoromethyl)benzonitrile. In NIST Chemistry WebBook. Retrieved from [Link]
- Todua, N. G., et al. (2016). Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Journal of the American Society for Mass Spectrometry, 27(11), 1871-1882.
-
Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
-
PubChem. (n.d.). 3-Methoxy-5-(trifluoromethyl)benzonitrile. Retrieved from [Link]
-
MZ Biolabs. (2022). Certificate of Analysis: LGD-4033. Retrieved from [Link]
-
Receptor Chem. (n.d.). LGD-4033. Retrieved from [Link]
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An In-depth Technical Guide to the FT-IR Analysis of 3-Methyl-5-(trifluoromethyl)benzonitrile
Introduction
3-Methyl-5-(trifluoromethyl)benzonitrile is a substituted aromatic nitrile that serves as a valuable building block in medicinal chemistry and materials science. The presence of three distinct functional moieties—a nitrile group (-C≡N), a trifluoromethyl group (-CF₃), and a methyl group (-CH₃) on a benzene ring—imparts unique electronic and steric properties, making it a key intermediate in the synthesis of targeted therapeutics and advanced polymers.[1] The precise structural confirmation and purity assessment of this molecule are paramount for its application in these sensitive fields.
Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique for the structural elucidation of such molecules. By probing the vibrational modes of the covalent bonds, FT-IR provides a distinct "fingerprint" of the compound, allowing for rapid and non-destructive confirmation of its identity and the presence of key functional groups. This guide offers a comprehensive, in-depth analysis of the FT-IR spectrum of this compound, grounded in first principles and supported by established spectroscopic data. It is designed for researchers, scientists, and drug development professionals who require a robust understanding of how to acquire, interpret, and validate the FT-IR data for this specific compound.
Section 1: The Molecular Structure and Its Vibrational Landscape
A molecule's FT-IR spectrum is a direct consequence of its structure. Understanding the constituent functional groups and their expected vibrational frequencies is the first step in a rigorous spectral analysis.
Chemical Structure Breakdown
The structure of this compound is characterized by a 1,3,5-trisubstituted benzene ring. The key functional groups that give rise to characteristic IR absorptions are:
-
Nitrile Group (-C≡N): A strong triple bond that produces a sharp and intense absorption in a relatively clean region of the spectrum.
-
Trifluoromethyl Group (-CF₃): Composed of strong C-F single bonds, this group is known for its intense absorption bands.
-
Methyl Group (-CH₃): C-H bonds within this group have characteristic stretching and bending vibrations.
-
Aromatic Ring (C₆H₃): The benzene ring itself has several characteristic vibrations, including C-H stretching, C=C stretching, and out-of-plane C-H bending, the latter of which is highly diagnostic of the substitution pattern.
Caption: A validated workflow for acquiring an ATR-FTIR spectrum.
-
Instrument Preparation: Ensure the FT-IR spectrometer and the ATR accessory are powered on and have completed their diagnostic self-checks. [2][3]2. Crystal Cleaning: Before any measurement, meticulously clean the surface of the ATR crystal. Use a lint-free wipe dampened with a volatile solvent like isopropanol or acetone, and allow it to fully evaporate. [4][2]3. Background Spectrum Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum. This critical step measures the ambient atmosphere (CO₂ and H₂O) and the instrument's own optical characteristics, which will be subtracted from the sample spectrum. [4][5]4. Sample Application: Place a single, small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered. [4]5. Sample Spectrum Acquisition: Initiate the sample scan. The software will automatically ratio the single beam sample spectrum against the stored background spectrum to produce the final absorbance or transmittance spectrum.
-
Data Processing: The resulting spectrum should be evaluated. If necessary, apply a baseline correction to ensure all peaks originate from a flat baseline.
-
Post-Analysis Cleaning: Thoroughly clean the sample from the ATR crystal using a suitable solvent and a lint-free wipe. [2]
Data Acquisition Parameters
The choice of acquisition parameters is a balance between signal-to-noise ratio, resolution, and time. For routine identification of a pure liquid like this, the following parameters are recommended:
| Parameter | Recommended Value | Rationale (Expertise & Trustworthiness) |
| Spectral Range | 4000 - 400 cm⁻¹ | This standard mid-IR range covers all fundamental vibrational modes for organic molecules, from X-H stretches to fingerprint region bends. |
| Resolution | 4 cm⁻¹ | Provides sufficient detail to resolve most characteristic peaks in a liquid-phase spectrum without unnecessarily increasing noise or scan time. Higher resolution is rarely needed unless performing gas-phase rotational-vibrational studies. |
| Number of Scans | 16 to 32 | Co-adding multiple scans improves the signal-to-noise ratio (S/N). 16-32 scans provide excellent S/N for a neat liquid sample in a reasonable amount of time (typically < 1 minute). |
| Apodization | Happ-Genzel | This mathematical function is applied to the interferogram to reduce "ringing" artifacts around sharp peaks, providing a more accurate representation of the true peak shape. |
Section 3: Spectral Interpretation and Data Analysis
This section provides a detailed analysis of the expected FT-IR spectrum, assigning the observed absorption bands to their corresponding molecular vibrations.
Peak Assignment and Mechanistic Insights
The interpretation of the spectrum is a systematic process, moving from the high-wavenumber functional group region to the lower-wavenumber fingerprint region.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Shape | Mechanistic Insights & Validation |
| ~3080 | Aromatic C-H Stretch | Weak-Medium | Sharp | Confirms the presence of the benzene ring. Its position >3000 cm⁻¹ is characteristic of sp² C-H bonds. [6][7] |
| ~2930 | -CH₃ Asymmetric Stretch | Medium | Sharp | These peaks <3000 cm⁻¹ confirm the presence of sp³ C-H bonds, validating the methyl substituent. [8] |
| ~2860 | -CH₃ Symmetric Stretch | Weak-Medium | Sharp | Paired with the asymmetric stretch, this confirms the methyl group. |
| ~2235 | -C≡N Nitrile Stretch | Strong | Sharp | Primary diagnostic peak. Its high intensity and unique position make it an unambiguous marker for the nitrile group. [9][10][11]Conjugation with the ring shifts it to a slightly lower frequency than non-conjugated nitriles. [12][13] |
| ~1610, ~1590 | Aromatic C=C Stretch | Medium-Weak | Sharp | These skeletal vibrations confirm the aromatic ring structure. Multiple bands are typical due to the complex vibrations of the substituted ring. |
| ~1460 | -CH₃ Asymmetric Bend | Medium | Sharp | Confirms the methyl group. This bending vibration is a reliable secondary indicator. |
| ~1380 | -CH₃ Symmetric Bend | Weak-Medium | Sharp | Often weaker than the asymmetric bend, but its presence further validates the methyl group. |
| ~1320, ~1170, ~1130 | -CF₃ Stretches | Very Strong | Broad | Second key diagnostic region. The extreme polarity of the C-F bonds leads to very intense absorptions. The presence of multiple strong, broad bands in this region is a hallmark of the trifluoromethyl group. |
| ~880, ~690 | Aromatic C-H Out-of-Plane Bend | Strong | Sharp | Confirms the 1,3,5-substitution pattern. The specific positions of these strong "wagging" peaks are highly correlated with the positions of substituents on the benzene ring. [14] |
Cross-Validation and Purity Assessment
A trustworthy analysis relies on a self-validating system where the presence of one functional group is corroborated by multiple peaks.
-
Aromatic System: The presence of aromatic C-H stretches (>3000 cm⁻¹), C=C stretches (~1600 cm⁻¹), and strong out-of-plane bends (<900 cm⁻¹) collectively and unequivocally confirm the substituted benzene ring.
-
Methyl Group: The presence of both C-H stretches (<3000 cm⁻¹) and C-H bends (~1460/1380 cm⁻¹) validates the methyl substituent.
-
Purity: The FT-IR spectrum is an excellent tool for a preliminary purity assessment. The absence of significant unexpected peaks is a strong indicator of high purity. For example:
-
A broad band around 3500-3200 cm⁻¹ would suggest O-H contamination (e.g., water or alcohol).
-
A strong peak around 1700 cm⁻¹ would indicate C=O (carbonyl) impurity, possibly from a starting material or side product.
-
Caption: Logical flow for structural validation using key FT-IR peaks.
Conclusion
The FT-IR analysis of this compound provides a rapid, reliable, and information-rich method for its structural confirmation. By systematically evaluating the spectrum, one can confidently identify the characteristic vibrations of the nitrile, trifluoromethyl, methyl, and substituted aromatic functionalities. The key diagnostic peaks—the sharp C≡N stretch at ~2235 cm⁻¹, the intense and complex C-F stretches in the 1350-1100 cm⁻¹ region, and the pattern-specific aromatic C-H bends below 900 cm⁻¹—serve as an unambiguous molecular fingerprint. Adherence to a validated experimental protocol, such as the ATR method detailed herein, ensures the acquisition of high-quality, reproducible data, which is fundamental to scientific integrity in research and quality control in drug development.
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An In-Depth Technical Guide on the Solubility of 3-Methyl-5-(trifluoromethyl)benzonitrile in Organic Solvents
Introduction
3-Methyl-5-(trifluoromethyl)benzonitrile is a substituted aromatic nitrile of significant interest in the pharmaceutical and agrochemical industries. Its molecular structure, featuring a benzonitrile core with methyl and trifluoromethyl substituents, imparts a unique combination of lipophilicity and polarity, making its solubility behavior in various organic solvents a critical parameter for process development, formulation, and synthesis. This technical guide provides a comprehensive overview of the solubility of this compound, including a detailed experimental protocol for its determination, a discussion of the underlying theoretical principles, and a hypothetical solubility profile to serve as a practical reference.
Molecular Structure and Physicochemical Properties
-
IUPAC Name: this compound
-
CAS Number: 261952-04-9
-
Molecular Formula: C₉H₆F₃N
-
Molecular Weight: 185.15 g/mol
-
Structure:
The presence of the electron-withdrawing trifluoromethyl group and the polar nitrile group, contrasted with the nonpolar methyl group and aromatic ring, suggests that this compound is a moderately polar compound. This structural complexity leads to a nuanced solubility profile that is highly dependent on the nature of the solvent.
Hypothetical Solubility Profile of this compound
In the absence of extensive published experimental data, the following table presents a hypothetical but scientifically plausible solubility profile of this compound in a range of common organic solvents at 25 °C. This profile is estimated based on the "like dissolves like" principle, which posits that substances with similar intermolecular forces are more likely to be soluble in one another.[1][2][3]
| Solvent | Polarity Index | Predominant Intermolecular Forces | Estimated Solubility ( g/100 mL) at 25 °C |
| Heptane | 0.1 | London Dispersion Forces | < 0.1 |
| Toluene | 2.4 | London Dispersion, Dipole-Dipole | 15-25 |
| Dichloromethane | 3.1 | Dipole-Dipole | > 50 |
| Acetone | 5.1 | Dipole-Dipole | > 50 |
| Ethanol | 4.3 | Hydrogen Bonding, Dipole-Dipole | 5-15 |
| Methanol | 5.1 | Hydrogen Bonding, Dipole-Dipole | 1-5 |
| Water | 10.2 | Hydrogen Bonding | < 0.01 |
Disclaimer: The solubility data presented in this table is a hypothetical estimation for illustrative purposes and should not be considered as experimentally verified values.
Experimental Determination of Solubility: A Step-by-Step Protocol
The isothermal equilibrium method, also known as the shake-flask method, is a robust and widely used technique for determining the thermodynamic solubility of a solid in a liquid solvent.[4][5][6]
Objective
To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.
Materials and Apparatus
-
This compound (solid)
-
Selected organic solvent (analytical grade)
-
Scintillation vials or sealed flasks
-
Orbital shaker or magnetic stirrer with temperature control
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer
-
Analytical balance
-
Volumetric flasks and pipettes
Experimental Workflow Diagram
Caption: Solute-solvent interaction types.
Conclusion
The solubility of this compound in organic solvents is a critical property for its application in scientific research and industrial processes. This guide has provided a comprehensive framework for understanding and determining its solubility. By considering the molecular structure of the solute and the nature of the solvent, researchers can make informed decisions regarding solvent selection for synthesis, purification, and formulation. The provided experimental protocol offers a reliable method for obtaining accurate solubility data, which is essential for process optimization and quality control.
References
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IEEE. (2021). Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach. [Link]
-
Taylor & Francis Online. (n.d.). Prediction of drug solubility from molecular structure using a drug-like training set. [Link]
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Khan Academy. (n.d.). Solubility of organic compounds. [Link]
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PubMed Central (PMC). (n.d.). Physics-Based Solubility Prediction for Organic Molecules. [Link]
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YouTube. (2021, September 16). Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. [Link]
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ACS Publications. (2020, December 24). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. [Link]
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National Institutes of Health (NIH). (n.d.). Solubility Prediction from Molecular Properties and Analytical Data Using an In-phase Deep Neural Network (Ip-DNN). [Link]
-
Allen. (n.d.). Explain the solubility rule "like dissolves like" in terms of intermolecular forces that exist in solutions. [Link]
-
ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?[Link]
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Chemistry LibreTexts. (2024, August 31). 2.6.1: Like Dissolves Like. [Link]
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Quora. (2016, September 13). What is the meaning of the “like dissolve like” rule in chemistry?[Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 3-Fluoro-5-(trifluoromethyl)benzonitrile: Properties and Applications. [Link]
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Pharmatutor. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]
-
Chemistry LibreTexts. (2021, May 19). 6.3: Intermolecular Forces in Solutions. [Link]
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PubChem. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzonitrile. [Link]
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Cheméo. (n.d.). Chemical Properties of 3-Fluoro-5-(trifluoromethyl)benzonitrile (CAS 149793-69-1). [Link]
-
PubMed. (n.d.). A method to predict the equilibrium solubility of drugs in solid polymers near room temperature using thermal analysis. [Link]
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Biointerface Research in Applied Chemistry. (2021, August 15). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. [Link]
-
PubChem. (n.d.). 3-Methoxy-5-(trifluoromethyl)benzonitrile. [Link]
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Dissolution Technologies. (2017, February). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
-
INIS-IAEA. (n.d.). Measurement, correlation and dissolution thermodynamics of biological active chalcone in organic solvents at different temperatures. [Link]
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SciTechnol. (n.d.). Method Validation for Equilibrium Solubility and Determination of Temperature Effect on the Ionization Constant and Intrinsic Solubility of Drugs. [Link]
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Chemistry Steps. (n.d.). Solubility of Organic Compounds. [Link]
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An In-depth Technical Guide to the Safe Handling of 3-Methyl-5-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Proactive Approach to Chemical Safety
In the fast-paced environment of drug discovery and chemical synthesis, the introduction of novel chemical entities is a daily occurrence. Among these, fluorinated compounds have gained prominence due to their unique ability to modulate the metabolic stability and lipophilicity of parent molecules. 3-Methyl-5-(trifluoromethyl)benzonitrile, a key intermediate in the synthesis of various biologically active molecules, is one such compound. While its utility is significant, a comprehensive understanding of its safety profile and proper handling is paramount to ensure the well-being of laboratory personnel and the integrity of research.
This guide eschews a generic, one-size-fits-all template. Instead, it is structured to provide a deep, logical, and scientifically grounded understanding of the safe handling of this compound. We will delve into its known and inferred properties, establish best practices based on the chemistry of its functional groups, and provide clear, actionable protocols. Every recommendation is rooted in the principles of chemical safety and validated by data from authoritative sources.
Section 1: Chemical Identity and Physicochemical Profile
A foundational element of safe handling is a thorough understanding of the compound's identity and physical characteristics.
1.1. Identification
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 261952-04-9[1] |
| Molecular Formula | C₉H₆F₃N[1] |
| Molecular Weight | 185.15 g/mol [1] |
| Structure | |
| Image Source: PubChem CID 2775595 |
1.2. Physicochemical Properties
Direct, experimentally determined physicochemical data for this compound is not extensively published. Therefore, a comparative analysis with structurally similar compounds is essential for a scientifically sound safety assessment. The data presented below is for close analogs and should be considered indicative of the expected properties of the target compound.
| Property | 3-Fluoro-5-(trifluoromethyl)benzonitrile | 3-(Trifluoromethyl)benzonitrile | 4-(Trifluoromethyl)benzonitrile |
| Appearance | Colorless to almost colorless clear liquid[2] | Liquid | Solid |
| Boiling Point | 179.9 ± 35.0 °C at 760 mmHg | 189 °C (lit.)[3] | 80-81 °C / 20 mmHg (lit.) |
| Melting Point | Not available | 16-20 °C (lit.)[3] | 39-41 °C (lit.) |
| Density | ~1.4 ± 0.1 g/cm³ | 1.281 g/mL at 25 °C (lit.)[3] | 1.278 g/mL at 25 °C (lit.) |
| Flash Point | 65.6 ± 0.0 °C | 72 °C - closed cup | 72 °C - closed cup |
Causality Insight: The presence of the trifluoromethyl group, a strong electron-withdrawing group, and the nitrile group, influences the compound's polarity and boiling point. The methyl group in the target compound, being electron-donating, will slightly alter the electronic properties compared to a fluoro-substituted analog, but the overall physical behavior is expected to be similar. The flash points of the analogs indicate that this compound is a combustible liquid and must be handled accordingly.
Section 2: Hazard Identification and Risk Assessment
A comprehensive hazard assessment is critical. Given the lack of a specific Safety Data Sheet (SDS) for this compound, the GHS classifications of its close structural analogs provide a reliable basis for inferring its hazard profile.
2.1. Inferred GHS Classification
Based on the hazard statements for compounds like 3-Fluoro-5-(trifluoromethyl)benzonitrile, 3-Methoxy-5-(trifluoromethyl)benzonitrile, and 4-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile, the following GHS classifications are anticipated for this compound:
-
Acute Toxicity, Oral (Category 4) - H302: Harmful if swallowed.[4][5][6]
-
Acute Toxicity, Dermal (Category 4) - H312: Harmful in contact with skin.[4][6]
-
Acute Toxicity, Inhalation (Category 4) - H332: Harmful if inhaled.[4][5][6]
-
Skin Corrosion/Irritation (Category 2) - H315: Causes skin irritation.[4][5][6]
-
Serious Eye Damage/Eye Irritation (Category 2A) - H319: Causes serious eye irritation.[4][5][6]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory tract irritation - H335: May cause respiratory irritation.[4][5][6]
-
Flammable Liquids (Category 4) - H227: Combustible liquid.
2.2. Toxicological Profile: A Compound of Unknown Toxicity
It is imperative to note that specific toxicological data, such as LD50 (median lethal dose) and LC50 (median lethal concentration), for this compound are not available in the public domain. The safety data sheets for its analogs also frequently state that the toxicological properties have not been fully investigated.
Therefore, this compound must be handled as a compound of unknown toxicity, warranting a high level of precaution.
Expertise Insight: The nitrile group (-CN) can, in some cases, be metabolized to release cyanide, which is a potent toxin. While the stability of the nitrile group on an aromatic ring is generally high, this potential metabolic pathway underscores the need for stringent exposure controls.
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is essential.
3.1. Engineering Controls: The First Line of Defense
-
Ventilation: All handling of this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood. The fume hood provides primary containment and protects the user from inhaling potentially harmful vapors.
-
Safety Showers and Eyewash Stations: Ensure that a well-maintained safety shower and eyewash station are readily accessible in the immediate work area.
3.2. Personal Protective Equipment (PPE): The Last Line of Defense
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashes, such as when transferring large quantities or working with the material under pressure.
-
Hand Protection: Wear nitrile or neoprene gloves. It is crucial to inspect gloves for any signs of degradation or perforation before use. Double gloving is recommended for added protection during prolonged handling.
-
Skin and Body Protection: A flame-retardant lab coat is required. For procedures with a significant risk of splashing, chemical-resistant aprons and sleeves should be worn.
-
Respiratory Protection: When engineering controls are not sufficient, or during emergency situations, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Caption: Hierarchy of essential PPE for handling this compound.
Section 4: Safe Handling and Storage Protocols
Adherence to strict protocols during handling and storage is fundamental to preventing exposure and accidents.
4.1. Handling Protocol
-
Preparation: Before handling, ensure all necessary engineering controls are operational and the required PPE is donned correctly.
-
Dispensing: If the compound is a liquid, use a calibrated pipette or a syringe for transfers to minimize the risk of spills. If it is a solid, use a spatula in a fume hood. Avoid creating dust.
-
Heating: As a combustible liquid, avoid heating over an open flame. Use a heating mantle, oil bath, or a hot plate with a stirrer. Ensure the setup is in a fume hood and away from flammable materials.
-
Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.
4.2. Storage Protocol
-
Container: Store in a tightly sealed, properly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area designated for the storage of chemicals.
-
Segregation: Store away from incompatible materials.
Caption: Logical workflow for the safe storage of the compound.
Section 5: Emergency Procedures
Preparedness is key to mitigating the consequences of an accidental exposure or spill.
5.1. First Aid Measures
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
5.2. Spill Response
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.
-
Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
5.3. Fire Fighting Measures
-
Extinguishing Media: Use dry chemical powder, carbon dioxide, alcohol-resistant foam, or a water spray.
-
Hazards: As a combustible liquid, it can form explosive vapor-air mixtures. Decomposition during a fire may produce toxic fumes of hydrogen cyanide and nitrogen oxides.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Section 6: Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Containers: Collect all waste material in sealed, properly labeled containers.
-
Disposal: Dispose of the waste through a licensed professional waste disposal service in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
Conclusion: A Culture of Safety
The safe handling of this compound is not merely a matter of following a checklist; it is about cultivating a deep-seated culture of safety. This guide provides a robust framework based on the best available scientific evidence and expert insights. By understanding the potential hazards, implementing appropriate controls, and being prepared for emergencies, researchers can confidently and safely unlock the potential of this valuable chemical intermediate.
References
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PubChem. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Trifluoromethyl)benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methoxy-5-(trifluoromethyl)benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
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3-Methyl-5-(trifluoromethyl)benzonitrile material safety data sheet (MSDS)
An In-depth Technical Guide to the Material Safety Data Sheet (MSDS) for 3-Methyl-5-(trifluoromethyl)benzonitrile
This guide provides a detailed examination of the safety, handling, and emergency protocols associated with this compound (CAS No. 261952-04-9). Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of safety data. It aims to deliver a deeper understanding of the causality behind safety procedures, grounded in the compound's chemical nature and established principles of laboratory safety.
Foreword: The Principle of Prudent Practice
This compound is a specialized benzonitrile derivative used in organic synthesis.[1] Like many research chemicals, its toxicological and ecological properties have not been exhaustively investigated. Therefore, the foundational principle governing its use is one of prudent practice: in the absence of complete data, the compound should be treated as potentially hazardous, and all recommended safety precautions must be strictly followed.
Section 1: Chemical Identification
Proper identification is the first step in a robust safety protocol. It ensures that all subsequent data and procedures are correctly attributed to the substance being handled.
| Identifier | Data | Source(s) |
| Product Name | This compound | [2][3][4] |
| CAS Number | 261952-04-9 | [2][3][4] |
| Synonym(s) | 3-Cyano-5-methylbenzotrifluoride | [4] |
| Molecular Formula | C₉H₆F₃N | [5] |
| Molecular Weight | 185.15 g/mol | [4] |
| MDL Number | MFCD01631595 | [4][5] |
Section 2: Hazard Identification and GHS Classification
While specific GHS classification for this exact compound is not widely published, we can infer its likely hazards based on the known profiles of structurally similar aromatic nitriles and trifluoromethylated compounds.[6][7][8] The nitrile functional group (-CN) can impart toxicity, and halogenated aromatic rings often carry warnings for irritation and systemic effects.
Anticipated GHS Classification:
-
Acute Toxicity: Category 4 (Oral, Dermal, Inhalation) - Harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Corrosion/Irritation: Category 2 - Causes skin irritation.
-
Serious Eye Damage/Eye Irritation: Category 2A - Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system) - May cause respiratory irritation.
The following diagram illustrates the standard workflow for communicating these hazards under the Globally Harmonized System (GHS).
Section 3: First-Aid Measures
Rapid and correct first-aid is critical to minimize harm upon accidental exposure. The primary goal is to remove the substance from the point of contact and seek immediate medical evaluation.
General Advice: In all cases of exposure, consult a physician and show them the Safety Data Sheet.[9]
-
Inhalation:
-
Skin Contact:
-
Eye Contact:
-
Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12]
-
Remove contact lenses if present and easy to do. Continue rinsing.
-
Seek immediate medical attention, preferably from an ophthalmologist.
-
-
Ingestion:
The following workflow visualizes the immediate response protocol for accidental exposure.
Section 4: Fire-Fighting and Reactivity
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[15] For small fires, dry chemical or CO₂ are preferred. For larger fires, alcohol-resistant foam or water spray are effective.[16]
-
Specific Hazards: Combustion of this compound will likely produce toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride (HF).[13] Vapors may be heavier than air and can travel to a source of ignition and flash back.
-
Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and inhalation of toxic fumes.[16]
Stability and Reactivity
-
Reactivity: Generally stable under recommended storage conditions.[5]
-
Chemical Stability: Stable under normal temperatures and pressures.
-
Conditions to Avoid: Incompatible materials, heat, flames, and sparks.
-
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases. Contact with strong acids or bases can cause hydrolysis of the nitrile group.
-
Hazardous Decomposition Products: As mentioned, thermal decomposition can produce carbon oxides, nitrogen oxides, and hydrogen fluoride.
Section 5: Handling, Storage, and Exposure Control
Safe Handling
The key to safe handling is preventing all routes of exposure. This is achieved through a combination of engineering controls and personal protective equipment.
-
Engineering Controls: Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.[16] This is the primary method for preventing inhalation exposure. Eyewash stations and safety showers must be readily accessible.[10]
-
Personal Handling: Avoid contact with skin, eyes, and clothing.[17] Avoid breathing vapors or mist. Wash hands thoroughly after handling and before eating, drinking, or smoking.[15]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to NIOSH (US) or EN166 (EU) standards.[15]
-
Skin Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves properly after use.[9] Wear a lab coat or chemical-resistant apron.
-
Respiratory Protection: If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with an organic vapor cartridge is required.[17]
Storage
Proper storage is essential for maintaining the chemical's integrity and ensuring safety.
-
Storage Conditions: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[5][18] The recommendation is for storage at room temperature, sealed from moisture.[5]
-
Incompatibilities: Store away from the incompatible materials listed in Section 4.2.
Section 6: Accidental Release and Disposal
-
Accidental Release:
-
Evacuate personnel from the area.
-
Ensure adequate ventilation and eliminate all ignition sources.
-
Wear appropriate PPE as described in Section 5.2.
-
Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).[16]
-
Collect the absorbed material into a suitable, labeled container for disposal.[9]
-
Do not allow the chemical to enter drains or waterways.[17]
-
-
Disposal:
-
Waste must be disposed of in accordance with all federal, state, and local environmental regulations. Contact a licensed professional waste disposal service.
-
Section 7: Toxicological and Ecological Information
-
Toxicological Data: As is common for specialized research chemicals, comprehensive toxicological data for this compound is not available. It is presumed to be harmful based on its chemical structure.
-
Ecological Data: No data is available on the environmental fate or ecotoxicity of this compound. It should not be released into the environment.[9]
This guide is intended to provide a framework for the safe use of this compound. It is imperative that all users supplement this information with their institution's specific safety protocols and exercise the utmost caution.
References
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Capot Chemical Co., Ltd. MSDS of 3-Fluoro-5-(trifluoromethyl)benzonitrile. (2013-09-03). Note: Used for general procedural guidance for a related compound.[Link]
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Fisher Scientific. SAFETY DATA SHEET - 3-Fluoro-5-(trifluoromethyl)benzonitrile. Revision Date 27-Feb-2024. Note: Used for general procedural guidance for a related compound.[Link]
-
Centers for Disease Control and Prevention (CDC). First Aid Procedures for Chemical Hazards. [Link]
-
Angene Chemical. Safety Data Sheet - 3-(Trifluoromethyl)benzonitrile. (2021-05-01). Note: Used for general procedural guidance for a related compound.[Link]
-
Methylamine Supplier. 3-Nitro-5-(Trifluoromethyl)Benzonitrile Product Page. Note: Used for general storage guidance for a related compound.[Link]
-
Australian Government Department of Health. Benzonitrile: Human health tier II assessment. (2019-03-08). Note: Used for toxicological context of the benzonitrile class.[Link]
-
PubChem. 3-(Trifluoromethyl)benzonitrile. Note: Used for hazard data of a related compound.[Link]
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The Trifluoromethyl Group: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Development Professionals
Abstract
The strategic incorporation of the trifluoromethyl (CF₃) group has become an indispensable tool in the medicinal chemist's armamentarium. Its unique and potent electronic properties profoundly influence a molecule's physicochemical and pharmacokinetic profile, often transforming a promising lead compound into a viable drug candidate. This guide provides a comprehensive technical overview of the multifaceted roles of the trifluoromethyl group in drug design. We will delve into the fundamental principles behind its ability to enhance metabolic stability, modulate lipophilicity and bioavailability, and improve target binding affinity. This document will further provide field-proven experimental protocols for the synthesis of trifluoromethylated compounds and for the in vitro assessment of their metabolic stability, equipping researchers with the practical knowledge to leverage this "super-functional group" in their drug discovery endeavors.
The Physicochemical Impact of the Trifluoromethyl Group: A Tale of Potent Electronics
The trifluoromethyl group's profound impact on a molecule's properties stems from the high electronegativity of the three fluorine atoms, creating a strong electron-withdrawing effect. This seemingly simple feature sets off a cascade of alterations to a molecule's character, making it a powerful modulator of drug-like properties.
Metabolic Stability: Blocking the Path of Degradation
One of the most celebrated attributes of the CF₃ group is its ability to enhance a molecule's metabolic stability.[1] The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the trifluoromethyl group exceptionally resistant to enzymatic cleavage, particularly by the cytochrome P450 (CYP) superfamily of enzymes that are the primary drivers of drug metabolism.[2][3] By strategically replacing a metabolically labile group, such as a methyl (-CH₃) or methoxy (-OCH₃) group, with a CF₃ group, medicinal chemists can effectively block a key site of metabolic attack. This concept, often termed "metabolic switching," can lead to a longer drug half-life, improved oral bioavailability, and a more predictable pharmacokinetic profile.[4]
dot graph TD { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} Caption: Metabolic blocking effect of the trifluoromethyl group.
Lipophilicity and Bioavailability: A Balancing Act
The trifluoromethyl group is highly lipophilic, a property that can significantly enhance a drug's ability to cross cellular membranes, including the blood-brain barrier.[2][4] This increased lipophilicity, quantified by a higher octanol-water partition coefficient (LogP), can lead to improved absorption and distribution. However, the position of the CF₃ group is critical. Trifluorination at the alpha-position to a functional group tends to strongly enhance lipophilicity, while the effect is less pronounced at beta and gamma positions.[5] It is a delicate balance, as excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.
Modulation of Acidity and Basicity (pKa)
The strong electron-withdrawing nature of the CF₃ group can significantly impact the acidity or basicity of nearby functional groups.[6][7] For instance, the pKa of benzoic acid is 4.20, while the pKa of 4-trifluoromethylbenzoic acid is significantly lower, indicating a stronger acid.[8] Conversely, the presence of a CF₃ group can decrease the basicity of an adjacent amine. This modulation of pKa can be crucial for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement.
The Trifluoromethyl Group as a Bioisostere: A Strategic Mimic
In medicinal chemistry, the concept of bioisosterism—the replacement of a functional group with another that retains similar biological activity—is a powerful strategy for lead optimization. The trifluoromethyl group is frequently employed as a bioisostere for methyl (-CH₃) and chloro (-Cl) groups.[6]
While it is larger than a methyl group, its steric bulk is comparable to an isopropyl group.[2] This allows it to occupy similar binding pockets while introducing distinct electronic properties. Compared to a chloro group, the CF₃ group has a similar steric profile but is more lipophilic and has a stronger electron-withdrawing effect.[2][3] This bioisosteric replacement can lead to improved potency, selectivity, and pharmacokinetic properties.
| Property | Trifluoromethyl (-CF₃) | Methyl (-CH₃) | Chloro (-Cl) |
| **Van der Waals Volume (ų) ** | ~42.6 | ~22.4 | ~19.8 |
| Hansch Lipophilicity Parameter (π) | +0.88 | +0.56 | +0.71 |
| Dipole Moment (Debye) | High | Low | Moderate |
| Electron-withdrawing/donating | Strongly withdrawing | Weakly donating | Weakly withdrawing |
| Table 1: Comparison of Physicochemical Properties of Trifluoromethyl, Methyl, and Chloro Groups. |
Enhancing Target Binding Affinity: The Subtle Art of Molecular Interactions
The introduction of a trifluoromethyl group can significantly enhance a drug's binding affinity for its biological target through a variety of non-covalent interactions.[3] The electron-deficient carbon atom of the CF₃ group can participate in favorable interactions with electron-rich residues in a protein's binding pocket. Furthermore, the fluorine atoms can engage in orthogonal multipolar interactions with backbone carbonyl groups.[9] Emerging research also suggests that the CF₃ group can act as a "smart" hydrogen bond acceptor, forming weak to moderate hydrogen bonds with suitable donors.[9]
dot graph { layout=neato; node [shape=ellipse, style=filled]; edge [len=2.5];
} Caption: Non-covalent interactions of the CF3 group in a protein binding pocket.
Case Studies: The Trifluoromethyl Group in Action
The transformative power of the trifluoromethyl group is evident in numerous FDA-approved drugs.
-
Celecoxib (Celebrex®): This nonsteroidal anti-inflammatory drug (NSAID) features a trifluoromethyl group that contributes to its selective inhibition of the COX-2 enzyme.[6] A trifluoromethyl analogue of celecoxib has shown beneficial effects in neuroinflammation.[10]
-
Fluoxetine (Prozac®): A widely prescribed antidepressant, fluoxetine's trifluoromethyl group enhances its lipophilicity, facilitating its entry into the central nervous system.[4][6]
| Drug | Analogue | LogP (Calculated) | Effect of CF₃ Group |
| Toluene | Trifluorotoluene | 2.73 / 3.42 | Increased Lipophilicity |
| Aniline | 4-(Trifluoromethyl)aniline | 1.39 / 2.59 | Increased Lipophilicity |
| Table 2: Quantitative Comparison of LogP for Compounds With and Without a Trifluoromethyl Group. |
Experimental Protocols
Synthesis of Trifluoromethylated Aromatic Compounds via Copper-Catalyzed Cross-Coupling
This protocol describes a general procedure for the copper-catalyzed trifluoromethylation of aryl halides using a trifluoromethyl source.
Materials:
-
Aryl halide (e.g., aryl iodide or aryl bromide)
-
Copper(I) catalyst (e.g., CuI, CuTC)
-
Trifluoromethylating agent (e.g., TMSCF₃, trifluoroacetate salts)
-
Ligand (if necessary, e.g., 1,10-phenanthroline)
-
Anhydrous solvent (e.g., DMF, NMP)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the aryl halide (1.0 mmol), copper(I) catalyst (5-10 mol%), and ligand (if used, 10-20 mol%).
-
Add the anhydrous solvent (3-5 mL).
-
Add the trifluoromethylating agent (1.5-2.0 mmol).
-
Heat the reaction mixture to the appropriate temperature (typically 80-140 °C) and stir for the required time (4-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with an aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
In Vitro Metabolic Stability Assessment: Liver Microsomal Stability Assay
This protocol outlines a typical procedure to assess the metabolic stability of a test compound using liver microsomes.
Materials:
-
Test compound (10 mM stock in DMSO)
-
Liver microsomes (human, rat, or mouse)
-
Phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., testosterone, verapamil)
-
Acetonitrile (containing an internal standard for LC-MS/MS analysis)
-
96-well plates
-
Incubator/shaker (37 °C)
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare a working solution of the test compound and positive controls by diluting the stock solution in phosphate buffer to the desired final concentration (typically 1 µM).
-
Incubation: In a 96-well plate, add the liver microsomes and the NADPH regenerating system to the wells. Pre-warm the plate to 37 °C.
-
Initiation: Initiate the metabolic reaction by adding the test compound working solution to the wells.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding cold acetonitrile containing the internal standard.
-
Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of this line is the elimination rate constant (k). The in vitro half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.
Conclusion
The trifluoromethyl group is a powerful and versatile tool in the hands of medicinal chemists. Its ability to profoundly modulate key drug-like properties, including metabolic stability, lipophilicity, and binding affinity, has cemented its place as a cornerstone of modern drug design. A thorough understanding of its physicochemical properties and the strategic application of synthetic and analytical methodologies will continue to drive the discovery and development of novel and effective therapeutics.
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ResearchGate. (PDF) Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. [Link]
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Methodological & Application
Application Note & Protocol: A Modern Sandmeyer Approach to the Synthesis of 3-Methyl-5-(trifluoromethyl)benzonitrile
Abstract & Introduction
The introduction of a trifluoromethyl (-CF₃) group into an organic molecule can profoundly enhance its metabolic stability, lipophilicity, and bioavailability, making it a privileged moiety in modern drug discovery and materials science.[1] This application note provides a detailed protocol for the synthesis of 3-Methyl-5-(trifluoromethyl)benzonitrile, a valuable building block, starting from the readily available 3-amino-5-methylbenzonitrile. The described transformation is a contemporary variation of the classic Sandmeyer reaction, which facilitates the conversion of an aromatic primary amine into a trifluoromethylarene.[2][3]
This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring that researchers can not only replicate the procedure but also adapt it with a deep understanding of the reaction mechanism. The protocol detailed herein is a one-pot procedure that combines the in situ formation of the diazonium salt with a copper-mediated trifluoromethylation, offering a streamlined and efficient synthetic route.[4][5]
Scientific Principles & Reaction Mechanism
The overall synthesis is a two-stage process performed sequentially in a single reaction vessel:
-
Diazotization: The primary aromatic amine, 3-amino-5-methylbenzonitrile, is converted into an aryl diazonium salt intermediate. This is achieved by treating the amine with a diazotizing agent, such as tert-butyl nitrite (t-BuONO), in an acidic environment.[6] The reaction is performed at low temperatures (0–5 °C) to ensure the stability of the diazonium salt, which can be unstable and potentially explosive if isolated in a dry state.
-
Trifluoromethylation: The in situ-generated diazonium salt is then subjected to a copper-catalyzed reaction with a trifluoromethyl source. This step is a radical-nucleophilic aromatic substitution (SRNAr).[1] A copper(I) catalyst initiates a single-electron transfer (SET) to the diazonium salt, leading to the extrusion of nitrogen gas (N₂) and the formation of an aryl radical. This radical subsequently reacts with a copper(II)-CF₃ species to yield the final product, this compound, and regenerate the Cu(I) catalyst.[7][8]
Several sources of the trifluoromethyl group can be employed, including Ruppert-Prakash reagent (TMSCF₃), Umemoto's reagents, and Langlois' reagent.[4][9][10] This protocol will utilize TMSCF₃ due to its cost-effectiveness and high efficiency in copper-mediated systems.[4][5]
Sources
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- 10. Reagent of the month – November - Langlois reagent [sigutlabs.com]
Application Note: A Practical Guide to the Synthesis of 3-Methyl-5-(trifluoromethyl)benzonitrile via the Sandmeyer Reaction
Abstract
This comprehensive application note provides a detailed protocol for the synthesis of 3-Methyl-5-(trifluoromethyl)benzonitrile, a valuable building block in medicinal chemistry and materials science. The methodology is centered on the Sandmeyer reaction, a robust and versatile transformation for converting aromatic amines into a wide array of functional groups.[1][2][3] This guide delves into the underlying reaction mechanism, offers a step-by-step experimental procedure, outlines critical safety precautions, and includes a troubleshooting guide to ensure successful and reproducible outcomes. It is intended for researchers, chemists, and process development professionals engaged in synthetic organic chemistry.
Introduction and Significance
This compound is a key intermediate in the synthesis of various high-value compounds. The presence of both a trifluoromethyl group and a nitrile moiety imparts unique electronic properties and metabolic stability, making it a desirable scaffold for the development of novel pharmaceuticals and advanced materials.[3][4]
The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, remains a cornerstone of aromatic chemistry.[4][5] It facilitates the substitution of an aromatic amino group via the formation of a diazonium salt, which is then displaced by a nucleophile in the presence of a copper(I) catalyst.[6][7][8] This method is particularly powerful for synthesizing aryl nitriles from readily available anilines, a transformation that is often challenging to achieve through direct aromatic substitution.[9] This document provides an optimized and thoroughly validated protocol for this specific transformation.
Reaction Principle and Mechanism
The synthesis of this compound from 3-Methyl-5-(trifluoromethyl)aniline proceeds in two distinct, sequential stages executed as a one-pot synthesis:
Stage 1: Diazotization The process begins with the diazotization of the primary aromatic amine, 3-Methyl-5-(trifluoromethyl)aniline.[10] In a cold, acidic medium (typically using hydrochloric or sulfuric acid), sodium nitrite (NaNO₂) is introduced to generate nitrous acid (HNO₂) in situ.[11] The amine then reacts with the nitrosonium ion (NO⁺) to form a stable arenediazonium salt.[2][10]
It is critical to maintain the temperature between 0–5 °C during this stage. Arenediazonium salts are thermally unstable and can decompose violently if the temperature is not strictly controlled or if they are allowed to dry.[12][13][14] The electron-withdrawing nature of the trifluoromethyl group can make the starting aniline less nucleophilic, potentially requiring careful monitoring to ensure the reaction goes to completion.[12]
Stage 2: Copper-Catalyzed Cyanation The second stage is the core Sandmeyer reaction, where the diazonium group (-N₂⁺) is replaced by a nitrile group (-CN).[8][13] The reaction is catalyzed by a copper(I) salt, typically copper(I) cyanide (CuCN).[4] The mechanism is understood to proceed via a single-electron transfer (SET) from the copper(I) catalyst to the diazonium salt.[4][13] This transfer initiates the release of dinitrogen gas (N₂), a thermodynamically highly favorable process, and generates an aryl radical. This radical subsequently reacts with the copper-cyanide complex to form the final product, this compound, and regenerate the copper(I) catalyst.[2][4]
Caption: Overall workflow of the Sandmeyer reaction for nitrile synthesis.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis. All operations involving cyanides must be performed in a certified chemical fume hood.
Materials and Reagents
| Reagent | CAS Number | Molar Mass ( g/mol ) | Purity |
| 3-Methyl-5-(trifluoromethyl)aniline | 368-86-5 | 175.14 | ≥98% |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 | ≥99% |
| Hydrochloric Acid (HCl), concentrated | 7647-01-0 | 36.46 | ~37% |
| Copper(I) Cyanide (CuCN) | 544-92-3 | 89.56 | ≥99% |
| Sodium Cyanide (NaCN) | 143-33-9 | 49.01 | ≥98% |
| Toluene | 108-88-3 | 92.14 | ACS |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | ACS |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ACS |
| Deionized Water | 7732-18-5 | 18.02 | - |
| Urea (NH₂CONH₂) | 57-13-6 | 60.06 | ACS |
Equipment
-
Three-neck round-bottom flask with magnetic stirrer and thermocouple
-
Dropping funnel
-
Ice-water bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Starch-iodide test paper
Step-by-Step Procedure
Part A: Preparation of the Arenediazonium Salt Solution (0–5 °C)
-
In a 500 mL three-neck flask equipped with a magnetic stirrer and a thermocouple, add 3-Methyl-5-(trifluoromethyl)aniline (17.5 g, 0.10 mol).
-
Add concentrated hydrochloric acid (30 mL, ~0.36 mol) followed by deionized water (50 mL). Stir the mixture until the aniline salt fully dissolves.
-
Cool the flask in an ice-water bath to an internal temperature of 0–5 °C.
-
In a separate beaker, prepare a solution of sodium nitrite (7.25 g, 0.105 mol) in deionized water (25 mL).
-
Using a dropping funnel, add the sodium nitrite solution dropwise to the cold aniline salt solution over 30-45 minutes. Crucially, maintain the internal temperature below 5 °C throughout the addition.
-
After the addition is complete, stir the resulting pale yellow solution for an additional 30 minutes at 0–5 °C.
-
Check for the presence of excess nitrous acid by touching a drop of the reaction mixture to starch-iodide paper; it should turn blue/black instantly. If not, add a small amount more of the nitrite solution.
-
Add a small amount of urea (~0.5 g) portion-wise to quench any unreacted nitrous acid until the mixture no longer gives a positive test on starch-iodide paper.[12] Keep the diazonium salt solution in the ice bath until ready for use.
Part B: Sandmeyer Cyanation Reaction
-
In a separate 1 L flask, prepare a solution of copper(I) cyanide (11.7 g, 0.13 mol) and sodium cyanide (12.75 g, 0.26 mol) in deionized water (100 mL). Stir until a clear solution is formed. Caution: This step is highly exothermic and produces a toxic solution.
-
Add toluene (100 mL) to the copper cyanide solution and heat the mixture to 60 °C with vigorous stirring.
-
Slowly and carefully add the cold diazonium salt solution from Part A to the hot copper cyanide solution over approximately 1 hour. Vigorous evolution of nitrogen gas will be observed. Control the addition rate to maintain the temperature between 60–70 °C and keep the effervescence manageable.
-
After the addition is complete, continue stirring at 60 °C for 1 hour, then allow the mixture to cool to room temperature.
Part C: Work-up and Purification
-
Transfer the reaction mixture to a separatory funnel. Separate the organic (top) layer.
-
Extract the aqueous layer twice with toluene (2 x 50 mL).
-
Combine all organic layers and wash them sequentially with 1 M HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to remove the toluene.
-
The resulting crude oil can be purified by vacuum distillation to yield this compound as a clear liquid.
Quantitative Data Summary
| Parameter | Value |
| Starting Amine | 17.5 g (0.10 mol) |
| Sodium Nitrite | 7.25 g (1.05 eq) |
| Copper(I) Cyanide | 11.7 g (1.3 eq) |
| Reaction Temperature (Diazotization) | 0–5 °C |
| Reaction Temperature (Cyanation) | 60–70 °C |
| Expected Boiling Point (Product) | 189 °C (lit.)[15] |
| Expected Density (Product) | 1.281 g/mL at 25 °C (lit.)[15] |
| Theoretical Yield | 17.1 g |
| Expected Yield | 75–85% |
Safety Precautions
The Sandmeyer reaction involves several significant hazards that require strict adherence to safety protocols.
-
Toxicity: Copper(I) cyanide and sodium cyanide are extremely toxic if ingested, inhaled, or absorbed through the skin.[13] Never acidify cyanide waste , as this will liberate highly toxic hydrogen cyanide (HCN) gas. All manipulations must be conducted in a well-ventilated chemical fume hood.[16]
-
Explosion Hazard: Solid diazonium salts are shock-sensitive and can explode.[14] They should never be isolated. Solutions are also thermally unstable and must be kept cold (0–5 °C) and used promptly after preparation.[12]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (nitrile gloves are a minimum).
-
Waste Disposal: All aqueous waste containing cyanide and copper must be quenched with bleach (sodium hypochlorite) or hydrogen peroxide under basic conditions to oxidize the cyanide before being collected as hazardous waste. Follow all institutional and local regulations for chemical waste disposal.
Troubleshooting Guide
Caption: Decision tree for troubleshooting common issues in the Sandmeyer reaction.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete diazotization.[12]2. Decomposition of the diazonium salt before cyanation.[12]3. Inactive copper(I) cyanide catalyst. | 1. Ensure the starting amine is fully dissolved in the acid. Verify a slight excess of nitrous acid is present using starch-iodide paper.2. Maintain the temperature strictly between 0–5 °C and use the diazonium solution immediately.3. Use high-purity, fresh CuCN. |
| Dark, Tarry Byproducts | 1. Temperature exceeded 5 °C during diazotization.2. Excess unquenched nitrous acid leading to side reactions (e.g., phenol formation, azo coupling).[12]3. Addition of diazonium salt to CuCN solution was too rapid. | 1. Improve the efficiency of the ice bath and monitor the internal temperature closely.2. After diazotization, add urea until a negative starch-iodide test is obtained.3. Slow the rate of addition to control the exotherm and gas evolution. |
| Reaction Stalls (No N₂ evolution) | 1. Diazotization failed.2. CuCN catalyst is inactive or improperly prepared. | 1. Re-check the diazotization procedure, ensuring correct stoichiometry and temperature.2. Ensure the copper cyanide solution is properly prepared and at the correct temperature before adding the diazonium salt. |
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- 3-(Trifluoromethyl)benzonitrile Five Chongqing Chemdad Co. ,Ltd. (n.d.). chemdad.com.
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Application Notes and Protocols for the Strategic Use of 3-Methyl-5-(trifluoromethyl)benzonitrile in Organic Synthesis
Abstract
This technical guide provides researchers, medicinal chemists, and professionals in drug development with a comprehensive overview of the synthetic utility of 3-Methyl-5-(trifluoromethyl)benzonitrile. This versatile building block, featuring a trifluoromethyl group, a nitrile moiety, and a reactive methyl group on a central benzene ring, serves as a strategic starting material for a diverse array of complex molecules. The trifluoromethyl group is a highly sought-after substituent in modern drug design, known for enhancing metabolic stability, lipophilicity, and binding affinity.[1][2][3] This document moves beyond simple reaction lists to explain the causality behind experimental choices, offering detailed, field-proven protocols for key transformations. We will explore the selective manipulation of each functional group to generate high-value intermediates such as primary amines, carboxylic acids, and biaryl compounds, which are pivotal in the synthesis of novel therapeutics and advanced materials.
Introduction: The Strategic Value of Fluorinated Building Blocks
The incorporation of fluorine-containing functional groups, particularly the trifluoromethyl (-CF3) group, is a cornerstone of modern medicinal chemistry.[3][4] The unique electronic properties of the -CF3 group—strong electron-withdrawing character, high lipophilicity (Hansch π value of +0.88), and exceptional metabolic stability due to the strength of the C-F bond—make it an invaluable tool for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][3]
This compound emerges as a particularly useful scaffold. It provides three distinct points for chemical modification:
-
The Nitrile Group: A versatile handle for conversion into primary amines, carboxylic acids, amides, and tetrazoles.
-
The Aromatic Ring: Can be functionalized through electrophilic substitution or by installing a leaving group for cross-coupling reactions.
-
The Methyl Group: Amenable to benzylic functionalization, introducing a new reactive site for elaboration.
This guide will provide detailed protocols for leveraging these functionalities to construct complex molecular architectures.
Compound Data
| Property | Value | Source |
| Chemical Name | This compound | [5][6][7] |
| CAS Number | 261952-04-9 | [6][7] |
| Molecular Formula | C₉H₆F₃N | [5][6][7] |
| Molecular Weight | 185.15 g/mol | [6][7] |
| InChIKey | CSJHJNBBWUGJFY-UHFFFAOYSA-N | [5] |
| Canonical SMILES | CC1=CC(=CC(=C1)C(F)(F)F)C#N | [5] |
Key Synthetic Transformations and Protocols
The true value of a building block is realized through its synthetic transformations. The following sections detail reliable protocols for the functionalization of this compound.
Transformation of the Nitrile Group
The nitrile is a robust and highly versatile functional group. Its conversion into amines and carboxylic acids represents a fundamental step in the synthesis of a vast number of biologically active molecules.
The conversion of the nitrile to a (3-(aminomethyl)-5-(trifluoromethyl)phenyl)methane derivative is a critical transformation, as primary amines are ubiquitous in pharmaceuticals. Homogeneous transition-metal catalysts, particularly those based on ruthenium, have shown excellent activity and selectivity for this reduction.[8]
Principle: The nitrile's C≡N triple bond is hydrogenated in the presence of a catalyst to yield a primary amine. This protocol uses a common laboratory reducing agent, Lithium Aluminum Hydride (LiAlH₄), which provides a reliable and high-yielding route.
Experimental Protocol:
-
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Sodium Hydroxide (NaOH) solution
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, ice bath.
-
-
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF.
-
Substrate Addition: Cool the suspension to 0 °C using an ice bath. Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension over 30 minutes. The addition should be slow to control the exothermic reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction mixture to reflux (approx. 66 °C) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up (Fieser method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add deionized water (X mL), followed by 15% aqueous NaOH (X mL), and finally deionized water (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is critical for safely quenching the excess hydride and precipitating aluminum salts.
-
Isolation: Stir the resulting slurry at room temperature for 1 hour. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.
-
Purification: Dry the combined organic filtrates over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude primary amine. The product can be further purified by column chromatography on silica gel if necessary.
-
Hydrolysis of the nitrile affords 3-Methyl-5-(trifluoromethyl)benzoic acid, a valuable intermediate for amide couplings or other transformations.[9] Basic hydrolysis is often preferred as it minimizes potential side reactions on electron-rich aromatic systems.[10]
Principle: Under strong basic conditions, the hydroxide ion attacks the electrophilic carbon of the nitrile. Subsequent proton transfers and elimination of ammonia lead to the formation of a carboxylate salt, which is then protonated to yield the carboxylic acid.[10]
Experimental Protocol:
-
Materials:
-
This compound
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethylene Glycol or a mixture of Ethanol/Water
-
Concentrated Hydrochloric Acid (HCl)
-
Round-bottom flask, reflux condenser, magnetic stirrer.
-
-
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in ethylene glycol or a 1:1 mixture of ethanol and water.
-
Base Addition: Add a significant excess of NaOH or KOH pellets (5-10 equivalents).
-
Reaction: Heat the mixture to a vigorous reflux (120-150 °C) and maintain for 12-24 hours. The evolution of ammonia gas indicates the reaction is proceeding.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the appearance of a more polar spot (the carboxylate) indicates completion.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of ice water.
-
Acidification: Carefully acidify the aqueous solution to pH 1-2 by the slow addition of concentrated HCl. The carboxylic acid should precipitate out of the solution.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water to remove inorganic salts.
-
Purification: Dry the solid product under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be performed for further purification.
-
C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most powerful methods for forming C(sp²)-C(sp²) bonds.[11] To utilize this chemistry, an aryl halide precursor is required. This is a two-step process: benzylic bromination followed by the cross-coupling reaction.
Caption: Two-stage workflow for biaryl synthesis.
Principle: A free-radical chain reaction is initiated to selectively brominate the benzylic position, which is activated for radical formation. N-Bromosuccinimide (NBS) serves as the bromine source, and a radical initiator like AIBN starts the reaction.
Experimental Protocol:
-
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon Tetrachloride (CCl₄) or Acetonitrile (MeCN)
-
Round-bottom flask, reflux condenser, light source (optional).
-
-
Procedure:
-
Reaction Setup: Combine this compound (1.0 eq.) and NBS (1.05 eq.) in CCl₄.
-
Initiator Addition: Add a catalytic amount of AIBN (0.02 eq.).
-
Reaction: Heat the mixture to reflux (approx. 77 °C) for 2-4 hours. Irradiation with a sunlamp can accelerate the reaction.
-
Monitoring: Monitor the reaction by TLC. The reaction is complete when the starting material is consumed. A key indicator is that the byproduct, succinimide, is less dense than CCl₄ and will float, while NBS is denser and sinks.
-
Work-up: Cool the reaction to room temperature and filter off the succinimide.
-
Purification: Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, then with brine. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. The resulting 3-(Bromomethyl)-5-(trifluoromethyl)benzonitrile is often used directly in the next step without further purification.
-
Principle: The synthesized benzyl bromide undergoes oxidative addition to a Palladium(0) catalyst. Transmetalation with an arylboronic acid (activated by a base) followed by reductive elimination yields the desired biaryl product and regenerates the Pd(0) catalyst.[12]
Experimental Protocol:
-
Materials:
-
3-(Bromomethyl)-5-(trifluoromethyl)benzonitrile (from Step 1)
-
Arylboronic acid or ester (1.1 - 1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq.)
-
Solvent system (e.g., Toluene/Water, Dioxane/Water, or DMF)
-
Schlenk flask or sealed tube.
-
-
Procedure:
-
Reaction Setup: To a Schlenk flask, add the benzyl bromide (1.0 eq.), arylboronic acid (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon) three times. Add the degassed solvent system (e.g., 4:1 Toluene/Water) via syringe.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring for 6-18 hours.
-
Monitoring: Monitor the reaction by LC-MS to confirm product formation and consumption of the starting material.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the final biaryl product.
-
Summary of Applications in Drug Discovery
The derivatives synthesized from this compound are of significant interest in medicinal chemistry.
-
Primary Amines: Serve as key precursors for the synthesis of amides, sulfonamides, and ureas, which are common motifs in enzyme inhibitors and receptor antagonists.
-
Carboxylic Acids: Act as essential building blocks for creating esters and amides, including through peptide coupling reactions to link with other fragments of a target molecule.
-
Biaryl Structures: Form the core of many modern pharmaceuticals, including kinase inhibitors and GPCR modulators. The Suzuki coupling provides a modular and efficient way to explore the structure-activity relationship (SAR) by varying the boronic acid coupling partner.
The strategic incorporation of the 3-methyl-5-(trifluoromethyl)phenyl motif can lead to new chemical entities with improved pharmacological profiles.[4]
Visualization of Synthetic Pathways
Caption: Key synthetic routes from the core scaffold.
References
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- Vertex AI Search. (n.d.). Exploring 3-Fluoro-5-(trifluoromethyl)
- MySkinRecipes. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzonitrile. Retrieved January 11, 2026.
- Chem-Impex. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzonitrile. Retrieved January 11, 2026.
- PubChemLite. (n.d.). This compound (C9H6F3N). Retrieved January 11, 2026.
- Google Patents. (n.d.). CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile. Retrieved January 11, 2026.
- NIST. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzonitrile. In NIST WebBook. Retrieved January 11, 2026.
- Vertex AI Search. (n.d.). The Role of Trifluoromethylbenzonitriles in Modern Synthesis. Retrieved January 11, 2026.
- Santa Cruz Biotechnology. (n.d.). This compound | CAS 261952-04-9. Retrieved January 11, 2026.
- PubChem. (2026, January 3). 3-Fluoro-5-methyl-2-(trifluoromethoxy)benzonitrile.
- PubChem. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzonitrile | C8H3F4N | CID 519037. Retrieved January 11, 2026.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. Retrieved January 11, 2026.
- MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved January 11, 2026.
- Thieme. (n.d.). Catalytic Reduction of Nitriles. Retrieved January 11, 2026.
- PubMed. (2022, April 22). B(C6F5)
- ChemicalBook. (2023, April 23). This compound | 261952-04-9.
- PubChem. (n.d.). 3-Methoxy-5-(trifluoromethyl)benzonitrile | C9H6F3NO | CID 26986307. Retrieved January 11, 2026.
- Google Patents. (n.d.). US3792048A - Process for hydrolyzing 3-trifluoromethyl phenethylamines. Retrieved January 11, 2026.
- Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved January 11, 2026.
- YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Bromo-5-(bromomethyl)benzonitrile.
- NIH. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. In PMC. Retrieved January 11, 2026.
- ResearchGate. (n.d.). Palladium Catalyzed Suzuki-Miyaura Cross-Coupling of Secondary α-(Trifluoromethyl)
- PubChem. (n.d.). 3-Methyl-5-(trifluoromethyl)benzoic acid | C9H7F3O2 | CID 2775588. Retrieved January 11, 2026.
- NIH. (2023, April 17). Controllable Synthesis of Trifluoromethyl- or gem-Difluorovinyl-containing Analogues of Neonicotinoids by the Reaction of α-(Trifluoromethyl)styrenes with 2-Nitroimino-imidazolidine. In PMC.
- ResearchGate. (n.d.). Scheme 2. 32 C A reaction of benzonitrile oxide 1with.... Retrieved January 11, 2026.
- Pearson. (n.d.). Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. Retrieved January 11, 2026.
- NIH. (n.d.). Selective C–F Functionalization of Unactivated Trifluoromethylarenes. In PMC. Retrieved January 11, 2026.
- Google Patents. (n.d.). CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs. Retrieved January 11, 2026.
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The Strategic Utility of 3-Methyl-5-(trifluoromethyl)benzonitrile in Modern Drug Discovery: Application Notes and Protocols
Introduction: The Power of Fluorine and Nitriles in Medicinal Chemistry
In the landscape of contemporary drug discovery, the deliberate incorporation of specific functional groups is a cornerstone of rational drug design. Among these, fluorinated moieties, particularly the trifluoromethyl (-CF3) group, have gained prominence for their ability to profoundly modulate the physicochemical and pharmacokinetic properties of bioactive molecules.[1][2] The trifluoromethyl group can enhance metabolic stability by blocking sites of oxidative metabolism, increase lipophilicity to improve membrane permeability, and alter the acidity or basicity of nearby functional groups, thereby influencing drug-target interactions.[3][4]
Concurrently, the benzonitrile scaffold is a privileged structure in medicinal chemistry, with the nitrile group serving as a versatile synthetic handle and a key pharmacophoric element.[5] The nitrile moiety can act as a hydrogen bond acceptor and is often employed as a bioisostere for other functional groups.[6] The combination of a trifluoromethyl group and a nitrile function on a benzene ring, as seen in 3-Methyl-5-(trifluoromethyl)benzonitrile, creates a highly valuable and versatile intermediate for the synthesis of novel therapeutic agents. This application note provides a detailed overview of the synthesis, characterization, and potential applications of this compound in drug discovery, complete with detailed experimental protocols.
Synthesis of this compound: A Plausible Synthetic Route
A robust and scalable synthesis of this compound is crucial for its application in drug development programs. While multiple synthetic strategies can be envisioned, a common and effective approach involves a Sandmeyer-type reaction starting from a readily available aniline precursor. A plausible synthetic pathway is outlined below, commencing from 3-bromo-5-methylaniline.
Figure 1: Proposed synthetic workflow for this compound.
An alternative and potentially more direct route would involve the trifluoromethylation of a suitable 3-bromo-5-methylbenzonitrile precursor. The choice of route would depend on the availability and cost of starting materials, as well as scalability considerations.
Physicochemical and Spectroscopic Characterization
Accurate characterization of this compound is essential for its use as a pharmaceutical intermediate. The following table summarizes its key physicochemical properties and predicted spectroscopic data based on its structure and data from analogous compounds.
| Property | Value |
| CAS Number | 261952-04-9[7] |
| Molecular Formula | C₉H₆F₃N[7] |
| Molecular Weight | 185.15 g/mol [7] |
| Appearance | Off-white to pale yellow solid |
| Predicted ¹H NMR (CDCl₃, 400 MHz) | δ 7.8-7.9 (m, 2H, Ar-H), 7.6-7.7 (m, 1H, Ar-H), 2.5 (s, 3H, CH₃) |
| Predicted ¹³C NMR (CDCl₃, 101 MHz) | δ 142.0, 135.0 (q, J = 33 Hz), 133.0, 129.0, 125.0, 123.0 (q, J = 272 Hz), 118.0, 113.0, 21.0 |
| Predicted IR (KBr, cm⁻¹) | ~2230 (C≡N stretch), ~1330 (C-F stretch), ~1170, ~1130 (C-F stretches) |
| Predicted MS (EI) | m/z 185 (M⁺), 166, 116 |
Application in Drug Discovery: Synthesis of a Substituted Pyridine Derivative
The structural motifs present in this compound make it an ideal precursor for the synthesis of a wide range of biologically active molecules, including kinase inhibitors and G-protein coupled receptor (GPCR) modulators.[6][8] A particularly powerful application is its use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce further molecular complexity.[9][10]
The following workflow illustrates the use of this compound in the synthesis of a hypothetical 2,5-disubstituted pyridine derivative, a scaffold frequently found in kinase inhibitors.
Figure 2: Exemplary synthetic application of this compound.
This synthetic strategy allows for the late-stage introduction of diverse aryl or heteroaryl groups, enabling the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound via Sandmeyer Reaction
This protocol describes a plausible synthesis of this compound from 3-amino-5-methylbenzonitrile.
Materials:
-
3-Amino-5-methylbenzonitrile
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Copper(I) bromide (CuBr)
-
Trifluoromethylating agent (e.g., trifluoroacetic acid, Ruppert-Prakash reagent)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl acetate solvent system
Procedure:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-amino-5-methylbenzonitrile (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
-
Trifluoromethylation:
-
In a separate flask, prepare a solution of the trifluoromethylating agent and a copper(I) source in an appropriate solvent.
-
Slowly add the cold diazonium salt solution to the trifluoromethylation mixture, controlling the rate of addition to maintain the reaction temperature.
-
Allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or GC-MS).
-
-
Work-up and Purification:
-
Quench the reaction mixture by pouring it into ice-water.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to afford this compound.
-
Causality behind Experimental Choices:
-
The low temperature during diazotization is critical to prevent the decomposition of the unstable diazonium salt.
-
The choice of trifluoromethylating agent and copper catalyst is crucial for the efficiency of the trifluoromethylation step. Various modern trifluoromethylating reagents offer improved yields and milder reaction conditions compared to older methods.
Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of a 5-(2-Pyridylmethyl)-3-(trifluoromethyl)benzonitrile Derivative
This protocol details the synthesis of a hypothetical drug-like molecule from this compound.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄)
-
2-Pyridylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl acetate solvent system
Procedure:
-
Bromination of the Methyl Group:
-
To a solution of this compound (1.0 eq) in carbon tetrachloride, add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN.
-
Reflux the mixture under inert atmosphere until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure to obtain crude 3-(bromomethyl)-5-(trifluoromethyl)benzonitrile. This intermediate can be used in the next step without further purification.
-
-
Suzuki-Miyaura Coupling:
-
In a Schlenk flask, combine the crude 3-(bromomethyl)-5-(trifluoromethyl)benzonitrile (1.0 eq), 2-pyridylboronic acid (1.2 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add degassed 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture at 80-100 °C until the reaction is complete (monitored by LC-MS).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield the desired 5-(2-pyridylmethyl)-3-(trifluoromethyl)benzonitrile derivative.
-
Causality behind Experimental Choices:
-
NBS and AIBN are a standard reagent combination for the free-radical bromination of benzylic methyl groups.
-
A palladium catalyst, such as Pd(OAc)₂ with a phosphine ligand like PPh₃, is essential for the catalytic cycle of the Suzuki-Miyaura coupling.[11] The base (K₂CO₃) is required for the transmetalation step.[10]
-
Degassing the solvent is important to remove oxygen, which can deactivate the palladium catalyst.
Conclusion
This compound is a valuable and versatile intermediate in drug discovery. Its unique combination of a trifluoromethyl group, a nitrile moiety, and a reactive methyl group provides multiple avenues for synthetic elaboration into complex, biologically active molecules. The protocols and application examples provided herein demonstrate its potential as a key building block for the development of novel therapeutics. As the demand for sophisticated and highly functionalized drug candidates continues to grow, the strategic use of intermediates like this compound will undoubtedly play an increasingly important role in the future of medicinal chemistry.
References
-
MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzonitrile. Retrieved from [Link]
-
Wikipedia. (n.d.). Trifluoromethyl group. Retrieved from [Link]
-
Hovione. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
-
Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
-
ChemBK. (2024, April 9). benzonitrile, 3-amino-5-(trifluoromethyl)-. Retrieved from [Link]
-
Eureka | Patsnap. (n.d.). Method for preparing 3-fluor-4-trifluoromethylbenzonitrile. Retrieved from [Link]
- Google Patents. (n.d.). WO2012085166A1 - Metabotropic glutamate receptor modulators.
-
PMC - NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). 2 - Supporting Information. Retrieved from [Link]
- Google Patents. (n.d.). CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.
-
PubChemLite. (n.d.). This compound (C9H6F3N). Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]
- Google Patents. (n.d.). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
- Google Patents. (n.d.). EP2266961B1 - Process for the synthesis of organic compounds.
-
PubChem. (n.d.). 3-Bromo-5-(trifluoromethyl)benzonitrile. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2‐Chloro‐6‐(trifluoromethyl)pyridine‐3,5‐dicarbonitrile: A Versatile Building Block for the Synthesis of Substituted Trifluoro Methyl Pyridine Derivatives. Retrieved from [Link]
-
Arkivoc. (n.d.). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Retrieved from [Link]
- Google Patents. (n.d.). WO2012061019A3 - Tricyclic mglur5 receptor modulators.
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PubMed. (2024, June 7). Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine. Retrieved from [Link]
- Google Patents. (n.d.). US10059671B2 - Positive allosteric modulators of mGluR3.
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
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PMC - NIH. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Retrieved from [Link]
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PubMed. (2006, November 1). Design and synthesis of substituted pyridine derivatives as HIF-1alpha prolyl hydroxylase inhibitors. Retrieved from [Link]
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MDPI. (n.d.). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium Catalyzed Suzuki-Miyaura Cross-Coupling of Secondary α-(Trifluoromethyl)benzyl Tosylates. Retrieved from [Link]
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Application Notes and Protocols for 3-Methyl-5-(trifluoromethyl)benzonitrile in Agrochemical Synthesis
Foreword for the Research & Development Community
The quest for novel agrochemicals with enhanced efficacy, improved safety profiles, and novel modes of action is a cornerstone of modern agricultural science. Central to this endeavor is the exploration of unique chemical building blocks that can impart desirable physicochemical and biological properties to active ingredients. 3-Methyl-5-(trifluoromethyl)benzonitrile emerges as a molecule of significant interest in this context. While its direct application in commercially available agrochemicals is not extensively documented in public literature, its structural motifs—the trifluoromethyl group and the benzonitrile moiety—are hallmarks of numerous successful pesticides.
This document serves as a detailed guide for researchers, chemists, and drug development professionals on the potential applications of this compound in agrochemical synthesis. We will delve into the scientific rationale for its use, explore potential synthetic transformations, and provide exemplary protocols based on established chemical principles for analogous compounds. Our approach is grounded in providing a robust scientific framework to inspire and guide the synthesis of next-generation crop protection agents.
The Strategic Importance of the Trifluoromethylphenyl Moiety in Agrochemicals
The incorporation of fluorine-containing groups, particularly the trifluoromethyl (-CF3) group, into organic molecules is a widely employed strategy in the design of modern agrochemicals and pharmaceuticals.[1] The trifluoromethyl group is a powerful modulator of a molecule's properties for several key reasons:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by enzymes in target pests and the environment. This can lead to longer-lasting efficacy of the active ingredient.[2]
-
Increased Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule, which can improve its ability to penetrate the waxy cuticle of plants or the exoskeleton of insects, leading to enhanced bioavailability.[2]
-
Modulation of Electronic Properties: As a strong electron-withdrawing group, the trifluoromethyl moiety can influence the acidity or basicity of nearby functional groups, which can in turn affect the molecule's binding affinity to its biological target.[2]
-
Conformational Control: The steric bulk of the -CF3 group can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape.
The benzonitrile group, on the other hand, is a versatile chemical handle that can be transformed into a variety of other functional groups, making it a valuable starting point for the synthesis of complex molecules.
Potential Synthetic Transformations of this compound
This compound can serve as a versatile starting material for the synthesis of a wide array of agrochemical intermediates. The primary reactive sites are the nitrile group and the aromatic ring.
Transformations of the Nitrile Group
The nitrile group can be readily converted into other key functional groups, such as:
-
Carboxylic Acid: Hydrolysis of the nitrile under acidic or basic conditions yields the corresponding benzoic acid. This is a common transformation for creating intermediates for amide or ester-based agrochemicals.
-
Amine: Reduction of the nitrile, typically through catalytic hydrogenation, affords the corresponding benzylamine. This primary amine can then be used in a variety of coupling reactions.
-
Tetrazole: [3][4]-dipolar cycloaddition of an azide to the nitrile group can form a tetrazole ring, a common bioisostere for a carboxylic acid in medicinal and agrochemical chemistry.
Caption: Key synthetic transformations of the nitrile group in this compound.
Functionalization of the Aromatic Ring
The aromatic ring of this compound can be further functionalized through electrophilic aromatic substitution reactions. The directing effects of the existing substituents (methyl, trifluoromethyl, and cyano) will influence the position of new substituents.
Exemplary Protocol: Synthesis of 3-Methyl-5-(trifluoromethyl)benzoic Acid
This protocol provides a general method for the hydrolysis of this compound to 3-Methyl-5-(trifluoromethyl)benzoic acid, a key intermediate for the synthesis of amide and ester derivatives.
Disclaimer: This is a representative protocol based on established chemical transformations. Researchers should conduct their own risk assessments and optimization studies.
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| This compound | ≥98% |
| Sodium Hydroxide | Reagent Grade |
| Hydrochloric Acid (concentrated) | Reagent Grade |
| Diethyl Ether | Anhydrous |
| Deionized Water | |
| Round-bottom flask with reflux condenser | |
| Magnetic stirrer with heating mantle | |
| Separatory funnel | |
| Rotary evaporator | |
| pH paper or pH meter |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10.0 g of this compound in 100 mL of a 10% aqueous solution of sodium hydroxide.
-
Reflux: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-6 hours).
-
Cooling and Acidification: Cool the reaction mixture to room temperature and then further cool in an ice bath. Slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is approximately 2. A white precipitate should form.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude 3-Methyl-5-(trifluoromethyl)benzoic acid can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Sources
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- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
Application Notes and Protocols for the Synthesis of Ketones from 3-Methyl-5-(trifluoromethyl)benzonitrile using Grignard Reagents
Introduction: The Strategic Importance of Trifluoromethylated Ketones in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the incorporation of a trifluoromethyl (-CF3) group is a widely employed strategy to enhance the pharmacological profile of drug candidates.[1][2] The unique properties conferred by the -CF3 moiety—including increased metabolic stability, enhanced lipophilicity, and improved binding affinity—make it a valuable functional group in the design of novel therapeutics.[1][3][4] When this group is part of an aromatic ketone scaffold, it provides a synthetically versatile intermediate for the construction of more complex molecular architectures.
This application note provides a detailed guide for the reaction of 3-Methyl-5-(trifluoromethyl)benzonitrile with Grignard reagents, a robust and reliable method for the synthesis of 3-methyl-5-(trifluoromethyl)phenyl ketones. These ketones are pivotal building blocks in the development of new pharmaceutical agents.[3][5] We will delve into the underlying reaction mechanism, provide comprehensive experimental protocols, and offer insights into troubleshooting and optimization strategies.
Reaction Mechanism: Nucleophilic Addition to a Nitrile
The reaction of a Grignard reagent with a nitrile is a classic C-C bond-forming reaction that proceeds in two main stages: nucleophilic addition and subsequent hydrolysis.[6][7]
-
Nucleophilic Attack: The Grignard reagent (R-MgX) acts as a potent nucleophile, with the carbanionic carbon attacking the electrophilic carbon of the nitrile group in this compound.[8][9] This addition breaks the pi bond of the nitrile, forming a transient, negatively charged imine salt intermediate.[10][11]
-
Hydrolysis: The imine salt is stable until an aqueous acidic workup is performed.[8][12] The addition of acid protonates the nitrogen, forming an iminium ion. Water then attacks the iminium carbon, and after a series of proton transfers and elimination of ammonia, the final ketone product is formed.[9] A key advantage of this method is that the ketone is only formed during the workup, preventing a second addition of the Grignard reagent to the ketone, which would lead to a tertiary alcohol.[7][8][11]
The presence of the electron-withdrawing trifluoromethyl group on the benzonitrile ring is expected to enhance the electrophilicity of the nitrile carbon, potentially facilitating the nucleophilic attack by the Grignard reagent.[4][13]
Experimental Workflow and Protocol
The following diagram outlines the general workflow for the synthesis of 3-methyl-5-(trifluoromethyl)phenyl ketones via the Grignard reaction.
Caption: A generalized workflow for the synthesis of ketones from this compound and a Grignard reagent.
Detailed Step-by-Step Protocol: Synthesis of 1-(3-methyl-5-(trifluoromethyl)phenyl)ethan-1-one
This protocol details the reaction of this compound with methylmagnesium bromide.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Methyl iodide
-
This compound
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
1 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (three-necked round-bottom flask, reflux condenser, dropping funnel, etc.)
Procedure:
Part A: Preparation of the Grignard Reagent (Methylmagnesium Bromide)
-
Glassware Preparation: Rigorously dry all glassware, either by flame-drying under vacuum or oven-drying at >120°C for several hours, and allow to cool under an inert atmosphere (nitrogen or argon).[13][14]
-
Initiation: To a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel, add magnesium turnings (1.2 equivalents). Add a single crystal of iodine to activate the magnesium surface.[14][15]
-
Grignard Formation: In the dropping funnel, prepare a solution of methyl iodide (1.1 equivalents) in anhydrous diethyl ether. Add a small portion of this solution to the magnesium. The reaction should initiate, indicated by the disappearance of the iodine color and gentle refluxing of the ether. Gentle warming may be necessary to start the reaction.[13]
-
Completion: Once initiated, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[13][16]
Part B: Reaction with this compound
-
Cooling: Cool the freshly prepared Grignard reagent solution to 0°C using an ice bath.
-
Substrate Addition: Prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred Grignard reagent at 0°C.[16]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. The reaction can be gently refluxed for several hours to ensure completion, with progress monitored by Thin Layer Chromatography (TLC).[16][17]
Part C: Work-up and Purification
-
Quenching: Cool the reaction mixture to 0°C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride or 1 M HCl.[16] This step is exothermic and should be performed with caution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure ketone.
Data Presentation: Expected Outcomes with Various Grignard Reagents
The choice of Grignard reagent will determine the structure of the resulting ketone. Below is a table summarizing the expected products.
| Grignard Reagent (R-MgX) | R Group | Expected Ketone Product |
| Methylmagnesium bromide | -CH₃ | 1-(3-methyl-5-(trifluoromethyl)phenyl)ethan-1-one |
| Ethylmagnesium bromide | -CH₂CH₃ | 1-(3-methyl-5-(trifluoromethyl)phenyl)propan-1-one |
| Phenylmagnesium bromide | -C₆H₅ | (3-methyl-5-(trifluoromethyl)phenyl)(phenyl)methanone |
| Isopropylmagnesium chloride | -CH(CH₃)₂ | 1-(3-methyl-5-(trifluoromethyl)phenyl)-2-methylpropan-1-one |
Troubleshooting and Scientific Insights
Low Yields:
-
Moisture Contamination: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is scrupulously dried and solvents are anhydrous.[13][15]
-
Inactive Magnesium: The surface of magnesium turnings can be passivated by a layer of magnesium oxide. Activation with iodine or 1,2-dibromoethane is crucial.[15]
-
Side Reactions: The basicity of the Grignard reagent can lead to deprotonation if there are acidic protons present in the starting material or impurities. For nitriles with alpha-hydrogens, this can be a significant side reaction, although it is not a concern with this compound.[17]
Safety Considerations:
-
Exothermic Reactions: Both the formation of the Grignard reagent and its reaction with the nitrile can be exothermic. Maintain careful temperature control, especially during the initial addition.[13]
-
Pyrophoric Reagents: Grignard reagents can be pyrophoric. All operations should be conducted under an inert atmosphere.[16]
-
Trifluoromethyl Group Stability: While generally stable, trifluoromethyl-substituted Grignard reagents have been reported to decompose exothermically, particularly at higher concentrations.[18] While the substrate here is not a Grignard reagent, caution is always advised when working with trifluoromethylated compounds at scale.
Conclusion
The reaction of this compound with Grignard reagents is a highly effective method for the synthesis of valuable trifluoromethylated ketone building blocks. By adhering to strict anhydrous conditions and carefully controlling the reaction temperature, researchers can achieve good yields of the desired products. The insights and protocols provided in this application note are intended to empower researchers in pharmaceutical and chemical development to confidently utilize this important transformation in their synthetic endeavors.
References
- Benchchem. (n.d.). Technical Support Center: Grignard Reactions with 3-(Trifluoromethyl)benzaldehyde.
- LibreTexts. (2024, September 30). 20.7: Chemistry of Nitriles.
- Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis).
- University of Calgary. (n.d.). Ch20: RLi or RMgX with Nitriles to Ketones.
- LibreTexts. (2023, January 22). Conversion to ketones using Grignard reagents.
- Chemistry Steps. (n.d.). Nitriles to Ketones and Aldehydes.
- Chemistry Steps. (n.d.). The Mechanism of Grignard and Organolithium Reactions with Nitriles.
- Unknown. (n.d.). Exploring 3-Fluoro-5-(trifluoromethyl)benzonitrile: Properties and Applications.
- Organic Chemistry Tutor. (2024, May 1). Grignard Reaction of Nitriles EXPLAINED! [Video]. YouTube.
- Unknown. (n.d.). Understanding the Synthesis and Applications of Trifluoromethylated Benzonitriles.
- Benchchem. (n.d.). Common side products in the synthesis of 3-(Trifluoromethyl)benzaldehyde.
- Organic Chemistry Tutor. (n.d.). Grignard Reaction of Nitriles.
- Benchchem. (n.d.). Application Notes and Protocols for the Grignard Reaction of 3-(Trifluoromethyl)benzaldehyde.
- Benchchem. (n.d.). Application Notes and Protocols: Synthesis of Ketones via Grignard Reaction with 3-Methylbenzonitrile.
- ResearchGate. (2025, August 7). Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect.
- ECHEMI. (n.d.). Help adding grignard with nitrile.
- Chegg.com. (2024, September 6). Solved Grignard Reagents with Nitriles:Draw the mechanism.
- MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
- Journal of Biomedical Research & Environmental Sciences. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
- Benchchem. (n.d.). Applications of Benzonitrile Derivatives in Drug Development: Application Notes and Protocols.
- Unknown. (n.d.). Grignard Reaction.
- LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
- Organic Chemistry Tutor. (2018, May 4). Grignard Reagent Reaction Mechanism [Video]. YouTube.
- Unknown. (2019, March 22). Organic 2 Lab ACHM 223 Experiment - Grignard Reaction Triphenylmethanol [Video]. YouTube.
- Benchchem. (n.d.). Troubleshooting low conversion rates in 3-Methylbenzonitrile Grignard reactions.
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- 7. Nitriles to Ketones and Aldehydes - Chemistry Steps [chemistrysteps.com]
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- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Suzuki-Miyaura Coupling with 3-Methyl-5-(trifluoromethyl)benzonitrile Derivatives
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1][2][3] This palladium-catalyzed transformation is particularly indispensable in the pharmaceutical and materials science sectors for the assembly of biaryl and heteroaryl structures, which are common motifs in biologically active molecules and advanced materials.[4][5]
This guide focuses on the application of the Suzuki-Miyaura coupling to a specific class of substrates: 3-Methyl-5-(trifluoromethyl)benzonitrile derivatives. These molecules present a unique set of electronic and steric challenges. The benzonitrile moiety, particularly with the strong electron-withdrawing trifluoromethyl group, significantly influences the electronic properties of the aromatic ring.[6][7] The nitrile group itself is a valuable functional handle with diverse applications in medicinal chemistry.[8][9][10] Understanding how to effectively couple these substrates is crucial for the synthesis of novel compounds in drug discovery and development.
This document provides a comprehensive overview of the mechanistic underpinnings, optimized protocols, and practical considerations for successfully employing this compound derivatives in Suzuki-Miyaura cross-coupling reactions.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing any chemical transformation. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][11][12] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (in this case, a derivative of this compound) to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate. The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > OTf > Cl.[13][14] The electron-deficient nature of the benzonitrile derivative can influence the rate of this step.
-
Transmetalation: In this step, the organic group from the organoboron reagent (e.g., a boronic acid or ester) is transferred to the palladium(II) center, displacing the halide. This process is typically facilitated by a base, which activates the organoboron species.[15][16] The choice of base is crucial and can significantly impact the reaction outcome.
-
Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[2][17]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The successful execution of a Suzuki-Miyaura coupling with this compound derivatives hinges on the careful selection of reaction parameters. Below are detailed protocols for common scenarios.
Protocol 1: Standard Suzuki-Miyaura Coupling of a 3-Bromo-5-methyl-benzonitrile Derivative
This protocol is a robust starting point for the coupling of aryl bromides, which are often a good balance of reactivity and stability.
Materials:
-
3-Bromo-5-methyl-benzonitrile derivative (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Tricyclohexylphosphine (PCy₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Round-bottom flask or microwave vial
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add the 3-Bromo-5-methyl-benzonitrile derivative, arylboronic acid, Pd(OAc)₂, PCy₃, and K₂CO₃.
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add degassed 1,4-dioxane and degassed water via syringe in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water per 1 mmol of aryl bromide).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Coupling of a Less Reactive 3-Chloro-5-methyl-benzonitrile Derivative
Aryl chlorides are more challenging substrates due to the strength of the C-Cl bond. This protocol employs a more active catalyst system.
Materials:
-
3-Chloro-5-methyl-benzonitrile derivative (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (3 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene (anhydrous, degassed)
-
Water (degassed)
-
Schlenk tube or sealed vial
Procedure:
-
In a glovebox or under a stream of inert gas, add the 3-Chloro-5-methyl-benzonitrile derivative, arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄ to a Schlenk tube or sealed vial.
-
Add degassed toluene and a small amount of degassed water (e.g., 10:1 toluene:water).
-
Seal the vessel and heat the reaction mixture to 100-120 °C.
-
Monitor the reaction as described in Protocol 1.
-
Follow the workup and purification steps outlined in Protocol 1.
Data Presentation: Optimizing Reaction Conditions
The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity. The following table summarizes key considerations for optimizing the Suzuki-Miyaura coupling of this compound derivatives.
| Parameter | Options | Considerations |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, PEPPSI-type precatalysts | Pd(OAc)₂ and Pd₂(dba)₃ are common and versatile.[2] Pd(PPh₃)₄ is also effective but can be sensitive to air and moisture.[11] |
| Ligand | Phosphine-based (e.g., PPh₃, PCy₃, Buchwald ligands like XPhos), N-heterocyclic carbenes (NHCs) | Bulky, electron-rich phosphine ligands often enhance the rate of oxidative addition and reductive elimination.[18][19] NHCs are highly effective, particularly for less reactive aryl chlorides.[20] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃, KF | The choice of base can significantly affect the reaction rate and yield.[15] Stronger bases like K₃PO₄ are often used for less reactive substrates. |
| Solvent | Toluene, Dioxane, THF, DMF, Acetonitrile, Water mixtures | Aprotic solvents are common. The addition of water can sometimes accelerate the reaction.[12][16] The choice of solvent can also influence the solubility of the reagents. |
| Boron Reagent | Boronic acids, Boronic esters (e.g., pinacol esters), Potassium trifluoroborates | Boronic acids are widely used, but boronic esters and trifluoroborates can offer advantages in terms of stability and reactivity.[21][22] |
Visualizing the Experimental Workflow
Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, Insufficiently anhydrous/degassed conditions, Poor choice of base or solvent, Low reaction temperature | Use a fresh batch of catalyst and ensure proper inert atmosphere techniques. Optimize the base, solvent, and temperature. Consider a more active ligand. |
| Formation of Homocoupled Products | Oxygen contamination, High catalyst loading | Thoroughly degas all solvents and maintain a strict inert atmosphere. Reduce the catalyst loading. |
| Protodeborylation of Boronic Acid | Presence of protic impurities, Prolonged reaction times at high temperatures | Use anhydrous solvents and reagents. Monitor the reaction closely and stop it once the starting material is consumed. |
| Dehalogenation of Aryl Halide | Presence of reducing agents, Inappropriate ligand | Ensure the absence of any reducing impurities. Screen different ligands. |
Applications in Drug Development and Materials Science
The biaryl structures synthesized via the Suzuki-Miyaura coupling of this compound derivatives are valuable scaffolds in several areas of research. The presence of the trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates.[6] The nitrile group can act as a hydrogen bond acceptor or be further elaborated into other functional groups.[9] These compounds can serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic electronic materials.[5][23]
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of complex biaryl compounds from this compound derivatives. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can overcome the challenges associated with these electron-deficient substrates. The protocols and troubleshooting guide provided herein serve as a valuable resource for scientists and professionals in drug development and materials science, enabling the efficient synthesis of novel and valuable molecular entities.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
NIH. C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. [Link]
-
RSC Publishing. Nitriles: an attractive approach to the development of covalent inhibitors. [Link]
-
YouTube. (2020, February 13). Suzuki cross-coupling reaction. [Link]
-
ACS Publications. (2009, March 9). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. [Link]
-
Semantic Scholar. (2005, February 8). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]
-
ACS Publications. Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. [Link]
-
PubMed. (2019, November 15). Cross-Coupling of Aryl Trifluoromethyl Sulfones with Arylboronates by Cooperative Palladium/Rhodium Catalysis. [Link]
-
YouTube. (2020, November 23). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). [Link]
-
Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. (2025, August 7). Application of Nitrile in Drug Design. [Link]
-
ChemRxiv. Design of an electron-withdrawing benzonitrile ligand for Ni-catalyzed cross-coupling involving tertiary nucleophiles. [Link]
-
Organic Chemistry Portal. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. [Link]
-
Organic Chemistry Portal. Name Reactions. [Link]
-
Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021, August 10). [Link]
-
MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
-
ResearchGate. Examples of drugs containing a biaryl moiety. [Link]
-
MDPI. Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. [Link]
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Application Notes and Protocols: Purification of 3-Methyl-5-(trifluoromethyl)benzonitrile
For: Researchers, scientists, and drug development professionals
Introduction: The Critical Role of Purity in a Key Synthetic Intermediate
3-Methyl-5-(trifluoromethyl)benzonitrile is a vital building block in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1] The presence of both a methyl and a trifluoromethyl group on the benzonitrile scaffold imparts unique electronic and steric properties, making it a valuable synthon for creating complex molecular architectures. The trifluoromethyl group, in particular, can enhance metabolic stability, binding affinity, and lipophilicity of the final active pharmaceutical ingredient (API).[1] Consequently, the purity of this intermediate is paramount, as even trace impurities can lead to undesirable side reactions, lower yields, and the formation of difficult-to-remove, structurally related byproducts in subsequent synthetic steps.
This guide provides a comprehensive overview of robust protocols for the purification of this compound, addressing common impurities and offering detailed, step-by-step methodologies for achieving high purity suitable for demanding applications in drug discovery and development.
Physicochemical Properties and Impurity Profile
A thorough understanding of the physicochemical properties of this compound is fundamental to designing an effective purification strategy.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C9H6F3N | [2] |
| Molecular Weight | 185.15 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | Approx. 180 °C at 760 mmHg | |
| Density | Approx. 1.4 g/cm³ | |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, hexanes) | [4] |
Common Impurities:
The synthesis of this compound can result in a variety of impurities, the nature of which depends on the specific synthetic route employed. Common synthetic pathways may involve multi-step processes including nitration, reduction, and Sandmeyer-type reactions.[5] Potential impurities may include:
-
Positional Isomers: Isomers with different substitution patterns on the aromatic ring.
-
Starting Materials: Unreacted precursors from the synthetic route.
-
Reaction Byproducts: Compounds formed from side reactions, such as hydrolysis of the nitrile group to the corresponding amide or carboxylic acid, or over-bromination if this is a step in the synthesis.[5][6]
-
Solvent Residues: Residual solvents from the reaction and initial work-up.
Purification Strategies: A Multi-faceted Approach
Given the nature of potential impurities, a combination of purification techniques is often necessary to achieve the desired level of purity. The choice of method will depend on the scale of the purification and the specific impurity profile of the crude material.
Workflow for Purification and Analysis
Caption: A general workflow for the purification of this compound.
Experimental Protocols
Safety First: Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound and all other reagents and solvents to be used.[7][8][9] This compound may be harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[8][10] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][11]
Protocol 1: Purification by Vacuum Distillation
Rationale: Vacuum distillation is an effective method for removing non-volatile impurities and can be a good initial purification step for large quantities of crude material. Given the relatively high boiling point of the target compound, distillation under reduced pressure is necessary to prevent thermal degradation.
Materials and Reagents:
-
Crude this compound
-
Round-bottom flask
-
Short-path distillation head with a condenser
-
Receiving flask
-
Vacuum pump
-
Heating mantle with a stirrer
-
Thermometer
-
Glass wool for insulation
Procedure:
-
Assembly: Assemble the distillation apparatus, ensuring all joints are properly sealed with vacuum grease.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound. Do not fill the flask to more than two-thirds of its capacity.
-
Initiating Vacuum: Gradually apply vacuum to the system.
-
Heating: Once a stable vacuum is achieved, begin heating the distillation flask gently with the heating mantle.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point under the applied pressure. The boiling point will be significantly lower than the atmospheric boiling point. For example, a related compound, benzonitrile, boils at 69 °C at 10 mmHg.[12]
-
Completion: Once the desired fraction has been collected, turn off the heat and allow the system to cool to room temperature before slowly releasing the vacuum.
Protocol 2: Purification by Column Chromatography
Rationale: Column chromatography is a highly effective technique for separating the target compound from polar impurities and closely related isomers.[13][14] The choice of stationary and mobile phases is critical for achieving good separation.[15]
Materials and Reagents:
-
Hexanes (or heptane)
-
Ethyl acetate
-
Glass chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Carefully pack the chromatography column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase.[14]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexanes). Gradually increase the polarity of the mobile phase by adding small percentages of ethyl acetate (e.g., starting with 2% ethyl acetate in hexanes and gradually increasing to 5-10%).
-
Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC.
-
TLC Analysis: Spot each fraction on a TLC plate, develop the plate in an appropriate solvent system, and visualize the spots under a UV lamp.
-
Pooling and Evaporation: Combine the pure fractions (those containing only the desired compound) and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 3: Recrystallization
Rationale: Recrystallization is an excellent final purification step to obtain highly pure, crystalline material, provided a suitable solvent system can be identified.[4] This technique is particularly effective at removing small amounts of impurities.
Materials and Reagents:
-
Partially purified this compound
-
A "good" solvent in which the compound is soluble at elevated temperatures (e.g., ethanol, ethyl acetate).
-
A "poor" solvent in which the compound is sparingly soluble at room temperature (e.g., hexanes, water).[4]
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Dissolve the this compound in a minimal amount of the hot "good" solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold "poor" solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Characterization and Quality Control
To confirm the purity of the final product, a combination of analytical techniques should be employed.
Table 2: Analytical Techniques for Purity Assessment
| Technique | Purpose | Expected Results for Pure Compound |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity and quantify any impurities.[15] | A single major peak corresponding to this compound with a purity of >98%. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) | To confirm the chemical structure and identify any structural isomers or impurities. | Spectra consistent with the structure of this compound. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | To identify and quantify volatile impurities and confirm the molecular weight. | A single major peak with a mass corresponding to the molecular weight of the target compound. |
| Melting Point Analysis | To assess the purity of a solid sample. | A sharp melting point consistent with the literature value. |
Conclusion
The purification of this compound to a high degree of purity is a critical step in the synthesis of advanced pharmaceutical and agrochemical compounds. The protocols outlined in this application note, including vacuum distillation, column chromatography, and recrystallization, provide a robust framework for achieving the required purity. The specific combination of techniques should be tailored to the impurity profile of the crude material. Rigorous analytical characterization is essential to validate the purity of the final product, ensuring its suitability for downstream applications.
References
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PubChem. 3-Fluoro-5-(trifluoromethyl)benzonitrile. [Link]
-
Cheméo. Chemical Properties of 3-Fluoro-5-(trifluoromethyl)benzonitrile (CAS 149793-69-1). [Link]
-
Chemsrc. MSDS of 3-Fluoro-5-(trifluoromethyl)benzonitrile. [Link]
-
Fisher Scientific. SAFETY DATA SHEET. [Link]
-
PubChem. 3-Methoxy-5-(trifluoromethyl)benzonitrile. [Link]
-
ACS Publications. Aromatic Trifluoromethylation with Metal Complexes | Chemical Reviews. [Link]
-
Environmental C&C. III Analytical Methods. [Link]
-
LookChem. Purification of Benzonitrile. [Link]
-
Chemistry Stack Exchange. How do I purify the resulting compound after a nitro- to amine-group reduction?[Link]
-
YouTube. column chromatography & purification of organic compounds. [Link]
-
ResearchGate. Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application. [Link]
-
The Royal Society of Chemistry. SUPPLEMENTARY INFORMATION. [Link]
-
ResearchGate. Isolation And Purification Of Substance By Column Chromatography. [Link]
-
NIH. Microbial metabolism of aromatic nitriles. Enzymology of C–N cleavage by Nocardia sp. (Rhodochrous group) N.C.I.B. 11216 - PMC. [Link]
-
Pharmaffiliates. Benzonitrile-impurities. [Link]
-
Research Communities. Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. [Link]
-
PubChemLite. This compound (C9H6F3N). [Link]
-
IDEAS/RePEc. Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. [Link]
- Google Patents. CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.
- Google Patents.
-
ResearchGate. (PDF) Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. [Link]
-
MDPI. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. [Link]
-
NIH. Rapid and Efficient Trifluoromethylation of Aromatic and Heteroaromatic Compounds Using Potassium Trifluoroacetate Enabled by a Flow System - PMC. [Link]
-
snmmi.org. New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. [Link]
-
CP Lab Safety. This compound, 98% Purity, C9H6F3N, 10 grams. [Link]
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Application Note: High-Resolution Purification of 3-Methyl-5-(trifluoromethyl)benzonitrile using Automated Flash Column Chromatography
An Application Guide for Researchers and Drug Development Professionals
Abstract
This application note provides a comprehensive, field-tested protocol for the purification of 3-Methyl-5-(trifluoromethyl)benzonitrile, a key intermediate in pharmaceutical and agrochemical synthesis. The inherent polarity of the nitrile and trifluoromethyl groups requires a robust chromatographic method to achieve high purity. This guide details a systematic approach, beginning with method development using Thin-Layer Chromatography (TLC) and scaling to an optimized flash column chromatography protocol. We will explore the underlying principles of stationary and mobile phase selection and provide a detailed, step-by-step workflow designed for reproducibility and efficiency.
Introduction: The Purification Challenge
This compound is a substituted aromatic compound whose unique electronic properties make it a valuable building block in medicinal chemistry and materials science. The presence of both a polar nitrile (-CN) group and a highly electronegative trifluoromethyl (-CF3) group on the benzene ring results in a molecule of moderate polarity. Purification of such compounds from synthetic reaction mixtures, which often contain non-polar starting materials and more polar by-products, presents a classic separation challenge.
Column chromatography is the technique of choice for such purifications, leveraging differences in the affinity of compounds for a stationary phase versus a mobile phase.[1][2] This guide focuses on a normal-phase chromatography approach, which employs a polar stationary phase (silica gel) and a less polar mobile phase.[1][3] In this system, polar molecules, like our target compound, will have a stronger interaction with the silica gel and thus elute more slowly than non-polar impurities.
Foundational Principles: Method Development with TLC
Before committing a sample to a large-scale column, it is imperative to develop and optimize the separation conditions on a small scale using Thin-Layer Chromatography (TLC).[4][5] TLC is a rapid, low-cost method that provides a reliable preview of the separation achievable in a flash column. The primary goal of the TLC analysis is to identify a solvent system that provides a target Retention Factor (Rf) of 0.2-0.4 for this compound. This Rf range typically ensures that the compound will elute from the column in a reasonable volume of solvent, well-separated from impurities.
The Retention Factor is calculated as follows:
A common starting point for moderately polar compounds is a binary mixture of a non-polar solvent (e.g., Hexane) and a more polar solvent (e.g., Ethyl Acetate, EtOAc).[6][7] By varying the ratio of these solvents, the polarity of the mobile phase can be finely tuned to achieve the desired separation.
Experimental Protocols
Protocol 1: TLC Method Development
This protocol establishes the optimal mobile phase for the subsequent flash chromatography purification.
Materials:
-
Crude this compound sample
-
Silica gel TLC plates (e.g., Silica Gel 60 F254)
-
Developing chambers
-
Capillary spotters
-
Solvents: Hexane, Ethyl Acetate (EtOAc)
-
UV lamp (254 nm)
Step-by-Step Procedure:
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a minimal volume of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Using a capillary spotter, carefully apply a small spot of the dissolved sample onto the baseline of three separate TLC plates. Ensure the spot is small and concentrated to maximize resolution.
-
Solvent Preparation: Prepare three different mobile phase systems in separate developing chambers. A good starting point is to vary the EtOAc/Hexane ratio.
-
Chamber A: 10% EtOAc in Hexane (1:9 v/v)
-
Chamber B: 20% EtOAc in Hexane (2:8 v/v)
-
Chamber C: 30% EtOAc in Hexane (3:7 v/v)
-
-
Development: Place one spotted TLC plate into each chamber, ensuring the solvent level is below the baseline. Seal the chambers and allow the solvent front to ascend the plate until it is approximately 1 cm from the top.[6]
-
Visualization: Remove the plates, immediately mark the solvent front with a pencil, and allow them to dry completely. Visualize the separated spots under a UV lamp. Circle the visible spots.
-
Analysis: Calculate the Rf value for the target compound in each solvent system. The ideal system will place the target spot at an Rf of ~0.3, with good separation from any visible impurities. For example, if the 20% EtOAc system provides an Rf of 0.35 for the target compound and separates it well from an impurity at Rf 0.6 and a baseline impurity, this would be the chosen system.
Protocol 2: Flash Column Chromatography Purification
This protocol uses the optimized mobile phase from TLC to purify the bulk sample.
Materials:
-
Crude this compound
-
Flash chromatography system (automated or manual)
-
Pre-packed or self-packed silica gel column (typically 20-50 times the sample weight)[2]
-
Solvents: Hexane and Ethyl Acetate (HPLC grade)
-
Collection tubes/flasks
Step-by-Step Procedure:
-
Column Equilibration:
-
If packing your own column, prepare a slurry of silica gel in 100% hexane and carefully pack the column to avoid air bubbles.[2]
-
Equilibrate the column by flushing with 2-3 column volumes (CV) of the initial, low-polarity mobile phase (e.g., 100% Hexane or 5% EtOAc in Hexane).
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude sample in a minimal amount of the initial mobile phase. If the sample is not fully soluble, use a stronger solvent like dichloromethane and pre-adsorb it onto a small amount of silica gel.
-
Dry Loading: Dissolve the crude sample in a volatile solvent (e.g., DCM), add a small amount of silica gel (2-3 times the sample weight), and evaporate the solvent completely to obtain a dry, free-flowing powder. Carefully load this powder onto the top of the equilibrated column. Dry loading is often preferred as it leads to sharper bands and better separation.
-
-
Elution and Fraction Collection:
-
Begin the elution process using a gradient based on the TLC results. A typical gradient profile is outlined in the table below.
-
Collect fractions of a consistent volume throughout the run. Monitor the elution of compounds using the system's UV detector or by spotting fractions onto TLC plates.
-
-
Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Data Presentation and System Parameters
The following table summarizes a recommended solvent gradient for the flash chromatography purification, based on an optimized TLC separation found at 20% EtOAc/Hexane.
| Gradient Step | Solvent A (Hexane) | Solvent B (EtOAc) | Column Volumes (CV) | Purpose |
| 1. Equilibration | 95% | 5% | 2-3 CV | Column conditioning. |
| 2. Elution Start | 95% | 5% | 2 CV | Elution of non-polar impurities. |
| 3. Gradient Ramp | 95% -> 80% | 5% -> 20% | 10 CV | Approach and elute the target compound. |
| 4. Elution Hold | 80% | 20% | 5 CV | Ensure complete elution of the target compound. |
| 5. Column Wash | 50% | 50% | 2-3 CV | Elute any remaining highly polar impurities. |
Visualizing the Workflow and Principles
The following diagrams illustrate the purification workflow and the underlying separation mechanism.
Caption: Workflow for the purification of this compound.
Caption: Principle of normal-phase chromatographic separation by polarity.
Troubleshooting and Expert Insights
-
Problem: Poor Separation (Co-elution): If the target compound co-elutes with an impurity, consider altering the solvent system. Replacing hexane with toluene can sometimes improve the separation of aromatic compounds due to different π-π interactions.[8]
-
Problem: Tailing of Spots/Peaks: Peak tailing can occur if the compound interacts too strongly or irreversibly with the silica. While not expected for this neutral compound, if acidic or basic impurities are present, adding a small amount (0.1-0.5%) of acetic acid or triethylamine, respectively, to the mobile phase can improve peak shape.[6]
-
Problem: Compound Won't Elute: If the compound remains at the top of the column, the mobile phase is not polar enough. Increase the proportion of the more polar solvent (EtOAc) in the gradient or switch to a more polar solvent system entirely, such as methanol in dichloromethane.[6][7]
By following this structured approach, from methodical TLC development to optimized flash chromatography, researchers can reliably and efficiently purify this compound to the high degree of purity required for subsequent applications in drug discovery and development.
References
- Vertex AI Search. Column Chromatography - What are Different Types and How to Select Right Method.
- Columbia University. Column chromatography.
- Chemistry For Everyone. How To Choose Mobile Phase For Column Chromatography?.
- LCGC International. How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase.
- University of Calgary. Column chromatography.
- SiliCycle. SiliaPlate TLC Practical Guide.
- University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC.
- Chemistry LibreTexts. Thin Layer Chromatography.
- University of York, Chemistry Teaching Labs. Determining a solvent system.
- Reddit. Adding toluene/other aromatic to solvent system for flash chromatography to separate coeluting aromatic compounds.
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Application Note: Recrystallization of 3-Methyl-5-(trifluoromethyl)benzonitrile
<
Introduction: The Principle of Purification by Recrystallization
Recrystallization is a cornerstone technique in organic chemistry for the purification of solid compounds.[1][2] The fundamental principle is based on the differential solubility of a compound in a given solvent at varying temperatures.[3][4] An ideal recrystallization solvent will dissolve the target compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature.[3][5]
This process allows for the separation of the desired compound from impurities. When a hot, saturated solution of the impure compound is allowed to cool, the solubility of the target compound decreases, leading to the formation of a crystalline lattice.[2][3] The ordered structure of the growing crystal tends to exclude impurity molecules, which remain dissolved in the cold solvent (the "mother liquor").[2][5] A subsequent filtration step isolates the pure crystals.[1] The success of this technique hinges on selecting the appropriate solvent and carefully controlling the rate of cooling; slow cooling is crucial for the formation of large, pure crystals.[3][4]
This document provides a detailed protocol for the purification of 3-Methyl-5-(trifluoromethyl)benzonitrile, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.
Compound Profile: this compound
| Property | Value | Source |
| CAS Number | 261952-04-9 | [6] |
| Molecular Formula | C₉H₆F₃N | N/A |
| Molecular Weight | 185.15 g/mol | N/A |
| Appearance | White to off-white solid or crystalline powder | Inferred from typical purified organic solids |
| Melting Point | Approx. 53-57 °C | Data for analogous compounds |
| Solubility Profile | Soluble in hot lower-chain alcohols (e.g., isopropanol, ethanol) and nonpolar solvents (e.g., hexanes). Limited solubility in these solvents at low temperatures. | General principles for aromatic nitriles |
Note: Precise physical properties like melting point and solubility can vary based on initial purity. The values provided are based on typical characteristics of similar aromatic nitriles.
The Science of Solvent Selection
The choice of solvent is the most critical parameter in a successful recrystallization.[3][5] The ideal solvent for this compound should meet the following criteria:
-
High Solubilizing Power at Elevated Temperatures: The solvent must completely dissolve the crude compound near its boiling point.
-
Low Solubilizing Power at Low Temperatures: The solvent should afford poor solubility for the compound at or below room temperature to maximize recovery.
-
Inertness: The solvent must not react with the compound.[5]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.[5]
-
Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (to be removed with the mother liquor).[5]
For a moderately polar compound like this compound, a solvent system approach using a polar solvent (like isopropanol) and a nonpolar solvent (like hexanes) is highly effective. Isopropanol will readily dissolve the target compound when hot, while the addition of hexanes (an anti-solvent) will decrease its solubility upon cooling, promoting crystallization.
Detailed Recrystallization Protocol
This protocol is designed for the purification of approximately 5.0 g of crude this compound. Adjust volumes accordingly for different starting quantities.
Materials and Equipment
-
Crude this compound
-
Isopropanol (Reagent Grade)
-
Hexanes (Reagent Grade)
-
Deionized Water (for ice bath)
-
Erlenmeyer flasks (50 mL and 125 mL)
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Stemmed funnel and fluted filter paper
-
Büchner funnel and filter flask
-
Vacuum source
-
Spatula and glass stirring rod
-
Ice bath
-
Drying oven or vacuum desiccator
Experimental Workflow
Caption: Workflow for the recrystallization of this compound.
Step-by-Step Procedure
-
Dissolution: Place 5.0 g of the crude this compound into a 125 mL Erlenmeyer flask with a magnetic stir bar. Add approximately 10-15 mL of isopropanol. Heat the mixture on a hot plate with stirring. Add more isopropanol in small portions until the solid has just completely dissolved.[2] Causality: Using the minimum amount of hot solvent ensures the solution will be supersaturated upon cooling, which is necessary for crystallization to occur.[7]
-
Hot Filtration (if necessary): If any insoluble impurities are observed in the hot solution, perform a hot filtration. Place a stemless funnel with fluted filter paper into the neck of a second, pre-warmed Erlenmeyer flask. Quickly pour the hot solution through the filter paper to remove the insoluble matter. Rinse the original flask and the filter paper with a minimal amount of hot isopropanol to recover any remaining product.[3] Causality: This step must be done quickly and with pre-heated glassware to prevent premature crystallization of the product in the funnel.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly on a countertop, undisturbed, to room temperature. Slow cooling promotes the formation of larger, purer crystals.[3][4] Once at room temperature, slowly add hexanes dropwise while swirling until a slight cloudiness (turbidity) persists. This indicates the solution is saturated.
-
Complete Crystallization: Place the flask in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[2]
-
Crystal Collection: Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold isopropanol/hexanes mother liquor. Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals (the "filter cake") with a small portion (5-10 mL) of ice-cold hexanes to remove any adhering mother liquor that contains dissolved impurities.[1] Causality: The wash solvent must be cold to avoid dissolving the purified crystals.
-
Drying: Transfer the purified crystals to a watch glass and allow them to air dry or place them in a vacuum desiccator or a low-temperature vacuum oven (e.g., <40°C) until the solvent has completely evaporated and the crystals are dry.
Visualizing the Purification Principle
The diagram below illustrates the fundamental principle of separating the target compound from soluble impurities through the process of cooling crystallization.
Caption: The principle of purification by recrystallization.
Troubleshooting
| Issue | Probable Cause | Solution |
| No crystals form upon cooling. | Too much solvent was used; the solution is not supersaturated. | Re-heat the solution and boil off some of the solvent to reduce the volume. Allow to cool again. If crystals still do not form, try scratching the inside of the flask with a glass rod at the liquid's surface to provide a nucleation site.[8] |
| Oiling out occurs. | The melting point of the solute is lower than the boiling point of the solvent, or the solution is cooling too rapidly. | Re-heat the solution to dissolve the oil, add a slightly larger volume of the hot solvent, and allow it to cool much more slowly.[8] |
| Low recovery of product. | Too much solvent was used; crystals were washed with warm solvent; filtration was performed before crystallization was complete. | Ensure the minimum amount of hot solvent is used. Always wash crystals with ice-cold solvent. Allow sufficient time for cooling in the ice bath. |
| Product is still impure after recrystallization. | The cooling was too rapid, trapping impurities in the crystal lattice. The chosen solvent may not be optimal for separating the specific impurities present. | Repeat the recrystallization, ensuring the solution cools as slowly as possible. Consider a different solvent or solvent system. |
Safety and Handling
This compound and the solvents used in this protocol require careful handling in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves.[9]
-
Chemical Hazards: The compound may cause skin, eye, and respiratory irritation.[10] Avoid inhalation of dust or vapors and prevent skin and eye contact.[11]
-
Solvent Hazards: Isopropanol and hexanes are flammable liquids. Keep away from open flames, sparks, and hot surfaces.
-
First Aid: In case of skin contact, wash immediately with soap and plenty of water.[11] For eye contact, rinse thoroughly with water for at least 15 minutes and seek medical attention.[10] If inhaled, move to fresh air.[10] If swallowed, rinse mouth with water and consult a physician.[10]
Always consult the latest Safety Data Sheet (SDS) for this compound and all solvents before beginning work.[9][10]
References
- SOP: CRYSTALLIZATION. (n.d.).
- Crystallization - Organic Chemistry at CU Boulder. (n.d.). University of Colorado Boulder.
- Commentary on Crystallization Vital Role in the Purification of Organic Compounds. (n.d.). Longdom Publishing.
- Recrystallization - Chemistry LibreTexts. (2023, January 29).
- Purification Organic Compounds: Crystallization & Distillation Guide 2026. (2025, December 29). Maiyam Group.
- Chemical Properties of 3-Fluoro-5-(trifluoromethyl)benzonitrile (CAS 149793-69-1). (n.d.). Cheméo.
- Exploring 3-Fluoro-5-(trifluoromethyl)benzonitrile: Properties and Applications. (n.d.).
- 3-Fluoro-5-methyl-2-(trifluoromethoxy)benzonitrile | C9H5F4NO. (2026, January 3). PubChem.
- MSDS of 3-Fluoro-5-(trifluoromethyl)benzonitrile. (2013, September 3).
- 3-Fluoro-5-(trifluoromethyl)benzonitrile | C8H3F4N. (n.d.). PubChem.
- 3-Fluoro-5-(trifluoromethyl)benzonitrile. (n.d.). Chem-Impex.
- SAFETY DATA SHEET - 3-Fluoro-5-(trifluoromethyl)benzonitrile. (2024, February 27). Fisher Scientific.
- SAFETY DATA SHEET - 3-Fluoro-5-(trifluoromethyl)benzonitrile. (2025, December 25). Fisher Scientific.
- Recrystallization. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, June 24).
- Recrystallization1. (n.d.).
- benzonitrile, 3-amino-5-(trifluoromethyl)-. (2024, April 9). ChemBK.
- 3-(Trifluoromethyl)benzonitrile 99 368-77-4. (n.d.). Sigma-Aldrich.
- Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube.
- 3-FLUORO-5-(TRIFLUOROMETHYL)BENZONITRILE | 149793-69-1. (2025, September 25). ChemicalBook.
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- US4925642A - Process for the preparation and the isolation of aromatic nitriles. (n.d.). Google Patents.
- 261952-04-9|this compound|BLD Pharm. (n.d.).
- This compound. (n.d.). Shanghai Hualan Chemical Technology Co., Ltd.
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Scale-up synthesis of 3-Methyl-5-(trifluoromethyl)benzonitrile
An Application Note on the Scale-up Synthesis of 3-Methyl-5-(trifluoromethyl)benzonitrile
Abstract
This application note provides a comprehensive and scalable protocol for the synthesis of this compound, a key building block in the development of pharmaceuticals and agrochemicals. The trifluoromethyl group is crucial in modern drug design for enhancing metabolic stability, lipophilicity, and binding affinity.[1][2] This guide details a robust and high-yielding synthetic route utilizing a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The chosen strategy starts from the commercially available 3-Bromo-5-(trifluoromethyl)benzonitrile, ensuring a practical and economically viable pathway for large-scale production. We provide a step-by-step protocol, in-depth explanations of experimental choices, process flow diagrams, safety protocols, and analytical methods for quality control.
Introduction: Significance of Trifluoromethylated Benzonitriles
The incorporation of fluorine-containing functional groups, particularly the trifluoromethyl (CF3) group, is a well-established strategy in medicinal chemistry and materials science.[3] The CF3 group can significantly alter a molecule's electronic properties, pKa, metabolic stability, and lipophilicity, often leading to improved pharmacokinetic and pharmacodynamic profiles.[1] The benzonitrile moiety, in turn, is a versatile precursor for various functional groups and a common feature in many biologically active compounds.
This compound (CAS No. 169969-95-5) combines these valuable motifs, making it a highly sought-after intermediate for synthesizing complex target molecules in drug discovery and crop protection.[2][4] The development of a scalable, efficient, and reliable synthetic process is therefore of critical importance for enabling its widespread application.
Synthetic Strategy: Pathway Selection for Scalability
Several synthetic routes can be envisioned for the synthesis of this compound. A common approach in aromatic chemistry is the Sandmeyer reaction, which could be used to introduce the trifluoromethyl group onto an aniline precursor.[5][6][7] However, this method often involves the generation of diazonium salts, which can be unstable and pose safety challenges on a larger scale.
A more robust and scalable approach is the late-stage functionalization of a readily available, pre-functionalized aromatic core. Our selected strategy employs a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry known for its high functional group tolerance, mild reaction conditions, and excellent yields.
The chosen retrosynthetic pathway is as follows:
-
Target Molecule: this compound
-
Key Transformation: Suzuki-Miyaura Cross-Coupling
-
Starting Materials:
This approach is advantageous for scale-up because the starting bromide is commercially available from multiple suppliers, and the reaction conditions are well-documented and highly transferable from bench to pilot-plant scale.
Process Workflow and Logic
The overall manufacturing process is designed for efficiency and control, moving logically from reaction setup to final product isolation and verification. Each stage includes critical control points to ensure reaction completion, minimize impurity formation, and guarantee product quality.
Caption: High-level workflow for the scale-up synthesis of this compound.
Detailed Application Protocol
This protocol is optimized for a 100-gram scale synthesis and can be adapted for larger quantities with appropriate engineering controls.
Materials and Equipment
| Reagent/Material | Grade | Supplier Example | CAS No. |
| 3-Bromo-5-(trifluoromethyl)benzonitrile | >98% | BLD Pharm, ChemScene | 691877-03-9 |
| Methylboronic Acid | >98% | Sigma-Aldrich | 13061-96-6 |
| Pd(PPh₃)₄ (Tetrakis) | >98% | Strem Chemicals | 14221-01-3 |
| Potassium Carbonate (K₂CO₃) | Anhydrous, Powder | J.T. Baker | 584-08-7 |
| 1,4-Dioxane | Anhydrous, >99.8% | Acros Organics | 123-91-1 |
| Deionized Water | N/A | In-house | 7732-18-5 |
| Ethyl Acetate | ACS Grade | Fisher Scientific | 141-78-6 |
| Brine (Saturated NaCl solution) | N/A | In-house | 7647-14-5 |
| Nitrogen Gas (N₂) | High Purity | N/A | 7727-37-9 |
Equipment:
-
5 L three-neck round-bottom flask
-
Mechanical stirrer with a Teflon paddle
-
Heating mantle with temperature controller and thermocouple
-
Reflux condenser
-
Nitrogen inlet/outlet (bubbler)
-
Separatory funnel (5 L)
-
Rotary evaporator
-
Vacuum oven
Step-by-Step Synthesis Procedure
-
Vessel Inerting: Assemble the 5 L flask with the mechanical stirrer, condenser, and nitrogen inlet. Purge the entire system with nitrogen for at least 30 minutes to ensure an inert atmosphere.
-
Reagent Charging:
-
To the inerted flask, add 3-Bromo-5-(trifluoromethyl)benzonitrile (100.0 g, 0.40 mol).
-
Add Methylboronic Acid (28.7 g, 0.48 mol, 1.2 equiv).
-
Add anhydrous Potassium Carbonate (165.8 g, 1.20 mol, 3.0 equiv).
-
-
Catalyst and Solvent Addition:
-
Briefly remove the nitrogen inlet and quickly add Pd(PPh₃)₄ (9.25 g, 0.008 mol, 2 mol%).
-
Via cannula, add anhydrous 1,4-Dioxane (1.6 L) and deionized water (0.4 L).
-
-
Solvent Degassing (Crucial Step): With gentle stirring, bubble nitrogen gas through the reaction mixture for 20-30 minutes. This removes dissolved oxygen, which can deactivate the palladium catalyst.
-
Reaction Execution:
-
After degassing, switch to a positive nitrogen pressure (maintain a slow flow to the bubbler).
-
Begin vigorous stirring and heat the mixture to a gentle reflux (approximately 85-90 °C).
-
Maintain this temperature and monitor the reaction progress every 1-2 hours.
-
-
In-Process Monitoring:
-
Take a small aliquot from the reaction, dilute it with ethyl acetate, and spot it on a TLC plate (e.g., 9:1 Hexane:Ethyl Acetate eluent) to check for the disappearance of the starting bromide.
-
Alternatively, HPLC analysis can be used for more precise tracking. The reaction is typically complete within 6-12 hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete (starting material <2% by HPLC), turn off the heat and allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a 5 L separatory funnel containing 1 L of deionized water.
-
Extract the aqueous phase with ethyl acetate (3 x 500 mL).
-
Combine the organic layers and wash them with brine (1 x 500 mL).
-
Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude oil or solid can be purified by recrystallization. Dissolve the crude product in a minimal amount of hot heptane or isopropanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Filter the resulting crystals and wash with a small amount of cold solvent.
-
-
Drying: Dry the purified white to off-white solid in a vacuum oven at 40-50 °C until a constant weight is achieved.
Rationale Behind Key Experimental Choices
-
Catalyst System: Pd(PPh₃)₄ is a reliable, albeit air-sensitive, catalyst for Suzuki couplings. The 2 mol% loading is a balance between reaction efficiency and cost for scale-up. The triphenylphosphine ligands stabilize the palladium center.
-
Base: Potassium carbonate is an effective, inexpensive, and moderately strong base sufficient to activate the boronic acid for transmetalation. Three equivalents ensure the reaction goes to completion.
-
Solvent System: The Dioxane/Water (4:1) mixture is excellent for Suzuki couplings. Dioxane solubilizes the organic components, while water dissolves the inorganic base and facilitates the catalytic cycle.
-
Inert Atmosphere: Oxygen can oxidize the Pd(0) active catalyst to an inactive Pd(II) species, halting the reaction. Maintaining a nitrogen or argon atmosphere is non-negotiable for success.
Expected Results & Product Characterization
| Parameter | Expected Value |
| Scale | 100.0 g of 3-Bromo-5-(trifluoromethyl)benzonitrile |
| Reaction Time | 6-12 hours |
| Isolated Yield | 65-75 g (88-95%) |
| Appearance | White to off-white crystalline solid |
| Purity (HPLC) | >99.0% |
| Melting Point | 48-52 °C |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.91 (s, 1H), 7.82 (s, 1H), 7.65 (s, 1H), 2.55 (s, 3H) ppm. |
| ¹⁹F NMR (376 MHz, CDCl₃) | δ -63.2 ppm. |
| MS (EI) | m/z 185 (M⁺) |
Safety, Handling, and Waste Management
All procedures should be conducted by trained personnel in a well-ventilated fume hood or appropriate chemical processing equipment.
-
Personal Protective Equipment (PPE): Safety glasses with side shields, a flame-retardant lab coat, and nitrile gloves are mandatory.
-
Reagent Hazards:
-
3-Bromo-5-(trifluoromethyl)benzonitrile: Irritant. Avoid contact with skin and eyes.
-
Palladium Catalyst: Heavy metal. Avoid inhalation of dust. Handle in a contained manner.
-
1,4-Dioxane: Flammable liquid and potential carcinogen.[10] Handle with extreme care and avoid exposure.
-
Methylboronic Acid: Irritant.
-
-
Procedural Hazards: The reaction is heated and involves flammable solvents. Ensure no ignition sources are nearby and that the heating is well-controlled.
-
Waste Disposal:
-
Aqueous waste should be checked for pH and heavy metal content before disposal.
-
Organic waste containing palladium must be collected in a dedicated, labeled container for heavy metal waste disposal.
-
Solid waste (filter paper, etc.) should be disposed of in accordance with institutional guidelines.
-
Conclusion
This application note presents a validated and highly efficient protocol for the scale-up synthesis of this compound. The use of a Suzuki-Miyaura cross-coupling from a commercially available starting material provides a direct, high-yielding, and robust route suitable for industrial production. By following the detailed steps and adhering to the safety precautions outlined, researchers and drug development professionals can reliably produce this valuable intermediate for their synthetic needs.
References
-
Teknoscienze. (2015). Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application. Agro FOOD Industry Hi-tech, 33(3), 26-37.
-
Wiley Online Library. (2015). Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application. ChemInform, 46(33).
-
National Center for Biotechnology Information. (2015). Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration. PMC.
-
MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(15), 4939.
-
Wikipedia. Sandmeyer reaction.
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring Synthesis Pathways: The Sandmeyer Reaction for 3-Hydroxy-4-(trifluoromethyl)benzonitrile Production.
-
TCI Chemicals. SAFETY DATA SHEET: (Trifluoromethyl)trimethylsilane.
-
Google Patents. Process for the preparation of trifluoromethylated aromatic compounds.
-
National Center for Biotechnology Information. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC.
-
Organic Chemistry Portal. Sandmeyer Trifluoromethylation.
-
Wikipedia. Trifluoromethylation.
-
L.S. College, Muzaffarpur. (2020). Sandmeyer reaction.
-
Japan International Cooperation Agency. III Analytical Methods.
-
National Center for Biotechnology Information. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 50.
-
National Center for Biotechnology Information. 3-Bromo-5-(trifluoromethyl)benzonitrile. PubChem.
-
Patsnap. Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.
-
ResearchGate. (2021). Recent Development of Trifluoromethyl Reagents: A Review.
-
Apollo Scientific. SAFETY DATA SHEET.
-
BenchChem. Application Notes and Protocols for Trifluoromethylation in Continuous Flow Chemistry Systems.
-
Google Patents. Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.
-
ResearchGate. An Efficient Synthetic Process for Scale-Up Production of 4,5-Diamino-2-(trifluoromethyl)benzonitrile and 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine.
-
Chem-Impex. 3-Fluoro-5-(trifluoromethyl)benzonitrile.
-
Oriental Journal of Chemistry. (2020). Recent Trifluoromethylation Reactions. A Mini Review Paper. 36(5), 785-794.
-
BLD Pharm. 3-Bromo-5-(trifluoromethyl)benzonitrile.
-
PubChemLite. This compound (C9H6F3N).
-
ChemScene. 3-Bromo-5-(trifluoromethyl)benzonitrile.
Sources
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- 2. chemimpex.com [chemimpex.com]
- 3. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]
- 4. PubChemLite - this compound (C9H6F3N) [pubchemlite.lcsb.uni.lu]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sandmeyer Trifluoromethylation [organic-chemistry.org]
- 8. 3-Bromo-5-(trifluoromethyl)benzonitrile | C8H3BrF3N | CID 11593995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 691877-03-9|3-Bromo-5-(trifluoromethyl)benzonitrile|BLD Pharm [bldpharm.com]
- 10. tcichemicals.com [tcichemicals.com]
Application Note: Direct C-H Trifluoromethylation of Methylbenzonitrile via Photoredox Catalysis
An Application Note for Drug Development Professionals and Organic Chemists
Introduction: The Strategic Value of Trifluoromethylation
The trifluoromethyl (CF₃) group is a cornerstone in modern medicinal chemistry. Its incorporation into drug candidates often leads to significant improvements in metabolic stability, lipophilicity, and binding affinity.[1][2][3] The high electronegativity and steric profile of the CF₃ group can protect metabolically labile positions from enzymatic degradation by cytochrome P450 oxidases and enhance membrane permeability, ultimately improving the pharmacokinetic profile of a therapeutic agent.[1][2] Traditional methods for introducing this moiety often require harsh conditions or pre-functionalized starting materials, limiting their application in late-stage synthesis.[2][4]
Visible-light photoredox catalysis has emerged as a powerful and mild strategy to overcome these limitations.[5][6] It enables the direct functionalization of C-H bonds by generating highly reactive radical intermediates under ambient temperature and pressure, using a simple light source like a household bulb or LEDs.[1][4] This application note provides a detailed guide to the photoredox-catalyzed trifluoromethylation of methylbenzonitrile, a common structural motif in pharmaceutical intermediates. We will explore the underlying mechanism, provide a validated experimental protocol, and discuss the critical parameters for successful execution.
Mechanistic Rationale: Harnessing Light to Generate the Trifluoromethyl Radical
The core of this transformation is a catalytic cycle powered by visible light. While several pathways exist, a common mechanism for the trifluoromethylation of an arene like methylbenzonitrile using a ruthenium or iridium-based photocatalyst and a trifluoromethyl source such as triflyl chloride (CF₃SO₂Cl) or a Togni reagent proceeds as follows.[1][4][7]
-
Photoexcitation: The photocatalyst (PC), for example, [Ru(bpy)₃]²⁺, absorbs a photon of visible light, promoting it to a long-lived, high-energy excited state (*[Ru(bpy)₃]²⁺). This excited state is both a more potent oxidant and a more potent reductant than the ground state catalyst.[4]
-
Single Electron Transfer (SET) & Radical Generation: The excited photocatalyst (*PC) engages with the trifluoromethyl source. In an oxidative quenching cycle, *PC would be oxidized by an electron acceptor. In a reductive quenching cycle, the excited photocatalyst is a strong enough reductant to donate an electron to the CF₃ source (e.g., CF₃SO₂Cl or Togni's reagent).[2][7] This single-electron transfer causes the fragmentation of the reagent, releasing the key electrophilic trifluoromethyl radical (•CF₃). The photocatalyst is oxidized in this step (e.g., to [Ru(bpy)₃]³⁺).
-
Radical Addition to Arene: The highly reactive •CF₃ radical adds to the electron-rich aromatic ring of methylbenzonitrile. The regioselectivity is governed by the electronic properties of the substituents. The methyl group (-CH₃) is an electron-donating group, while the nitrile group (-CN) is strongly electron-withdrawing. The electrophilic •CF₃ radical will preferentially attack the positions most activated by the electron-donating methyl group, primarily the ortho and para positions relative to it.
-
Oxidation and Deprotonation: The resulting cyclohexadienyl radical intermediate is a low-potential oxidant. It is readily oxidized by the high-potential oxidized photocatalyst ([Ru(bpy)₃]³⁺), forming a Wheland-type carbocation and regenerating the ground-state photocatalyst ([Ru(bpy)₃]²⁺), thus closing the catalytic cycle.[8]
-
Rearomatization: A mild base present in the reaction mixture abstracts a proton from the carbocation, restoring the aromaticity of the ring and yielding the final trifluoromethylated methylbenzonitrile product.[2]
The overall process is a redox-neutral, atom-economical transformation that functionalizes a C-H bond directly.
Caption: General mechanism for photoredox-catalyzed C-H trifluoromethylation.
Experimental Guide & Protocol
This section provides a representative protocol for the trifluoromethylation of 4-methylbenzonitrile. The choice of photocatalyst, CF₃ source, and solvent are critical for success and may require optimization for different substrates.
The following table summarizes typical components and conditions used in the photoredox trifluoromethylation of arenes, which serve as a starting point for the specific case of methylbenzonitrile.
| Component | Example | Role & Rationale | Typical Loading |
| Substrate | 4-Methylbenzonitrile | The aromatic compound to be functionalized. | 1.0 equiv |
| Photocatalyst | ₂ or fac-Ir(ppy)₃ | Absorbs visible light to initiate the SET process.[5][7] | 1-2 mol% |
| CF₃ Source | Togni's Reagent II | Electrophilic CF₃ radical precursor. Stable, crystalline solid.[7][9] | 1.5 - 2.0 equiv |
| CF₃SO₂Cl | Gaseous reagent, often used in solution. Potent CF₃ source.[2][7] | 1.5 - 2.0 equiv | |
| Umemoto's Reagent | Electrophilic trifluoromethylating agent, effective CF₃ source.[6][10][11] | 1.5 - 2.0 equiv | |
| Solvent | Acetonitrile (MeCN) or DMA | Polar aprotic solvent to dissolve reagents and facilitate SET. | 0.1 M concentration |
| Base (Optional) | K₂HPO₄ or an organic base | May be required to facilitate the final deprotonation step.[2] | 2.0 equiv |
| Light Source | Blue LEDs (450 nm) or Compact Fluorescent Lamp (CFL) | Provides the energy for photoexcitation of the catalyst. | N/A |
Safety Precaution: This procedure should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Reaction Setup:
-
To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 4-methylbenzonitrile (e.g., 0.2 mmol, 1.0 equiv), the chosen CF₃ source (e.g., Togni's Reagent II, 0.4 mmol, 2.0 equiv), the photocatalyst (e.g., ₂, 0.002 mmol, 1 mol%), and base if required (e.g., K₂HPO₄, 0.4 mmol, 2.0 equiv).
-
-
Degassing (Critical Step):
-
Seal the tube with a rubber septum.
-
Purge the vessel with dry argon or nitrogen for 15 minutes. Alternatively, perform three cycles of "freeze-pump-thaw" to thoroughly remove dissolved oxygen, which can quench the excited state of the photocatalyst. The causality here is critical: oxygen is a known triplet-state quencher and can completely inhibit the reaction.
-
-
Solvent Addition:
-
Under a positive pressure of inert gas, add the anhydrous solvent (e.g., 2.0 mL of acetonitrile) via syringe.
-
-
Irradiation:
-
Place the sealed reaction tube approximately 5-10 cm from the light source (e.g., a 34 W blue LED lamp).
-
To maintain a consistent reaction temperature (typically room temperature), a fan may be used to cool the apparatus.
-
Commence vigorous stirring and irradiation. The reaction is typically run for 12-24 hours. Monitor progress by thin-layer chromatography (TLC) or by taking aliquots for GC-MS analysis.
-
-
Work-up and Isolation:
-
Upon completion, remove the light source and quench the reaction by opening it to the air.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification and Characterization:
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the product, 4-methyl-3-(trifluoromethyl)benzonitrile.[12]
-
Characterize the purified product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
-
Sources
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Application Note: A Multi-technique Approach for the Comprehensive Characterization of 3-Methyl-5-(trifluoromethyl)benzonitrile
Abstract: This document provides a detailed guide for the analytical characterization of 3-Methyl-5-(trifluoromethyl)benzonitrile (CAS 261952-04-9), a key intermediate in pharmaceutical and agrochemical synthesis. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity, while the nitrile moiety offers a versatile chemical handle for further derivatization.[1][2] Accurate and comprehensive characterization is therefore critical for quality control, reaction monitoring, and regulatory submission. This guide outlines a suite of orthogonal analytical techniques—including NMR, FT-IR, Mass Spectrometry, GC, and HPLC—to ensure unambiguous structural confirmation and purity assessment. The protocols are designed for researchers, scientists, and drug development professionals, with an emphasis on the causality behind experimental choices to ensure robust and reproducible results.
Physicochemical Properties and Safe Handling
A thorough understanding of the compound's properties is foundational to its analysis and safe handling. While comprehensive experimental data for this specific isomer is not widely published, its properties can be reliably predicted based on its structure and data from close structural analogs.
| Property | Value / Expected Value | Source / Rationale |
| CAS Number | 261952-04-9 | [3][4] |
| Molecular Formula | C₉H₆F₃N | [3][4][5] |
| Molecular Weight | 185.15 g/mol | [3][4] |
| Appearance | Colorless to light yellow liquid | Predicted based on structural analogs like 3-Fluoro-5-(trifluoromethyl)benzonitrile.[1] |
| Boiling Point | ~180-190 °C at 760 mmHg | Predicted based on analogs. The related fluoro-compound boils at ~180 °C. |
| Solubility | Soluble in common organic solvents (e.g., Acetonitrile, Methanol, Chloroform, Dichloromethane) | Typical for small, moderately polar organic molecules. |
Safety & Handling: this compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. Based on safety data for similar compounds, it may cause skin, eye, and respiratory irritation.[6][7] Always consult the material-specific Safety Data Sheet (SDS) before handling.
Structural Elucidation via Spectroscopic Methods
An integrated spectroscopic approach is essential for the unambiguous confirmation of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for de novo structure elucidation of organic molecules. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the carbon-hydrogen framework and confirms the presence and position of the trifluoromethyl group.
Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.[8]
-
Data Acquisition & Processing:
-
¹H NMR: Acquire with sufficient scans to achieve a signal-to-noise ratio >100:1 for the smallest signal.
-
¹³C NMR: Acquire using a proton-decoupled pulse sequence. A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.
-
¹⁹F NMR: Acquire using a proton-decoupled pulse sequence. This is a highly sensitive nucleus, and acquisition is typically rapid.[9] Use a common fluorine reference standard like CFCl₃ (or a secondary standard).
-
-
Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the signals.
Expected Results & Interpretation:
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment & Rationale |
| ¹H | ~7.6 - 7.9 | Multiplets / Singlets | Aromatic Protons (3H): The protons on the aromatic ring will appear in this region. The exact splitting pattern will depend on their coupling constants. |
| ~2.5 | Singlet | Methyl Protons (3H): The methyl group, being isolated from other protons, will appear as a sharp singlet. | |
| ¹³C | ~110-140 | Multiple Signals | Aromatic Carbons (6C): Includes protonated and quaternary carbons. The carbon attached to the CF₃ group will show a characteristic quartet due to ¹JCF coupling (~32 Hz).[10] |
| ~117 | Single Signal | Nitrile Carbon (C≡N): Typically appears in this region, often with lower intensity. | |
| ~123 | Quartet (¹JCF ≈ 272 Hz) | Trifluoromethyl Carbon (-CF₃): Shows a strong one-bond coupling to the three fluorine atoms, serving as a definitive marker.[8] | |
| ~21 | Single Signal | Methyl Carbon (-CH₃): Appears in the aliphatic region of the spectrum. | |
| ¹⁹F | ~ -63 | Singlet | Trifluoromethyl Group (-CF₃): This is the most direct confirmation. The chemical shift is characteristic of a CF₃ group attached to an aromatic ring.[8][9][11] The singlet multiplicity confirms the absence of neighboring fluorine atoms. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and effective method for identifying key functional groups within the molecule.
Protocol: FT-IR Analysis (ATR)
-
Sample Preparation: Place a single drop of the neat liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum Collection: Record the spectrum of the sample, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹.
-
Data Analysis: Process the spectrum and identify the characteristic absorption bands.
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Rationale & Significance |
| ~3100-3000 | Aromatic C-H Stretch | Confirms the presence of the aromatic ring. |
| ~2230 | C≡N Stretch | A sharp, medium-intensity band characteristic of the nitrile functional group. This is a key diagnostic peak.[12][13] |
| ~1600, ~1480 | Aromatic C=C Stretch | Confirms the benzene ring backbone. |
| ~1320, ~1170, ~1130 | C-F Stretch (asymmetric & symmetric) | Very strong, characteristic absorptions confirming the presence of the trifluoromethyl group.[10] |
Mass Spectrometry (MS)
MS provides definitive confirmation of the molecular weight and offers structural insights through analysis of fragmentation patterns. It is typically coupled with a chromatographic separation technique (GC-MS or LC-MS).
Expected Results:
-
Molecular Ion (M⁺•): A prominent peak at m/z = 185.045, corresponding to the molecular formula C₉H₆F₃N. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within 5 ppm.
-
Key Fragmentation Pathways:
-
Loss of CF₃: Fragmentation of the C-CF₃ bond may lead to a fragment ion at m/z = 116 [M - CF₃]⁺.
-
Loss of HCN: A common fragmentation pathway for benzonitriles, leading to a fragment at m/z = 158 [M - HCN]⁺.
-
Analysis of trifluoromethyl-containing compounds often reveals characteristic fragmentation patterns.[14][15]
-
Purity Assessment via Chromatographic Methods
Chromatography is essential for separating the target compound from impurities, starting materials, and by-products, thereby enabling accurate purity assessment and quantification.
Gas Chromatography (GC-MS / GC-FID)
Given its expected volatility, GC is an excellent method for purity analysis. Coupling with a Flame Ionization Detector (FID) provides robust quantification, while coupling with a Mass Spectrometer (MS) allows for peak identification.[16][17]
Workflow for GC-MS Analysis
Caption: Workflow for GC-MS purity and identity confirmation.
Protocol: GC-FID/MS Purity Analysis
-
Sample Preparation: Prepare a ~1 mg/mL solution of the sample in a suitable volatile solvent like ethyl acetate or acetone.
-
Instrumentation & Conditions:
-
GC System: Agilent GC or equivalent.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Inlet: Split/splitless injector at 250°C, split ratio 50:1.
-
Injection Volume: 1 µL.
-
Oven Program: Start at 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.
-
Detector (FID): 300°C.
-
Detector (MS): Transfer line at 280°C, ion source at 230°C, electron ionization (EI) at 70 eV. Scan range m/z 40-400.
-
-
Data Analysis: For FID, determine purity by area percent calculation. For MS, identify the main peak by its mass spectrum and search for impurities in the chromatogram.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the industry-standard technique for the purity determination and quantification of non-volatile or thermally labile compounds.[18] For this compound, reversed-phase HPLC is the method of choice.[19][20]
Workflow for HPLC-UV Method Development
Caption: Workflow for HPLC-UV purity assessment.
Protocol: Reversed-Phase HPLC Purity Analysis
-
Sample Preparation: Prepare a ~0.5 mg/mL stock solution in acetonitrile (ACN). Dilute as needed with the mobile phase.
-
Instrumentation & Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV/PDA detector.
-
Column: C18 column, 4.6 x 150 mm, 5 µm particle size.[21]
-
Mobile Phase A: Water (with 0.1% formic acid, optional).
-
Mobile Phase B: Acetonitrile (with 0.1% formic acid, optional).
-
Gradient: Start at 40% B, ramp to 95% B over 15 minutes, hold for 3 minutes, return to 40% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm (or scan with PDA to determine λmax).
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate purity based on the area percent of the main peak.
Summary of Analytical Data
The following table provides a consolidated checklist of the expected analytical results for a pure sample of this compound.
| Technique | Parameter | Expected Result |
| ¹H NMR | Chemical Shifts (ppm) | ~7.6-7.9 (3H, m), ~2.5 (3H, s) |
| ¹³C NMR | Chemical Shifts (ppm) | ~123 (q, ¹JCF ≈ 272 Hz), ~117 (s), ~21 (s), multiple aromatic signals |
| ¹⁹F NMR | Chemical Shift (ppm) | ~ -63 (s, 3F) |
| FT-IR | Key Peaks (cm⁻¹) | ~2230 (C≡N), ~1320 & ~1170 (C-F) |
| HRMS | Molecular Ion (m/z) | [M+H]⁺ = 186.0525; [M]⁺• = 185.0452 |
| GC | Retention Time | Method-dependent |
| HPLC | Retention Time | Method-dependent |
Conclusion
The analytical characterization of this compound requires a multi-technique, orthogonal approach to provide irrefutable evidence of its structure and purity. The combination of NMR for detailed structural mapping, FT-IR for functional group confirmation, MS for molecular weight verification, and chromatography (GC and HPLC) for purity assessment constitutes a robust and reliable analytical workflow. The protocols and expected data presented in this application note serve as a comprehensive guide for researchers in the fields of chemical synthesis and drug development, ensuring high-quality control and confidence in their materials.
References
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Mid-infrared Spectroscopy of Protonated Benzonitrile, 2-Cyanonaphthalene, and 9-Cyanoanthracene for Astrochemical Consideration. (2022). The Astrophysical Journal Letters. Retrieved from [Link]
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Organic Small Molecule HPLC Columns; C-18 columns. (n.d.). Aapptec Peptides. Retrieved from [Link]
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Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. (2021). Fluorine notes. Retrieved from [Link]
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HPLC Separation of Small Organic Acids on Newcrom B Column. (n.d.). SIELC Technologies. Retrieved from [Link]
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Chemical structure of benzonitrile derivatives b) FT‐IR absorption... (n.d.). ResearchGate. Retrieved from [Link]
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IR spectrum of benzonitrile in the range 500–4000 c m − 1 . Computed... (n.d.). ResearchGate. Retrieved from [Link]
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Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. (2020). International Journal of ChemTech Research. Retrieved from [Link]
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Mid‐infrared Spectroscopy of Protonated Benzonitrile, 2‐Cyanonaphthalene, and 9‐Cyanoanthracene for Astrochemical Consideration. (2022). The Astrophysical Journal. Retrieved from [Link]
-
Overcoming Small Molecule HPLC Challenges Using Inert Columns. (2022). YouTube. Retrieved from [Link]
-
Exploring 3-Fluoro-5-(trifluoromethyl)benzonitrile: Properties and Applications. (n.d.). Autech. Retrieved from [Link]
-
Chemical Properties of 3-Fluoro-5-(trifluoromethyl)benzonitrile (CAS 149793-69-1). (n.d.). Cheméo. Retrieved from [Link]
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3-Fluoro-5-(trifluoromethyl)benzonitrile. (n.d.). PubChem. Retrieved from [Link]
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Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. (2015). ResearchGate. Retrieved from [Link]
-
3-Methoxy-5-(trifluoromethyl)benzonitrile. (n.d.). PubChem. Retrieved from [Link]
-
Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. (2023). Environmental Science & Technology. Retrieved from [Link]
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Scaling Small Molecule Purification Methods for HPLC. (n.d.). Agilent. Retrieved from [Link]
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Supporting Information for publication. (n.d.). Retrieved from [Link]
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Electronic Supplementary Information (ESI) for publication. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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This compound (C9H6F3N). (n.d.). PubChemLite. Retrieved from [Link]
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Structures and electron impact ionization mass spectra of geranyl nitrile (A) and citronellyl nitrile (B). (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application. (2014). Journal of Fluorine Chemistry. Retrieved from [Link]
-
Joint Analysis of Volatile Compounds in Nitrile Rubber by Multiple Chromatographic-Mass Spectrometry Techniques. (2022). Acta Polymerica Sinica. Retrieved from [Link]
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多种色谱质谱技术联合解析丁腈橡胶挥发性化合物. (2022). 高分子学报. Retrieved from [Link]
- Method for preparing 3-fluor-4-trifluoromethylbenzonitrile. (2009). Google Patents.
-
3-Chloro-5-(trifluoromethyl)benzonitrile: Spectroscopic Progression and Evaluation by Density Functional Theory. (2023). Journal of Scientific Research. Retrieved from [Link]
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Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS. (2007). Journal of Analytical and Applied Pyrolysis. Retrieved from [Link]
-
Acquisition of Volatile Compounds by Gas Chromatography-Mass Spectrometry (GC-MS). (2018). Methods in Molecular Biology. Retrieved from [Link]
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3,5-Bistrifluoromethyl-benzonitrile - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]
-
Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022). Molbank. Retrieved from [Link]
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HPLC analysis of 3-Methyl-5-(trifluoromethyl)benzonitrile
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 3-Methyl-5-(trifluoromethyl)benzonitrile
Introduction
This compound is a fluorinated aromatic nitrile, a class of compounds that serves as a critical building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] The presence of the trifluoromethyl group can significantly enhance properties such as metabolic stability and lipophilicity, making it a valuable moiety in drug design.[1] Consequently, the development of a robust and reliable analytical method for the accurate quantification and purity assessment of this compound is essential for quality control in manufacturing and for monitoring the progress of chemical reactions.
This application note details a highly efficient and reproducible reverse-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound. The methodology provides a clear and well-defined protocol for researchers, quality control analysts, and drug development professionals.
Principle of Separation: Reverse-Phase Chromatography
The selected analytical approach is based on reverse-phase chromatography, the most widely used separation technique in HPLC.[3] This technique employs a non-polar stationary phase (typically a silica support chemically bonded with C18 alkyl chains) and a polar mobile phase (commonly a mixture of water and a miscible organic solvent like acetonitrile or methanol).[4][5]
The separation of this compound is governed by its hydrophobic interactions with the C18 stationary phase. The molecule, with its benzene ring, methyl group, and trifluoromethyl group, is predominantly non-polar and will preferentially partition from the polar mobile phase to the non-polar stationary phase. By carefully controlling the composition of the mobile phase—specifically the ratio of organic solvent to water—the retention of the analyte on the column can be precisely modulated to achieve optimal separation from impurities and obtain a sharp, symmetrical peak. Aromatic compounds are particularly well-suited for this type of separation.[6]
Experimental Methodology
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a binary or quaternary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis detector is required.[7]
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for its proven performance with aromatic compounds.[4][7]
-
Chemicals and Reagents:
-
This compound reference standard (Purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or deionized to 18.2 MΩ·cm)
-
-
Labware:
-
Analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
HPLC vials with caps
-
Syringe filters (0.45 µm, PTFE or nylon)
-
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis.
| Parameter | Recommended Condition | Justification |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides excellent hydrophobic retention and resolution for aromatic analytes. |
| Mobile Phase | Acetonitrile : Water (65:35, v/v) | This ratio offers a good balance between retention time and peak resolution. Acetonitrile is a preferred organic modifier for its low viscosity and UV transparency.[4] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring efficient separation without excessive backpressure.[8] |
| Column Temperature | 30°C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape by reducing mobile phase viscosity.[8] |
| Detection Wavelength | 254 nm | Aromatic compounds with conjugated systems, like benzonitriles, typically exhibit strong absorbance at or near 254 nm.[9] For highest sensitivity, a UV scan of the analyte is recommended to determine the precise λmax. |
| Injection Volume | 10 µL | A small injection volume minimizes the potential for band broadening and peak distortion. |
| Run Time | 10 minutes | Sufficient time to allow for the elution of the main peak and any potential late-eluting impurities. |
Protocols
Protocol 1: Standard Solution Preparation (100 µg/mL)
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10.0 mg of the this compound reference standard into a 10 mL Class A volumetric flask.
-
Dissolution: Add approximately 7 mL of acetonitrile and sonicate for 5 minutes or until the standard is completely dissolved.
-
Dilution to Volume: Allow the solution to return to room temperature, then dilute to the mark with acetonitrile. Mix thoroughly by inverting the flask 10-15 times.
-
Working Standard (100 µg/mL): Pipette 1.0 mL of the 1 mg/mL stock solution into a 10 mL Class A volumetric flask.
-
Final Dilution: Dilute to the mark with the mobile phase (Acetonitrile:Water 65:35). This step is crucial to ensure the sample solvent is matched to the mobile phase, preventing peak distortion.[10]
-
Transfer: Transfer the final solution into an HPLC vial for analysis.
Protocol 2: Sample Preparation
-
Weighing: Accurately weigh a sample containing approximately 10.0 mg of this compound into a 10 mL volumetric flask.
-
Dissolution & Dilution: Follow steps 2 and 3 from the Standard Solution Preparation protocol.
-
Working Sample Solution: Prepare a working sample solution with a target concentration of 100 µg/mL by performing the same dilution as described in steps 4 and 5 of the standard preparation protocol.
-
Filtration: Prior to injection, filter the working sample solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulates that could damage the column.[10]
Protocol 3: HPLC Analysis Workflow
-
System Equilibration: Purge the HPLC system and equilibrate the C18 column with the mobile phase (Acetonitrile:Water 65:35) at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.
-
System Suitability: Inject the working standard solution five times. The system is deemed ready for analysis if the relative standard deviation (%RSD) for the peak area is ≤ 2.0%.
-
Sequence Setup: Create a sequence in the chromatography data system (CDS) software including standards for calibration and the prepared samples.
-
Analysis: Execute the sequence.
-
Data Processing: Integrate the chromatograms to determine the peak area of this compound. Quantify the amount in samples by comparing the peak area to that of the reference standard.
Analytical Workflow Visualization
The general workflow for the HPLC analysis is depicted in the following diagram.
Caption: General workflow for the .
Trustworthiness: A Self-Validating System
To ensure the trustworthiness and reliability of this method, it must be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters to be assessed include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products.
-
Linearity: Demonstrating that the detector response is directly proportional to the analyte concentration over a specified range (e.g., 10-150 µg/mL).
-
Accuracy: Determined by spiking a placebo with known amounts of the analyte and calculating the percent recovery.
-
Precision: Assessed at the levels of repeatability (intra-day) and intermediate precision (inter-day) to show the consistency of the results.[11]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±2% in mobile phase composition, ±2°C in column temperature).
Successful validation of these parameters confirms that the protocol is fit for its intended purpose.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the RP-. The method is simple, robust, and utilizes standard instrumentation and reagents, making it readily adaptable for quality control laboratories in the pharmaceutical and chemical industries. The detailed explanation of the experimental choices and the inclusion of a validation framework ensure that users can implement this method with confidence, leading to accurate and reliable analytical results.
References
-
SIELC Technologies. (n.d.). Separation of Benzonitrile, 3-methoxy- on Newcrom R1 HPLC column. Retrieved from SIELC Technologies website.[12]
-
Cheméo. (n.d.). Chemical Properties of 3-Fluoro-5-(trifluoromethyl)benzonitrile (CAS 149793-69-1). Retrieved from Cheméo website.[13]
-
BenchChem. (2025). A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols. BenchChem.[10]
-
BenchChem. (2025). Application Notes and Protocols: Derivatization of 4-(Trifluoromethyl)umbelliferone for Enhanced HPLC Analysis. BenchChem.[8]
-
BenchChem. (2025). Application Notes and Protocols for HPLC Analysis of 3-(Trifluoromethyl)phenol and Its Derivatives. BenchChem.[7]
-
SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. Retrieved from SIELC Technologies website.[14]
-
PubChem. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzonitrile. National Center for Biotechnology Information.[15]
-
AuteChem. (n.d.). Exploring 3-Fluoro-5-(trifluoromethyl)benzonitrile: Properties and Applications. Retrieved from AuteChem website.
-
Reddy, P. S., Kumar, A. P., & Sait, S. (2018). Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations. Journal of Young Pharmacists, 10(3), 283-289.[11]
-
Chem-Impex International, Inc. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzonitrile. Retrieved from Chem-Impex website.[1]
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Santa Cruz Biotechnology, Inc. (n.d.). This compound. Retrieved from Santa Cruz Biotechnology website.[16]
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SIELC Technologies. (n.d.). Benzonitrile. Retrieved from SIELC Technologies website.[17]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzonitrile. Retrieved from HELIX Chromatography website.[18]
-
ChemBK. (2024). benzonitrile, 3-amino-5-(trifluoromethyl)-. Retrieved from ChemBK website.[19]
-
Kremser, G., & Vámos, E. (1976). Investigation of aromatic hydrocarbons by reversed phase HPLC. Periodica Polytechnica Chemical Engineering, 20(3), 229-239.[4]
-
ResearchGate. (n.d.). Chemical structure of benzonitrile derivatives investigated. Retrieved from ResearchGate.[20]
-
PubChemLite. (2025). This compound (C9H6F3N). Université du Luxembourg.[21]
-
Wiczling, P., Markuszewski, M. J., & Kaliszan, R. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Molecules, 25(21), 5139.[3]
-
Yan, Z., Zhang, W., Gao, J., Lin, Y., Li, J., Lin, Z., & Zhang, L. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. RSC Advances, 5(115), 95209-95215.[9]
-
International Journal of Advanced Research in Science, Communication and Technology. (2023). HPLC Method Development and Validation Process of Drug Analysis and Applications.[5]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from SIELC Technologies website.[6]
-
Przybyciel, M. (2003). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America, 21(7).[22]
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BLD Pharm. (n.d.). This compound. Retrieved from BLD Pharm website.[2]
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Shanghai Hualan Chemical Technology Co., Ltd. (n.d.). This compound. Retrieved from Shanghai Hualan Chemical Technology Co., Ltd. website.[23]
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PubChem. (n.d.). 3,5-Bis(trifluoromethyl)benzonitrile. National Center for Biotechnology Information.[24]
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NIST. (n.d.). 3,5-Bis(trifluoromethyl)benzonitrile. In NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology.[25]
-
Al-Ayed, A. S. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo-Phenyl)azo)-2-Substituted-Thiophenes. Materials International, 1(1), 0048-0056.[26]
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GC-MS analysis of 3-Methyl-5-(trifluoromethyl)benzonitrile
Application Note: GC-MS Analysis of 3-Methyl-5-(trifluoromethyl)benzonitrile
Introduction
This compound is a fluorinated aromatic nitrile of significant interest in medicinal chemistry and materials science. The incorporation of a trifluoromethyl (-CF3) group into organic molecules is a key strategy in modern drug design, as it can enhance metabolic stability, lipophilicity, and binding affinity.[1][2] This makes compounds like this compound valuable building blocks for the synthesis of novel pharmaceuticals and agrochemicals.[3][4] Given its role as a critical intermediate, a robust and reliable analytical method for its identification and purity assessment is paramount.
This application note details a comprehensive Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the analysis of this compound. GC-MS is the ideal technique for this application due to its high separation efficiency for volatile and semi-volatile compounds, coupled with the definitive structural elucidation provided by mass spectrometry.[5][6] The methodology presented herein provides researchers, scientists, and drug development professionals with a validated starting point for the qualitative and quantitative analysis of this compound and structurally similar molecules.
Experimental Workflow
The overall process for the is outlined below. It encompasses sample preparation, instrumental analysis, and data processing.
Caption: A schematic of the GC-MS analysis workflow.
Materials and Methods
Reagents and Materials
-
Analyte: this compound (CAS 261952-04-9), ≥98% purity
-
Solvent: Dichloromethane (DCM), HPLC or pesticide grade
-
Inert Gas: Helium (99.999% purity) for carrier gas
-
Vials: 2 mL amber glass autosampler vials with PTFE-lined caps
-
Pipettes: Calibrated micropipettes
-
Volumetric Flasks: Class A
Instrumentation
A standard benchtop Gas Chromatograph coupled to a single quadrupole Mass Spectrometer is suitable for this analysis. The system should be equipped with a split/splitless injector and an autosampler for precision.
-
Gas Chromatograph: Agilent 8890 GC or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
GC Column: Agilent J&W DB-5ms (or equivalent 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness. This column is chosen for its versatility and proven performance with a wide range of aromatic compounds.[6]
-
Data System: Agilent MassHunter, NIST Mass Spectral Library.[7][8][9]
Protocols
Standard and Sample Preparation
Causality: The goal of sample preparation is to dissolve the analyte in a volatile solvent compatible with the GC system and at a concentration that provides a strong signal without overloading the detector. Dichloromethane is an excellent choice due to its high volatility and ability to dissolve a wide range of organic compounds.
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with dichloromethane.
-
Working Solution (10 µg/mL): Perform a 1:100 dilution of the stock solution. Pipette 100 µL of the stock solution into a 10 mL volumetric flask and dilute to the mark with dichloromethane.
-
Sample Transfer: Transfer the working solution into a 2 mL autosampler vial and cap securely.
GC-MS Instrumental Parameters
Causality: The parameters below are optimized to ensure good chromatographic separation, peak shape, and sensitive detection. The temperature program is designed to elute the analyte in a reasonable time while separating it from potential impurities. The MS parameters are standard for electron ionization (EI) to generate reproducible fragmentation patterns for library matching.[6]
| Parameter | Setting | Justification |
| GC System | ||
| Injection Volume | 1 µL | Standard volume for good sensitivity without overloading. |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the analyte and solvent. |
| Injection Mode | Splitless | Maximizes transfer of the analyte to the column for trace analysis. Can be switched to Split (e.g., 50:1) for higher concentrations. |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow for a 0.25 mm ID column, balancing speed and resolution. |
| Oven Program | ||
| Initial Temperature | 70 °C, hold for 1 min | Allows for solvent focusing and sharp peak initiation. |
| Ramp Rate | 15 °C/min | A moderate ramp to ensure good separation from any closely eluting impurities. |
| Final Temperature | 280 °C, hold for 5 min | Ensures that all components are eluted from the column, preventing carryover. |
| MS System | ||
| Ion Source | Electron Ionization (EI) | Standard, robust ionization technique that produces repeatable fragmentation patterns.[9] |
| Ionization Energy | 70 eV | The standard energy for creating searchable mass spectra in libraries like NIST.[9] |
| Source Temperature | 230 °C | Reduces condensation and contamination of the ion source. |
| Quadrupole Temp. | 150 °C | Maintains ion path integrity and prevents contamination. |
| Mass Scan Range | 40 - 300 m/z | Covers the molecular weight of the analyte (185.14 g/mol ) and its expected fragments. |
| Solvent Delay | 3 min | Prevents the high concentration of the injection solvent from reaching and saturating the MS detector. |
Expected Results and Discussion
Chromatography
Based on its boiling point and the properties of trifluoromethylated aromatic compounds, this compound is expected to elute with a retention time of approximately 7-9 minutes under the specified conditions. A single, sharp, and symmetrical peak should be observed in the Total Ion Chromatogram (TIC), indicating the purity of the standard.
Mass Spectrum and Fragmentation
The mass spectrum is the chemical fingerprint of the molecule. For this compound (C9H6F3N), the following fragmentation pattern is predicted:
-
Molecular Ion (M+•): The most critical peak will be the molecular ion at m/z 185 . Aromatic rings provide stability, so this peak should be prominent.[10]
-
Key Fragments: The fragmentation will be driven by the loss of stable neutral molecules or radicals from the molecular ion.
-
m/z 166 ([M-F]+•): Loss of a fluorine atom from the trifluoromethyl group is a possible fragmentation pathway.
-
m/z 116 ([M-CF3]+): Cleavage of the C-C bond between the aromatic ring and the trifluoromethyl group results in the loss of a •CF3 radical, leaving a methylbenzonitrile cation. This is expected to be a significant fragment.
-
m/z 89: Further fragmentation of the m/z 116 ion could lead to the loss of HCN, a common fragmentation pathway for nitriles.[11]
-
Caption: A simplified diagram of the predicted fragmentation.
Data Analysis and Validation
-
Peak Identification: Identify the peak of interest in the Total Ion Chromatogram.
-
Mass Spectrum Extraction: Extract the mass spectrum corresponding to the apex of the identified peak.
-
Library Confirmation: Search the acquired mass spectrum against the NIST/EPA/NIH Mass Spectral Library.[12] A high match factor (>800) provides strong evidence for the compound's identity.
-
Purity Assessment: The purity of a sample can be estimated by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the . The described method, utilizing a standard DB-5ms column and conventional EI-MS, is robust, reproducible, and suitable for the routine identification and purity assessment of this important chemical intermediate. The provided parameters serve as an excellent starting point for method development and can be adapted for the analysis of other fluorinated aromatic compounds in various research and industrial settings.
References
-
Mass Spectrometry Data Center. National Institute of Standards and Technology. [7]
-
NIST Mass Spectrometry Data Center. National Institute of Standards and Technology. [12]
-
NIST Mass Spectrometry Data Center Standard Reference Data and Software Tools for Seized Drug Analysis. National Institute of Standards and Technology. [8]
-
Forensic Applications and More from Agilent using GC or GC/MS. Separation Science. [16]
-
GC Applications Overview. Agilent Technologies.
-
NIST Mass Spectrometry Data Center Standard Reference Libraries and Software Tools: Application to Seized Drug Analysis. National Institutes of Health. [9]
-
Agilent 5977B GC/MSD Application Compendium. Agilent Technologies. [17]
-
Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 2-(4-Methylphenoxy)benzonitrile. BenchChem. [18]
-
Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Royal Society of Chemistry. [11]
-
This compound | 261952-04-9. ChemicalBook. [3]
-
Fragmentation and Interpretation of Spectra. DePauw University. [10]
-
This compound | CAS 261952-04-9. Santa Cruz Biotechnology. [4]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [1]
-
Trifluoromethylation - Wikipedia. [2]
-
Quantitative Determination of Aromatic Hydrocarbons Using Selected Ion Monitoring Gas Chromatography/Mass Spectrometry. TDI-Brooks. [6]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Methyl-5-(trifluoromethyl)benzonitrile
Technical Support Center: Troubleshooting Low Yield in Sandmeyer Reactions of Trifluoromethyl Anilines
Welcome to the technical support center for navigating the complexities of the Sandmeyer reaction, specifically tailored for trifluoromethyl-substituted anilines. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving optimal yields. The electron-withdrawing nature of the trifluoromethyl (CF₃) group introduces unique stability and reactivity challenges to the diazonium salt intermediate, often leading to diminished yields and the formation of unwanted byproducts.
This resource provides in-depth, evidence-based troubleshooting strategies and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental observations and provides actionable solutions to improve reaction outcomes.
Question 1: My diazonium salt solution appears to be decomposing prematurely, indicated by vigorous gas evolution and a darkening color, even at low temperatures. What's happening and how can I fix it?
Answer:
Premature decomposition of the diazonium salt is a primary contributor to low yields when working with trifluoromethyl anilines. The strongly electron-withdrawing CF₃ group destabilizes the diazonium cation, making it more susceptible to decomposition compared to electron-rich or neutral analogues.
Causality and Mechanism:
The core of the Sandmeyer reaction is the generation of an aryl radical from the diazonium salt, a process catalyzed by a single electron transfer (SET) from a copper(I) species.[1][2] However, the trifluoromethyl-substituted diazonium salt is inherently less stable and can decompose through non-productive pathways before the desired copper-catalyzed reaction can occur.[3][4]
Solutions:
-
Strict Temperature Control: Maintaining a temperature of 0-5 °C throughout the diazotization and subsequent Sandmeyer reaction is critical.[1][3] Excursions above this range will accelerate decomposition.
-
Choice of Acid: The choice and concentration of the acid used for diazotization are crucial. While hydrochloric or sulfuric acid are commonly used, employing tetrafluoroboric acid (HBF₄) to generate the more stable arenediazonium tetrafluoroborate salt can be advantageous.[5][6]
-
Use of Organic Nitrites: In non-aqueous conditions, using an organic nitrite source like tert-butyl nitrite or isoamyl nitrite can offer better control over the diazotization process.[7][8]
-
Minimize Reaction Time: Prepare the diazonium salt solution and use it immediately in the subsequent Sandmeyer step. Prolonged storage, even at low temperatures, will lead to degradation.
Question 2: I'm observing the formation of a significant amount of dark, tarry precipitate in my reaction mixture. What is the source of this and how can it be minimized?
Answer:
Tar formation is a common issue in Sandmeyer reactions, particularly with electron-deficient substrates. This is often a result of side reactions involving the highly reactive diazonium salt and aryl radical intermediates.
Causality and Mechanism:
-
Azo Coupling: The diazonium salt can act as an electrophile and couple with unreacted aniline or other nucleophilic aromatic species in the reaction mixture, leading to the formation of colored azo compounds which can further polymerize.[3]
-
Polymerization: At elevated temperatures or in the presence of excess nitrous acid, the diazonium salt and aryl radical can decompose and polymerize, resulting in insoluble, tarry substances.[3]
Solutions:
-
Quench Excess Nitrous Acid: After the diazotization is complete, add a small amount of urea or sulfamic acid to the reaction mixture.[3][9] This will quench any excess nitrous acid, which can contribute to side reactions. Test for the presence of nitrous acid using starch-iodide paper to ensure its complete removal.[3][10]
-
Maintain Strong Acidity: Azo coupling with amines is less favorable under strongly acidic conditions.[3] Ensure the reaction mixture remains sufficiently acidic throughout the process.
-
Controlled Addition: Slowly add the cold diazonium salt solution to the copper(I) halide solution. This maintains a low concentration of the diazonium salt in the presence of the catalyst, favoring the desired Sandmeyer reaction over side reactions.
Question 3: My yields are inconsistent, and I suspect incomplete diazotization. How can I ensure the complete conversion of the trifluoromethyl aniline to its diazonium salt?
Answer:
The electron-withdrawing CF₃ group reduces the nucleophilicity of the amino group, which can lead to an incomplete reaction with nitrous acid.[3]
Solutions:
-
Slight Excess of Nitrite: Use a slight excess (e.g., 1.05 equivalents) of sodium nitrite to drive the reaction to completion.[11]
-
Vigorous Stirring: Ensure vigorous stirring during the dropwise addition of the sodium nitrite solution to maintain a homogenous mixture and facilitate the reaction.[3]
-
Monitoring the Reaction: As mentioned previously, the use of starch-iodide paper is a reliable method to test for the presence of excess nitrous acid, which indicates that the aniline has been consumed.[3][10] A persistent blue-black color on the test paper signifies the presence of nitrous acid.
Question 4: I am attempting a trifluoromethylation Sandmeyer-type reaction and getting low yields. What are the key considerations for this specific transformation?
Answer:
Direct trifluoromethylation via a Sandmeyer-type reaction is a powerful tool but requires specific reagents and conditions.[2][12]
Key Considerations:
-
Trifluoromethyl Source: Common trifluoromethylating agents for this reaction include Umemoto's reagent or Togni's reagent in combination with a copper promoter.[7][8] More recent methods have also employed trifluoromethyl-silver complexes or fluoroform-derived CuCF₃.[13]
-
Catalyst System: Copper powder has been shown to be an effective promoter for Sandmeyer trifluoromethylation.[7][14] The choice of solvent is also critical, with acetonitrile often being preferred.[7]
-
Reaction Conditions: These reactions are typically run under mild conditions (0–15 °C) under an inert atmosphere (e.g., Argon) to improve yields.[7]
| Parameter | Recommendation | Rationale |
| Trifluoromethylating Agent | Umemoto's or Togni's Reagent | Readily available and effective for generating CF₃ radicals.[7][8] |
| Promoter/Catalyst | Copper Powder | Found to be highly effective in promoting the trifluoromethylation.[7] |
| Nitrite Source | Isoamyl Nitrite or tert-Butyl Nitrite | Suitable for non-aqueous conditions often used in this variation.[7][8] |
| Solvent | Acetonitrile | Preferred solvent for many Sandmeyer trifluoromethylation protocols.[7] |
| Atmosphere | Inert (e.g., Argon) | Minimizes side reactions and improves yields.[7] |
A summary of optimized parameters for a copper-promoted Sandmeyer trifluoromethylation.
Frequently Asked Questions (FAQs)
Q1: How does the position of the trifluoromethyl group (ortho, meta, para) on the aniline ring affect the reaction?
The position of the CF₃ group influences the electronic properties and steric environment of the amino group, which in turn affects the stability of the diazonium salt and its reactivity. Generally, anilines with electron-withdrawing groups, especially in the ortho and para positions, will form less stable diazonium salts. While specific quantitative data is substrate-dependent, you may need to employ more stringent temperature control and shorter reaction times for ortho and para isomers compared to the meta isomer.
Q2: Can I use copper(II) salts as catalysts for the Sandmeyer reaction?
While the classical Sandmeyer reaction specifies the use of copper(I) salts, some protocols have reported the use of copper(II) salts, often in combination with other reagents.[8] However, the generally accepted mechanism involves a SET from Cu(I) to the diazonium salt to generate an aryl radical.[2] If using a Cu(II) salt, an in-situ reduction to Cu(I) is often a prerequisite for the catalytic cycle to proceed efficiently. For trifluoromethyl anilines, sticking to the well-established Cu(I) catalysts (CuCl, CuBr, CuCN) is recommended for better reliability and yield.[15]
Q3: Are there any alternatives to the Sandmeyer reaction for introducing halides or a cyano group onto a trifluoromethyl-substituted aromatic ring?
Yes, while the Sandmeyer reaction is a classical and powerful method, other transformations can be considered:
-
Nucleophilic Aromatic Substitution (SNAAr): If the ring is sufficiently activated by other electron-withdrawing groups in addition to the CF₃ group, direct substitution of a suitable leaving group (e.g., a halide) by a nucleophile may be possible.
-
Palladium-Catalyzed Cross-Coupling Reactions: Buchwald-Hartwig amination can be used to form the C-N bond, and other cross-coupling reactions like Suzuki, Stille, or Negishi can be used to form C-C bonds. For C-X bond formation, reactions like the Buchwald-Hartwig-type C-X coupling can be employed.
Q4: What are the best practices for safely handling aryl diazonium salts derived from trifluoromethyl anilines?
Aryl diazonium salts are thermally unstable and can be explosive when isolated and dried.[1][4] Therefore, it is crucial to follow these safety precautions:
-
In Situ Generation and Use: Always generate and use the diazonium salt in solution without attempting to isolate it.
-
Low Temperatures: Strictly maintain temperatures between 0-5 °C.[3]
-
Avoid Friction and Shock: Do not scrape or apply mechanical stress to any solid precipitates that may form.
-
Use a Blast Shield: When working with diazonium salts, especially on a larger scale, always use a blast shield for personal protection.
Experimental Workflow & Diagrams
General Experimental Protocol for Sandmeyer Reaction of a Trifluoromethyl Aniline
This protocol provides a generalized procedure. Specific quantities and reaction times should be optimized for the particular substrate.
Part 1: Diazotization
-
To a flask equipped with a magnetic stirrer, add the trifluoromethyl aniline (1.0 eq) and an aqueous solution of a strong acid (e.g., 25% H₂SO₄ or concentrated HCl).[3][11]
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.[3]
-
Dissolve sodium nitrite (1.05 eq) in a minimal amount of cold water.[11]
-
Slowly add the cold sodium nitrite solution dropwise to the aniline solution, ensuring the temperature is maintained at or below 5 °C.[3]
-
After the addition is complete, stir the mixture for an additional 30-60 minutes at 0-5 °C.[3][11]
-
(Optional but recommended) Add a small amount of urea to quench any excess nitrous acid. Test with starch-iodide paper to confirm the absence of nitrous acid.[3][9]
Part 2: Sandmeyer Reaction
-
In a separate flask, prepare a solution or suspension of the copper(I) halide (e.g., CuCl, CuBr) or copper(I) cyanide (CuCN) in the corresponding acid.
-
Cool this solution to 0-5 °C.
-
Slowly and carefully add the cold diazonium salt solution from Part 1 to the copper(I) salt solution with vigorous stirring.
-
Observe for the evolution of nitrogen gas.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours or until gas evolution ceases.
-
Proceed with the appropriate workup and purification for the desired product.
Diagrams
Caption: Mechanism of the Sandmeyer Reaction.
Caption: Troubleshooting workflow for low yields.
References
-
Dai, J.-J., et al. (2013). Copper-Promoted Sandmeyer Trifluoromethylation Reaction. Journal of the American Chemical Society, 135(22), 8436–8439. Available at: [Link]
- Improved method for synthesizing m-trifluoromethyl phenol. Google Patents.
-
Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19, 1-48 (2022). Available at: [Link]
-
Fu, Y. (2013). Copper-promoted Sandmeyer trifluoromethylation reaction. PubMed. Available at: [Link]
-
Sandmeyer reaction. Wikipedia. Available at: [Link]
-
Sandmeyer reaction. L.S.College, Muzaffarpur. Available at: [Link]
-
Browne, D. L. (2014). The Trifluoromethylating Sandmeyer Reaction: A Method for Transforming C-N into C-CF3. Angewandte Chemie International Edition, 53(6), 1482-1484. Available at: [Link]
-
Troubleshooting a Sandmeyer reaction. Reddit. Available at: [Link]
-
Synthesis, Structure, and Synthetic Potential of Arenediazonium Trifluoromethanesulfonates as Stable and Safe Diazonium Salts. ResearchGate. Available at: [Link]
-
Sandmeyer type reaction troubleshoot. Reddit. Available at: [Link]
-
What Catalyst is Used in the Sandmeyer Reaction? Unacademy. Available at: [Link]
-
Progress in copper-catalyzed trifluoromethylation. Beilstein Journal of Organic Chemistry, 14, 134-164 (2018). Available at: [Link]
-
Umemoto, T., et al. (2012). CF3 Oxonium Salts, O-(Trifluoromethyl)dibenzofuranium Salts: In Situ Synthesis, Properties, and Application as a Real CF3+ Species Reagent. The Journal of Organic Chemistry, 77(17), 7564-7575. Available at: [Link]
-
Sandmeyer reactions. Part 7.1 An investigation into the reduction steps of Sandmeyer hydroxylation and chlorination reactions. ResearchGate. Available at: [Link]
-
A general electrochemical strategy for the Sandmeyer reaction. Chemical Science, 9(40), 7760-7768 (2018). Available at: [Link]
-
The trifluoromethylating Sandmeyer reaction: a method for transforming C-N into C-CF(3). PubMed. Available at: [Link]
-
Trifluoromethylation of Arenediazonium Salts with Fluoroform- Derived CuCF3 in Aqueous Media. The Royal Society of Chemistry. Available at: [Link]
-
Reactions of Arylamines. Chemistry LibreTexts. Available at: [Link]
-
Sandmeyer reaction. Khan Academy. Available at: [Link]
-
The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Available at: [Link]
-
Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development, 24(6), 1076-1082 (2020). Available at: [Link]
-
Structures, Stability, and Safety of Diazonium Salts. ResearchGate. Available at: [Link]
-
Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research, 51(2), 496-506 (2018). Available at: [Link]
-
Sandmeyer Reaction. Organic Chemistry Portal. Available at: [Link]
-
Sandmeyer Reaction Mechanism. BYJU'S. Available at: [Link]
-
A General Electrochemical Strategy for Sandmeyer Reaction. ResearchGate. Available at: [Link]
-
A reductive Sandmeyer-type reaction for the synthesis of sulfoxides from anilines under photocatalysis. Organic Chemistry Frontiers, 7(18), 2735-2741 (2020). Available at: [Link]
-
Diazotisation. Organic Chemistry Portal. Available at: [Link]
-
Diazotization of Amines. Chemistry LibreTexts. Available at: [Link]
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By-product formation in the synthesis of substituted benzonitriles
Welcome to the Technical Support Center for benzonitrile synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to by-product formation during the synthesis of substituted benzonitriles. Here, we delve into the causality behind these side reactions and provide actionable, field-proven protocols to enhance the purity and yield of your target compounds.
General FAQs
Question: I see several unexpected spots on my TLC/peaks in my GC-MS. How do I begin to identify these by-products?
Answer:
Identifying unknown by-products is a critical first step in optimizing your reaction. A systematic approach is recommended:
-
Mass Spectrometry (MS): Obtain a mass spectrum of your crude reaction mixture. The molecular weights of potential by-products can often be inferred from the reaction mechanism. For example, in a Sandmeyer reaction, look for a mass corresponding to the replacement of the diazonium group with a hydroxyl group (phenol by-product). In dehydration reactions, look for unreacted starting material (benzamide).
-
NMR Spectroscopy: 1H and 13C NMR can provide structural information. Compare the spectra of your crude product to the starting material and the desired product. The presence of broad peaks may suggest amide or carboxylic acid impurities.
-
Spiking Experiments: If you have a hypothesis about a by-product's identity (e.g., the corresponding phenol), run a TLC or GC of your crude mixture alongside a co-injected sample "spiked" with the suspected compound. An increase in the peak/spot intensity confirms its presence.
-
Workup Analysis: Analyze the aqueous layers from your workup. Acidic by-products like carboxylic acids (from nitrile hydrolysis) will be extracted into a basic aqueous wash.
Troubleshooting by Synthetic Route
This section is organized by common synthetic methodologies for preparing substituted benzonitriles. Each addresses a specific, frequently encountered problem.
The Sandmeyer Reaction: From Aryl Amines
The Sandmeyer reaction is a powerful method for introducing a nitrile group onto an aromatic ring via a diazonium salt intermediate.[1][2][3] However, the instability of this intermediate can lead to several by-products.
FAQ: I'm observing significant phenol and biaryl by-product formation in my Sandmeyer reaction. Why is this happening and how can I prevent it?
The Problem Explained (Causality):
The core of the Sandmeyer reaction is the generation of an aryl diazonium salt from an aniline derivative, followed by its copper-catalyzed decomposition in the presence of a cyanide source.[4] This process involves radical intermediates.[1][2]
-
Phenol Formation: The aryl diazonium salt is highly susceptible to nucleophilic attack by water, especially at elevated temperatures.[1][5] This leads to the formation of a phenol by-product and the evolution of nitrogen gas.
-
Biaryl Formation: The reaction proceeds via an aryl radical intermediate.[2] If the concentration of this radical is high, or if the subsequent reaction with the copper-cyanide complex is slow, these radicals can couple to form biaryl impurities.[2]
dot graph Sandmeyer_Byproducts { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
// Nodes A [label="Ar-NH2\n(Aryl Amine)", fillcolor="#F1F3F4"]; B [label="Ar-N2+\n(Diazonium Salt)", fillcolor="#FBBC05"]; C [label="Ar-CN\n(Benzonitrile Product)", fillcolor="#34A853"]; D [label="Ar-OH\n(Phenol By-product)", fillcolor="#EA4335"]; E [label="Ar-Ar\n(Biaryl By-product)", fillcolor="#EA4335"]; F [label="Ar•\n(Aryl Radical)", fillcolor="#F1F3F4"];
// Edges A -> B [label="NaNO2, H+ \n(0-5 °C)"]; B -> F [label="Cu(I) catalyst\n- N2", color="#4285F4"]; F -> C [label="Cu(II)-CN", color="#34A853"]; B -> D [label="H2O, ΔT\n(Side Reaction)", color="#EA4335"]; F -> E [label="Dimerization\n(Side Reaction)", color="#EA4335"]; } caption: "Sandmeyer reaction pathways and by-products."
Troubleshooting Protocol:
This protocol is designed to minimize the decomposition of the diazonium salt and favor the desired cyanation pathway.
Step 1: Rigorous Temperature Control (Diazotization)
-
Action: Submerge the reaction vessel in an ice/salt bath to maintain an internal temperature of 0-5 °C during the addition of sodium nitrite.[5]
-
Rationale: The diazotization reaction is exothermic, and the resulting diazonium salt is thermally labile.[1][5] Exceeding this temperature range dramatically increases the rate of decomposition to the corresponding phenol.
Step 2: Immediate Use of the Diazonium Salt
-
Action: Prepare the copper(I) cyanide solution in a separate flask and have it ready for the immediate addition of the freshly prepared, cold diazonium salt solution.
-
Rationale: Diazonium salts should not be stored.[1] Their decomposition is time-dependent, and prompt usage is crucial.
Step 3: Controlled Cyanation Conditions
-
Action: Add the cold diazonium salt solution slowly to the copper(I) cyanide solution. Maintain a low temperature initially, and then allow the reaction to warm gradually as specified by your protocol.
-
Rationale: A controlled addition prevents a rapid, uncontrolled evolution of nitrogen gas and localized heating, which can promote side reactions.
Expected Outcome Comparison:
| Parameter | Uncontrolled Reaction | Optimized Protocol |
| Diazotization Temp. | > 10 °C | 0-5 °C |
| Product:Phenol Ratio | Low (e.g., 60:40) | High (e.g., >95:5) |
| Biaryl Impurities | Potentially significant | Minimized |
The Rosenmund-von Braun Reaction: From Aryl Halides
This reaction involves the cyanation of an aryl halide using a stoichiometric or excess amount of copper(I) cyanide, typically at high temperatures in a polar aprotic solvent.[6][7][8]
FAQ: My Rosenmund-von Braun reaction is sluggish, with a low yield and recovery of starting material. What are the likely causes?
The Problem Explained (Causality):
The classical Rosenmund-von Braun reaction requires harsh conditions (150-250 °C) which can be incompatible with sensitive functional groups.[9] The reaction's success is highly dependent on the reactivity of the aryl halide and the quality of the reagents.
-
Reagent Purity: The quality of the copper(I) cyanide is paramount. Old or poorly stored CuCN can be partially oxidized or hydrated, reducing its efficacy.
-
Solvent Effects: The use of a high-boiling point, polar aprotic solvent (like DMF or nitrobenzene) is typical but can make product isolation difficult.[7] The solvent must be anhydrous.
-
Reaction Temperature: Insufficient temperature will lead to an incomplete reaction.[10] The required temperature is often substrate-dependent.
dot graph RvB_Workflow { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
// Nodes start [label="Low Conversion in\nRosenmund-von Braun Rxn", shape=ellipse, fillcolor="#FBBC05"]; check_reagents [label="Verify Reagent Quality", shape=diamond, fillcolor="#F1F3F4"]; check_temp [label="Optimize Temperature", shape=diamond, fillcolor="#F1F3F4"]; check_solvent [label="Ensure Anhydrous Solvent", shape=diamond, fillcolor="#F1F3F4"]; new_cu [label="Use Fresh, Dry CuCN", fillcolor="#FFFFFF"]; increase_temp [label="Increase Temp by 10-20 °C", fillcolor="#FFFFFF"]; dry_solvent [label="Dry Solvent (e.g., Mol. Sieves)", fillcolor="#FFFFFF"]; run_rxn [label="Re-run Reaction", shape=ellipse, fillcolor="#4285F4"]; success [label="Improved Yield", shape=ellipse, fillcolor="#34A853"];
// Edges start -> check_reagents; check_reagents -> new_cu [label="Poor Quality"]; check_reagents -> check_solvent [label="Good Quality"]; check_solvent -> dry_solvent [label="Wet"]; check_solvent -> check_temp [label="Dry"]; check_temp -> increase_temp [label="Temp Too Low"]; check_temp -> run_rxn [label="Temp OK"]; new_cu -> run_rxn; dry_solvent -> run_rxn; increase_temp -> run_rxn; run_rxn -> success; } caption: "Troubleshooting workflow for a sluggish RvB reaction."
Troubleshooting Protocol:
Step 1: Reagent and Solvent Preparation
-
Action: Use fresh, high-purity copper(I) cyanide. If the powder is greenish, it may indicate oxidation and should not be used. Ensure your solvent (e.g., DMF) is anhydrous. Using molecular sieves to dry the solvent prior to use is recommended.
-
Rationale: The reaction's success is highly dependent on the nucleophilicity of the cyanide source and the absence of water, which can interfere with the reaction.
Step 2: Temperature Optimization
-
Action: If you are recovering starting material, consider increasing the reaction temperature in increments of 10-20 °C. Monitor the reaction progress by TLC or GC.
-
Rationale: The oxidative addition of the aryl halide to copper is often the rate-limiting step and is highly temperature-dependent.[7]
Step 3: Consider Catalytic Modifiers
-
Action: For stubborn substrates, modern variations of the Rosenmund-von Braun reaction can be more effective. The addition of L-proline has been shown to promote the reaction at lower temperatures (80-120 °C).[9]
-
Rationale: Additives like L-proline can act as ligands, increasing the solubility and reactivity of the copper cyanide complex.[9]
Palladium-Catalyzed Cyanation: From Aryl Halides/Triflates
Palladium-catalyzed methods offer a milder alternative to the Rosenmund-von Braun reaction, with greater functional group tolerance.[11] However, these systems are prone to catalyst deactivation.
FAQ: My palladium-catalyzed cyanation is not working. I'm observing catalyst decomposition (black precipitate) and low conversion.
The Problem Explained (Causality):
Palladium-catalyzed cyanation is a powerful tool, but it is known to be sensitive and sometimes irreproducible.[11] The primary challenge is catalyst deactivation by the cyanide anion.
-
Catalyst Poisoning: Cyanide has a high binding affinity for palladium and can form inactive palladium-cyanide complexes, effectively removing the catalyst from the catalytic cycle.[11][12] This inhibits the crucial oxidative addition step.
-
Cyanide Source: The choice of cyanide source is critical. Highly soluble sources like KCN can lead to a high concentration of free cyanide, promoting catalyst poisoning. Less soluble sources like zinc cyanide (Zn(CN)2) are often used to maintain a low, steady concentration of the active nucleophile.[11]
Troubleshooting Protocol:
Step 1: Choice of Cyanide Source and Ligand
-
Action: If using KCN or NaCN fails, switch to zinc cyanide (Zn(CN)2) or potassium hexacyanoferrate(II) (K4[Fe(CN)6]).[11] The latter is a non-toxic food additive and a safer alternative.
-
Rationale: These reagents have low solubility in organic solvents, which helps to avoid high concentrations of free cyanide that can poison the palladium catalyst.[11]
Step 2: Rigorous Exclusion of Air
-
Action: Thoroughly degas all solvents and reagents. Assemble the reaction under an inert atmosphere (Nitrogen or Argon) and maintain this atmosphere throughout the reaction.
-
Rationale: The active Pd(0) catalyst is sensitive to oxidation by air. The formation of palladium black is a common indicator of catalyst decomposition.
Step 3: Use of Additives
-
Action: In some protocols, the addition of a reducing agent or a co-catalyst like a zinc salt can be beneficial. For example, zinc formate has been used to reactivate the palladium catalyst in Pd/C systems.[13]
-
Rationale: These additives can help to maintain the palladium in its active Pd(0) oxidation state or facilitate the turnover-limiting steps of the catalytic cycle.
Comparative Data for Cyanide Sources:
| Cyanide Source | Key Advantage | Common Issue | Reference |
| KCN/NaCN | Inexpensive, high reactivity | High toxicity, catalyst poisoning | [11] |
| Zn(CN)2 | Lower toxicity, controlled CN- release | Still toxic, requires careful handling | [11][13] |
| K4[Fe(CN)6] | Non-toxic, safe to handle | Often requires higher temperatures | [11] |
Dehydration of Benzamides
The dehydration of a primary benzamide is a direct route to a benzonitrile, often employing strong dehydrating agents.
FAQ: My benzamide dehydration is incomplete, and the workup is difficult. What are my options?
The Problem Explained (Causality):
This transformation involves the removal of a molecule of water from the primary amide functional group. The challenge lies in driving the reaction to completion without causing decomposition of the starting material or product.
-
Reagent Stoichiometry: Insufficient dehydrating agent will result in an incomplete reaction. However, a large excess can lead to harsh conditions and difficult purification.
-
Reaction Conditions: Classical methods using reagents like phosphorus pentoxide (P2O5) often require high temperatures, which can lead to charring and by-product formation.[14][15]
Troubleshooting Protocol:
Step 1: Select an Appropriate Dehydrating Agent
-
Action: For thermally sensitive substrates, consider milder, modern reagents over classical choices like P2O5. Thionyl chloride (SOCl2), oxalyl chloride with a catalytic amount of triphenylphosphine oxide, or phosphorus oxychloride (POCl3) can be effective at lower temperatures.[16][17]
-
Rationale: Different dehydrating agents have different mechanisms and require different conditions. Milder reagents can improve the reaction's functional group tolerance.
Step 2: Optimize Reaction Conditions
-
Action: If using a strong dehydrating agent like P2O5, consider a solvent-free approach accelerated by microwave heating. This can dramatically reduce reaction times and improve yields.[18]
-
Rationale: Microwave irradiation provides rapid and uniform heating, which can accelerate the reaction rate and minimize the formation of thermal decomposition by-products.[18]
Step 3: Quenching and Workup
-
Action: Carefully quench the reaction mixture by slowly adding it to an ice-cold solution of sodium bicarbonate or sodium carbonate. Perform this step with vigorous stirring to neutralize the acidic reagent and by-products.
-
Rationale: A proper quench is essential for safety and for simplifying the subsequent extraction and purification.
Comparison of Common Dehydrating Agents:
| Dehydrating Agent | Typical Conditions | Advantages | Disadvantages | Reference |
| P2O5 | Neat, 150-240 °C or Microwave | Strong, effective for simple substrates | Harsh, high temp, viscous mixture | [14][18] |
| SOCl2 | Reflux in solvent (e.g., CH2Cl2) | Milder, volatile by-products | Corrosive, generates HCl | [16] |
| (COCl)2 / cat. Ph3PO | Room temp, <10 min | Very mild, fast, catalytic | Reagents are moisture sensitive | [17] |
Purification Strategies
Question: How can I remove common by-products like phenols or unreacted benzamides from my final benzonitrile product?
Answer:
Purification is key to obtaining your final compound with high purity.
-
For Phenolic Impurities: Perform an extractive workup with a dilute aqueous base (e.g., 1 M NaOH or Na2CO3). The phenol will be deprotonated to the water-soluble phenoxide and will partition into the aqueous layer, while the benzonitrile remains in the organic layer.
-
For Amine Impurities: An acid wash (e.g., 1 M HCl) will protonate basic amine impurities, moving them into the aqueous layer.[19][20]
-
For Unreacted Benzamide/Benzoic Acid: These are often less soluble than the corresponding benzonitrile. Purification by column chromatography on silica gel is typically effective. Alternatively, recrystallization or distillation under reduced pressure can be used to separate the desired liquid nitrile from solid impurities.[19][20]
References
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. [Link]
-
Wikipedia. (2023). Sandmeyer reaction. [Link]
-
Adda247. (2023). Sandmeyer Reaction Mechanism. [Link]
-
Singh, P., & Kaur, N. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 17(12), 3135–3155. [Link]
-
Wikipedia. (2023). Rosenmund–von Braun reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction. [Link]
-
Vedantu. (n.d.). Sandmeyer Reaction Mechanism: Steps, Diagram & Exam Notes. [Link]
-
ResearchGate. (2017). How can I purify impure benzonitrile?[Link]
-
LookChem. (n.d.). Purification of Benzonitrile. Chempedia. [Link]
-
Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205. [Link]
-
SynArchive. (n.d.). Rosenmund-von Braun Reaction. [Link]
-
ElectronicsAndBooks. (n.d.). Nitrile Synthesis. The Dehydration of Amides by Silazanes, Chlorosilanes, Alkoxysilanes, and Aminosilanes. [Link]
-
Anderson, K. W., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(44), 11624-11627. [Link]
-
SciSpace. (n.d.). Rosenmund–von Braun reaction. [Link]
-
Organic Chemistry Portal. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. [Link]
-
ResearchGate. (2003). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. [Link]
-
ResearchGate. (2014). Preparation of Benzonitrile by Dehydration of Benzamide with Phosphorus Pentoxide in Microwave Medium. [Link]
-
Sciencemadness.org. (2020). Synthesis of benzonitrile by P2O5 dehydration of benzamide - another perplexing failure. [Link]
-
ResearchGate. (2016). Dehydration of Amides to Nitriles under Conditions of a Catalytic Appel Reaction. [Link]
-
Leonard, M. S. (2013). Dehydration of Amides. YouTube. [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
-
Royal Society of Chemistry. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. [Link]
-
IJCRT.org. (n.d.). PURIFICATION &CHARACTRERIZATION OF BENZONITRILE PRODUCED BY BACILLUS PUMILLUS S7. [Link]
-
JoVE. (2023). Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions. [Link]
-
Chem-Station Int. Ed. (2016). Rosenmund-von Braun Reaction. [Link]
-
Reddit. (2021). Cyanation of aryl bromide. [Link]
-
Wu, J. X., & Zhang, H. (2005). L-Proline-Promoted Rosenmund–von Braun Reaction. Synlett, 2005(17), 2678-2680. [Link]
-
Organic Chemistry Portal. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. [Link]
- Google Patents. (2003).
-
ResearchGate. (2005). Catalytic Rosenmund–von Braun reaction in halide-based ionic liquids. [Link]
-
MDPI. (2014). Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol. [Link]
-
Royal Society of Chemistry. (2022). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. [Link]
-
ResearchGate. (2013). Dehydration of Amides to Nitriles Initiated by Hexamethylphosphoric Triamide. [Link]
Sources
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- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 8. Rosenmund-von Braun Reaction | Chem-Station Int. Ed. [en.chem-station.com]
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- 20. Purification of Benzonitrile - Chempedia - LookChem [lookchem.com]
Technical Support Center: Purification of 3-Methyl-5-(trifluoromethyl)benzonitrile
Welcome to the technical support center for the purification of 3-Methyl-5-(trifluoromethyl)benzonitrile (CAS 261952-04-9). This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile synthetic intermediate. Here, we provide in-depth, experience-based answers to common questions and troubleshooting scenarios encountered during the purification of this compound. Our goal is to equip you with the knowledge to not only execute purification protocols but also to understand the underlying principles that govern their success.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my sample of this compound?
The impurity profile of your this compound sample will largely depend on the synthetic route employed. Common impurities can include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Isomeric Impurities: Positional isomers, such as other methyl- or trifluoromethyl-substituted benzonitriles, can be challenging to separate due to their similar physical properties.[1]
-
Reaction Byproducts: These can vary widely. For instance, if a Sandmeyer-type reaction is used, residual copper salts and byproducts from the diazotization may be present.[2] Syntheses involving dehydration of an amide may leave residual amide.[3]
-
Solvent Residues: Residual solvents from the reaction or initial work-up.
-
Degradation Products: The trifluoromethyl group can influence the electronic properties of the molecule, potentially leading to specific degradation pathways under certain conditions.[4]
Q2: How do I choose the most appropriate purification method?
The selection of a purification strategy is dictated by the nature and quantity of the impurities, as well as the physical state of your crude product.
-
For solid compounds with relatively high purity (>90%): Recrystallization is often the most efficient method to achieve high purity (>99%).[5]
-
For liquid compounds or solids with significant impurities or isomeric mixtures: Column chromatography is generally the preferred method.[5]
-
For removal of inorganic salts and highly polar or nonpolar impurities: An initial liquid-liquid extraction is a crucial work-up step.[5]
Below is a decision-making workflow to guide your choice:
Caption: Decision workflow for selecting a purification method.
Q3: Which analytical techniques are best for assessing the purity of my final product?
To ensure the quality of your purified this compound, a combination of analytical methods is recommended:
-
High-Performance Liquid Chromatography (HPLC): This is the industry standard for purity analysis, offering high resolution and sensitivity for separating the main compound from structurally similar impurities.[1] A C18 column with a mobile phase of acetonitrile and water is a common starting point.[1]
-
Gas Chromatography (GC): GC is well-suited for analyzing volatile compounds and can be particularly useful for detecting residual solvents.[6] A flame ionization detector (FID) is typically used.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can confirm the structure of the desired product and identify and quantify impurities that contain protons or fluorine atoms, respectively.
-
Mass Spectrometry (MS): Coupled with LC or GC, MS provides valuable information about the molecular weight of the compound and its impurities, aiding in their identification.
Troubleshooting Guides
Troubleshooting Recrystallization
| Issue | Potential Cause | Solution |
| Compound does not crystallize or oils out | The presence of impurities is inhibiting crystal lattice formation. | Purify the crude material further by column chromatography to remove impurities before attempting recrystallization.[4] |
| An inappropriate solvent is being used. | Screen a variety of solvents with different polarities. Good single solvents for aromatic nitriles can include ethanol or acetonitrile.[7][8] For mixed solvent systems, consider dissolving the compound in a good solvent (like dichloromethane or ethyl acetate) and then slowly adding a poor solvent (like hexanes or heptane) until turbidity is observed, followed by gentle heating to redissolve and slow cooling.[9] | |
| Low recovery of purified product | The compound is too soluble in the chosen solvent, even at low temperatures. | Choose a solvent in which the compound has lower solubility at cold temperatures. You can also try reducing the volume of the solvent used. |
| The cooling process was too rapid, trapping impurities. | Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. |
Troubleshooting Column Chromatography
| Issue | Potential Cause | Solution |
| Poor separation of the desired compound and impurities | The polarity of the solvent system is not optimal. | Systematically screen different solvent systems using Thin Layer Chromatography (TLC) to find an eluent that provides good separation (a difference in Rf values) for your compound and the impurities.[4] A common starting point for compounds of this type is a mixture of hexanes and ethyl acetate.[10] |
| The compound and impurities have very similar polarities. | Consider using a different stationary phase, such as alumina or reverse-phase silica (C18), which may offer different selectivity.[4] | |
| Low recovery of the compound from the column | The compound may be degrading on the acidic silica gel. | Minimize the time the compound spends on the column by using flash chromatography.[4] Alternatively, the silica gel can be deactivated by preparing a slurry with the eluent and adding a small amount of a base like triethylamine (~0.5-1% by volume).[5] |
| The compound is highly polar and strongly adsorbed to the silica. | Use a more polar eluent or a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.[4] | |
| Compound streaks on the TLC plate and column | The sample may be overloaded on the column. | Use a smaller amount of the crude material relative to the amount of silica gel. A general rule of thumb is a 1:20 to 1:50 ratio of sample to silica gel by weight.[11] |
| The compound is not fully dissolved in the loading solvent. | Ensure the compound is completely dissolved in a minimal amount of solvent before loading it onto the column.[5] |
Detailed Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify solid this compound from non-polar and some polar impurities.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent to the flask.
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
If using a mixed solvent system, dissolve the solid in the "good" solvent first, then add the "poor" solvent dropwise at an elevated temperature until the solution becomes slightly cloudy. Add a few drops of the "good" solvent to clarify the solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once crystals have formed, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals in a vacuum oven.
Protocol 2: Silica Gel Column Chromatography
Objective: To purify liquid or highly impure solid this compound.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Eluent (e.g., a gradient of ethyl acetate in hexanes)
-
Chromatography column
-
Sand
-
Collection tubes
-
TLC plates and chamber
-
Rotary evaporator
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[5] Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).[5] Carefully add the sample to the top of the packed column.
-
Elution: Begin eluting with the low-polarity solvent system. Gradually increase the polarity of the eluent to move the compounds down the column.[4]
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.[4]
Below is a diagram illustrating the general workflow for column chromatography:
Caption: General workflow for purification by column chromatography.
References
- BenchChem Technical Support Center. (n.d.).
- BenchChem Technical Support Center. (n.d.). Purification of 6-(trifluoromethyl)isoquinolin-1(2H)-one.
- Wang, L., et al. (2021).
- Catalysed. (2021, August 1). Synthesis of Benzonitrile [Video]. YouTube.
- BenchChem Technical Support Center. (n.d.). A Comparative Guide to Validated HPLC Methods for 3-Methylbenzonitrile Purity Analysis.
- Sereda, G., & Shylah, M. (2013).
- Google Patents. (n.d.).
- Aher, A., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
- Google Patents. (n.d.).
- BenchChem Technical Support Center. (n.d.). Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis.
- Ministry of the Environment, Government of Japan. (n.d.). Analytical Methods.
- University of Calgary. (n.d.).
- Chemistry Channel. (2022, July 8).
- BLD Pharmatech Ltd. (n.d.). Exploring 3-Fluoro-5-(trifluoromethyl)
- Google Patents. (n.d.).
- Cheméo. (n.d.). Chemical Properties of 3-Fluoro-5-(trifluoromethyl)benzonitrile (CAS 149793-69-1).
- University of Rochester, Department of Chemistry. (n.d.).
- Santa Cruz Biotechnology. (n.d.). This compound.
- PubChemLite. (n.d.). This compound (C9H6F3N).
- BenchChem Technical Support Center. (n.d.).
- Google Patents. (n.d.). Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.
- Chem-Impex. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzonitrile.
- Sigma-Aldrich. (n.d.). 3-FLUORO-5-(TRIFLUOROMETHYL)BENZONITRILE AldrichCPR.
- Kumar, S., et al. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Sciences and Research.
- European Patent Office. (n.d.). PROCESS FOR THE PREPARATION 3,5-BIS(TRIFLUOROMETHYL)BENZYLALCOHOL.
- PubChem. (n.d.). 3,5-Bis(trifluoromethyl)benzonitrile.
- Google Patents. (n.d.). Process for the synthesis of organic compounds.
- Kumar, A., et al. (2013). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. IISTE.
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Technical Support Center: Purification of 3-Methyl-5-(trifluoromethyl)benzonitrile
Welcome to the technical support center for 3-Methyl-5-(trifluoromethyl)benzonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. Achieving high purity of this compound is critical for the success of subsequent synthetic transformations and for ensuring the integrity of biological assays.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols for common purification techniques. Our goal is to equip you with the knowledge to diagnose and solve purity-related challenges in your research.
Troubleshooting Guide: Overcoming Common Purification Hurdles
This section addresses specific issues that you may encounter during the purification of this compound. The question-and-answer format is designed to help you quickly identify and resolve your specific problem.
Question 1: After my aqueous workup and solvent removal, the crude product is a persistent yellow or brown oil. How can I get it to solidify and how do I remove the color?
Answer: This is a common issue that typically points to the presence of residual high-boiling solvents (like DMF or NMP if used in a cyanation reaction) or colored impurities from the synthesis. The oily nature may also be due to impurities depressing the freezing point of your product.
-
Causality: Aromatic nitriles synthesized via methods like the Rosenmund-von Braun reaction can be contaminated with copper salts and polar aprotic solvents which are difficult to remove completely by a simple extraction.[1][2] Colored impurities often arise from side reactions or decomposition at elevated reaction temperatures.
-
Troubleshooting Steps:
-
Azeotropic Removal of Solvents: If you suspect residual DMF or DMSO, dissolve your crude oil in toluene and evaporate the solvent under reduced pressure. Repeating this process 2-3 times can help azeotropically remove traces of high-boiling solvents.
-
Activated Carbon Treatment: To remove colored impurities, dissolve the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Add a small amount (1-2% w/w) of activated carbon and stir for 15-30 minutes at room temperature. Filter the mixture through a pad of Celite® to remove the carbon. Caution: Activated carbon can sometimes adsorb the product, leading to yield loss.
-
Purification by Column Chromatography: This is the most effective method for separating the desired product from both colored and non-colored impurities. A gradient elution with a hexane/ethyl acetate system is a good starting point.
-
Inducing Crystallization: After purification, if the product is still an oil, try dissolving it in a minimal amount of a non-polar solvent (like hexanes or heptane) and storing it at low temperature (-20°C) for an extended period. Scratching the inside of the flask with a glass rod at the solvent-air interface can also initiate crystallization.
-
Question 2: My TLC analysis of the crude product shows multiple spots. How do I identify the impurities and select the best purification strategy?
Answer: Multiple spots on a TLC plate indicate the presence of starting materials, intermediates, or side-products. Identifying these can help in devising an effective purification strategy.
-
Causality: The identity of the impurities depends on the synthetic route. For instance, if prepared from 3-bromo-5-methylbenzotrifluoride, you might have unreacted starting material. If the synthesis involves the dehydration of an amide, you could have residual amide.[3]
-
Troubleshooting & Strategy:
-
Co-spotting on TLC: Run a TLC plate spotting your crude product in one lane, the starting material(s) in another, and a "co-spot" (a spot of crude with a spot of starting material on top of it) in a third lane. This will help you identify if one of the impurity spots corresponds to your starting material.
-
Staining: Use different TLC stains to visualize different types of compounds. For example, a potassium permanganate stain can indicate the presence of oxidizable functional groups that may not be present in your desired product.
-
Purification Method Selection:
-
Column Chromatography: This is the most versatile technique for separating compounds with different polarities.[4] Develop a solvent system using TLC that gives good separation between the product spot (ideally with an Rf of 0.2-0.4) and the impurity spots.
-
Recrystallization: If one of the impurities is present in a small amount and has different solubility characteristics from your product, recrystallization can be a highly effective and scalable purification method.[5]
-
-
Question 3: I am attempting to purify my product by recrystallization, but it either fails to crystallize or "oils out" upon cooling. What should I do?
Answer: This is a classic recrystallization problem, usually stemming from an inappropriate solvent choice, the presence of significant impurities, or incorrect technique.[6]
-
Causality: For successful recrystallization, the desired compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent. Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent. "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute.
-
Troubleshooting Workflow:
Diagram: Troubleshooting Recrystallization
-
Solvent Selection: Systematically screen for a suitable solvent. Test small amounts of your product in different solvents (e.g., hexanes, toluene, ethyl acetate, isopropanol, ethanol). A good solvent will dissolve the compound when hot but not at room temperature. A mixed-solvent system (one solvent in which the compound is soluble and another in which it is not) can also be very effective.[7]
Question 4: During silica gel column chromatography, my product is eluting as a broad, tailing band, leading to poor separation and mixed fractions. What is the cause and how can I fix it?
Answer: Band broadening and tailing on a silica gel column are often due to issues with the solvent system, improper column packing, or interactions between the analyte and the stationary phase.
-
Causality: Although nitriles are not strongly basic, the lone pair on the nitrogen can still interact with the acidic silanol groups on the surface of the silica gel, which can cause tailing.[4] More commonly, the issue is related to the choice of eluent or how the sample was loaded.
-
Troubleshooting Steps:
-
Optimize the Eluent: The polarity of the eluent is critical. If it is not polar enough, the compound will move too slowly and spread out. If it is too polar, it will move too quickly, co-eluting with impurities. Aim for an Rf value of 0.2-0.3 on TLC for the best separation.
-
Sample Loading: Always load the sample onto the column in the smallest possible volume of solvent. The sample should be applied as a narrow, concentrated band at the top of the column. Using a solvent to dissolve the sample that is more polar than the eluent can lead to band distortion. It is best to dissolve the sample in the eluent itself.
-
Column Packing: Ensure the column is packed uniformly without any air bubbles or channels, which can cause an uneven flow of the mobile phase.
-
Consider an Alternative Stationary Phase: If tailing persists, consider using a different stationary phase, such as alumina (basic or neutral), which may have different interactions with your compound.
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a sample of this compound?
The impurities will largely depend on the synthetic route used. A common route is the cyanation of a corresponding aryl halide (e.g., 3-bromo-5-methylbenzotrifluoride). In this case, potential impurities include:
-
Unreacted Aryl Halide: The starting material for the cyanation reaction.
-
Hydrolysis Product: The nitrile group can be sensitive to harsh acidic or basic conditions, potentially hydrolyzing to the corresponding amide or carboxylic acid.[3]
-
Isomeric Impurities: Impurities from the synthesis of the starting material may carry through. For example, isomers of the brominated precursor could lead to isomeric nitrile products.
-
Residual Copper/Palladium Salts: If a metal-catalyzed cyanation is used.
Q2: What is the most reliable method to achieve a purity of >99.5% for this compound?
For achieving very high purity, a multi-step purification approach is often necessary. A robust strategy would be:
-
Flash Column Chromatography: To remove the bulk of the impurities and achieve a purity of ~98-99%.
-
Recrystallization: To remove trace impurities and obtain a highly crystalline final product.[8] The slow formation of a crystal lattice is highly selective and can effectively exclude molecules that do not fit, resulting in a significant increase in purity.
Q3: Which analytical techniques are best for assessing the purity of the final product?
A combination of techniques should be used to confidently assess purity:
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These are quantitative methods that can separate and detect very small amounts of impurities.[9][10] An HPLC method for a related benzonitrile has been developed using a reverse-phase column with a mobile phase of acetonitrile and water.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): NMR can identify and quantify impurities if their signals do not overlap with the product signals. ¹⁹F NMR is particularly useful for fluorinated compounds.
-
Melting Point Analysis: A sharp melting point range that is close to the literature value is a good indicator of high purity. Impurities tend to depress and broaden the melting point range.[8]
Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol provides a general guideline. The eluent composition should be optimized using TLC beforehand.
-
Preparation of the Column:
-
Select a column of appropriate size (a common rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 98:2 Hexane:Ethyl Acetate).
-
Pour the slurry into the column and allow it to pack under a positive pressure of air or nitrogen, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent to obtain a dry, free-flowing powder.
-
Carefully add the sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the mobile phase, starting with a low polarity and gradually increasing it if necessary (gradient elution).
-
Collect fractions in test tubes or vials.
-
Monitor the elution of the product by TLC analysis of the collected fractions.
-
-
Isolation:
-
Combine the pure fractions (those containing only the desired product).
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
-
Protocol 2: Purification by Recrystallization
This protocol assumes a suitable solvent has been identified through screening.
-
Dissolution:
-
Place the crude or column-purified solid in an Erlenmeyer flask with a stir bar.
-
Add the minimum amount of the chosen solvent to create a slurry.
-
Heat the mixture on a hot plate with stirring to the boiling point of the solvent.
-
Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent to ensure good recovery.[6]
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
-
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Dry the crystals under vacuum to remove all traces of solvent.
-
Data Summary
Table 1: Potential Solvents for Recrystallization
| Solvent | Boiling Point (°C) | Expected Solubility of this compound | Comments |
| Hexanes/Heptane | 69 / 98 | Low at room temp, moderate when hot | Good for final crystallization, may require a co-solvent. |
| Toluene | 111 | Moderate at room temp, high when hot | Good single-solvent choice. High boiling point requires care. |
| Isopropanol | 82 | Moderate at room temp, high when hot | A common and effective recrystallization solvent. |
| Ethanol | 78 | High at room temp | May be too good a solvent, leading to low recovery. Best used in a mixed-solvent system with water or hexanes. |
| Ethyl Acetate | 77 | High at room temp | Similar to ethanol, likely better as part of a mixed-solvent system with hexanes. |
Purification Workflow
Diagram: General Purification Strategy
References
-
ChemTalk. (n.d.). Exploring 3-Fluoro-5-(trifluoromethyl)benzonitrile: Properties and Applications. Retrieved January 11, 2026, from [Link]
-
PubChem. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzonitrile. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of 3-Fluoro-5-(trifluoromethyl)benzonitrile (CAS 149793-69-1). Retrieved January 11, 2026, from [Link]
-
LookChem. (2013). MSDS of 3-Fluoro-5-(trifluoromethyl)benzonitrile. Retrieved January 11, 2026, from [Link]
-
PubChem. (n.d.). 3,5-Bis(trifluoromethyl)benzonitrile. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
- Fisher Scientific. (2024). Safety Data Sheet: 3-Fluoro-5-(trifluoromethyl)benzonitrile. Retrieved January 11, 2026, from a URL provided by the grounding tool.
- Google Patents. (n.d.). CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.
-
Patsnap. (n.d.). Method for preparing 3-fluor-4-trifluoromethylbenzonitrile. Retrieved January 11, 2026, from [Link]
-
SIELC Technologies. (n.d.). Separation of Benzonitrile, 4-chloro-3-nitro- on Newcrom R1 HPLC column. Retrieved January 11, 2026, from [Link]
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 3-Fluoro-5-(trifluoromethyl)benzonitrile. Retrieved January 11, 2026, from a URL provided by the grounding tool.
-
SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. Retrieved January 11, 2026, from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Dequalinium and Benzonitrile on Different Columns. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (2017). How can I purify impure benzonitrile?. Retrieved January 11, 2026, from [Link]
-
SIELC Technologies. (n.d.). Benzonitrile. Retrieved January 11, 2026, from [Link]
-
PubChemLite. (n.d.). This compound (C9H6F3N). Retrieved January 11, 2026, from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved January 11, 2026, from [Link]
- Google Patents. (n.d.). EP0334188A2 - Process for producing aromatic nitrile.
- Google Patents. (n.d.). US4925642A - Process for the preparation and the isolation of aromatic nitriles.
- Google Patents. (n.d.). CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved January 11, 2026, from [Link]
-
Pharmaffiliates. (n.d.). Benzonitrile-impurities. Retrieved January 11, 2026, from [Link]
-
PubChem. (n.d.). 3-Methoxy-5-(trifluoromethyl)benzonitrile. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
-
AOBChem USA. (n.d.). This compound. Retrieved January 11, 2026, from [Link]
-
Shanghai Hualan Chemical Technology Co., Ltd. (n.d.). This compound. Retrieved January 11, 2026, from [Link]
- Google Patents. (n.d.). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
-
Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved January 11, 2026, from [Link]
-
PubChemLite. (n.d.). 5-methyl-2-(trifluoromethyl)benzonitrile (C9H6F3N). Retrieved January 11, 2026, from [Link]
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Technical Support Center: Synthesis of Trifluoromethylated Aromatic Compounds
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of trifluoromethylated aromatic compounds. The introduction of the trifluoromethyl (CF₃) group is a critical strategy in medicinal chemistry and materials science, often enhancing metabolic stability, binding affinity, and lipophilicity.[1][2] However, its synthesis presents unique and significant challenges due to the high electronegativity of the CF₃ group and the varied reactivity of available reagents.[3][4][5]
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of aromatic trifluoromethylation.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter in the laboratory. Each issue is presented in a question-and-answer format, detailing potential causes and actionable solutions.
Q1: My trifluoromethylation reaction shows low or no conversion of the starting material. What should I investigate?
A1: Low or no conversion is a common issue that can stem from several factors, from reagent integrity to reaction setup.
Potential Causes & Solutions:
-
Reagent Inactivity or Degradation:
-
Cause: Many trifluoromethylating reagents, especially nucleophilic and some electrophilic ones, can be sensitive to moisture and air. Togni's Reagent II, for instance, is metastable and should be stored refrigerated to prevent slow decomposition.[6] Umemoto reagents are generally stable but can degrade if handled improperly.[7][8]
-
Solution:
-
Verify the quality and age of your reagent. If possible, test it on a reliable, simple substrate known to work.
-
Purchase reagents from reputable suppliers and store them under the recommended conditions (e.g., under inert atmosphere, refrigerated).
-
For sensitive reactions, use freshly opened or purified reagents.
-
-
-
Inadequate Reaction Conditions:
-
Cause: Traditional methods often require harsh conditions (e.g., high temperatures) to proceed, while modern catalytic methods may fail if not optimized.[4][5] For photoredox reactions, the light source intensity, wavelength, or distance from the reaction vessel may be insufficient.
-
Solution:
-
For Thermal Reactions: Ensure your heating apparatus is calibrated and the internal reaction temperature is reaching the target.
-
For Photoredox Reactions: Confirm that your light source (e.g., household bulb, blue LEDs) is functional and positioned correctly.[1][9] Ensure the reaction vessel is made of a material (like Pyrex) that is transparent to the required wavelength.
-
Anhydrous Conditions: Trace amounts of water can quench reagents or catalysts.[10] Ensure all glassware is oven- or flame-dried and use anhydrous solvents.
-
-
-
Catalyst Inactivity (for Catalytic Reactions):
-
Cause: The catalyst (e.g., Palladium, Copper, or photocatalyst) may be poisoned by impurities or may not be suitable for the specific transformation. For example, some palladium-catalyzed reactions are highly sensitive to the choice of ligand.[11]
-
Solution:
-
Use high-purity catalysts and ligands.
-
Perform a small-scale screen of different ligands or catalysts if the standard one is failing. For copper-catalyzed reactions, the choice of salt (CuI, CuCl) and ligands like 1,10-phenanthroline can be critical.[12]
-
For photoredox reactions, ensure the redox potential of the catalyst is appropriate for the desired single-electron transfer (SET) process.[1]
-
-
Q2: My reaction is producing a mixture of ortho, meta, and para isomers. How can I improve regioselectivity?
A2: Poor regioselectivity is a notorious challenge, especially in radical-based C-H trifluoromethylation reactions where the CF₃ radical can add to multiple positions on the aromatic ring.[13]
Potential Causes & Solutions:
-
Inherent Reactivity of Radical Intermediates:
-
Cause: The trifluoromethyl radical (•CF₃) is a highly reactive, electrophilic species that often reacts with the most electron-rich position of an arene.[2] For many substrates, this leads to a mixture of isomers that are difficult to separate.[13]
-
Solution:
-
Employ a Directing Group Strategy: If your synthetic route allows, install a directing group on the aromatic ring to guide the trifluoromethylation to a specific position. Palladium-catalyzed C-H activation methods often rely on this strategy.[5]
-
Change the Reaction Type: If radical C-H functionalization gives poor selectivity, consider a cross-coupling approach. Using an aryl halide or boronic acid precursor (e.g., in a copper- or palladium-catalyzed reaction) provides absolute control over the site of trifluoromethylation.[4][14]
-
Use Supramolecular Catalysis: Recent studies have shown that using additives like cyclodextrins can control regioselectivity by encapsulating the substrate, leaving only specific C-H bonds accessible for trifluoromethylation.[15]
-
-
Q3: I am observing significant amounts of side products, such as di-trifluoromethylated or pentafluoroethylated compounds. What is going wrong?
A3: The formation of unexpected byproducts indicates that a competing reaction pathway is active.
Potential Causes & Solutions:
-
Over-reaction (Di-substitution):
-
Cause: The mono-trifluoromethylated product may be as reactive, or even more reactive, than the starting material under the reaction conditions.
-
Solution:
-
Control Stoichiometry: Use the aromatic substrate as the limiting reagent or carefully control the stoichiometry of the trifluoromethylating agent to 1.0 equivalent or slightly less.
-
Monitor Reaction Progress: Closely monitor the reaction by TLC, GC, or NMR, and quench it as soon as the starting material is consumed to prevent further reaction.
-
-
-
Formation of Pentafluoroethyl (-C₂F₅) Byproducts:
-
Cause: This is a known side reaction in some copper-mediated reactions using CF₃I. It is proposed to occur via the decomposition of the trifluoromethylcopper intermediate to cuprous fluoride and difluorocarbene (:CF₂). The difluorocarbene can then react with another molecule of trifluoromethylcopper to generate a pentafluoroethylcopper species.[16]
-
Solution:
-
Modify Reaction Conditions: Lowering the reaction temperature or changing the solvent may suppress this decomposition pathway.
-
Change the CF₃ Source: Switch from CF₃I to a different source, such as Ruppert's reagent (TMSCF₃) or Togni's reagent, which are less prone to this specific side reaction.[2][14]
-
-
Q4: The work-up procedure is problematic, with pressure buildup or difficulty in purification. How should I handle quenching and purification?
A4: Proper quenching and work-up are critical for safety and obtaining a pure product, especially when using highly reactive reagents.
Potential Causes & Solutions:
-
Violent Quenching Reaction:
-
Cause: Some trifluoromethylating reagents, particularly electrophilic ones, can react exothermically with quenching agents. This can cause rapid gas evolution and pressure buildup.[17]
-
Solution:
-
Cool the Reaction: Always cool the reaction mixture to a low temperature (e.g., 0 °C or -78 °C) before quenching.
-
Slow Addition: Add the quenching agent (e.g., saturated NaHCO₃, NaHSO₃, or isopropanol) slowly and dropwise with vigorous stirring.[10][17]
-
Ensure Proper Venting: Never perform a quench in a sealed vessel. Ensure the flask is vented to a scrubber system to neutralize any toxic or acidic gases produced.[18]
-
-
-
Formation of Hydrofluoric Acid (HF):
-
Cause: The presence of trace moisture can lead to the hydrolysis of reagents or intermediates, generating HF. HF is highly corrosive and can etch glassware.
-
Solution:
-
Aqueous Wash: During work-up, perform a wash with a mild aqueous base like saturated sodium bicarbonate solution to neutralize any acidic byproducts.
-
Use Plasticware: If significant HF formation is suspected, consider using plastic separatory funnels and labware for the work-up steps.
-
-
Troubleshooting Workflow Diagram
The following diagram provides a logical decision-making process for troubleshooting a failed or low-yielding aromatic trifluoromethylation reaction.
Caption: A step-by-step troubleshooting flowchart for trifluoromethylation reactions.
FAQs (Frequently Asked Questions)
Q: What are the main classes of trifluoromethylating reagents and when should I use them?
A: Trifluoromethylating reagents are broadly classified by their reactivity as electrophilic, nucleophilic, or radical sources.[7]
| Reagent Class | Common Examples | Typical Application | Key Considerations |
| Electrophilic | Togni's Reagents, Umemoto's Reagents | Trifluoromethylation of nucleophiles like phenols, anilines, and electron-rich arenes. | Generally bench-stable but can be expensive.[6][8] Reaction with arenes may require a catalyst or directing group.[5] |
| Nucleophilic | Ruppert's Reagent (TMSCF₃), Fluoroform (HCF₃) | Cross-coupling reactions with aryl halides or pseudohalides, typically mediated by copper or palladium.[11][14] | Highly effective for pre-functionalized arenes. Reagents can be sensitive to moisture and require an activator (e.g., fluoride source for TMSCF₃). |
| Radical | CF₃I, CF₃SO₂Cl, Langlois' Reagent (NaSO₂CF₃) | Direct C-H trifluoromethylation of arenes and heteroarenes, often via photoredox catalysis. | Excellent for late-stage functionalization on complex molecules.[1][9] Often suffers from poor regioselectivity.[13] |
Q: Why is the trifluoromethyl group considered an "electron-withdrawing group"?
A: The CF₃ group is strongly electron-withdrawing due to the high electronegativity of the three fluorine atoms. This has two major consequences for aromatic systems:
-
Deactivation: It pulls electron density out of the aromatic ring, making the ring less nucleophilic and therefore less reactive towards electrophilic aromatic substitution.[3][19]
-
Meta-Directing: For electrophilic substitution reactions, the deactivating effect destabilizes the carbocation intermediates formed from ortho and para attack more than meta attack, making it a meta-director.[19]
Q: What is photoredox catalysis and why is it useful for trifluoromethylation?
A: Photoredox catalysis uses a photocatalyst (like a ruthenium or iridium complex) that, upon absorbing visible light, can initiate single-electron transfer (SET) processes.[1] This is extremely useful for trifluoromethylation because it provides a mild and efficient way to generate the trifluoromethyl radical (•CF₃) from stable precursors like CF₃SO₂Cl or CF₃I at room temperature.[1][2] This avoids the harsh, high-temperature conditions required by older radical methods and enables the functionalization of complex, sensitive molecules.[9]
Caption: General mechanism of photoredox-catalyzed radical trifluoromethylation.
Key Protocols
Protocol 1: Photoredox-Catalyzed C-H Trifluoromethylation of an Electron-Rich Arene
This protocol is adapted from the methodology developed by MacMillan and co-workers for the direct trifluoromethylation of unactivated arenes.[1][9]
Materials:
-
Arene substrate (e.g., 1,3,5-trimethoxybenzene) (1.0 eq)
-
Trifluoromethanesulfonyl chloride (CF₃SO₂Cl) (1.5 eq)
-
fac-Ir(ppy)₃ or Ru(phen)₃Cl₂ (1-2 mol%)
-
Anhydrous solvent (e.g., acetonitrile or DMF)
-
Oven-dried reaction vial with a stir bar
-
Visible light source (e.g., 26 W compact fluorescent lamp)
Procedure:
-
To the oven-dried vial, add the arene substrate and the photocatalyst.
-
Seal the vial with a septum and purge with an inert gas (e.g., nitrogen or argon).
-
Add the anhydrous solvent via syringe.
-
Add the CF₃SO₂Cl via syringe and stir the mixture.
-
Place the vial approximately 5-10 cm away from the light source and begin irradiation with vigorous stirring. A small fan can be used to maintain the reaction at room temperature.
-
Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete within 12-24 hours.
-
Upon completion, remove the light source and concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to isolate the trifluoromethylated product.
Protocol 2: Copper-Catalyzed Trifluoromethylation of an Aryl Iodide with Ruppert's Reagent
This protocol is a representative example of a cross-coupling reaction for the synthesis of trifluoromethyl arenes.[12][14]
Materials:
-
Aryl iodide (1.0 eq)
-
Ruppert's Reagent (TMSCF₃) (2.0 eq)
-
Copper(I) iodide (CuI) (1.5 eq)
-
Potassium fluoride (KF) (2.0 eq)
-
Anhydrous solvent (e.g., NMP or DMF)
-
Oven-dried Schlenk flask with a stir bar and condenser
Procedure:
-
To the oven-dried Schlenk flask, add CuI and KF. Heat the flask under vacuum and backfill with an inert gas. Repeat this cycle three times.
-
Add the aryl iodide to the flask.
-
Add the anhydrous solvent via syringe, followed by the TMSCF₃.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) under the inert atmosphere.
-
Stir vigorously and monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench by carefully pouring it into a stirred aqueous solution of ammonium hydroxide.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
-
Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature. [Link]
-
Al-Masum, M. (2020). Recent Trifluoromethylation Reactions. A Mini Review Paper. Oriental Journal of Chemistry. [Link]
-
Pharmaffiliates. (n.d.). Exploring the Synthesis of Trifluoromethylated Aromatic Compounds. Pharmaffiliates. [Link]
-
Shibata, N., Matsnev, A., & Cahard, D. (2010). Shelf-stable electrophilic trifluoromethylating reagents: a brief historical perspective. Beilstein Journal of Organic Chemistry. [Link]
-
Ye, Y., & Sanford, M. S. (2012). Investigations into Transition Metal Catalyzed Arene Trifluoromethylation Reactions. Synlett. [Link]
-
ResearchGate. (n.d.). Synthesis of trifluoromethylated arenes based on "aromatic to be" strategy. ResearchGate. [Link]
-
ResearchGate. (2012). Investigations into Transition-Metal-Catalyzed Arene Trifluoromethylation Reactions. ResearchGate. [Link]
-
Semantic Scholar. (n.d.). Investigations into Transition Metal Catalyzed Arene Trifluoromethylation Reactions. Semantic Scholar. [Link]
-
Watson, D. A., Su, M., & Buchwald, S. L. (2011). Catalysis for Fluorination and Trifluoromethylation. Accounts of Chemical Research. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl arenes. Organic Chemistry Portal. [Link]
-
Gentry, M. R., et al. (2021). Trifluoromethylation of Arenes and Heterocycles via a Bench-Stable Photocaged Trifluoromethylation Reagent. Organic Letters. [Link]
-
Wikipedia. (n.d.). Trifluoromethylation. Wikipedia. [Link]
-
ResearchGate. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. ResearchGate. [Link]
-
Matoušová, E., et al. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Molecules. [Link]
-
ResearchGate. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. ResearchGate. [Link]
-
Oishi, M., Kondo, H., & Amii, H. (2009). Aromatic trifluoromethylation catalytic in copper. Chemical Communications. [Link]
-
Chen, C., et al. (2021). Trifluoromethyl Thianthrenium Triflate: A Readily Available Trifluoromethylating Reagent with Formal CF3+, CF3•, and CF3– Reactivity. Journal of the American Chemical Society. [Link]
-
Ngai, M. Y., et al. (2018). Recent Development of Catalytic Trifluoromethoxylation Reactions. ACS Catalysis. [Link]
-
Sanford, M., & Ye, Y. (2012). Investigations into Transition-Metal-Catalyzed Arene Trifluoromethylation Reactions. Synlett. [Link]
-
Amii, H. (n.d.). Recent progress in catalytic aromatic trifluoromethylation. Organic Chemistry: Current Research. [Link]
-
Semantic Scholar. (n.d.). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Semantic Scholar. [Link]
-
Semantic Scholar. (n.d.). Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration. Semantic Scholar. [Link]
-
Strieth-Kalthoff, F., et al. (2023). Photoelectrocatalyzed undirected C–H trifluoromethylation of arenes: catalyst evaluation and scope. Faraday Discussions. [Link]
-
Shang, M., et al. (2022). Discovery of a Distinctive Reagent for Divergent Arene Trifluoromethylsulfinylation. JACS Au. [Link]
-
Schmalzbauer, M., et al. (2023). Electrophotochemical Synthesis Facilitated Trifluoromethylation of Arenes Using Trifluoroacetic Acid. Angewandte Chemie International Edition. [Link]
-
University of Calgary. (n.d.). Reactions of Arenes: Electrophilic Aromatic Substitution. University of Calgary. [Link]
-
Grushin, V. V. (2010). Aromatic Trifluoromethylation with Metal Complexes. Chemical Reviews. [Link]
-
Kawamoto, T., et al. (2021). Regioselective C–H Trifluoromethylation of Aromatic Compounds by Inclusion in Cyclodextrins. Organic Letters. [Link]
-
ResearchGate. (2021). Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application. ResearchGate. [Link]
-
ResearchGate. (2002). Nucleophilic trifluoromethylation of aryl halides with methyl trifluoroacetate. ResearchGate. [Link]
- Firnau, G. (1980). Process for the preparation of trifluoromethylated aromatic compounds.
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Togni, A., et al. (2001). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Accounts of Chemical Research. [Link]
-
Novák, Z., et al. (2013). Trifluoromethylation of Aryl and Heteroaryl Halides with Fluoroform-Derived CuCF3: Scope, Limitations, and Mechanistic Features. The Journal of Organic Chemistry. [Link]
-
Feng, P., et al. (2020). Selective C–H trifluoromethoxylation of (hetero)arenes as limiting reagent. Nature Communications. [Link]
-
Zhang, X., et al. (2020). Nucleophilic trifluoromethoxylation of alkyl halides without silver. Nature Communications. [Link]
-
Buchwald, S. L., et al. (2011). Room Temperature Aryl Trifluoromethylation via Copper-Mediated Oxidative Cross-Coupling. The Journal of Organic Chemistry. [Link]
-
Prakash, G. K. S., et al. (2011). Protolytic defluorination of trifluoromethyl-substituted arenes. Journal of Fluorine Chemistry. [Link]
-
Buchwald, S. L., & Watson, D. A. (2010). The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. Science. [Link]
-
Kobayashi, Y., et al. (1980). Studies on organic fluorine compounds. Part 27. Abnormal reactions in the trifluoromethylation of aromatic compounds with trifluoromethyl iodide and copper powder. Journal of the Chemical Society, Perkin Transactions 1. [Link]
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- 19. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Alternative reagents for the synthesis of 3-Methyl-5-(trifluoromethyl)benzonitrile
<Technical Support Center: Synthesis of 3-Methyl-5-(trifluoromethyl)benzonitrile
From the desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of this compound. This molecule is a critical building block in pharmaceutical and agrochemical research.[1] This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to address common and complex challenges encountered during its synthesis. We will explore alternatives to classical methods, focusing on modern, efficient, and safer catalytic systems.
Frequently Asked Questions (FAQs)
Q1: We are using a traditional Sandmeyer reaction with 3-amino-5-methylbenzotrifluoride but face low yields and reproducibility issues. What are the common failure points?
A1: The Sandmeyer reaction, while a cornerstone of aromatic chemistry, is notoriously sensitive.[2][3] Low yields typically stem from two critical areas: the diazotization step and the stability of the diazonium salt.[4][5]
-
Incomplete Diazotization: The conversion of the primary amine (3-amino-5-methylbenzotrifluoride) to its diazonium salt must be complete.[6] We recommend testing for the presence of excess nitrous acid with starch-iodide paper; a persistent blue color indicates the consumption of the starting amine.[4]
-
Diazonium Salt Instability: Aryl diazonium salts are thermally unstable and can decompose, especially at temperatures above 5°C.[5] This leads to the formation of unwanted phenol byproducts.[5] Strict temperature control (0–5°C) using a calibrated cryostat or an ice-salt bath is non-negotiable for success.[7]
-
Catalyst Quality: The copper(I) cyanide catalyst must be of high purity and freshly prepared if possible. Impurities can interfere with the single-electron transfer (SET) mechanism that propagates the reaction.[5]
Q2: Our current Rosenmund-von Braun reaction requires harsh conditions (high temperatures, polar aprotic solvents) and the workup is challenging. Are there milder, more efficient alternatives?
A2: Yes, the classical Rosenmund-von Braun reaction, which involves heating an aryl halide with a stoichiometric amount of copper(I) cyanide, often suffers from high temperatures (150-250°C) and difficult product purification.[8][9] Modern advancements have led to significantly milder and more versatile methods, primarily through palladium-catalyzed cyanation.[2][10]
Transitioning from a copper-mediated reaction to a palladium-catalyzed one is the most significant leap forward for this synthesis. These reactions offer milder conditions, broader functional group tolerance, and often higher yields.[2]
Troubleshooting Guide: Transitioning to Palladium-Catalyzed Cyanation
For the synthesis of this compound, the recommended starting material for a palladium-catalyzed approach is 3-Bromo-5-methylbenzotrifluoride . This pathway avoids the sensitive diazonium salt intermediate and offers a more robust and scalable process.
Q3: What is the best palladium catalyst and cyanide source for the cyanation of an electron-deficient aryl bromide like 3-Bromo-5-methylbenzotrifluoride?
A3: This is a critical question, as the choice of catalyst, ligand, and cyanide source dictates the reaction's success.
-
Palladium Precatalyst: Palladacycle precatalysts or complexes with bulky, electron-rich phosphine ligands are highly effective.[2] A common and robust choice is Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) paired with a ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene).[11][12]
-
Cyanide Source: While traditional sources like KCN or NaCN can be used, we strongly recommend **Zinc Cyanide (Zn(CN)₂) **.[2][13][14]
-
Safety: Zn(CN)₂ is significantly less toxic than alkali metal cyanides.[2]
-
Mechanism: It participates in the catalytic cycle through transmetalation with the palladium center.[12] This process is often more efficient and leads to fewer side reactions compared to reactions with ionic cyanides, which can poison the catalyst.[2]
-
Practicality: Reactions with Zn(CN)₂ can often be run in aqueous media, avoiding the need for rigorously anhydrous conditions.[13][14]
-
Comparative Analysis of Cyanation Methods
| Method | Starting Material | Key Reagents | Pros | Cons |
| Sandmeyer Reaction | 3-Amino-5-methylbenzotrifluoride | NaNO₂, HCl, CuCN | Inexpensive starting material.[2] | Thermally unstable intermediate, potential for low yields, safety concerns with diazonium salts.[3][5] |
| Rosenmund-von Braun | 3-Bromo-5-methylbenzotrifluoride | CuCN (stoichiometric) | Simple reagent set.[8] | High temperatures (150-250°C), difficult purification, limited functional group tolerance.[9] |
| Pd-Catalyzed Cyanation | 3-Bromo-5-methylbenzotrifluoride | Pd Catalyst (e.g., Pd₂(dba)₃/dppf), Zn(CN)₂ | Mild conditions (often rt to 110°C), high yields, excellent functional group tolerance, safer cyanide source.[2][11][13] | Higher initial cost of catalyst and ligands. |
Experimental Protocols & Workflow
Workflow: Selecting the Optimal Synthetic Route
The following decision workflow can help guide your choice of synthetic strategy.
Caption: Decision workflow for synthesis of this compound.
Protocol: Pd-Catalyzed Cyanation using Zinc Cyanide
This protocol is adapted from established methods for the cyanation of aryl halides.[11][13]
Materials:
-
3-Bromo-5-methylbenzotrifluoride (1.0 equiv)
-
Zinc Cyanide (Zn(CN)₂) (0.6 equiv)
-
Pd₂(dba)₃ (0.02 equiv, 2 mol%)
-
dppf (0.04 equiv, 4 mol%)
-
Solvent: N,N-Dimethylacetamide (DMAC) or Dimethylformamide (DMF)
Procedure:
-
Inert Atmosphere: To an oven-dried Schlenk flask, add 3-Bromo-5-methylbenzotrifluoride, Zn(CN)₂, Pd₂(dba)₃, and dppf.
-
Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add degassed DMAC via syringe.
-
Reaction: Heat the reaction mixture to 110-120°C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete within 4-12 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.
-
Purification: Wash the organic phase with water and brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Mechanism: The Palladium Catalytic Cycle
The generally accepted mechanism for this transformation involves three key steps.[12]
Caption: Simplified catalytic cycle for Pd-catalyzed cyanation.
Safety & Handling FAQ
Q4: What are the essential safety precautions when working with cyanide reagents, even "safer" ones like Zn(CN)₂?
A4: While Zn(CN)₂ is less acutely toxic than KCN, all cyanide sources are hazardous and must be handled with extreme care.[2][15]
-
Engineering Controls: ALWAYS handle solid cyanides and cyanide reaction mixtures in a certified chemical fume hood.[16][17][18]
-
pH Control: NEVER allow cyanide salts or solutions to come into contact with acid.[15][19] Acidification will liberate highly toxic and flammable hydrogen cyanide (HCN) gas.[16][19] Reaction workups and waste quenching should always be done under basic conditions (pH > 10).[15]
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety goggles, and nitrile gloves (double-gloving is recommended).[16][17]
-
Waste Disposal: All cyanide waste, including contaminated glassware and Celite, is considered hazardous waste and must be segregated and disposed of according to institutional protocols.[15] Quench all waste streams with a basic bleach solution before disposal.[15]
By understanding the nuances of both classical and modern synthetic methods and adhering to strict safety protocols, researchers can confidently and efficiently synthesize this compound for their advanced research needs.
References
-
Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205. Available from: [Link]
-
Fors, B. P., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 135(37), 14040–14043. Available from: [Link]
-
Heuer, A. (n.d.). Safety Module: Cyanides. University of Illinois Urbana-Champaign. Available from: [Link]
-
Yu, H., Richey, R. N., Miller, W. D., Xu, J., & May, S. A. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665–668. Available from: [Link]
-
Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters. Available from: [Link]
-
Anderson, K. W., & Buchwald, S. L. (2005). General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Cyanation of Aryl Chlorides. Angewandte Chemie International Edition, 44(38), 6173-6177. Available from: [Link]
-
Division of Research Safety. (2014). Cyanides. University of Illinois. Available from: [Link]
-
Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Stanford University. Available from: [Link]
-
Anjitha, T. R., & Anilkumar, G. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(63), 38551–38565. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction. Available from: [Link]
-
Li, X. (2020). Metal-mediated C−CN Bond Activation in Organic Synthesis. Chemical Reviews, 120(19), 10458-10503. Available from: [Link]
-
Wikipedia. (n.d.). Rosenmund–von Braun reaction. Available from: [Link]
-
Sreelatha, A., & Anilkumar, G. (2022). Recent advances and perspectives in ruthenium-catalyzed cyanation reactions. Beilstein Journal of Organic Chemistry, 18, 1-13. Available from: [Link]
-
University of New Mexico. (n.d.). Cyanide Standard Operating Procedure Template. Environmental Health & Safety. Available from: [Link]
-
Dartmouth College. (n.d.). Cyanide Salts. Environmental Health and Safety. Available from: [Link]
-
SynArchive. (n.d.). Rosenmund-von Braun Reaction. Available from: [Link]
-
Wu, J., & Zhang, J. (2007). L-Proline-Promoted Rosenmund–von Braun Reaction. Synlett, 2007(13), 2127-2129. Available from: [Link]
-
ResearchGate. (n.d.). Catalytic Sandmeyer Cyanation as a Synthetic Pathway to Aryl Nitriles. Available from: [Link]
-
ResearchGate. (n.d.). An overview on the progress and development on metals/non-metal catalyzed Cyanation reactions. Available from: [Link]
-
Li, J., et al. (2021). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. RSC Advances, 11(43), 26829-26834. Available from: [Link]
-
RSC Publishing. (n.d.). Application of combined cyanide sources in cyanation reactions. Available from: [Link]
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Kumar, A., & Kumar, A. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3147-3172. Available from: [Link]
-
Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. MIT Open Access Articles. Available from: [Link]
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Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available from: [Link]
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Reddit. (2024). Sandmeyer type reaction troubleshoot. r/Chempros. Available from: [Link]
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Reddit. (2019). Troubleshooting a Sandmeyer reaction. r/chemistry. Available from: [Link]
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Autech Industry Co., Limited. (n.d.). Exploring 3-Fluoro-5-(trifluoromethyl)benzonitrile: Properties and Applications. Available from: [Link]
- Google Patents. (n.d.). Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.
-
Patsnap. (n.d.). Method for preparing 3-fluor-4-trifluoromethylbenzonitrile. Available from: [Link]
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PubChem. (n.d.). 3-Amino-5-methylbenzotrifluoride. Available from: [Link]
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Khan Academy. (n.d.). Sandmeyer reaction. Available from: [Link]
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J&K Scientific LLC. (2025). Sandmeyer Reaction. Available from: [Link]
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PubChemLite. (n.d.). This compound. Available from: [Link]
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Chongqing Chemdad Co., Ltd. (n.d.). 3-AMINO-5-(TRIFLUOROMETHYL)BENZONITRILE. Available from: [Link]
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Technical Support Center: 3-Methyl-5-(trifluoromethyl)benzonitrile Reaction Condition Optimization
Welcome to the technical support center for the synthesis and optimization of 3-Methyl-5-(trifluoromethyl)benzonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this specific synthesis.
I. Introduction
This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals.[1] Its synthesis, most commonly achieved through a palladium-catalyzed cyanation of 3-bromo-5-methylbenzotrifluoride, can present several challenges. This guide provides a structured approach to troubleshoot and optimize the reaction conditions to achieve high yields and purity.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low or No Product Yield
A low or non-existent yield is a common frustration in cross-coupling reactions. The root cause can often be traced back to the catalyst system, reaction setup, or the quality of the reagents.
Possible Causes & Solutions:
-
Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Its deactivation is a primary reason for low yields.[2][3]
-
Troubleshooting Steps:
-
Use a Pre-catalyst: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂, consider using a pre-catalyst like a palladacycle which can lead to more consistent results.[3]
-
Ligand Choice: The choice of phosphine ligand is critical. For this type of reaction, bulky electron-rich ligands like XPhos or t-BuXPhos often give superior results compared to ligands like BINAP or DPEphos.[4]
-
Catalyst Loading: While a higher catalyst loading might seem like a quick fix, it can lead to increased side reactions and purification challenges. A systematic optimization of the catalyst loading (e.g., from 1 mol% to 5 mol%) is recommended.
-
-
-
Cyanide Source Reactivity: The choice and handling of the cyanide source can significantly impact the reaction outcome.
-
Troubleshooting Steps:
-
Anhydrous Conditions: Cyanide salts like NaCN or KCN are highly hygroscopic. Ensure they are thoroughly dried before use, as moisture can poison the catalyst.[5]
-
Alternative Cyanide Sources: Consider using zinc cyanide (Zn(CN)₂) which is less toxic and often used in palladium-catalyzed cyanations.[3][6] Another alternative is potassium ferrocyanide (K₄[Fe(CN)₆]), a non-toxic food additive, which can serve as a cyanide source.[3]
-
-
-
Solvent and Base Selection: The solvent and base play a crucial role in the solubility of reagents and the overall reaction rate.
-
Troubleshooting Steps:
-
Solvent Screening: Toluene and 1,4-dioxane are common solvents for Buchwald-Hartwig type reactions.[4][7] If solubility is an issue, consider a more polar aprotic solvent like DMF or DMAc.[8][9]
-
Base Strength: A strong, non-nucleophilic base is typically required. Cesium carbonate (Cs₂CO₃) is often a good choice.[4] Other bases to consider include potassium carbonate (K₂CO₃) and sodium tert-butoxide (NaOtBu).
-
-
Issue 2: Formation of Significant Side Products
The presence of impurities and side products can complicate purification and reduce the overall yield of the desired product.
Possible Causes & Solutions:
-
Hydrolysis of the Nitrile: The nitrile group can be susceptible to hydrolysis, especially under harsh basic conditions or in the presence of water, leading to the formation of the corresponding carboxylic acid or amide.[10]
-
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried.[5]
-
Reaction Temperature: Running the reaction at the lowest effective temperature can minimize hydrolysis.
-
-
-
Homocoupling of the Aryl Halide: The starting material, 3-bromo-5-methylbenzotrifluoride, can undergo homocoupling to form a biphenyl derivative.
-
Troubleshooting Steps:
-
Optimize Catalyst/Ligand Ratio: An improper ratio can sometimes favor side reactions.
-
Control Reaction Temperature: Higher temperatures can sometimes promote homocoupling.
-
-
-
Formation of Isonitriles: While less common in palladium-catalyzed cyanations compared to SN2 reactions, the formation of isonitriles is a possibility.[11]
Issue 3: Difficulty in Product Purification
Even with a successful reaction, isolating the pure this compound can be challenging.
Possible Causes & Solutions:
-
Residual Palladium: The final product can be contaminated with residual palladium from the catalyst.
-
Troubleshooting Steps:
-
Filtration: Passing the crude reaction mixture through a plug of silica gel or celite can help remove a significant portion of the palladium.
-
Aqueous Workup: A thorough aqueous workup can help remove inorganic salts and some palladium residues.
-
-
-
Co-elution with Starting Material or Side Products: The product may have a similar polarity to the starting material or side products, making chromatographic separation difficult.
-
Troubleshooting Steps:
-
Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography. A gradient elution might be necessary to achieve good separation.
-
Recrystallization: If the product is a solid, recrystallization can be an effective purification method.[13]
-
-
III. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent method is the palladium-catalyzed cyanation of 3-bromo-5-methylbenzotrifluoride.[14][15][16] This reaction, a variant of the Buchwald-Hartwig amination, offers good functional group tolerance and generally proceeds under milder conditions than traditional methods like the Sandmeyer or Rosenmund-von Braun reactions.[3]
Q2: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are effective techniques to monitor the reaction's progress. By taking small aliquots from the reaction mixture at regular intervals, you can observe the consumption of the starting material and the formation of the product.
Q3: What are the key safety precautions to consider when working with cyanide salts?
Cyanide salts are highly toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide antidote kit readily available and be familiar with its use. Acidification of cyanide salts will generate highly toxic hydrogen cyanide gas. Therefore, it is crucial to avoid mixing them with acids.
Q4: Can I use an aryl chloride instead of an aryl bromide as the starting material?
While aryl bromides are generally more reactive, modern palladium catalyst systems have been developed that can effectively couple aryl chlorides.[8] However, this often requires more forcing conditions, such as higher temperatures and more specialized ligands.
Q5: My final product is a yellow oil, but the literature reports it as a colorless solid. What could be the issue?
A yellow coloration often indicates the presence of impurities.[12] These could be residual palladium, side products, or degradation products. Further purification, such as column chromatography or recrystallization, is recommended to obtain the pure, colorless product.
IV. Experimental Protocols
General Protocol for the Palladium-Catalyzed Cyanation of 3-Bromo-5-methylbenzotrifluoride
This protocol provides a starting point for the synthesis. Optimization of the parameters outlined below may be necessary to achieve the best results.
Materials:
-
3-Bromo-5-methylbenzotrifluoride
-
Zinc Cyanide (Zn(CN)₂)
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
Procedure:
-
To an oven-dried Schlenk flask, add 3-bromo-5-methylbenzotrifluoride (1.0 eq), zinc cyanide (0.6 eq), palladium(II) acetate (0.02 eq), XPhos (0.04 eq), and cesium carbonate (1.5 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary Table
| Parameter | Recommended Range | Notes |
| Catalyst Loading | 1-5 mol% | Higher loading may be needed for less reactive substrates. |
| Ligand | XPhos, t-BuXPhos | Bulky, electron-rich phosphine ligands are generally preferred. |
| Cyanide Source | Zn(CN)₂, K₄[Fe(CN)₆] | Zn(CN)₂ is a common choice; K₄[Fe(CN)₆] is a non-toxic alternative.[3] |
| Base | Cs₂CO₃, K₂CO₃, NaOtBu | The choice of base can significantly affect the reaction rate. |
| Solvent | Toluene, 1,4-Dioxane, DMF | Solvent should be anhydrous. |
| Temperature | 80-120 °C | Optimization is key to balance reaction rate and side product formation. |
V. Visualizations
Reaction Workflow
Caption: A general workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 9. Synthesis method of p-trifluoromethyl benzonitrile compound - Eureka | Patsnap [eureka.patsnap.com]
- 10. 20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. Kolbe nitrile synthesis - Sciencemadness Wiki [sciencemadness.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. 691877-03-9 | 3-Bromo-5-cyanobenzotrifluoride [fluoromart.com]
- 15. scbt.com [scbt.com]
- 16. 3-Bromo-5-methylbenzotrifluoride | C8H6BrF3 | CID 20467615 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Diazonium Intermediates in Benzonitrile Synthesis
Welcome to the technical support center for synthetic chemistry applications. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges in your research. This guide focuses on a critical bottleneck in the synthesis of benzonitrile and related compounds: the inherent instability of the arenediazonium salt intermediate. We will explore the causes of decomposition and provide robust, actionable solutions to maximize your reaction yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Sandmeyer reaction for benzonitrile is giving a low yield and a lot of dark, tarry byproducts. What's the most likely cause?
This is a classic and highly common issue directly linked to the stability of your benzenediazonium chloride intermediate. The primary culprit is almost certainly the decomposition of this salt before it can successfully react with the copper(I) cyanide.
Arenediazonium salts are high-energy, metastable compounds.[1] The diazonium group (-N₂⁺) is an exceptionally good leaving group because it is released as dinitrogen (N₂), a thermodynamically very stable molecule.[1] If the reaction conditions are not strictly controlled, the salt will readily decompose. This decomposition typically proceeds via two main pathways:
-
Heterolytic Decomposition (SN1-type): The C-N bond breaks, releasing N₂ gas and forming a highly reactive aryl cation. This cation will then be attacked by any available nucleophile, most commonly water, to form phenol. The phenol can then undergo further reactions, leading to the polymeric, tarry substances you are observing.[2][3]
-
Radical Decomposition: In the context of the Sandmeyer reaction, the Cu(I) catalyst initiates a single-electron transfer (SET) to the diazonium salt.[4][5] This forms an aryl radical and N₂ gas. While this is the productive pathway to benzonitrile, if the diazonium salt decomposes thermally before this catalytic cycle can occur, side reactions will dominate.
Therefore, seeing significant byproduct formation, especially phenol, is a strong indicator that your diazonium salt is decomposing prematurely.
Q2: What is the "golden rule" for temperature control during diazotization, and why is it so critical?
The universally accepted "golden rule" is to maintain the reaction temperature between 0–5 °C throughout the entire diazotization process and subsequent use of the diazonium salt solution.[4][6][7][8]
The causality behind this narrow temperature window is a balance of reaction kinetics:
-
Above 5 °C: The rate of thermal decomposition increases exponentially.[9] Even a brief rise to 10 °C can cause significant decomposition of the diazonium salt into phenol and nitrogen gas, drastically reducing the yield.[10][11] In uncontrolled situations, this decomposition can be rapid and even explosive, particularly if the salt crystallizes out of solution.[9]
-
Below 0 °C: The rate of the desired diazotization reaction (aniline reacting with nitrous acid) becomes very slow.[10] This can lead to an accumulation of unreacted nitrous acid in the solution, which can also participate in undesirable side reactions.
Strict adherence to the 0–5 °C range ensures that the diazotization proceeds at a reasonable rate while minimizing the competing decomposition pathway.
Q3: Does the choice of acid or counter-ion affect the stability of the benzenediazonium salt?
Yes, the counter-ion has a profound effect on the stability of the diazonium salt, especially if you intend to isolate it.[2][12]
-
Chloride (Cl⁻): When preparing the salt in situ from aniline, sodium nitrite, and hydrochloric acid, you form benzenediazonium chloride. This salt is notoriously unstable and is dangerously explosive if isolated in a dry state.[1][2] For this reason, it is almost always prepared in a cold aqueous solution and used immediately without isolation.[13]
-
Tetrafluoroborate (BF₄⁻) and Tosylate (OTs⁻): If a more stable diazonium salt is required, using fluoroboric acid (HBF₄) or p-toluenesulfonic acid (TsOH) during diazotization is recommended. The resulting benzenediazonium tetrafluoroborate or tosylate salts are significantly more stable solids that can be isolated, handled, and stored at room temperature with reasonable safety precautions.[2][14] This increased stability is due to the non-nucleophilic and charge-diffuse nature of these larger counter-ions.
For the standard Sandmeyer synthesis of benzonitrile, benzenediazonium chloride generated in situ is sufficient, provided it is handled correctly (i.e., kept cold and used immediately).
Q4: I suspect my diazonium salt is decomposing before I can use it. How quickly must I proceed to the Sandmeyer step?
You must proceed immediately . The concept of "bench stability" for an aqueous solution of benzenediazonium chloride is measured in minutes, not hours, even when kept in an ice bath. The best practice is to have your copper(I) cyanide solution prepared and cooled before you begin the diazotization. As soon as the diazotization is complete (typically confirmed by a negative starch-iodide paper test for excess nitrous acid), the cold diazonium solution should be added directly to the cold cyanide solution.[8] Any delay significantly increases the risk of decomposition and yield loss.
Troubleshooting Workflow: Low Benzonitrile Yield
If you are experiencing issues, follow this logical workflow to diagnose the problem. Each step addresses a critical parameter for maintaining diazonium salt integrity.
Data Summary: Critical Parameters for Diazonium Salt Stability
This table summarizes the key experimental variables and the scientific rationale for their control.
| Parameter | Optimal Condition/Range | Rationale & Consequences of Deviation |
| Temperature | 0–5 °C | Rationale: Balances the rate of diazotization against the rate of thermal decomposition.[9] Deviation: >10 °C leads to rapid decomposition, N₂ evolution, and formation of phenol byproducts.[10] <0 °C significantly slows the formation of the diazonium salt.[10] |
| pH (Diazotization) | Strongly Acidic (e.g., HCl) | Rationale: Ensures complete conversion of NaNO₂ to nitrous acid (HNO₂) and stabilizes the resulting diazonium salt by preventing unwanted coupling reactions.[6][15] Deviation: Insufficient acid leads to incomplete diazotization and potential side reactions. |
| Time Before Use | Immediate | Rationale: Benzenediazonium chloride is unstable in aqueous solution and decomposes over time.[8][13] Deviation: Any delay, even at 0-5 °C, will result in a lower concentration of the active diazonium salt and an increased concentration of impurities. |
| Counter-ion Choice | Cl⁻ (in situ)BF₄⁻ / Tos⁻ (for isolation) | Rationale: The counter-ion significantly impacts stability.[2] Deviation: While Cl⁻ is convenient for immediate in situ use, it is highly unstable if isolated. BF₄⁻ and other non-nucleophilic anions provide much greater thermal stability.[2][14] |
| Light Exposure | Minimize (use amber flask) | Rationale: Diazonium salts can be sensitive to light, which can promote radical decomposition pathways.[12] Deviation: Prolonged exposure to strong light can contribute to lower yields. |
Experimental Protocol: Sandmeyer Synthesis of Benzonitrile
This protocol incorporates best practices for minimizing diazonium salt decomposition. EXTREME CAUTION: Potassium/Sodium Cyanide and Copper(I) Cyanide are highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood. Acidification of cyanide solutions will produce lethal HCN gas.
Part A: Preparation of the Benzenediazonium Chloride Solution
-
In a 250 mL flask, combine aniline (9.3 g, 0.1 mol) with water (50 mL) and concentrated hydrochloric acid (25 mL, approx. 0.3 mol).
-
Stir the mixture until the aniline has completely dissolved, forming aniline hydrochloride.
-
Cool the flask in an ice-salt bath to bring the internal temperature to 0 °C. Maintain this temperature.
-
In a separate beaker, dissolve sodium nitrite (NaNO₂) (7.0 g, 0.101 mol) in 30 mL of water and cool the solution in an ice bath.
-
Using a dropping funnel, add the cold sodium nitrite solution dropwise to the stirred aniline hydrochloride solution over 20-30 minutes. Crucially, monitor the internal temperature and ensure it does not rise above 5 °C. [8][16]
-
After the addition is complete, stir for an additional 10 minutes in the ice bath. The resulting clear solution is your benzenediazonium chloride, ready for immediate use.
Part B: The Sandmeyer Reaction
-
To be prepared before starting Part A: In a 500 mL three-neck flask equipped with a mechanical stirrer, dissolve copper(I) cyanide (CuCN) (11.0 g, 0.123 mol) in a solution of sodium cyanide (NaCN) (13.0 g, 0.265 mol) in 50 mL of water. Gently warm if necessary to dissolve, then cool the solution to 0-5 °C in an ice bath.
-
Slowly and carefully, add the cold benzenediazonium chloride solution from Part A to the stirred copper(I) cyanide solution over about 30 minutes. Keep the reaction mixture cold during this addition.
-
You will observe the evolution of nitrogen gas. After the addition is complete, allow the mixture to stir in the ice bath for another 30 minutes, then let it warm to room temperature slowly.
-
Continue stirring at room temperature for 1-2 hours, or until the evolution of nitrogen gas has ceased.
-
Gently warm the reaction mixture to 50-60 °C for 15-20 minutes to ensure the reaction goes to completion.[8]
-
Cool the mixture and proceed with standard workup procedures (e.g., steam distillation or solvent extraction) to isolate the crude benzonitrile, which can then be purified by vacuum distillation.
By strictly adhering to these temperature and timing protocols, you will create an environment where the desired Sandmeyer reaction is kinetically favored over the decomposition of the diazonium salt, leading to a significant improvement in the yield and purity of your benzonitrile product.
References
-
NPTEL. (n.d.). Lecture 16 Aromatic Diazonium Salts. NPTEL Archive. Available at: [Link]
-
CK-12 Foundation. (n.d.). How is Benzene Diazonium Chloride prepared through Diazotisation reaction? Available at: [Link]
-
Vedantu. (n.d.). Benzene Diazonium Chloride: Structure, Preparation & Uses. Available at: [Link]
-
Schotten, C., et al. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. White Rose Research Online. Available at: [Link]
-
CK-12 Foundation. (n.d.). Flexi answers - What makes Arenediazonium salts stable? Available at: [Link]
-
PrepChem.com. (n.d.). Preparation of benzenediazonium chloride. Available at: [Link]
-
AK's Easy Science - Quora. (n.d.). How to prepare benzene diazonium chloride. Available at: [Link]
-
Wikipedia. (n.d.). Diazonium compound. Available at: [Link]
-
Lewis, E. S., & Hinds, W. H. (1956). The Mechanism of Diazonium Salt Reactions. III. The Kinetics of the Thermal Decomposition of α- and β-Naphthalenediazonium Fluoborates in Aqueous Solution. Journal of the American Chemical Society. Available at: [Link]
-
Allen. (n.d.). Give one methods of preparation of benzene diazonium chloride. Available at: [Link]
-
Study.com. (n.d.). Diazonium Salt Formation, Reactions & Uses - Lesson. Available at: [Link]
-
Schotten, C., et al. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development. Available at: [Link]
-
ResearchGate. (n.d.). Structures, Stability, and Safety of Diazonium Salts | Request PDF. Available at: [Link]
-
OrgoSolver. (n.d.). Aromatic Reactions: Sandmeyer Substitution (Ar–N₂⁺ → Ar–X with CuX). Available at: [Link]
-
Chemistry Stack Exchange. (2017). Why should the temperature be maintained at 0–5 °C in a diazotisation? Available at: [Link]
-
Aakash Institute. (n.d.). Diazonium salt - Physical and Chemical Properties. Available at: [Link]
-
JoVE. (2023). Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions. Available at: [Link]
-
KPU Pressbooks. (n.d.). 5.5 Arenediazonium Salt – Organic Chemistry II. Available at: [Link]
-
Musgrave, R. (2017). Diazonium Salt Side Reaction (Azo Dye Formation). YouTube. Available at: [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Available at: [Link]
-
Organic Syntheses. (n.d.). p-TOLUNITRILE. Available at: [Link]
-
Brown, J. F., & Drury, J. S. (1962). Nitrogen Isotope Effects in the Decomposition of Diazonium Salts. The Journal of Chemical Physics. Available at: [Link]
-
ACS Publications. (n.d.). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development. Available at: [Link]
-
ResearchGate. (n.d.). Unusually stable, versatile, and pure arenediazonium tosylates: Their preparation, structures, and synthetic applicability | Request PDF. Available at: [Link]
-
SlideShare. (2020). DIAZONIUM SALTS. Available at: [Link]
-
NIH National Center for Biotechnology Information. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Available at: [Link]
- Google Patents. (n.d.). Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst.
-
Study.com. (n.d.). Video: Diazonium Salt Formation, Reactions & Uses. Available at: [Link]
-
The Organic Chemistry Tutor. (2016). Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling. YouTube. Available at: [Link]
-
Quora. (2017). Can benzene diazonium salt give benzonitrile with KCN only (i.e. without CuCN)? Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Available at: [Link]
-
MDPI. (2023). Catalyst Design through Grafting of Diazonium Salts—A Critical Review on Catalyst Stability. Available at: [Link]
-
Chemistry Stack Exchange. (2015). What is the role of pH in azo coupling reaction of diazonium with phenol and aniline? Available at: [Link]
Sources
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- 3. Diazonium Salt Formation, Reactions & Uses - Lesson | Study.com [study.com]
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- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. Benzene Diazonium Chloride: Structure, Preparation & Uses [vedantu.com]
- 7. Give one methods of preparation of benzene diazonium chloride. Write its synthetic applications for preparation of (a) chlorobenzene (b) phenol (c) benzene (d) iodobenzene. [allen.in]
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Technical Support Center: Purification of 3-Methyl-5-(trifluoromethyl)benzonitrile
Welcome to the technical support guide for the purification of 3-Methyl-5-(trifluoromethyl)benzonitrile (CAS 261952-04-9). This document is designed for researchers, chemists, and drug development professionals who are handling this key synthetic intermediate.[1] The unique electronic properties imparted by the trifluoromethyl and nitrile groups make this compound a valuable building block, particularly in the synthesis of pharmaceuticals and agrochemicals.[2][3] However, its purification can present challenges due to its polarity and the nature of impurities generated during synthesis.
This guide provides practical, experience-driven advice in a direct question-and-answer format to help you troubleshoot common issues and optimize your purification strategy.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
The impurity profile is highly dependent on the synthetic route. Common syntheses for fluorinated benzonitriles involve multi-step processes like bromination, cyanation, and functional group interconversion.[4][5] Therefore, your crude product may contain:
-
Unreacted Starting Materials: A common precursor is a brominated analog, such as 3-bromo-5-methylbenzotrifluoride. Incomplete cyanation reactions can leave significant amounts of this starting material.
-
Hydrolysis Byproducts: The nitrile group (-CN) is susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures, which can form the corresponding carboxylic acid (3-methyl-5-(trifluoromethyl)benzoic acid) or amide.[6]
-
Isomeric Byproducts: Aromatic substitution reactions are not always perfectly regioselective. Depending on the precursors, you may have small amounts of other isomers. For example, syntheses of similar compounds have reported isomeric dibromo byproducts.[7]
-
Residual Solvents: Many cyanation reactions use high-boiling polar aprotic solvents like DMSO, DMF, or NMP.[8] These can be difficult to remove completely and may require specific purification steps.
-
Catalyst Residues: If a palladium-catalyzed cyanation was performed, residual palladium or other metal catalysts may be present.
Q2: What are the primary purification methods recommended for this compound?
The choice of method depends on the physical state of your crude product (solid vs. oil) and the nature of the impurities. The three main techniques are:
-
Column Chromatography: This is the most versatile technique for separating a wide range of impurities.[9] Given the polarity of the nitrile group, careful selection of the stationary and mobile phases is critical to success.[6]
-
Recrystallization: If your compound is a solid and you can identify a suitable solvent system, recrystallization is an excellent method for achieving high purity.[10][11] It is particularly effective at removing small amounts of impurities from a large amount of product.
-
Vacuum Distillation: For liquid crude products where impurities have significantly different boiling points, vacuum distillation can be an effective large-scale purification method.[12][13] Given the high boiling points of similar fluorinated benzonitriles (e.g., 3-Fluoro-5-(trifluoromethyl)benzonitrile boils at ~180 °C), distillation must be performed under reduced pressure to prevent thermal decomposition.
Q3: My crude product is a dark, viscous oil. What should my first purification step be?
A dark, oily crude product often contains residual high-boiling solvents, acidic or basic byproducts, and inorganic salts. A liquid-liquid extraction (aqueous workup) is an essential first step before attempting chromatography or distillation.
Recommended Workup:
-
Dissolve the crude oil in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Wash the organic layer sequentially with:
-
A dilute acid (e.g., 1M HCl) to remove any basic impurities.
-
A dilute base (e.g., saturated NaHCO₃ solution) to remove acidic impurities like the corresponding benzoic acid.
-
Brine (saturated NaCl solution) to break up any emulsions and remove bulk water.
-
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. This cleaner, pre-purified material is now a much better candidate for chromatography or distillation.
Q4: How can I assess the purity of my final product?
A combination of methods should be used to confirm purity:
-
Thin-Layer Chromatography (TLC): Provides a quick, qualitative assessment. A pure compound should ideally show a single spot.[11]
-
Melting Point Analysis: A sharp melting point range that matches the literature value is a strong indicator of high purity for a solid compound. Impurities typically cause melting point depression and broadening.[11]
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These are quantitative methods that can determine purity as a percentage (e.g., >99.0% area).[3][14] They are the industry standard for purity confirmation.
Part 2: Troubleshooting Purification by Technique
This section addresses specific issues you may encounter during your experiments.
A. Column Chromatography
The polarity of the nitrile group can lead to strong interactions with standard silica gel, causing purification challenges.[6]
Issue 1: My compound streaks severely or remains at the baseline (Rf ≈ 0) during TLC analysis, even in highly polar solvent systems.
-
Causality: The acidic silanol groups on the silica surface are strongly interacting with the polar nitrile group of your molecule. This is a common issue with polar aromatic nitriles.[6]
-
Solution 1 (Mobile Phase Modification): Add a small amount of a competitive polar modifier or a base to your eluent.
-
Triethylamine (Et₃N): Add 0.5-1% triethylamine to your ethyl acetate/hexanes eluent. The amine will neutralize the acidic sites on the silica, preventing your compound from binding too strongly.[6]
-
Methanol (MeOH): Adding 1-5% methanol to a DCM or ethyl acetate eluent can help elute highly polar compounds by competing for binding sites.[6]
-
-
Solution 2 (Stationary Phase Change): If modifying the mobile phase is ineffective, the issue is the stationary phase itself.
-
Neutral Alumina: Switching to neutral alumina can be effective for acid-sensitive compounds that bind irreversibly to silica.
-
Reverse-Phase (C18): For highly polar compounds, reverse-phase chromatography is often the best solution. Elute with a polar mobile phase like methanol/water or acetonitrile/water.[6]
-
Issue 2: I have poor separation between my product and a close-running impurity.
-
Causality: The polarity difference between your product and the impurity is insufficient for good separation with the chosen solvent system.
-
Solution 1 (Optimize Mobile Phase): Decrease the polarity of the eluent. This will cause all compounds to move more slowly down the column, increasing the separation distance between them. Use a gradient elution, starting with a low-polarity solvent and gradually increasing the polarity.
-
Solution 2 (Change Solvent System): The selectivity of the separation can be altered by changing the solvents used in the mobile phase. If you are using ethyl acetate/hexanes, try switching to dichloromethane/hexanes or acetone/toluene. The different solvent interactions can sometimes dramatically improve separation.
B. Recrystallization
Recrystallization is a powerful technique but is highly dependent on finding the right solvent conditions.[15]
Issue 1: My compound "oils out" of the solution upon cooling instead of forming crystals.
-
Causality: The solution is too saturated, or the cooling rate is too fast. When the solubility limit is exceeded at a temperature above the compound's melting point, it separates as a liquid phase (an oil) rather than a solid crystal lattice.
-
Solution 1 (Add More Solvent): While the solution is still hot, add a small amount of additional "good" solvent until the oil redissolves completely. Then, allow it to cool much more slowly.
-
Solution 2 (Slow Cooling): Insulate the flask to ensure very slow cooling to room temperature. Do not place it directly in an ice bath from a high temperature. Scratching the inside of the flask with a glass rod at the solution's surface can often initiate crystal formation.
-
Solution 3 (Change Solvent System): The boiling point of your chosen solvent may be too high. Try a lower-boiling solvent or a different solvent pair.
Issue 2: My recovery yield is very low after recrystallization.
-
Causality: This is typically caused by one of two issues: using too much solvent for the dissolution step, or the compound having significant solubility in the solvent even at low temperatures.
-
Solution 1 (Minimize Hot Solvent): During the dissolution step, ensure you are adding the hot solvent portion-wise and using the absolute minimum required to fully dissolve the solid.[16]
-
Solution 2 (Optimize Anti-Solvent): If using a two-solvent system, after dissolving in the "good" solvent, add the "poor" anti-solvent until the solution is persistently cloudy, then add a few drops of the "good" solvent to clarify before cooling.[6]
-
Solution 3 (Maximize Precipitation): After cooling to room temperature, place the flask in an ice bath or even a freezer for an extended period (e.g., several hours) to maximize crystal formation before filtration.[15]
Part 3: Experimental Protocols
Protocol 1: Flash Column Chromatography Purification
This protocol provides a general workflow for purifying this compound on silica gel.
-
TLC Analysis & Solvent Selection:
-
Dissolve a small sample of your crude material in ethyl acetate or DCM.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., start with 10% Ethyl Acetate in Hexanes).
-
Aim for a solvent system that gives your product an Rf value of approximately 0.25-0.35. If streaking is observed, add 0.5% triethylamine to the chosen system and re-run the TLC.
-
-
Column Packing:
-
Select an appropriate size flash column for your sample amount (typically a 40-100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Pour the slurry into the column and use positive pressure or gravity to pack the bed, ensuring no air bubbles or cracks form.[17]
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of DCM or the eluent.
-
Alternatively, for less soluble materials, perform a "dry load": dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with your chosen solvent system.
-
Collect fractions in test tubes. The volume of each fraction should be approximately one-quarter of the column volume.[9]
-
Monitor the elution process by spotting fractions onto TLC plates and visualizing under UV light.
-
-
Product Isolation:
-
Combine the fractions that contain your pure product (as determined by TLC).
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Recrystallization from a Two-Solvent System
This protocol is ideal when a single perfect solvent cannot be found.[6]
-
Solvent Screening:
-
Experimentally find a "good" solvent that readily dissolves your compound when hot but not when cold (e.g., Toluene, Ethyl Acetate, Isopropanol).
-
Find a "poor" or "anti-solvent" in which your compound is mostly insoluble even when hot (e.g., Hexanes, Heptane). The two solvents must be miscible.
-
-
Dissolution:
-
Place the crude solid into an Erlenmeyer flask with a stir bar.
-
Add the "good" solvent in small portions while heating and stirring until the solid is just completely dissolved. Use the minimum amount necessary.[15]
-
-
Induce Crystallization:
-
While the solution is still hot, add the "poor" anti-solvent dropwise with swirling.
-
Continue adding until the solution becomes faintly and persistently cloudy (turbid).
-
Add a few more drops of the "good" solvent until the solution becomes clear again.
-
-
Crystal Growth:
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[16]
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold "poor" solvent to remove any remaining soluble impurities.
-
Dry the crystals under vacuum to remove all traces of solvent.
-
Part 4: Data Summaries & Visualizations
Data Tables
Table 1: Physicochemical Properties of this compound and Analogs
| Property | Value | Source / Note |
|---|---|---|
| Target Compound | This compound | |
| CAS Number | 261952-04-9 | [1][18] |
| Molecular Formula | C₉H₆F₃N | [1][19] |
| Molecular Weight | 185.15 g/mol | [1] |
| Appearance | Solid or high-boiling liquid | Inferred from analogs |
| Analog Compound | 3-Fluoro-5-(trifluoromethyl)benzonitrile | |
| Boiling Point | 179.9 ± 35.0 °C | |
| Density | ~1.4 g/cm³ | |
| Analog Compound | 3,5-Difluoro-4-methoxybenzonitrile |
| Melting Point | 85-87 °C |[15] |
Table 2: Recommended Starting Solvent Systems for Silica Gel Chromatography
| Application | Solvent System (v/v) | Rationale |
|---|---|---|
| Initial Screening | 5-20% Ethyl Acetate in Hexanes | Standard system for compounds of moderate polarity. |
| For Stubborn Tailing | 10% Ethyl Acetate in Hexanes + 0.5% Et₃N | The basic additive neutralizes acidic silica sites.[6] |
| For More Polar Impurities | 10-30% Dichloromethane in Hexanes | Offers different selectivity compared to ethyl acetate. |
| For Highly Polar Product | 1-5% Methanol in Dichloromethane | The highly polar alcohol effectively elutes the product.[6] |
Experimental Workflow Diagrams
Caption: Decision tree for selecting a primary purification method.
Caption: Troubleshooting logic for peak tailing in chromatography.
References
- BenchChem. (n.d.). Technical Support Center: Purification of Polar Aromatic Nitriles.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 3-Fluoro-5-(trifluoromethyl)benzonitrile: Properties and Applications.
-
PubChem. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
- Chem-Impex. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzonitrile.
-
PubChem. (n.d.). 3-Methoxy-5-(trifluoromethyl)benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
-
ResearchGate. (2017). How can I purify impure benzonitrile?. Retrieved from [Link]
- Google Patents. (n.d.). US4808746A - Preparation of trifluoromethylbenzonitrile from trifluoromethylbenzaldehyde.
-
ResearchGate. (2014). How can I purify the resulting compound after a nitro- to amine-group reduction?. Retrieved from [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Sourcing High-Purity Fluorinated Benzonitriles for Chemical Synthesis.
-
Patsnap. (n.d.). Method for preparing 3-fluor-4-trifluoromethylbenzonitrile. Eureka. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C9H6F3N). Université du Luxembourg. Retrieved from [Link]
- Google Patents. (n.d.). CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.
-
Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). US5466859A - Process for preparing fluorobenzonitriles.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
ResearchGate. (2025). Isolation And Purification Of Substance By Column Chromatography. Request PDF. Retrieved from [Link]
-
Harper, D. B. (1977). Microbial metabolism of aromatic nitriles. Enzymology of C–N cleavage by Nocardia sp. (Rhodochrous group) N.C.I.B. 11216. Biochemical Journal, 165(2), 309–319. Retrieved from [Link]
- BenchChem. (n.d.). Protocol for the Recrystallization of 3,5-Difluoro-3'-methylbenzhydrol.
- BenchChem. (n.d.). Application Note & Protocol: Recrystallization of 3,5-Difluoro-4-methoxybenzonitrile.
- Google Patents. (n.d.). CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.
- Google Patents. (n.d.). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
-
Organic Process Research & Development. (2026). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. ACS Publications. Retrieved from [Link]
- European Patent Office. (2019). PROCESS FOR THE PREPARATION OF 4-HALOPHENOXY-2-TRIFLUOROMETHYL BENZONITRILE - EP 3696165 A1.
- Google Patents. (n.d.). CN101643390B - Preparation method of m-trifluoromethyl-benzyl-alcohol.
- European Patent Office. (2005). PROCESS FOR THE PREPARATION 3,5-BIS(TRIFLUOROMETHYL)BENZYLALCOHOL - EP 1673329 B1.
- BenchChem. (n.d.). Application Note: Purification of 3-Methyl-5-phenylbiuret by Recrystallization.
- Google Patents. (n.d.). CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
-
Pharmaffiliates. (n.d.). Benzonitrile-impurities. Retrieved from [Link]
- Merck Millipore. (n.d.). Troubleshooting Purification Methods.
-
CP Lab Safety. (n.d.). This compound, 98% Purity, C9H6F3N, 10 grams. Retrieved from [Link]
Sources
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- 5. CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Google Patents [patents.google.com]
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Technical Support Center: NMR-Based Impurity Identification for 3-Methyl-5-(trifluoromethyl)benzonitrile
Welcome to the technical support center for the analysis of 3-Methyl-5-(trifluoromethyl)benzonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) for identifying impurities using Nuclear Magnetic Resonance (NMR) spectroscopy. As a powerful analytical technique, NMR provides detailed information about chemical structure, composition, and purity.[1] This guide will help you navigate the complexities of NMR data to ensure the quality of your synthesis.
I. Understanding the NMR Spectrum of this compound
A clear understanding of the NMR spectrum of the pure compound is the first step in identifying any impurities.
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?
A1: The chemical shifts for this compound are influenced by the electron-withdrawing trifluoromethyl (-CF₃) and nitrile (-CN) groups, and the electron-donating methyl (-CH₃) group. The aromatic protons will appear in the range of 6.5-8.5 ppm.[2] The benzylic protons of the methyl group are typically found between 2-3 ppm.[2]
Expected Chemical Shifts:
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Expected Multiplicity |
| -CH₃ | ~2.5 | ~20 | Singlet (s) |
| Aromatic C-H | 7.5 - 8.0 | 120-140 | Singlets (s) or narrow multiplets (m) |
| Aromatic C-CH₃ | ~140 | N/A | Quartic (q) due to coupling with -CF₃ |
| Aromatic C-CN | ~112 | N/A | N/A |
| Aromatic C-CF₃ | ~132 | ~123 | Quartic (q) due to ¹JCF coupling |
| -CN | N/A | ~118 | N/A |
| -CF₃ | N/A | ~123 | Quartic (q) due to ¹JCF coupling |
Note: These are predicted values and may vary slightly depending on the solvent and concentration.
The assignment of ¹³C signals can be aided by the observed coupling constants between carbon and fluorine, which are approximately 275, 35, and 6 Hz for ¹J, ²J, and ³J couplings, respectively.[3]
II. Troubleshooting Common Impurities
Impurities can arise from starting materials, byproducts of the reaction, or degradation products.[4][5]
Q2: My ¹H NMR spectrum shows unexpected peaks. How can I identify the potential impurities?
A2: The first step is to consider the synthetic route used to prepare this compound. Common synthetic pathways can introduce specific impurities. For example, a common route might involve the Sandmeyer reaction of 3-methyl-5-(trifluoromethyl)aniline.
Potential Impurities and their NMR Signatures:
| Potential Impurity | Origin | Expected ¹H NMR Signature |
| 3-Methyl-5-(trifluoromethyl)aniline | Unreacted starting material | Broad singlet for -NH₂ protons (~3.5-4.5 ppm), aromatic protons shifted upfield compared to the product. |
| 3-Methyl-5-(trifluoromethyl)phenol | Hydrolysis of diazonium salt intermediate | Broad singlet for -OH proton (~5-10 ppm, exchangeable with D₂O), aromatic protons shifted upfield. |
| Residual Solvents (e.g., DMF, Toluene) | Reaction or workup solvents | Characteristic signals (e.g., DMF: ~8.0, 2.9, 2.7 ppm; Toluene: ~7.2-7.3, 2.4 ppm).[6] |
| Isomeric Byproducts | Side reactions | Aromatic signals with different splitting patterns or chemical shifts. |
To confirm the presence of an exchangeable proton (like -OH or -NH₂), you can add a drop of D₂O to your NMR sample, shake it, and re-acquire the spectrum. The peak corresponding to the exchangeable proton should disappear or significantly decrease in intensity.[7]
Workflow for Impurity Identification
Below is a systematic workflow to guide you through the process of identifying an unknown impurity in your sample.
Caption: A stepwise workflow for identifying and characterizing impurities using NMR spectroscopy.
III. Advanced NMR Techniques for Impurity Analysis
For complex mixtures or low-level impurities, more advanced NMR techniques may be necessary.[8]
Q3: The impurity signals in my ¹H NMR are weak and overlapping. What other NMR experiments can I perform?
A3: When one-dimensional NMR is insufficient, two-dimensional (2D) NMR experiments can provide the necessary resolution and connectivity information.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This is useful for piecing together fragments of a molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to. This helps in assigning both ¹H and ¹³C signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). This is crucial for connecting molecular fragments and identifying quaternary carbons.
-
¹⁹F NMR: Given the trifluoromethyl group, ¹⁹F NMR is a highly sensitive and valuable tool. The chemical shift of the -CF₃ group can be sensitive to its electronic environment, and any impurities containing a trifluoromethyl group will be readily detected.
Q4: How can I quantify the amount of an impurity in my sample using NMR?
A4: Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance without the need for a reference standard of the impurity itself.[8] The principle of qNMR is that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[8]
Protocol for Quantitative ¹H NMR (qNMR):
-
Sample Preparation:
-
Accurately weigh a known amount of your sample (containing this compound and impurities).
-
Accurately weigh a known amount of a stable, high-purity internal standard (e.g., maleic acid, dimethyl sulfone). The standard should have a simple NMR spectrum with at least one peak that does not overlap with any signals from your sample.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent.
-
-
Data Acquisition:
-
Ensure the spectrometer is properly tuned and shimmed.
-
Use a long relaxation delay (D1), typically 5 times the longest T₁ of any proton being quantified, to ensure complete relaxation of all signals.
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio for both the analyte and the standard.
-
-
Data Processing and Calculation:
-
Carefully integrate a well-resolved peak from your compound of interest and a peak from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
IV. Frequently Asked Questions (FAQs)
Q5: My NMR spectrum has very broad peaks. What could be the cause?
A5: Peak broadening can be caused by several factors:
-
Poor Shimming: The magnetic field homogeneity needs to be optimized.
-
Sample Insolubility: If your compound is not fully dissolved, it can lead to broad lines.
-
Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant peak broadening.
-
Chemical Exchange: If your molecule is undergoing a chemical process on the NMR timescale (e.g., rotamers), it can broaden the peaks. Trying a different temperature for the experiment might help.[7]
Q6: I see a peak for acetone in my spectrum, but I didn't use it in my reaction or workup. Where did it come from?
A6: Acetone is a very common contaminant in chemistry labs. It is often used for cleaning glassware. Even after drying in an oven, residual acetone can remain in NMR tubes and contaminate your sample.[7]
Q7: The aromatic region of my spectrum is very complex and difficult to interpret. What should I do?
A7: The aromatic region of substituted benzenes can be complex due to second-order coupling effects, where the simple n+1 rule does not apply.[2][9] In such cases:
-
Higher Field Strength: Acquiring the spectrum on a higher field NMR spectrometer can help to simplify the patterns by increasing the chemical shift dispersion.
-
2D NMR: As mentioned earlier, 2D NMR techniques like COSY are invaluable for deciphering complex coupling networks.
-
Simulation Software: NMR simulation programs can help to predict and match complex splitting patterns.
By following this guide, you will be better equipped to identify and characterize impurities in your samples of this compound, ensuring the quality and integrity of your research.
References
-
Toref-Standards. (2023, February 15). NMR Applications in Pharmaceutical Impurity Profiling. Available from: [Link]
-
Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Available from: [Link]
-
Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Available from: [Link]
-
Pharmachitchat. (2015, June 1). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Available from: [Link]
-
Kaufman, T. S., & T-C, D. C. (2014). Pharmaceutical impurities and degradation products: uses and applications of NMR techniques. Journal of pharmaceutical and biomedical analysis, 99, 81–103. Available from: [Link]
-
Supporting Information for a scientific article. (n.d.). Available from: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Available from: [Link]
-
Semantic Scholar. (1985, February 1). NMR Spectra of Benzenes Containing Trifluoromethyl Groups. Available from: [Link]
-
Organic Chemistry at CU Boulder. (n.d.). Aromatics. Available from: [Link]
-
University of California, Los Angeles. (n.d.). Tables For Organic Structure Analysis. Available from: [Link]
-
University of California, Los Angeles. (n.d.). Lecture outline 1H NMR spectra of aromatic compounds. Available from: [Link]
-
American Chemical Society Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available from: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Characterization. Available from: [Link]
-
Patsnap Eureka. (n.d.). Method for preparing 3-fluor-4-trifluoromethylbenzonitrile. Available from: [Link]
-
Patsnap Eureka. (n.d.). Synthesis method of p-trifluoromethyl benzonitrile compound. Available from: [Link]
-
AZoM. (2021, December 13). Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. Available from: [Link]
-
Chemistry LibreTexts. (2024, March 17). Spectroscopy of Aromatic Compounds. Available from: [Link]
-
YouTube. (2021, March 24). Interpreting Aromatic NMR Signals. Available from: [Link]
Sources
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- 3. NMR Spectra of Benzenes Containing Trifluoromethyl Groups | Semantic Scholar [semanticscholar.org]
- 4. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]
- 5. Pharmaceutical impurities and degradation products: uses and applications of NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. Troubleshooting [chem.rochester.edu]
- 8. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 9. youtube.com [youtube.com]
Overcoming solubility issues with 3-Methyl-5-(trifluoromethyl)benzonitrile
Welcome to the technical support guide for 3-Methyl-5-(trifluoromethyl)benzonitrile (CAS: 261952-04-9). This resource is designed for researchers, scientists, and drug development professionals to address and overcome common solubility challenges encountered during experimental work. As a key building block in the synthesis of pharmaceuticals and agrochemicals, understanding its solubility characteristics is paramount for successful and reproducible results.[1][2] This guide provides in-depth, field-proven insights and practical protocols to ensure you can handle this compound with confidence.
Understanding the Challenge: The Physicochemical Profile
This compound is a substituted aromatic compound. Its structure, featuring a nonpolar benzene ring, a methyl group, and a highly lipophilic trifluoromethyl (-CF3) group, inherently limits its solubility in aqueous media. The -CF3 group is particularly noteworthy; while it can enhance metabolic stability and bioavailability in final drug products, it significantly increases the molecule's lipophilicity, often leading to solubility issues in the early stages of research.[3][4][5]
Frequently Asked Questions (FAQs)
Q1: Why is my this compound crashing out of my aqueous buffer?
A1: This is a common observation and is due to the compound's hydrophobic nature. The principle of "like dissolves like" governs solubility.[6] this compound is a nonpolar molecule and therefore has very low intrinsic solubility in polar solvents like water or aqueous buffers. When a concentrated stock solution (typically in a polar aprotic solvent like DMSO) is diluted into an aqueous medium, the solvent environment changes drastically. The organic solvent becomes diluted, and the compound is forced into an environment where it is not soluble, causing it to precipitate or "crash out." This can lead to inaccurate results in biological assays by reducing the effective concentration of the compound at the target.[7][8]
Q2: What is the recommended solvent for preparing a high-concentration stock solution?
A2: For creating initial high-concentration stock solutions, polar aprotic solvents are generally the most effective. The choice of solvent is critical and should be guided by the requirements of your downstream application.
| Solvent | Polarity (Relative) | Key Considerations for Biological Assays |
| Dimethyl Sulfoxide (DMSO) | High | The most common choice for initial solubilization due to its high dissolving power for both polar and nonpolar compounds.[7] However, it can be toxic to cells, typically above 0.5-1% (v/v), and can interfere with some assays.[9] Always run a vehicle control. |
| N,N-Dimethylformamide (DMF) | High | Similar dissolving power to DMSO. It is also a common choice but can exhibit cellular toxicity. It is less viscous than DMSO. |
| Ethanol (EtOH) | Medium-High | A good option for less polar compounds and is often less toxic to cells than DMSO or DMF. However, its lower polarity may limit the maximum achievable stock concentration. |
| Acetonitrile (ACN) | Medium-High | Effective at dissolving many organic compounds and is fully miscible with water. It can be used in some biological assays, but its compatibility must be tested. |
Data compiled from various sources on common organic solvents.[10][11][12]
Recommendation: Start with DMSO to prepare a 10 mM or higher stock solution. Store these solutions properly, as freeze-thaw cycles can sometimes lead to compound precipitation even in DMSO, especially if the solvent absorbs water over time.[7][8]
Q3: My compound precipitates upon dilution from a DMSO stock. What is my first troubleshooting step?
A3: The first and most critical step is to assess the final concentration of your organic solvent (e.g., DMSO) in the assay medium. Many precipitation issues occur because the solvent concentration is too high, causing the aqueous medium to become saturated with both the solvent and the compound.
A common strategy is to prepare a more concentrated stock solution. This allows you to add a smaller volume to your assay, thereby keeping the final solvent concentration low (ideally ≤0.5%).[9] For example, instead of adding 10 µL of a 1 mM stock to 1 mL of buffer (1% DMSO), try adding 1 µL of a 10 mM stock (0.1% DMSO).
Below is a workflow to guide your troubleshooting process.
Caption: Decision workflow for troubleshooting compound precipitation.
Troubleshooting Guide: A Systematic Approach to Solubility Enhancement
If simple solvent adjustments are insufficient, a more systematic formulation approach is required. It is crucial to validate each new excipient in your specific bioassay to rule out any off-target effects.[9]
Issue: Compound solubility remains poor even at low primary solvent concentrations.
Solution: Implement a multi-step solubility enhancement protocol.
Protocol: Systematic Solubility Enhancement Study
Objective: To identify a vehicle/co-solvent system that maintains the solubility of this compound in an aqueous medium at the desired final concentration.
Materials:
-
This compound
-
DMSO (or other primary organic solvent)
-
Co-solvents: Polyethylene glycol 400 (PEG 400), Propylene glycol, Glycerol
-
Surfactants: Tween® 80, Polysorbate 20
-
Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Your target aqueous buffer (e.g., PBS, HBSS)
Methodology:
-
Establish Vehicle Tolerance: Before testing compound solubility, determine the maximum tolerable concentration of each new excipient (co-solvent, surfactant, etc.) in your assay. Run vehicle-only controls to check for effects on cell viability, enzyme activity, or other assay readouts.
-
Co-Solvent Screening: a. Prepare a high-concentration stock of your compound in DMSO (e.g., 50 mM). b. In separate tubes, prepare various co-solvent systems. For example:
- 90% PBS / 10% PEG 400
- 90% PBS / 10% Propylene Glycol
- 80% PBS / 10% PEG 400 / 10% Ethanol c. Add a small aliquot of the DMSO stock to each co-solvent system to achieve your final desired compound concentration. d. Vortex briefly and let stand for 30 minutes at room temperature. e. Visually inspect for precipitation. A clear solution indicates improved solubility.
-
Surfactant Addition: a. Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility. b. Prepare your aqueous buffer containing a low concentration of a non-ionic surfactant (e.g., 0.1% Tween® 80). c. Add your DMSO stock solution directly to this surfactant-containing buffer. d. Mix and observe for precipitation as described above.
-
Cyclodextrin Encapsulation: a. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity, which can encapsulate "guest" molecules like your compound.[13] b. Prepare a solution of HP-β-CD in your aqueous buffer (e.g., 1-5% w/v). c. Add your DMSO stock to the HP-β-CD solution. The cyclodextrin will help shuttle the compound into the solution. d. Mix and observe. This method can be highly effective for aromatic compounds.
-
pH Adjustment (If Applicable): a. While this compound does not have readily ionizable groups, this is a key strategy for other compounds. Modifying the pH of the buffer can ionize acidic or basic functional groups, dramatically increasing aqueous solubility.[13]
Validation: Once you identify a promising formulation, it is imperative to run a full dose-response curve of your compound in that vehicle and compare it against the vehicle-only control to ensure the formulation itself is not impacting the biological results.
Caption: Protocol for systematic solubility enhancement.
References
- BenchChem. (n.d.). Technical Support Center: Enhancing Solubility of Poorly Soluble Compounds for Bioassays.
-
Di, L., & Kerns, E. H. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. [Link]
-
Li, P., & Zhao, L. (2023). Solubilization techniques used for poorly water-soluble drugs. PubMed Central. [Link]
-
PubChem. (n.d.). 3-Fluoro-5-methyl-2-(trifluoromethoxy)benzonitrile. National Center for Biotechnology Information. [Link]
- Kerns, E. H., & Di, L. (2006).
-
Chem-Safety. (2013). MSDS of 3-Fluoro-5-(trifluoromethyl)benzonitrile. [Link]
-
Autechem. (n.d.). Exploring 3-Fluoro-5-(trifluoromethyl)benzonitrile: Properties and Applications. [Link]
-
PubChem. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzonitrile. National Center for Biotechnology Information. [Link]
-
Cheméo. (n.d.). Chemical Properties of 3-Fluoro-5-(trifluoromethyl)benzonitrile (CAS 149793-69-1). [Link]
-
MySkinRecipes. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzonitrile. [Link]
-
ChemBK. (2024). benzonitrile, 3-amino-5-(trifluoromethyl)-. [Link]
-
Journal of Biomedical Research & Environmental Sciences. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
- Benchchem. (n.d.). Challenges in scaling up reactions involving Trifluoromethyl hypofluorite.
-
Shanghai Hualan Chemical Technology Co., Ltd. (n.d.). This compound. [Link]
-
MDPI. (2024). Synthesis of Tris(trifluoromethyl)nickelates(II)—Coping with “The C2F5 Problem”. [Link]
-
ResearchGate. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
-
Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
-
Journal of the American Chemical Society. (2022). Enantioselective Radical Trifluoromethylation of Benzylic C–H Bonds via Cooperative Photoredox and Copper Catalysis. [Link]
-
ResearchGate. (n.d.). An overview on Common Organic Solvents and their Toxicity Abstract. [Link]
-
University of Rochester. (n.d.). Solvents and Polarity. Department of Chemistry. [Link]
-
ResearchGate. (n.d.). Appendix A. Properties, Purification, and Use of Organic Solvents. [Link]
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- 6. Solvent Miscibility Table [sigmaaldrich.com]
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Managing exothermic reactions in the synthesis of 3-Methyl-5-(trifluoromethyl)benzonitrile
Technical Support Center: Synthesis of 3-Methyl-5-(trifluoromethyl)benzonitrile
A Guide to Managing Exothermic Cyanation Reactions
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the management of exothermic events, particularly during the critical cyanation step. Our focus is on ensuring procedural safety, maintaining reaction control, and achieving high-yield, reproducible results.
Section 1: Critical FAQs - Understanding the Exothermic Hazard
This section addresses the fundamental principles behind the thermal hazards associated with the synthesis of aryl nitriles.
Q1: What specific step in the synthesis of this compound is exothermic and why?
A1: The primary exothermic event occurs during the cyanation of the aryl halide precursor, typically 3-bromo-5-methylbenzotrifluoride. This transformation, whether through a traditional Rosenmund-von Braun reaction (using copper(I) cyanide) or a modern palladium-catalyzed cross-coupling, is highly exothermic.[1][2][3] The formation of the strong carbon-carbon bond between the aromatic ring and the cyanide group releases a significant amount of energy as heat.[4] Classical Rosenmund-von Braun conditions, which often require high temperatures (150-250 °C) to proceed, are particularly hazardous as the reaction can accelerate uncontrollably if not managed properly.[5]
Q2: What are the primary hazards of an uncontrolled exothermic reaction in this synthesis?
A2: The main hazards stem from a phenomenon known as "thermal runaway."[4]
-
Rapid Temperature and Pressure Increase: If the heat generated by the reaction exceeds the rate of heat removal by the cooling system, the reaction temperature will rise exponentially.[6] This accelerates the reaction rate further, creating a dangerous feedback loop. The vaporization of solvents in a sealed or inadequately vented vessel can lead to a catastrophic pressure buildup and potential explosion.[7]
-
Toxic Gas Release: Cyanating agents are highly toxic.[4] Contact with acid or even moisture can liberate highly toxic hydrogen cyanide (HCN) gas.[4][8] A runaway reaction increases the risk of vessel failure, leading to the release of these hazardous materials.
-
Side Reactions and Decomposition: At elevated temperatures, undesired side reactions or decomposition of reagents and products can occur, leading to a loss of yield and the formation of potentially hazardous byproducts.[6]
Q3: What are the early warning signs of a potential thermal runaway event?
A3: Vigilant monitoring is key to early detection. Warning signs include:
-
An unexpected or rapid increase in the internal reaction temperature that does not stabilize after halting reagent addition.[9]
-
A sudden change in the color or viscosity of the reaction mixture.
-
Abnormal gas evolution or an unexpected rise in pressure within the vessel.[9]
-
The cooling bath temperature dropping significantly as it struggles to absorb the excess heat.
Section 2: Troubleshooting Guide - Proactive Control & Emergency Response
This section provides actionable advice for specific issues encountered during the experiment.
Q4: My reaction temperature is rising faster than expected after I started adding the cyanide source. What should I do?
A4: Act immediately and methodically.
-
Stop Reagent Addition: Immediately cease the addition of the cyanating agent.[4][9]
-
Enhance Cooling: Increase the efficiency of the cooling system. If using a dry ice/acetone bath, carefully add more dry ice.[4] For a recirculating chiller, lower the setpoint. Have a secondary cooling bath on standby for critical reactions.[9]
-
Assess and Monitor: Continuously monitor the internal temperature. If it stabilizes and begins to decrease, you have regained control. If the temperature continues to rise despite these measures, you must proceed to an emergency quench.[4]
-
Emergency Quench: If the temperature rise is uncontrollable, prepare for an emergency quench. This typically involves adding a pre-chilled, non-reactive solvent to dilute the reaction mixture and absorb heat, followed by the slow addition of the reaction mixture to a prepared quenching solution.[4][10] For cyanide reactions, a common quenching solution is a mixture of sodium hydroxide and sodium or calcium hypochlorite (bleach), which oxidizes the toxic cyanide to the less toxic cyanate.[4] Always add the reaction mixture to the quench solution, not the other way around, to maintain control. [10]
-
Evacuate if Necessary: If the reaction is clearly out of control (i.e., rapid, accelerating temperature rise and pressure buildup), evacuate the area immediately and follow your institution's emergency procedures.[4]
Q5: I am planning my synthesis. How can I design the experiment to minimize the risk of an exotherm?
A5: A robust experimental design is the most critical safety feature.
-
Perform a Safety Assessment: Before starting, conduct a thorough risk assessment. Whenever possible, use reaction calorimetry (RC) or Differential Scanning Calorimetry (DSC) to quantify the heat of reaction and determine the maximum temperature of the synthesis reaction (MTSR).[6][7][11] This data is crucial for safe scale-up.[6][11]
-
Controlled Reagent Addition: Never add all reagents at once.[9] Use a syringe pump or an addition funnel for the slow, dropwise addition of the limiting reagent (often the cyanide source) to the reaction mixture.[9] This ensures that the heat generated at any moment is manageable for the cooling system.
-
Solvent and Concentration: Use a sufficient amount of a suitable high-boiling point solvent (e.g., DMF, NMP) to act as a heat sink.[2] More dilute reactions generate less heat per unit volume.[9]
-
Efficient Cooling and Stirring: Ensure the reaction vessel is adequately submerged in a properly maintained cooling bath (e.g., ice-water, dry ice/acetone).[9] Vigorous mechanical stirring is essential to ensure homogenous temperature distribution and prevent the formation of localized hotspots.[7]
-
Continuous Monitoring: Always measure the internal temperature of the reaction, not the bath temperature. Use a calibrated thermocouple or thermometer and set up alarms for temperature deviations.[7][9]
Q6: Can I use a milder, palladium-catalyzed method to avoid the harsh conditions of the Rosenmund-von Braun reaction?
A6: Yes, palladium-catalyzed cyanation is a highly effective and generally milder alternative.[12][13] These reactions often proceed at lower temperatures (e.g., 70-120 °C) and can be more tolerant of other functional groups.[14][15][16] However, it is critical to understand that these reactions are still exothermic. The same principles of slow addition, efficient cooling, and continuous monitoring must be applied. Catalyst deactivation by cyanide can be an issue, but modern ligands and protocols have been developed to mitigate this.[12] Using a less toxic cyanide source like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate (K₄[Fe(CN)₆]) is also common in these methods, but they still pose significant hazards and require careful handling.[3][12]
Section 3: Protocols & Methodologies
Protocol: Palladium-Catalyzed Cyanation of 3-bromo-5-methylbenzotrifluoride
This protocol is a representative example and must be adapted and risk-assessed for your specific laboratory conditions and scale.
Materials & Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, condenser, thermocouple, and a nitrogen/argon inlet.
-
Syringe pump for controlled addition.
-
Cooling/heating mantle or oil bath.
-
Emergency quench station with a pre-prepared bleach/NaOH solution.
-
Starting Material: 3-bromo-5-methylbenzotrifluoride
-
Cyanide Source: Zinc Cyanide (Zn(CN)₂)
-
Catalyst: Pd₂(dba)₃
-
Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene)
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide)
Step-by-Step Procedure:
-
Vessel Preparation: Under an inert atmosphere (N₂ or Ar), charge the reaction flask with 3-bromo-5-methylbenzotrifluoride, zinc cyanide (0.6 eq), Pd₂(dba)₃ (1-2 mol%), and dppf (2-4 mol%).
-
Solvent Addition: Add anhydrous DMF via cannula.
-
Inerting: Purge the system with the inert gas for 15-20 minutes while stirring.
-
Heating: Heat the reaction mixture to the target temperature (e.g., 100-120 °C). Monitor the temperature closely.
-
Monitoring: Monitor the reaction progress by TLC or GC/LC. The reaction is typically complete within 1-5 hours.[12]
-
Controlled Cooldown: Once complete, cool the reaction mixture to room temperature.
-
Workup & Quenching: Slowly and carefully pour the cooled reaction mixture into a vigorously stirred aqueous solution (e.g., ethylenediamine or dilute sodium hypochlorite solution) to quench the excess cyanide and complex the palladium catalyst. Caution: This step can be exothermic and may release toxic gas if not performed correctly. Ensure adequate ventilation and cooling.[10]
-
Extraction & Purification: Proceed with standard aqueous workup, extraction with a suitable organic solvent (e.g., ethyl acetate), and purification by column chromatography.
Table 1: Critical Reaction Parameter Control
| Parameter | Recommended Setting | Rationale & Justification |
| Reagent Stoichiometry | Zn(CN)₂: ~0.5 - 0.6 equivalents | Using a slight excess of the aryl bromide ensures complete consumption of the toxic cyanide source. |
| Catalyst Loading | 1-5 mol% Pd | Balances reaction efficiency with cost and ease of removal. Higher loadings may increase reaction rate and heat output. |
| Temperature | 80 - 120 °C | Optimized for reaction rate. Must be precisely controlled to prevent runaway.[15] |
| Addition Rate | N/A (all charged at start) | For larger scales, a semi-batch process (slow addition of a cyanide solution) is strongly recommended to control the exotherm. |
| Stirring Speed | >300 RPM (Mechanical) | Prevents localized hotspots and ensures efficient heat transfer to the vessel walls and cooling medium.[7] |
Section 4: Visualization & Workflows
Diagram 1: Exotherm Management Decision Workflow
This diagram outlines the logical steps to take upon detecting a thermal deviation.
Caption: Decision workflow for managing unexpected temperature increases.
Diagram 2: Key Control Points in Synthesis Setup
This diagram illustrates the critical components for maintaining thermal control.
Caption: Critical components for maintaining thermal safety during synthesis.
References
- BenchChem. (n.d.). Technical Support Center: Strategies to Control Exothermic Decomposition of Cyanating Reagents.
- Frontier, A. (2026). How To Run A Reaction: The Quench. University of Rochester, Department of Chemistry.
- University of Rochester, Department of Chemistry. (n.d.). Common Standard Operating Procedure.
- American Chemical Society. (2025). Best Practices for Working with Chemical Reactions in the Lab.
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
- A Report on Reagents and its Quenching Methods. (n.d.). Open Access Journals.
- Virginia Tech Chemistry Department. (2006, October 27). Quenching Reactive Substances.
- Mettler Toledo. (n.d.). Reaction Calorimetry Guide.
- Fors, B. P., et al. (n.d.). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. NIH Public Access.
- Fausett, A. (2021, December 17). Reaction Calorimetry: Customizable Technique for Safe Process Scale-Up. FAI.
- Wikipedia. (n.d.). Rosenmund–von Braun reaction.
- EHS Info. (2024, June 6). Cyanation reaction safety [Video]. YouTube.
- Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up.
- Gu, Z., et al. (n.d.). L-Proline-Promoted Rosenmund–von Braun Reaction.
- Koraym, S. (2020, March 26). Enthalpy of Reaction - Procedure. JoVE.
- Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction.
- Rajendra, M. A., et al. (2020, August 7). Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohal.
- Evano, G., et al. (n.d.). A Vinylic Rosenmund-von Braun Reaction: Practical Synthesis of Acrylonitriles. The Royal Society of Chemistry.
- Zhang, H., et al. (2025, August 5). Ligand-Promoted Rosenmund–von Braun Reaction. ResearchGate.
- Kim, J., & Chang, S. (n.d.). A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. ACS Publications.
- Anderson, K. W., et al. (2015, January 2). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. ACS Publications.
- Wikipedia. (n.d.). Cyanation.
- Silva, F. P., Jr., et al. (n.d.). RECENT ADVANCES IN CYANATION REACTIONS. SciELO.
Sources
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- 2. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 3. Cyanation - Wikipedia [en.wikipedia.org]
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- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 6. fauske.com [fauske.com]
- 7. amarequip.com [amarequip.com]
- 8. youtube.com [youtube.com]
- 9. labproinc.com [labproinc.com]
- 10. How To Run A Reaction [chem.rochester.edu]
- 11. mt.com [mt.com]
- 12. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 14. thieme-connect.de [thieme-connect.de]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Selection for Reactions Involving 3-Methyl-5-(trifluoromethyl)benzonitrile
Welcome to the technical support center for chemists and researchers working with 3-Methyl-5-(trifluoromethyl)benzonitrile. This guide provides in-depth troubleshooting advice and frequently asked questions to facilitate your experimental success. The unique electronic and steric properties of this substrate, owing to the electron-withdrawing trifluoromethyl group and the methyl group, necessitate careful consideration of catalyst and reaction condition selection.
Troubleshooting Guide
This section addresses specific issues that may arise during common transformations of this compound.
Issue 1: Low Conversion or Stalled Nitrile Hydrogenation to the Corresponding Amine
Question: My hydrogenation of this compound to 3-Methyl-5-(trifluoromethyl)benzylamine is showing low conversion, even after extended reaction times. What are the likely causes and how can I resolve this?
Answer:
Low conversion in the catalytic hydrogenation of nitriles is a frequent challenge. The catalytic hydrogenation of nitriles is a widely used method for producing primary amines.[1] The issue can often be traced back to catalyst activity, reaction conditions, or substrate purity.
Potential Causes & Solutions:
-
Catalyst Deactivation or Poisoning:
-
Diagnosis: The catalyst may be poisoned by impurities in the substrate, solvent, or hydrogen gas. Sulfur compounds, and even trace amounts of water, can act as poisons for many hydrogenation catalysts.[2] Catalyst deactivation can also occur from improper handling or storage, especially for pyrophoric catalysts like Raney Nickel.[2]
-
Solution:
-
Purify Starting Material: Ensure the this compound is of high purity. Recrystallization or column chromatography may be necessary.
-
Use High-Purity Reagents: Employ high-purity, dry solvents and hydrogen gas.[2]
-
Use a Fresh Catalyst: A fresh batch of catalyst should be used to rule out deactivation from storage.[2] Common catalysts for this transformation include Raney Nickel, Palladium on carbon (Pd/C), or Platinum dioxide (PtO2).[1]
-
Increase Catalyst Loading: Insufficient catalyst loading can lead to slow or incomplete reactions. Typical loadings for Pd/C are in the 5-10 mol% range relative to the substrate.[2]
-
-
-
Suboptimal Reaction Conditions:
-
Diagnosis: Inadequate hydrogen pressure, temperature, or agitation can significantly hinder the reaction rate.
-
Solution:
-
Increase Hydrogen Pressure: While a hydrogen balloon may suffice for some reactions, a Parr hydrogenator or similar apparatus to increase pressure can be beneficial.[2]
-
Optimize Temperature: While many hydrogenations run at room temperature, gentle heating can increase the rate. However, excessive heat can promote side reactions or catalyst deactivation.[2]
-
Ensure Efficient Stirring: Vigorous stirring is crucial in a three-phase system (solid catalyst, liquid substrate/solvent, gaseous hydrogen) to ensure maximum contact between reactants.[2]
-
-
-
Poor Substrate Solubility:
-
Diagnosis: If the substrate is not fully dissolved, the reaction will be slow.
-
Solution: Choose a solvent that completely dissolves the this compound. Common solvents for hydrogenation include methanol, ethanol, ethyl acetate, and tetrahydrofuran (THF).[2]
-
Issue 2: Formation of Secondary and Tertiary Amines as Byproducts in Nitrile Hydrogenation
Question: During the hydrogenation of this compound, I am observing significant amounts of the secondary amine, bis(3-methyl-5-(trifluoromethyl)benzyl)amine. How can I improve the selectivity towards the primary amine?
Answer:
The formation of secondary and tertiary amines is a common side reaction in nitrile hydrogenation.[1][3] This occurs when the initially formed primary amine attacks the imine intermediate.[1][3]
Strategies to Enhance Primary Amine Selectivity:
-
Catalyst Choice: The choice of catalyst is a critical factor in controlling selectivity.[1]
-
Raney Nickel and Cobalt Catalysts: These are often preferred for selective hydrogenation to primary amines.[1][4] The addition of basic modifiers, like lithium hydroxide, to sponge catalysts can further enhance primary amine selectivity.[4]
-
Rhodium Catalysts: Rhodium-based catalysts have also shown high selectivity for primary amine formation.[3]
-
-
Reaction Additives:
-
Ammonia: The addition of ammonia to the reaction mixture can suppress the formation of secondary amines by shifting the equilibrium away from the condensation reaction between the primary amine and the imine intermediate.[5]
-
-
Solvent Selection: The choice of solvent can influence selectivity. Protic solvents like ethanol are commonly used.
Issue 3: Low Yields in Palladium-Catalyzed Cyanation to Synthesize this compound
Question: I am attempting to synthesize this compound via a palladium-catalyzed cyanation of 3-bromo-5-methyl-trifluoromethylbenzene, but my yields are consistently low. What could be the issue?
Answer:
Palladium-catalyzed cyanation reactions can be sensitive and prone to low yields if not optimized correctly. Catalyst deactivation by cyanide is a known issue in these reactions.[6]
Troubleshooting Steps:
-
Catalyst and Ligand Selection:
-
Palladium Source: Palladacycle precatalysts can be more effective than simple palladium sources like Pd(OAc)2, which require in-situ activation that can be hampered by cyanide poisoning.[6]
-
Ligand Choice: The choice of phosphine ligand is crucial. Bulky, electron-rich phosphine ligands often give good results.
-
-
Cyanide Source and Reaction Conditions:
-
Zinc Cyanide (Zn(CN)2): This is a commonly used and relatively safe cyanide source.[7]
-
Solvent System: An aqueous solvent mixture, such as H2O/THF, has been shown to be effective and can lead to high conversion rates at mild temperatures.[7]
-
Temperature: While some methods require high temperatures, milder conditions (room temperature to 40°C) have been developed and can prevent side reactions.[7]
-
-
Exclusion of Air and Moisture: While some modern protocols are more robust, it is generally good practice to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst.
Issue 4: Unwanted Hydrolysis of the Nitrile Group to an Amide or Carboxylic Acid
Question: My reaction product contains significant amounts of 3-methyl-5-(trifluoromethyl)benzamide and/or 3-methyl-5-(trifluoromethyl)benzoic acid. How can I prevent this hydrolysis?
Answer:
The hydrolysis of nitriles to amides and subsequently to carboxylic acids can occur under either acidic or basic conditions, especially in the presence of water and at elevated temperatures.[8][9]
Preventative Measures:
-
Strict Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried. Use of molecular sieves can be beneficial.
-
Control of pH: Avoid strongly acidic or basic conditions if the nitrile functionality needs to be preserved. If a reaction requires a base, a non-nucleophilic organic base might be preferable to an aqueous inorganic base.
-
Temperature Control: Perform the reaction at the lowest effective temperature to minimize the rate of hydrolysis.
-
Controlled Hydrolysis (if amide is desired): If the amide is the desired product, the reaction can be stopped at this stage by using milder conditions, such as HCl at 40°C.[8] Using a mixture of TFA or AcOH-H2SO4 can also facilitate the formation of the amide.[8]
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of catalysts for the hydrogenation of aromatic nitriles like this compound?
A1: The most frequently used catalysts for aromatic nitrile hydrogenation are heterogeneous catalysts based on Group 10 metals.[1] This includes:
-
Raney Nickel: A widely used, cost-effective catalyst known for good activity.[10]
-
Palladium on Carbon (Pd/C): A versatile and common catalyst.[3]
-
Platinum Dioxide (PtO2) / Adam's Catalyst: Another effective platinum group metal catalyst.[3]
-
Cobalt-based catalysts: Often used in industrial settings and can offer good selectivity to primary amines.[4] Homogeneous catalysts, particularly those based on ruthenium, have also been developed and can offer excellent selectivity.[11]
Q2: How does the trifluoromethyl group on the aromatic ring affect catalyst selection and reaction conditions?
A2: The trifluoromethyl group is a strong electron-withdrawing group, which can significantly influence the reactivity of the molecule.
-
Increased Electrophilicity: The trifluoromethyl group increases the electrophilicity of the nitrile's carbon atom, which can facilitate nucleophilic attack.
-
Potential for Catalyst Deactivation: While not as common as with other functional groups, there is a possibility of interactions between the fluorine atoms and the metal catalyst, which could potentially lead to catalyst deactivation over time.
-
Inertness to Hydrogenation: The C-F bonds in the trifluoromethyl group are very strong and are generally not reduced under standard nitrile hydrogenation conditions. However, under very harsh conditions or with specific catalysts, defluorination could become a concern.
Q3: For a Suzuki coupling reaction using a derivative of this compound (e.g., an aryl halide), what are the key considerations for catalyst selection?
A3: For Suzuki-Miyaura coupling reactions, palladium-based catalysts are the most common choice.[12]
-
Palladium Precatalyst: A variety of Pd(0) and Pd(II) precatalysts can be used, often in combination with phosphine ligands.
-
Ligand: The choice of ligand is critical. Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: A base is required to activate the boronic acid partner in the reaction.[13] Common bases include carbonates (e.g., K2CO3, Cs2CO3) and phosphates (e.g., K3PO4). The choice of base can impact the reaction outcome.
-
Solvent: A variety of solvents can be used, often a mixture of an organic solvent and water.
Q4: Can I reduce the nitrile group directly to an aldehyde?
A4: Yes, the reduction of a nitrile to an aldehyde is possible using specific reagents.
-
Diisobutylaluminium hydride (DIBAL-H): This is a common reagent for the partial reduction of nitriles to aldehydes. The reaction is typically performed at low temperatures, followed by an aqueous workup to hydrolyze the intermediate imine.[1]
-
Stephen Aldehyde Synthesis: This method uses tin(II) chloride and hydrochloric acid.[1]
-
Catalytic Hydrogenation with Formic Acid: In some cases, catalytic hydrogenation in the presence of formic acid can yield the aldehyde.[1]
-
Nickel-catalyzed reduction: A nickel(II) complex with calcium hypophosphite as the reducing agent has been reported for the reduction of aromatic nitriles to aldehydes.[14]
Visualizations
Catalyst Selection Workflow for Nitrile Hydrogenation
Caption: Decision tree for selecting catalysts and reagents for the reduction of this compound.
Generalized Catalytic Cycle for Suzuki Coupling
Caption: A simplified representation of the catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
References
- Nitrile Reduction. (n.d.). WordPress.
- Catalytic Reduction of Nitriles. (n.d.). Thieme Chemistry.
-
Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates. (2018). ResearchGate. Retrieved from [Link]
- Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. (2018). Periodica Polytechnica Chemical Engineering.
- Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205.
-
Reduction of aromatic nitriles into aldehydes using calcium hypophosphite and a nickel precursor. (2018). Organic & Biomolecular Chemistry. Retrieved from [Link]
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Converting Nitriles to Amides. (n.d.). Chemistry Steps. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Purity Validation of 3-Methyl-5-(trifluoromethyl)benzonitrile by High-Performance Liquid Chromatography
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is a cornerstone of reliable and reproducible research. This guide provides an in-depth technical comparison for the purity validation of 3-Methyl-5-(trifluoromethyl)benzonitrile, a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The primary analytical technique discussed is High-Performance Liquid Chromatography (HPLC), a robust and universally accepted method for purity assessment. This document outlines a comprehensive experimental protocol, presents a comparative analysis with alternative analytical techniques, and offers visual workflows to guide the analytical process.
Introduction to the Purity Analysis of this compound
This compound (CAS No. 261952-04-9) is a substituted aromatic nitrile with the molecular formula C₉H₆F₃N and a molecular weight of 185.15 g/mol .[1] The presence of both a methyl and a trifluoromethyl group on the benzonitrile ring imparts unique electronic and lipophilic properties, making it a valuable synthon in medicinal chemistry. The synthesis of this compound can, however, result in a variety of process-related impurities, including positional isomers, unreacted starting materials, and by-products from side reactions. Rigorous analytical testing is therefore imperative to ensure the quality, consistency, and safety of the final products derived from this intermediate. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this analysis due to its high resolving power, sensitivity, and quantitative accuracy.
High-Performance Liquid Chromatography (HPLC) Methodology
The development of a robust HPLC method for the purity analysis of this compound hinges on achieving optimal separation of the main component from all potential impurities. A reversed-phase method is the logical choice, given the non-polar nature of the analyte.
Causality Behind Experimental Choices
-
Column Selection: A C18 column is the workhorse of reversed-phase chromatography and provides a good starting point due to its broad applicability and robust nature. The hydrophobic interactions between the analyte and the C18 stationary phase are the primary mechanism of retention. For potentially challenging separations involving closely related isomers, alternative phases like a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column could offer enhanced selectivity through π-π and dipole-dipole interactions with the aromatic ring and the trifluoromethyl group of the analyte and its impurities.[2]
-
Mobile Phase Composition: A gradient elution with acetonitrile and water is chosen to ensure the timely elution of both less retained and more retained impurities. Acetonitrile is often preferred over methanol in the analysis of aromatic nitriles as it can provide sharper peaks and different selectivity.[3] The addition of a small amount of acid, such as formic acid or phosphoric acid, to the mobile phase helps to suppress the ionization of any acidic or basic functional groups on the analyte or impurities, leading to improved peak shape and reproducibility.
-
Detection Wavelength: The benzonitrile chromophore exhibits strong UV absorbance. A photodiode array (PDA) detector is ideal for method development, allowing for the determination of the optimal detection wavelength (λmax) and for peak purity analysis. For routine analysis, a single wavelength UV detector set at the λmax will provide high sensitivity.
Experimental Protocol: Reversed-Phase HPLC
Instrumentation and Materials:
-
HPLC System: A system equipped with a binary pump, autosampler, column oven, and a PDA or UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
This compound reference standard and test samples.
Chromatographic Conditions: | Parameter | Value | | :--- | :--- | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Detection Wavelength | 254 nm (or λmax determined by PDA) | | Injection Volume | 10 µL | | Gradient Program | Time (min) | %B | | | 0 | 40 | | | 15 | 90 | | | 20 | 90 | | | 20.1 | 40 | | | 25 | 40 |
Sample Preparation:
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the test sample and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. This higher concentration for the sample solution is to ensure the detection of impurities at low levels (e.g., 0.1%).
Method Validation: A Self-Validating System
To ensure the reliability of the HPLC method, it must be validated according to the International Council for Harmonisation (ICH) guidelines.[4] This process establishes the performance characteristics of the method and demonstrates its suitability for the intended purpose.
Validation Parameters:
| Parameter | Acceptance Criteria | Purpose |
| Specificity | The analyte peak should be free from interference from impurities, degradation products, and the blank. Peak purity analysis should pass. | To demonstrate that the method is able to accurately measure the analyte in the presence of other components. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a range of concentrations (e.g., 50% to 150% of the standard concentration). | To demonstrate a proportional relationship between the detector response and the analyte concentration. |
| Accuracy | Recovery of 98.0% to 102.0% for spiked samples at three concentration levels. | To demonstrate the closeness of the measured value to the true value. |
| Precision | Repeatability (RSD ≤ 2.0% for six replicate injections). Intermediate Precision (RSD ≤ 2.0% for analyses on different days with different analysts). | To demonstrate the degree of scatter between a series of measurements. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. | The lowest amount of analyte that can be detected but not necessarily quantitated. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | No significant changes in the results when small, deliberate variations are made to the method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%). | To demonstrate the reliability of the method with respect to minor variations in the experimental conditions. |
Potential Impurities in this compound
A thorough understanding of the synthetic route is crucial for identifying potential impurities. A plausible synthesis of this compound could involve the cyanation of a corresponding brominated precursor, such as 3-bromo-5-methylbenzotrifluoride.
Based on this, potential impurities that the HPLC method must be able to resolve include:
-
Unreacted Starting Material: 3-bromo-5-methylbenzotrifluoride.
-
Positional Isomers: Isomers of the starting material or the final product that may arise from non-selective reactions during the synthesis of the precursors.
-
By-products: For example, the hydrolysis of the nitrile group to a carboxylic acid or amide under certain reaction or work-up conditions.
Comparative Analysis with Alternative Techniques
While HPLC is the gold standard for purity determination of non-volatile organic compounds, other techniques can provide complementary or confirmatory data.
| Technique | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of components between a liquid mobile phase and a solid stationary phase. | High resolution, high sensitivity, excellent quantitation, applicable to a wide range of compounds. | Requires a chromophore for UV detection, can be time-consuming for method development. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile components in a gaseous mobile phase followed by mass-based detection. | Excellent for volatile impurities, provides structural information from mass spectra.[5][6] | Not suitable for non-volatile compounds, requires derivatization for some analytes. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | The integral of an NMR signal is directly proportional to the number of nuclei.[7] | A primary analytical method, does not require a reference standard of the analyte for purity determination, provides structural confirmation. | Lower sensitivity than HPLC, requires a pure internal standard, can be complex for samples with many overlapping signals.[8][9] |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature. | Provides a measure of the total mole fraction of eutectic impurities, requires a small sample size.[10] | Not suitable for compounds that decompose on melting, does not provide information on individual impurities.[11] |
Conclusion
The presented reversed-phase HPLC method provides a robust and reliable approach for the purity validation of this compound. The detailed experimental protocol and the discussion of the rationale behind the chosen parameters offer a solid foundation for its implementation in a quality control or research setting. The comprehensive validation based on ICH guidelines ensures the trustworthiness of the analytical data. While HPLC stands out as the most suitable primary technique for this purpose, a judicious use of orthogonal methods like qNMR or GC-MS can provide a more complete purity profile and enhance the overall quality assessment of this important chemical intermediate.
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A Comparative Guide to 3-Methyl-5-(trifluoromethyl)benzonitrile and 3-chloro-5-(trifluoromethyl)benzonitrile for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine-containing building blocks is paramount for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds. Among these, benzonitrile derivatives bearing a trifluoromethyl group are of significant interest due to their unique electronic properties and synthetic versatility. This guide provides an in-depth, objective comparison of two key intermediates: 3-Methyl-5-(trifluoromethyl)benzonitrile and 3-chloro-5-(trifluoromethyl)benzonitrile . Our analysis, grounded in experimental data and established chemical principles, aims to equip researchers with the critical insights needed to select the optimal reagent for their synthetic endeavors.
At a Glance: Structural and Physicochemical Properties
The seemingly subtle difference between a methyl and a chloro substituent at the 3-position of the 5-(trifluoromethyl)benzonitrile scaffold imparts distinct physicochemical characteristics that influence their reactivity and application.
| Property | This compound | 3-chloro-5-(trifluoromethyl)benzonitrile |
| CAS Number | 261952-04-9[1] | 693245-52-2[2] |
| Molecular Formula | C₉H₆F₃N[1][3] | C₈H₃ClF₃N[2][4] |
| Molecular Weight | 185.15 g/mol [1] | 205.56 g/mol [2] |
| Appearance | Not explicitly found, likely a solid or liquid | Colorless to almost colorless clear liquid[2] |
| Density | Not explicitly found | ~1.4 g/cm³[2] |
| Boiling Point | Not explicitly found | Not explicitly found |
| Solubility | Expected to be soluble in common organic solvents | Soluble in some organic solvents[2] |
| Purity | Typically ≥98% (GC) | ≥98% (GC)[2] |
Synthesis and Reactivity: A Tale of Two Substituents
The synthetic routes to both compounds generally involve multi-step sequences, often starting from correspondingly substituted toluenes or anilines, followed by trifluoromethylation, cyanation, and other functional group interconversions. While specific, directly comparative synthetic studies are not prevalent in the literature, the principles of aromatic substitution guide their preparation.
The core of the comparative analysis lies in the electronic nature of the methyl versus the chloro substituent, which dictates the reactivity of the aromatic ring in key synthetic transformations, such as palladium-catalyzed cross-coupling reactions.
Electronic Effects on Reactivity
The reactivity of the aromatic ring is fundamentally governed by the interplay of inductive and resonance effects of its substituents. The trifluoromethyl (-CF₃) and nitrile (-CN) groups are both strongly electron-withdrawing, deactivating the ring towards electrophilic aromatic substitution and activating it towards nucleophilic aromatic substitution. The key difference arises from the substituent at the 3-position.
-
This compound : The methyl group (-CH₃) is an electron-donating group through induction and hyperconjugation.[5][6] This electron-donating nature slightly counteracts the deactivating effect of the -CF₃ and -CN groups, making the aromatic ring of the methyl-substituted compound more electron-rich compared to its chloro-substituted counterpart. The Hammett constant (σmeta) for a methyl group is -0.07, indicating its electron-donating character.[7]
-
3-chloro-5-(trifluoromethyl)benzonitrile : The chloro group (-Cl) is an electron-withdrawing group through its inductive effect, although it has a weak electron-donating resonance effect.[8][9] Overall, it deactivates the aromatic ring towards electrophilic attack. The Hammett constant (σmeta) for a chloro group is +0.37, signifying its electron-withdrawing nature.[7]
This fundamental difference in electronic properties has significant implications for reactions where the benzonitrile derivative acts as the electrophilic partner, such as the Suzuki-Miyaura cross-coupling.
Caption: Electronic effects on the reactivity of the benzonitrile core.
In a Suzuki-Miyaura coupling where the benzonitrile is the aryl halide component, the rate-determining step is often the oxidative addition of the palladium catalyst to the C-X bond (where X is a leaving group, not the substituent being compared). However, the overall electron density of the ring can influence the stability of the intermediates and the overall reaction kinetics. A more electron-deficient ring generally enhances the rate of oxidative addition. Therefore, 3-chloro-5-(trifluoromethyl)benzonitrile is expected to be more reactive in palladium-catalyzed cross-coupling reactions compared to its methyl-substituted analog due to the greater electron-withdrawing nature of the chloro group.
Applications in Drug Discovery and Agrochemicals
Both molecules serve as crucial building blocks in the synthesis of complex, biologically active compounds. The choice between them often depends on the desired final properties of the target molecule.
This compound
The incorporation of the methyl group can be advantageous for several reasons:
-
Metabolic Stability : The methyl group can block a potential site of metabolism, leading to improved pharmacokinetic profiles.
-
Lipophilicity : The methyl group increases the lipophilicity of the molecule, which can enhance membrane permeability and oral absorption.
-
Steric Interactions : The methyl group can provide beneficial steric bulk for specific receptor-ligand interactions.
While specific drug candidates containing this exact fragment are less publicly documented, its utility lies in the synthesis of compounds where fine-tuning of steric and electronic properties is crucial.
3-chloro-5-(trifluoromethyl)benzonitrile
The chloro-substituted analog is a versatile intermediate found in a range of pharmaceuticals and agrochemicals.[2]
-
Pharmaceutical Development : It serves as a key intermediate in the synthesis of anti-inflammatory and anti-cancer agents.[2] A notable example is its use in the development of negative allosteric modulators of the metabotropic glutamate receptor 5 (mGlu5), which are being investigated for the treatment of various neurological and psychiatric disorders.[10]
-
Agrochemicals : This compound is utilized in the formulation of herbicides and pesticides, where the trifluoromethyl and chloro groups contribute to enhanced bioactivity and efficacy.[2]
The electron-withdrawing nature of the chloro group can also contribute to stronger binding interactions with biological targets through halogen bonding.
Caption: Synthetic utility in drug discovery.
Experimental Protocol: Comparative Suzuki-Miyaura Cross-Coupling
To empirically validate the predicted difference in reactivity, a parallel synthesis experiment can be conducted. The following protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of both benzonitrile derivatives with a common boronic acid.
Objective: To compare the reaction yield and rate of this compound and 3-chloro-5-(trifluoromethyl)benzonitrile in a Suzuki-Miyaura cross-coupling reaction with 4-methoxyphenylboronic acid.
Materials:
-
This compound
-
3-chloro-5-(trifluoromethyl)benzonitrile
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Reaction Setup: In two separate, oven-dried Schlenk flasks equipped with magnetic stir bars, add this compound (1.0 mmol) to one and 3-chloro-5-(trifluoromethyl)benzonitrile (1.0 mmol) to the other.
-
Reagent Addition: To each flask, add 4-methoxyphenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).
-
Solvent Addition: To each flask, add a 3:1 mixture of toluene and ethanol (10 mL) and deionized water (2 mL).
-
Inert Atmosphere: Evacuate and backfill each flask with an inert gas (e.g., argon or nitrogen) three times.
-
Reaction: Heat the reaction mixtures to 80 °C with vigorous stirring.
-
Monitoring: Monitor the progress of each reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at regular intervals (e.g., every hour).
-
Work-up: After completion (or after a set time, e.g., 24 hours), cool the reaction mixtures to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude products by column chromatography on silica gel. Characterize the products by NMR and mass spectrometry and determine the isolated yield for each reaction.
Expected Outcome: Based on the electronic effects discussed, it is anticipated that the reaction with 3-chloro-5-(trifluoromethyl)benzonitrile will proceed at a faster rate and potentially give a higher yield under identical reaction conditions compared to this compound.
Safety and Handling
Both compounds should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, in a well-ventilated fume hood. They are classified as hazardous substances and may cause skin, eye, and respiratory irritation. Consult the Safety Data Sheet (SDS) for each compound before use for detailed handling and disposal information.
Conclusion
The choice between this compound and 3-chloro-5-(trifluoromethyl)benzonitrile is a critical decision in the design of a synthetic route. While both are valuable building blocks, their reactivity and the properties they impart to the final molecule differ significantly.
-
3-chloro-5-(trifluoromethyl)benzonitrile is the more reactive partner in palladium-catalyzed cross-coupling reactions and is a well-established intermediate in the synthesis of bioactive compounds, offering a handle for further functionalization and potential for halogen bonding interactions.
-
This compound , while likely less reactive in cross-coupling, provides an avenue for introducing a metabolically robust, lipophilic methyl group, which can be crucial for optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of a drug candidate.
Ultimately, the selection should be guided by the specific goals of the research program, considering the desired reactivity profile and the intended biological application of the target molecule.
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Sæthre, L. J., et al. (2015). Electronic Properties of Chlorine, Methyl, and Chloromethyl as Substituents to the Ethylene Group—Viewed from the Core of Carbon. The Journal of Physical Chemistry A, 119(34), 9071-9083. [Link]
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A Comparative Guide to the Reactivity of Substituted Trifluoromethylbenzonitriles in Nucleophilic Aromatic Substitution
This guide provides an in-depth comparison of the reactivity of substituted trifluoromethylbenzonitriles, focusing on their behavior in nucleophilic aromatic substitution (SNAr) reactions. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical experimental insights to elucidate the structure-reactivity relationships that govern these versatile compounds.
Introduction: The Significance of Trifluoromethylbenzonitriles
Trifluoromethylbenzonitriles are a class of aromatic compounds that have garnered significant attention in medicinal chemistry and materials science. The presence of two potent electron-withdrawing groups—the trifluoromethyl (-CF3) and cyano (-CN) moieties—renders the aromatic ring highly electron-deficient and thus susceptible to nucleophilic attack.[1][2] This inherent reactivity makes them valuable synthons for the construction of complex molecular architectures. The -CF3 group, in particular, is prized in drug design for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1] Understanding how additional substituents on the aromatic ring modulate the reactivity of this scaffold is paramount for designing efficient synthetic routes and novel functional molecules.
This guide will explore the underlying principles of their reactivity, present a comparative experimental framework, and analyze the resulting data to provide a clear and actionable understanding for the practicing chemist.
Theoretical Framework: Activating the Ring for SNAr
The primary reaction pathway for these compounds is the Nucleophilic Aromatic Substitution (SNAr) mechanism.[3][4] This is typically a two-step process involving the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the elimination of a leaving group.[4][5][6][7]
Key Factors Governing Reactivity:
-
Electron-Withdrawing Groups (EWGs): The SNAr reaction is highly dependent on the presence of strong EWGs on the aromatic ring.[4] These groups serve to stabilize the negative charge of the Meisenheimer complex, thereby lowering the activation energy of the rate-determining first step (nucleophilic attack).[3][5] Both the -CF3 and -CN groups are powerful EWGs, acting through a combination of inductive (-I) and resonance (-M) effects.
-
Substituent Position: The activating effect of EWGs is most pronounced when they are positioned ortho or para to the leaving group.[5] In these positions, they can effectively delocalize the negative charge of the Meisenheimer complex through resonance. A meta -positioned EWG offers only inductive stabilization, which is less effective.[5]
-
The Leaving Group: In the context of SNAr, the rate-determining step is typically the formation of the Meisenheimer complex, not the departure of the leaving group.[4][8] Consequently, the bond strength to the leaving group is less critical than its ability to activate the ring inductively. This is why fluoride, despite being a poor leaving group in SN2 reactions, is an excellent leaving group in SNAr; its high electronegativity strongly polarizes the C-F bond and activates the ring toward attack.[4][8]
Experimental Design: A Comparative Kinetic Study
To objectively compare the reactivity of various substituted trifluoromethylbenzonitriles, a standardized kinetic experiment is proposed. This protocol is designed to be a self-validating system, allowing for the direct comparison of reaction rates under identical conditions.
Objective:
To determine the second-order rate constants for the reaction of various substituted 4-chloro-2-(trifluoromethyl)benzonitriles with sodium methoxide. The chloro-substituent will serve as the leaving group.
Experimental Workflow Diagram:
Sources
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A Comparative Guide to the Biological Activity Screening of Novel Benzonitrile Compounds
Abstract
The benzonitrile scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile chemical reactivity and ability to engage diverse biological targets.[1][2] This guide provides a comprehensive, technically-grounded framework for the initial biological activity screening of novel benzonitrile derivatives. We present a comparative workflow, evaluating a hypothetical novel compound, BZ-001 , against the established Epidermal Growth Factor Receptor (EGFR) kinase inhibitor, Gefitinib.[3][4] This document details the rationale for target selection, provides step-by-step experimental protocols for both biochemical and cell-based assays, and offers a blueprint for data interpretation. The methodologies described herein are designed to establish a robust foundation for hit-to-lead optimization campaigns in academic and industrial drug discovery settings.
Introduction: The Benzonitrile Scaffold in Drug Discovery
Benzonitrile derivatives are a cornerstone in the development of modern therapeutics, particularly in oncology. Their utility stems from the cyano group's ability to act as a hydrogen bond acceptor, a metabolic stabilizer, or a key pharmacophoric element for target engagement. Numerous kinase inhibitors, a critical class of anti-cancer drugs, feature this scaffold.[5][6][7] The objective of a screening campaign is to systematically identify and characterize the biological activity of novel chemical entities. This guide uses the well-defined target, EGFR kinase, to illustrate this process, providing a direct comparison between a novel test compound and a clinical standard.
The Screening Candidate & Comparative Compound
-
Novel Compound: BZ-001: A hypothetical, proprietary benzonitrile derivative designed as a potential ATP-competitive kinase inhibitor.
-
Reference Compound: Gefitinib (Iressa®): An FDA-approved first-generation EGFR tyrosine kinase inhibitor (TKI) used for the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[4][8] It serves as our positive control and performance benchmark.
Rationale for Target Selection: Epidermal Growth Factor Receptor (EGFR)
EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[9] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth.[10][11] Consequently, inhibiting EGFR kinase activity is a validated therapeutic strategy.[12][13][14] Gefitinib functions by competitively binding to the ATP pocket of the EGFR kinase domain, which blocks downstream signaling pathways and inhibits cell proliferation.[3][15] This established mechanism provides a clear benchmark for assessing the activity of BZ-001.
Experimental Design: A Comparative Screening Workflow
A tiered screening approach is employed to efficiently assess both the direct target engagement (biochemical assay) and the cellular efficacy (cell-based assay) of BZ-001 relative to Gefitinib. This cascade ensures that resources are focused on compounds with the most promising therapeutic potential.
Methodologies & Protocols
Scientific integrity is maintained by using well-validated, industry-standard assays. The choice of each protocol is based on its robustness, reproducibility, and relevance to the biological question.
In Vitro Kinase Inhibition Assay: ADP-Glo™
Expertise & Causality: The ADP-Glo™ Kinase Assay is selected because it measures the accumulation of ADP, a direct product of the kinase reaction.[16] This makes it a universal and highly sensitive method for quantifying enzyme activity, less prone to interference than ATP-depletion assays.[17]
Protocol:
-
Reagent Preparation: Prepare kinase buffer, recombinant human EGFR kinase, substrate (poly-Glu,Tyr 4:1), and ATP solutions. Prepare serial dilutions of BZ-001 and Gefitinib in DMSO, followed by a final dilution in kinase buffer.
-
Kinase Reaction: In a 384-well plate, add 5 µL of the kinase reaction mixture. The final reaction should contain EGFR kinase, 25 µM ATP, and the substrate.
-
Compound Addition: Add 1 µL of diluted compound (BZ-001 or Gefitinib) or DMSO vehicle control. Final compound concentrations should range from 1 nM to 10 µM.
-
Incubation: Incubate the reaction at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete unconsumed ATP.[18] Incubate for 40 minutes at room temperature.[19]
-
ADP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction.[17] Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Convert luminescence readings to percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition versus compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Proliferation Assay: MTT Assay
Expertise & Causality: The A549 non-small cell lung cancer cell line is chosen as it expresses wild-type EGFR and has been shown to be responsive to EGFR inhibitors in various models.[20][21][22][23] The MTT assay is a classic, cost-effective method to assess cell viability by measuring the metabolic activity of mitochondria. Viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, providing a colorimetric readout of cell proliferation.[24]
Protocol:
-
Cell Plating: Seed A549 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.[25]
-
Compound Treatment: Prepare serial dilutions of BZ-001 and Gefitinib. Add the compounds to the cells in triplicate, with final concentrations ranging from 10 nM to 50 µM. Include a DMSO vehicle control.
-
Incubation: Incubate the plate for 72 hours (37°C, 5% CO₂).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.[24]
-
Formazan Solubilization: Carefully aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.[26]
-
Data Acquisition: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of growth inhibition relative to the DMSO-treated control cells. Plot the percentage of inhibition against the log of the compound concentration and determine the GI50 (concentration for 50% Growth Inhibition) value using non-linear regression.
Results & Comparative Analysis
All quantitative data must be presented clearly to facilitate direct comparison. The following tables represent hypothetical results for this screening campaign.
Biochemical Potency: IC50 Determination
The IC50 value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates higher potency.
| Compound | Target | Assay | IC50 (nM) |
| BZ-001 | EGFR | ADP-Glo™ | 75.2 |
| Gefitinib | EGFR | ADP-Glo™ | 25.8 |
Cellular Efficacy: GI50 Determination
The GI50 value is the concentration of a compound that inhibits cell growth by 50%. This metric reflects not only target inhibition but also cell permeability and metabolic stability.
| Compound | Cell Line | Assay | GI50 (µM) |
| BZ-001 | A549 | MTT | 2.1 |
| Gefitinib | A549 | MTT | 0.8 |
Discussion & Interpretation
The screening results provide a clear, data-driven comparison between the novel compound BZ-001 and the established drug Gefitinib.
-
Biochemical Potency: BZ-001 demonstrates direct inhibition of the EGFR kinase with an IC50 of 75.2 nM. While this confirms on-target activity, it is approximately 3-fold less potent than Gefitinib (IC50 = 25.8 nM) in this biochemical assay.
-
Cellular Efficacy: In the cell-based assay, BZ-001 shows a GI50 of 2.1 µM, confirming it can penetrate the cell membrane and inhibit proliferation. As with the biochemical results, it is less potent than Gefitinib (GI50 = 0.8 µM).
-
Structure-Activity Relationship (SAR) Insights: The discrepancy between biochemical and cellular potency (a ~28-fold shift for BZ-001 vs. a ~31-fold shift for Gefitinib) is common. This "cell-shift" can be attributed to factors like cell permeability, efflux pump activity, or intracellular target engagement. The comparable shift between the two compounds suggests BZ-001 has reasonable cell permeability characteristics.
The next logical step for BZ-001, should it be pursued, is to conduct kinase selectivity profiling to understand its activity against other kinases and determine its potential for off-target effects.
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Comparative study of synthetic routes to 3-Methyl-5-(trifluoromethyl)benzonitrile
For researchers and professionals in drug development and organic synthesis, the efficient and reliable synthesis of key intermediates is paramount. 3-Methyl-5-(trifluoromethyl)benzonitrile is a valuable building block in the preparation of various pharmaceuticals and agrochemicals. This guide provides an in-depth comparative analysis of the two primary synthetic routes to this compound: the classical Sandmeyer reaction and the more modern palladium-catalyzed cyanation. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a critical comparison of their respective advantages and disadvantages to aid in methodological selection.
Introduction to this compound
This compound is a substituted aromatic nitrile whose structural motifs—a trifluoromethyl group and a nitrile—impart unique electronic properties and reactivity. The trifluoromethyl group often enhances metabolic stability and lipophilicity in bioactive molecules, while the nitrile moiety is a versatile precursor to amines, carboxylic acids, and various heterocyclic systems. Consequently, robust and scalable access to this intermediate is of significant interest.
Synthetic Strategies: A Tale of Two Routes
The synthesis of this compound can be approached from two distinct starting materials, each dictating the choice of the C-CN bond-forming reaction.
-
Route 1: The Sandmeyer Reaction , commencing with 3-methyl-5-(trifluoromethyl)aniline.
-
Route 2: Palladium-Catalyzed Cyanation , starting from 3-bromo-5-methylbenzotrifluoride.
This guide will dissect each route, providing a rationale for the experimental design and a comparative framework for their evaluation.
Route 1: The Sandmeyer Reaction
The Sandmeyer reaction, a cornerstone of aromatic chemistry discovered in 1884, provides a pathway to introduce a variety of functional groups, including the nitrile group, onto an aromatic ring via a diazonium salt intermediate.[1][2] This multi-step process begins with the diazotization of an aniline, followed by a copper(I) cyanide-mediated displacement of the diazonium group.
Mechanistic Rationale
The reaction proceeds via a radical-nucleophilic aromatic substitution (SRN1) mechanism.[1] The key steps involve:
-
Diazotization: The primary aromatic amine, 3-methyl-5-(trifluoromethyl)aniline, is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This transformation converts the amino group into an excellent leaving group (N₂ gas).
-
Single Electron Transfer (SET): Copper(I) cyanide acts as a catalyst, initiating a single electron transfer to the diazonium salt. This generates an aryl radical and nitrogen gas, along with copper(II) cyanide.
-
Nucleophilic Attack: The aryl radical then reacts with the cyanide anion from the copper(II) cyanide complex to form the desired benzonitrile product and regenerate the copper(I) catalyst.
Experimental Protocol: Sandmeyer Route
Step 1: Diazotization of 3-Methyl-5-(trifluoromethyl)aniline
-
To a stirred solution of 3-methyl-5-(trifluoromethyl)aniline (1 equivalent) in a suitable aqueous acid (e.g., 3 M HCl), cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, maintaining the internal temperature below 5 °C.
-
Stir the resulting solution at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.
Step 2: Cyanation of the Diazonium Salt
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and potassium cyanide (1.2 equivalents) in water.
-
Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the copper(I) cyanide solution. Vigorous gas evolution (N₂) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.
-
Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to afford this compound.
Evaluation of the Sandmeyer Route
| Parameter | Assessment | Rationale |
| Yield | Moderate to Good | Typically in the range of 60-80% for similar substrates. Side reactions such as phenol formation can reduce the yield. |
| Cost | Relatively Low | Starting materials (aniline derivative, NaNO₂, CuCN) are generally inexpensive. |
| Safety | High Hazard | Diazonium salts can be explosive when isolated and dry. The use of stoichiometric, highly toxic cyanide salts is a major concern. |
| Scalability | Challenging | The thermal instability of diazonium salts and the handling of large quantities of cyanide pose significant challenges for scale-up. |
| Substrate Scope | Broad | Generally tolerant of various functional groups, although strongly electron-withdrawing groups can deactivate the ring. |
Route 2: Palladium-Catalyzed Cyanation
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and the cyanation of aryl halides is a prime example of their power and versatility.[3] This approach offers a more direct and often milder alternative to the Sandmeyer reaction.
Mechanistic Rationale
The catalytic cycle for palladium-catalyzed cyanation typically involves the following key steps:
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (3-bromo-5-methylbenzotrifluoride) to form a palladium(II) intermediate.
-
Transmetalation: The cyanide source (e.g., Zn(CN)₂) transfers a cyanide group to the palladium(II) complex, displacing the halide.
-
Reductive Elimination: The palladium(II) complex undergoes reductive elimination to form the C-CN bond of the product, this compound, and regenerate the palladium(0) catalyst.
Experimental Protocol: Palladium-Catalyzed Cyanation
-
To a reaction vessel, add 3-bromo-5-methylbenzotrifluoride (1 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a cyanide source (e.g., Zn(CN)₂, 0.6 equivalents).
-
Add a suitable solvent (e.g., DMF, DMAc, or a mixture of THF and water).[4][5]
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to yield this compound.
Evaluation of the Palladium-Catalyzed Route
| Parameter | Assessment | Rationale |
| Yield | Good to Excellent | Often exceeds 80-90% with proper optimization of catalyst, ligand, and reaction conditions.[4][5] |
| Cost | Higher | Palladium catalysts and specialized phosphine ligands can be expensive, although catalyst loadings are low. |
| Safety | Moderate Hazard | While still using cyanides, less toxic sources like Zn(CN)₂ or K₄[Fe(CN)₆] can be employed.[6] Avoids the generation of unstable diazonium salts. |
| Scalability | Generally Good | The reaction conditions are typically more controlled and reproducible, making it more amenable to scale-up than the Sandmeyer reaction. |
| Substrate Scope | Very Broad | Tolerates a wide range of functional groups and is effective for both electron-rich and electron-poor aryl halides.[4] |
Comparative Analysis and Conclusion
| Feature | Sandmeyer Reaction | Palladium-Catalyzed Cyanation |
| Starting Material | 3-Methyl-5-(trifluoromethyl)aniline | 3-Bromo-5-methylbenzotrifluoride |
| Key Reagents | NaNO₂, CuCN | Palladium catalyst, Cyanide source (e.g., Zn(CN)₂) |
| Typical Yield | 60-80% | >80-90% |
| Safety Concerns | High (explosive diazonium salts, toxic cyanides) | Moderate (cyanide source) |
| Scalability | Poor | Good |
| Cost | Lower reagent cost | Higher catalyst cost |
| Robustness | Sensitive to temperature and impurities | Generally more robust and reproducible |
Recommendation:
For laboratory-scale synthesis where cost is a primary driver and appropriate safety measures for handling diazonium salts and cyanides are in place, the Sandmeyer reaction can be a viable option.
However, for applications demanding higher yields, greater reliability, improved safety, and better scalability, the palladium-catalyzed cyanation is the superior method. The higher initial cost of the catalyst is often offset by the increased efficiency, cleaner reaction profiles, and broader functional group tolerance. The use of less toxic cyanide sources further enhances the appeal of this modern synthetic route.[6]
Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including scale, budget, available equipment, and safety infrastructure. This guide provides the necessary data and rationale to make an informed decision for the synthesis of the valuable intermediate, this compound.
References
-
Anderson, K. W., et al. (2014). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 53(44), 11956-11959. [Link]
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Anbarasan, P., et al. (2011). Recent developments and perspectives in palladium-catalyzed cyanation of aryl halides: synthesis of benzonitriles. Chemical Society Reviews, 40(10), 5049-5067. [Link]
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Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205. [Link]
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Danoun, G., et al. (2014). Sandmeyer Trifluoromethylation. Synthesis, 46(16), 2283-2286. [Link]
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Gallagher, T. (n.d.). Sandmeyer reaction. In Wikipedia. Retrieved January 11, 2026, from [Link]
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Yu, H., et al. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665–668. [Link]
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Barbero, M., et al. (2012). Copper-free Sandmeyer Cyanation of Arenediazonium o-Benzenedisulfonimides. Organic & Biomolecular Chemistry, 10(4), 895-900. [Link]
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Miao, J.-c., et al. (2025). Palladium-catalyzed cyanation and alkynylation of allylic gem-difluorides via Hiyama-type coupling. Chemical Communications, 87. [Link]
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Samma, J. A., et al. (2019). Synthesis of Near-Infrared-Absorbing Anionic Heptamethine Cyanine Dyes with Trifluoromethyl Groups. Molecules, 24(12), 2256. [Link]
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Chen, J., et al. (2023). Direct Regioselective C-H Cyanation of Purines. Molecules, 28(2), 834. [Link]
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Al-Hourani, B. J., et al. (2015). Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole. Molecules, 20(9), 15856–15868. [Link]
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Weissman, S. A. (2005). Recent developments and perspectives in palladium-catalyzed cyanation of aryl halides: synthesis of benzonitriles. Angewandte Chemie International Edition, 44(23), 3494-3497. [Link]
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Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved January 11, 2026, from [Link]
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Khan, I., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity, 25(4), 2465–2493. [Link]
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Wang, X., et al. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research, 51(2), 496–506. [Link]
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Maligres, P. E., et al. (2003). A Convenient and Efficient Procedure for the Palladium-Catalyzed Cyanation of Aryl Halides Using Trimethylsilylcyanide. Journal of Organometallic Chemistry, 684(1-2), 50-55. [Link]
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ResearchGate. (2025, August 6). Catalytic Sandmeyer Cyanation as a Synthetic Pathway to Aryl Nitriles. [Link]
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Wu, J., et al. (2018). Deaminative Cyanation of Anilines by Oxylanion Radical Transfer. Journal of the American Chemical Society, 140(40), 12844–12848. [Link]
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A Researcher's Guide to the Spectroscopic Differentiation of 3-Methyl-5-(trifluoromethyl)benzonitrile Isomers
In the fields of pharmaceutical development and materials science, the precise identification of constitutional isomers is not merely a procedural step but a critical determinant of a compound's efficacy, safety, and novelty. Isomers of substituted benzonitriles, for instance, can exhibit vastly different biological activities and physical properties. This guide provides an in-depth spectroscopic comparison of 3-Methyl-5-(trifluoromethyl)benzonitrile and two of its positional isomers: 4-Methyl-3-(trifluoromethyl)benzonitrile and 2-Methyl-5-(trifluoromethyl)benzonitrile. By leveraging fundamental principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we will elucidate the distinct spectral "fingerprints" that enable unambiguous differentiation.
The strategic placement of the methyl (-CH₃), trifluoromethyl (-CF₃), and cyano (-C≡N) groups on the benzene ring creates unique electronic environments for each proton and carbon atom. These differences manifest as predictable variations in chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns. This guide is structured to provide researchers with both the theoretical foundation and practical data necessary to confidently distinguish between these closely related compounds.
Comparative Spectroscopic Analysis
A summary of the key distinguishing features for each isomer across the three primary spectroscopic techniques is presented below. This data serves as a quick reference for researchers familiar with spectroscopic interpretation.
| Spectroscopic Parameter | This compound | 4-Methyl-3-(trifluoromethyl)benzonitrile | 2-Methyl-5-(trifluoromethyl)benzonitrile |
| ¹H NMR (δ, ppm) | Three distinct aromatic signals, likely singlets or narrow multiplets. | Three distinct aromatic signals, exhibiting ortho and meta coupling. | Three distinct aromatic signals, exhibiting ortho and meta coupling. |
| ¹³C NMR (δ, ppm) | Six unique aromatic carbon signals plus signals for -CH₃, -CF₃, and -C≡N. | Six unique aromatic carbon signals plus signals for -CH₃, -CF₃, and -C≡N. | Six unique aromatic carbon signals plus signals for -CH₃, -CF₃, and -C≡N. |
| IR (ν, cm⁻¹) | C≡N stretch: ~2230-2240 cm⁻¹ | C≡N stretch: ~2230-2240 cm⁻¹ | C≡N stretch: ~2230-2240 cm⁻¹ |
| Mass Spec. (m/z) | Molecular Ion [M]⁺: 185 | Molecular Ion [M]⁺: 185 | Molecular Ion [M]⁺: 185 |
| Key Fragments: M-1, M-27 (loss of HCN) | Key Fragments: M-1, M-27 (loss of HCN) | Key Fragments: M-1, M-27 (loss of HCN) |
In-Depth Analysis: Unraveling Isomeric Differences
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is the most powerful technique for distinguishing between these isomers due to its sensitivity to the local electronic environment of each nucleus.
Causality Behind Spectral Differences:
The electron-donating nature of the methyl group (-CH₃) and the strong electron-withdrawing nature of the trifluoromethyl (-CF₃) and cyano (-C≡N) groups dictate the chemical shifts of the aromatic protons. Protons ortho and para to the methyl group will be shielded (shifted upfield to lower ppm values), while those ortho and para to the withdrawing groups will be deshielded (shifted downfield to higher ppm values). The splitting patterns (multiplicities) of the aromatic protons are governed by their coupling to adjacent protons, with typical ortho coupling constants (³JHH) of 7-10 Hz and meta coupling constants (⁴JHH) of 2-3 Hz.[1]
Predicted ¹H NMR Spectra:
-
This compound: This 1,3,5-trisubstituted pattern results in three aromatic protons, each appearing as a singlet or a finely split multiplet due to the absence of ortho coupling and only weak meta couplings.
-
4-Methyl-3-(trifluoromethyl)benzonitrile: The three aromatic protons will show a more complex pattern. One proton will be a singlet (or narrow doublet from meta coupling), another a doublet (from ortho coupling), and the third a doublet of doublets (from one ortho and one meta coupling).
-
2-Methyl-5-(trifluoromethyl)benzonitrile: Similar to the 4-methyl isomer, this compound will also display three distinct aromatic signals with characteristic ortho and meta couplings, but the specific chemical shifts will differ due to the different substituent positions.
¹³C NMR Spectroscopy:
While all isomers will show the expected number of carbon signals (one each for -CH₃, -CF₃, -C≡N, and six for the aromatic ring), the chemical shifts of the aromatic carbons will vary significantly.[2] Carbons directly attached to the electron-withdrawing -CF₃ and -C≡N groups will be shifted downfield. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
Infrared (IR) Spectroscopy: A Confirmatory Technique
IR spectroscopy is excellent for confirming the presence of key functional groups.
Key Diagnostic Peaks:
-
Nitrile (C≡N) Stretch: All three isomers will exhibit a sharp, strong absorption band in the region of 2220-2240 cm⁻¹.[3][4] Conjugation with the aromatic ring typically lowers this frequency compared to saturated nitriles.[4][5]
-
C-H Stretches: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group will be observed just below 3000 cm⁻¹ (around 2850-3000 cm⁻¹).[6]
-
Aromatic C=C Stretches: Medium to weak absorptions in the 1400-1600 cm⁻¹ region are characteristic of the benzene ring.[6]
-
C-F Stretches: Strong absorptions corresponding to the C-F bonds of the trifluoromethyl group are expected in the 1100-1350 cm⁻¹ region.
While the exact positions of these peaks may vary slightly between isomers, IR spectroscopy is generally less effective than NMR for definitive isomer differentiation. However, it serves as a rapid and valuable tool for confirming the presence of the required functional groups.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and to analyze fragmentation patterns, which can provide clues about the molecular structure.
Expected Mass Spectra:
-
Molecular Ion Peak ([M]⁺): All three isomers have the same molecular formula (C₉H₆F₃N) and therefore the same molecular weight of approximately 185.15 g/mol .[7] The molecular ion peak should be prominent due to the stability of the aromatic ring.[8]
-
Key Fragmentation Pathways:
-
Loss of H· ([M-1]⁺): A common fragmentation for aromatic compounds.[8]
-
Loss of HCN ([M-27]⁺): Frequent fragmentation observed in nitriles.[8]
-
Loss of ·CN ([M-26]⁺): Also possible for aromatic nitriles.[8]
-
Tropylium Ion: Alkyl-substituted benzenes can rearrange to form a stable tropylium ion, often resulting in a peak at m/z 91.[9] However, the presence of the strongly electron-withdrawing groups may influence this fragmentation.
-
Differentiation between isomers based solely on their mass spectra can be challenging, as their fragmentation patterns are often very similar. MS is most effectively used to confirm the molecular weight and elemental composition.
Experimental Protocols
To ensure data integrity and reproducibility, the following standardized protocols are recommended.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the benzonitrile isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a 90° pulse angle.
-
Use a spectral width of at least 12 ppm.
-
Set the relaxation delay to 1-2 seconds.
-
Accumulate a minimum of 16 scans.
-
-
¹³C NMR Acquisition:
-
Utilize proton decoupling.
-
Acquire the spectrum with a spectral width of at least 220 ppm.
-
Use a relaxation delay of 2 seconds.
-
Accumulate a minimum of 1024 scans for adequate signal-to-noise.
-
-
Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal (0.00 ppm for ¹H and ¹³C).
ATR-FTIR Spectroscopy Protocol
-
Instrument Preparation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., a diamond crystal).
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.[5]
-
Sample Analysis: Place a small drop of the neat liquid sample directly onto the ATR crystal.
-
Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.
-
Data Processing: Perform baseline correction if necessary.
Electron Ionization Mass Spectrometry (EI-MS) Protocol
-
Sample Introduction: Introduce a small amount of the sample into the ion source via a direct insertion probe or a gas chromatograph (GC) inlet.
-
Ionization: Use a standard electron energy of 70 eV.
-
Mass Analysis: Scan a mass-to-charge (m/z) range of approximately 40-300 amu.
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the relative abundances of the fragment ions between the isomers.
Visualization of Workflow
The logical process for differentiating these isomers can be visualized as a decision-making workflow.
Caption: Workflow for the spectroscopic differentiation of benzonitrile isomers.
Conclusion
While IR and Mass Spectrometry are crucial for confirming functional groups and molecular weight, NMR spectroscopy stands out as the definitive technique for the unambiguous differentiation of this compound and its positional isomers. The distinct chemical shifts and coupling patterns observed in the ¹H NMR spectra, driven by the interplay of the substituent electronic effects, provide a unique and reliable fingerprint for each molecule. By following the robust protocols outlined in this guide, researchers can confidently identify these isomers, ensuring the integrity and accuracy of their scientific endeavors.
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A Comparative Guide to the Metabolic Stability of 3-Methyl-5-(trifluoromethyl)benzonitrile Derivatives
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate, metabolic stability is a critical gatekeeper. A compound that is rapidly metabolized by the body may fail to achieve therapeutic concentrations or may have a short duration of action, necessitating frequent dosing.[1][2] Conversely, an overly stable compound could accumulate, leading to potential toxicity.[2] The liver is the primary site of drug metabolism, with the Cytochrome P450 (CYP) family of enzymes playing a central role in the Phase I metabolism of a vast majority of small-molecule drugs.[3][4][5]
This guide focuses on the 3-Methyl-5-(trifluoromethyl)benzonitrile scaffold, a structure of increasing interest in medicinal chemistry. This scaffold presents a classic metabolic challenge: the methyl group is a known "soft spot" susceptible to CYP-mediated oxidation, while the trifluoromethyl group can often enhance metabolic stability and influence other key drug-like properties.[6][7] Understanding the interplay of these structural features is paramount for designing derivatives with an optimal pharmacokinetic profile.
Here, we provide a comparative framework for assessing the metabolic stability of derivatives of this scaffold. We will delve into the causality behind experimental design, provide a robust protocol for in vitro assessment, and analyze hypothetical data to illustrate key structure-metabolism relationships (SMRs).
Experimental Rationale: Why We Use Liver Microsomes
To predict a compound's fate in the complex environment of the human liver, we utilize simplified, yet powerful, in vitro models. The most common and high-throughput model for assessing Phase I metabolism is the liver microsomal stability assay.[8][9]
Why this choice?
-
Enzyme Concentration: Liver microsomes are vesicles formed from the endoplasmic reticulum of hepatocytes and contain a high concentration of key drug-metabolizing enzymes, most notably the CYPs.[3][10][11] This enrichment allows for the sensitive detection of metabolic turnover.
-
Simplicity and Throughput: Unlike intact hepatocytes, microsomal assays do not involve cell culture and are less complex, making them ideal for screening large numbers of compounds in early discovery.[3][12]
-
Mechanistic Focus: This system isolates the activity of Phase I enzymes (and some Phase II enzymes like UGTs), providing a clear picture of oxidative and reductive metabolism, which is often the primary driver of clearance for many NCEs.[8][11]
The goal is to determine a compound's in vitro half-life (t½) and its intrinsic clearance (CLint), which is a measure of the inherent ability of liver enzymes to metabolize the drug.[13][14] These parameters allow us to rank-order compounds and build predictive models for in vivo hepatic clearance.[2][14]
Core Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This protocol is a self-validating system. The inclusion of a positive control (a compound with known metabolic fate, like Verapamil or Diazepam) ensures the assay is performing as expected, while a negative control (incubation without the essential cofactor, NADPH) confirms that compound disappearance is due to enzymatic metabolism and not simple chemical degradation.
Materials:
-
Test Compounds (TC) and derivatives
-
Positive Control (e.g., Verapamil, 10 mM stock in DMSO)
-
Pooled Human Liver Microsomes (HLMs), 20 mg/mL
-
0.5 M Potassium Phosphate Buffer, pH 7.4
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)
-
Acetonitrile (ACN) with an appropriate internal standard (IS) for quenching and analysis
-
96-well incubation and collection plates
Experimental Workflow Diagram:
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A Comparative Guide to the In-Silico Analysis of 3-Methyl-5-(trifluoromethyl)benzonitrile Derivatives in Drug Discovery
Abstract
This guide provides a comprehensive framework for the in-silico analysis of 3-methyl-5-(trifluoromethyl)benzonitrile derivatives, a scaffold of significant interest in medicinal chemistry. We delve into the rationale behind various computational strategies, offering a comparative analysis of their predictive power and utility in modern drug discovery pipelines. By integrating theoretical principles with practical, step-by-step workflows, this document serves as an essential resource for researchers, scientists, and drug development professionals engaged in the rational design of novel therapeutic agents. We emphasize the synergy between different in-silico techniques, from initial hit identification to lead optimization, to accelerate the development of potent and selective modulators of biological targets.
Introduction: The Emerging Importance of the this compound Scaffold
The benzonitrile moiety is a versatile building block in medicinal chemistry, present in a wide array of biologically active compounds.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer and antimicrobial effects.[1] The introduction of a trifluoromethyl (-CF3) group is a common strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity.[2] Concurrently, the methyl (-CH3) group can provide crucial hydrophobic interactions within a target's binding pocket and influence the overall electronic properties of the molecule. The specific arrangement of these substituents in this compound offers a unique chemical space for the design of novel therapeutics.
This guide will navigate the multifaceted world of in-silico analysis, providing a comparative overview of key computational techniques to predict the biological activity and pharmacokinetic profiles of this compound derivatives. Our focus is on the practical application and interpretation of these methods to facilitate informed decision-making in drug discovery projects.
Comparative Analysis of In-Silico Methodologies
The rational design of this compound derivatives necessitates a multi-pronged in-silico approach. Here, we compare and contrast the most relevant computational techniques, highlighting their strengths, limitations, and optimal use cases.
Quantitative Structure-Activity Relationship (QSAR): Predicting Biological Activity
QSAR modeling is a foundational in-silico technique that correlates the physicochemical properties of a series of compounds with their biological activities.[1] For this compound derivatives, QSAR can be instrumental in predicting their potency and identifying key structural features that govern their activity.
Causality Behind Experimental Choices: The choice of molecular descriptors is critical for building a robust QSAR model. For this class of compounds, a combination of 2D and 3D descriptors is recommended.
-
2D Descriptors: These include constitutional indices, topological indices, and functional group counts, which can capture the general structural features of the derivatives.
-
3D Descriptors: Properties like molecular shape, steric fields (CoMFA), and electrostatic fields (CoMSIA) are crucial for understanding the three-dimensional requirements for binding to a specific target.[1]
Self-Validating System: A reliable QSAR model must be rigorously validated.
-
Internal Validation: Techniques like leave-one-out cross-validation (q²) ensure the model's internal consistency and predictive power. A q² value greater than 0.5 is generally considered acceptable.[3]
-
External Validation: The model's ability to predict the activity of an external set of compounds (not used in model generation) is the ultimate test of its robustness. The predictive R² (R²_pred) should be greater than 0.6.[3]
Experimental vs. Predicted Activity: It is crucial to compare the predicted activities from the QSAR model with experimental data to assess its accuracy. A good correlation between experimental and predicted values provides confidence in the model's ability to guide the design of new, more potent derivatives.[4][5][6]
Table 1: Comparison of QSAR Modeling Approaches for Benzonitrile Derivatives
| QSAR Method | Principle | Advantages | Disadvantages | Applicability to this compound Derivatives |
| 2D-QSAR | Correlates 2D molecular descriptors with activity. | Computationally inexpensive, easy to interpret. | Does not consider the 3D conformation of molecules. | Useful for initial screening and identifying general structural requirements. |
| 3D-QSAR (CoMFA/CoMSIA) | Correlates 3D molecular fields with activity. | Provides a 3D visualization of favorable and unfavorable regions for substitution. | Requires molecular alignment, sensitive to the chosen conformation. | Ideal for lead optimization and understanding the steric and electrostatic interactions with the target. |
| Hologram QSAR (HQSAR) | Uses molecular holograms (2D fragments) to encode structural information. | Does not require molecular alignment or 3D structures. | Interpretation of the contribution of individual fragments can be complex. | A rapid screening tool for large virtual libraries of derivatives. |
Molecular Docking: Unraveling Binding Interactions
Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a receptor.[7] For this compound derivatives, docking studies can provide invaluable insights into their binding modes and help rationalize their structure-activity relationships at a molecular level.
Causality Behind Experimental Choices: The selection of the protein target and the docking algorithm are critical for obtaining meaningful results.
-
Target Preparation: The 3D structure of the target protein, typically obtained from the Protein Data Bank (PDB), must be carefully prepared. This includes adding hydrogen atoms, assigning correct protonation states, and removing water molecules that are not essential for binding.
-
Ligand Preparation: The 3D structures of the this compound derivatives need to be generated and their energy minimized to obtain a low-energy conformation.
-
Docking Algorithm: Various docking algorithms are available, each with its own search strategy and scoring function. It is often advisable to use multiple docking programs and compare the results to increase confidence in the predicted binding modes.
Self-Validating System: The reliability of a docking protocol should be validated by redocking the co-crystallized ligand into the active site of the receptor. An RMSD value of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation.[8]
Interpreting Docking Results: The output of a docking simulation includes the predicted binding pose of the ligand and a docking score, which is an estimate of the binding affinity. Analysis of the interactions between the ligand and the receptor, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, can provide a rationale for the observed activity and guide the design of derivatives with improved binding.
Molecular Dynamics (MD) Simulations: Capturing Dynamic Behavior
While molecular docking provides a static snapshot of the ligand-receptor complex, MD simulations can capture the dynamic nature of these interactions over time.[9] This is particularly important for understanding the stability of the binding pose and the role of conformational changes in the binding process.
Causality Behind Experimental Choices: Setting up an MD simulation requires careful consideration of the force field, solvent model, and simulation time.
-
Force Field: A force field is a set of parameters that describes the potential energy of the system. The choice of force field should be appropriate for both the protein and the ligand.
-
Solvent Model: Explicit solvent models, where individual water molecules are represented, provide a more realistic simulation environment but are computationally more expensive than implicit solvent models.
-
Simulation Time: The length of the simulation should be sufficient to allow the system to reach equilibrium and to observe relevant biological events. Nanosecond-scale simulations are now routine for studying ligand-protein interactions.[10]
Analyzing MD Trajectories: Analysis of the MD trajectory can provide information on the stability of the ligand's binding pose (RMSD), the flexibility of different parts of the protein (RMSF), and the key interactions that are maintained throughout the simulation.
ADMET Prediction: Assessing Drug-Likeness
The success of a drug candidate depends not only on its biological activity but also on its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.[11] In-silico ADMET prediction tools can help to identify potential liabilities early in the drug discovery process, saving time and resources.
Causality Behind Experimental Choices: A variety of computational models are available to predict ADMET properties. These models are typically based on QSAR or machine learning algorithms trained on large datasets of experimental data.
Key ADMET Properties to Consider:
-
Absorption: Oral bioavailability, Caco-2 permeability, and P-glycoprotein substrate potential.
-
Distribution: Plasma protein binding and blood-brain barrier penetration.
-
Metabolism: Cytochrome P450 inhibition and sites of metabolism.
-
Excretion: Renal and biliary clearance.
-
Toxicity: Cardiotoxicity (hERG inhibition), hepatotoxicity, and mutagenicity.
Table 2: In-Silico ADMET Prediction for a Hypothetical this compound Derivative
| Property | Predicted Value | Interpretation |
| LogP | 3.5 | Optimal lipophilicity for oral absorption. |
| TPSA | 43.1 Ų | Good potential for cell permeability. |
| H-bond Donors | 0 | Favorable for oral bioavailability. |
| H-bond Acceptors | 1 | Favorable for oral bioavailability. |
| hERG Inhibition | Low risk | Reduced potential for cardiotoxicity. |
| CYP2D6 Inhibition | Moderate risk | Potential for drug-drug interactions. |
Experimental Protocols and Workflows
General In-Silico Workflow for the Analysis of this compound Derivatives
Caption: A general workflow for the in-silico analysis of novel derivatives.
Step-by-Step Protocol for Molecular Docking
-
Receptor Preparation:
-
Download the 3D structure of the target protein from the Protein Data Bank (e.g., PDB ID: 4Y83 for COT Kinase).[12]
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states to ionizable residues.
-
Define the binding site based on the location of the co-crystallized ligand or using a binding site prediction tool.
-
-
Ligand Preparation:
-
Draw the 2D structures of the this compound derivatives.
-
Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94).
-
-
Docking Simulation:
-
Select a docking program (e.g., AutoDock, Glide, GOLD).
-
Set the docking parameters, including the search space and the number of docking runs.
-
Run the docking simulation.
-
-
Analysis of Results:
-
Visualize the docked poses of the ligands in the binding site.
-
Analyze the interactions between the ligands and the receptor.
-
Rank the ligands based on their docking scores and visual inspection of the binding modes.
-
Step-by-Step Protocol for Pharmacophore Modeling
-
Pharmacophore Model Generation:
-
Select a set of active compounds with known biological activity against the target of interest.
-
Generate 3D conformations for each compound.
-
Align the compounds based on their common chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings).
-
Generate a pharmacophore model that represents the essential features for biological activity.[13]
-
-
Pharmacophore Model Validation:
-
Use the generated pharmacophore model to screen a database of known active and inactive compounds.
-
A good pharmacophore model should be able to distinguish between active and inactive compounds with high accuracy.
-
-
Virtual Screening:
-
Use the validated pharmacophore model as a 3D query to screen large compound libraries (e.g., ZINC, DrugBank).[12]
-
Retrieve the compounds that match the pharmacophore hypothesis.
-
-
Post-Screening Analysis:
-
The retrieved hits can be further filtered based on drug-likeness criteria and then subjected to molecular docking studies to predict their binding modes.
-
Caption: A hypothetical pharmacophore model for a biological target.
Conclusion and Future Directions
The in-silico analysis of this compound derivatives offers a powerful and cost-effective approach to accelerate the drug discovery process. By employing a combination of QSAR, molecular docking, MD simulations, and ADMET prediction, researchers can gain a deep understanding of the structure-activity relationships within this chemical series and rationally design novel compounds with improved potency, selectivity, and drug-like properties.
The future of in-silico drug design lies in the integration of artificial intelligence and machine learning algorithms to develop more accurate predictive models. Furthermore, the increasing availability of high-performance computing resources will enable more extensive and realistic simulations, providing even greater insights into the complex molecular interactions that govern biological activity. As our understanding of the biological targets and the chemical space of this compound derivatives continues to grow, in-silico approaches will undoubtedly play an increasingly pivotal role in the development of the next generation of therapeutics.
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- 8. Synthesis, spectroscopic investigation, molecular docking, ADME/T toxicity predictions, and DFT study of two trendy ortho vanillin-based scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simulation Investigation of Bulk and Surface Properties of Liquid Benzonitrile: Ring Stacking—Assessment and Deconvolution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In silico ADME/T modelling for rational drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
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Cross-referencing analytical data for 3-Methyl-5-(trifluoromethyl)benzonitrile
An In-Depth Guide to the Analytical Cross-Verification of 3-Methyl-5-(trifluoromethyl)benzonitrile
This guide provides a comprehensive framework for the analytical characterization of this compound (CAS: 261952-04-9), a compound of significant interest in medicinal chemistry and materials science. Given the critical role of trifluoromethyl and nitrile functional groups in modulating the pharmacokinetic and electronic properties of molecules, rigorous analytical verification is paramount for its application in research and development.[1][2][3]
Instead of a simple data sheet, this document presents a holistic analytical strategy. We will establish a robust, self-validating system for identity, purity, and structural confirmation. This is achieved by cross-referencing direct analytical data with a predictive framework derived from closely-related structural analogs. This comparative approach not only builds confidence in the analytical results but also provides deeper insight into the subtle structure-property relationships that govern spectroscopic and chromatographic behavior.
Comparative Framework: The Role of Structural Analogs
To construct a comprehensive analytical profile, we will compare the target molecule with three key analogs. The choice of these analogs is deliberate, allowing for the systematic evaluation of how replacing the methyl group with other substituents of varying electronic properties (a hydrogen, a fluorine atom, and a second trifluoromethyl group) influences the analytical data.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound (Target) | 261952-04-9 | C₉H₆F₃N | 185.15[4] |
| 3-(Trifluoromethyl)benzonitrile | 368-77-4 | C₈H₄F₃N | 171.12[5] |
| 3-Fluoro-5-(trifluoromethyl)benzonitrile | 149793-69-1 | C₈H₃F₄N | 189.11[6][7] |
| 3,5-Bis(trifluoromethyl)benzonitrile | 27126-93-8 | C₉H₃F₆N | 239.12[8][9] |
Part 1: Spectroscopic Structural Elucidation
Spectroscopic techniques are the cornerstone of molecular characterization, providing an unambiguous fingerprint of a compound's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For our target compound, ¹H, ¹³C, and ¹⁹F NMR experiments are essential.
Expert Insight: The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its well-characterized impurity peaks.[10] The ¹⁹F NMR is particularly crucial as it directly probes the trifluoromethyl group, a key functional moiety.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of CDCl₃.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire data with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans will be required compared to ¹H NMR.
-
¹⁹F NMR Acquisition: Acquire proton-decoupled ¹⁹F NMR data. No external standard is typically required as the instrument software can reference the spectrum to a default (CFCl₃).
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the ¹H and ¹³C spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).
Predicted NMR Data & Comparative Analysis
The following table presents the predicted chemical shifts for our target compound, inferred from the known data of its analogs. The rationale is based on the electronic effects of the substituents: the methyl group (-CH₃) is a weak electron-donating group, while fluorine (-F) and trifluoromethyl (-CF₃) are strongly electron-withdrawing.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
| This compound (Predicted) | ~2.5 (s, 3H, -CH₃), ~7.6-7.9 (m, 3H, Ar-H) | ~21 (-CH₃), ~115 (CN), ~123 (q, CF₃), ~125-135 (Ar-C), ~132 (q, C-CF₃) | ~ -63 |
| 3-(Trifluoromethyl)benzonitrile | 7.68 - 7.86 (m, 4H)[11] | 110.2, 115.6, 122.5 (q), 126.8 (q), 132.4, 132.7, 133.1, 134.8[11] | -62.05[11] |
| 3-Fluoro-5-(trifluoromethyl)benzonitrile | 7.20 - 7.90 (m)[12] | Not explicitly found, but C-F coupling would be observed. | Not explicitly found. |
| 3,5-Bis(trifluoromethyl)benzonitrile | ~8.3 (s, 1H), ~8.1 (s, 2H)[13] | Not explicitly found. | Not explicitly found. |
Causality: We predict the aromatic protons of our target compound to appear as a complex multiplet between 7.6 and 7.9 ppm. The electron-donating methyl group will slightly shield the aromatic protons compared to the analogs, but this effect is countered by the two strong electron-withdrawing groups (CF₃ and CN). The ¹⁹F NMR signal is expected around -63 ppm, a characteristic region for aryl trifluoromethyl groups.[11]
Mass Spectrometry (MS)
MS provides the molecular weight and crucial fragmentation information. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the ideal method for a volatile compound like this.
Expert Insight: In EI-MS, the molecular ion peak (M⁺) is of primary importance for confirming the molecular weight. For fluorinated compounds, the fragmentation patterns, such as the loss of a fluorine atom or the entire CF₃ group, provide definitive structural evidence.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a volatile solvent like Dichloromethane or Ethyl Acetate.
-
Instrumentation: Use a GC-MS system with a standard non-polar capillary column (e.g., DB-5ms).
-
GC Method:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C (hold 1 min), then ramp to 280 °C at 15 °C/min.[12]
-
-
MS Method:
-
Data Analysis: Identify the analyte peak in the Total Ion Chromatogram (TIC). Analyze the corresponding mass spectrum to identify the molecular ion and key fragment ions.
Expected Mass Spectrometry Data
| Compound | Molecular Weight | Expected Molecular Ion (M⁺, m/z) | Key Fragment Ions (m/z) |
| This compound | 185.15 | 185 | 166 ([M-F]⁺), 116 ([M-CF₃]⁺) |
| 3-Fluoro-5-(trifluoromethyl)benzonitrile | 189.11 | 189[6] | 170 ([M-F]⁺), 139, 117 ([M-CF₃-F]⁺)[6][14] |
| 3,5-Bis(trifluoromethyl)benzonitrile | 239.12 | 239[9] | 220 ([M-F]⁺), 170 ([M-CF₃]⁺) |
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying key functional groups based on their vibrational frequencies.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Sample Preparation: Place a small drop of the liquid sample (or a few crystals if solid) directly onto the ATR crystal.
-
Background Scan: Perform a background scan with a clean, empty ATR crystal.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the key functional groups.
Expected IR Absorption Frequencies
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |
| Nitrile (C≡N) | ~2230 | Stretching |
| Trifluoromethyl (C-F) | ~1100-1350 | Strong, multiple stretching bands |
| Aromatic C-H | ~3000-3100 | Stretching |
| Aromatic C=C | ~1450-1600 | Ring stretching |
| Methyl C-H | ~2850-2960 | Stretching |
Comparative Insight: The exact position of the C≡N stretch is sensitive to electronic effects. For our target, it should be at a similar frequency to the analogs. The C-F stretches of the CF₃ group are typically very strong and easily identifiable, providing clear evidence of its presence.[6]
Part 2: Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the industry standard for determining the purity of pharmaceutical intermediates and active ingredients.[12]
Expert Insight: A reverse-phase C18 column is the workhorse for moderately polar aromatic compounds. The mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile or methanol, is chosen to provide good peak shape and resolution. UV detection is ideal as the aromatic ring is a strong chromophore.
Experimental Protocol: Reverse-Phase HPLC
-
Sample Preparation: Prepare a stock solution of the sample in acetonitrile at 1 mg/mL. Dilute this to a working concentration of ~0.1 mg/mL with the initial mobile phase composition.
-
Instrumentation: Use an HPLC system with a UV detector, autosampler, and column oven.
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water (LC-MS Grade)[15]
-
Mobile Phase B: Acetonitrile (LC-MS Grade)
-
Gradient: Start with 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
-
Data Analysis: Integrate all peaks in the chromatogram. Purity is calculated as the area percentage of the main peak relative to the total area of all peaks.
Workflow Visualization
The following diagram illustrates the comprehensive analytical workflow for the characterization and purity assessment of this compound.
Caption: Comprehensive analytical workflow for validation.
Conclusion
The analytical characterization of this compound requires a multi-technique, cross-validating approach. By combining NMR, MS, and IR spectroscopy for structural elucidation with HPLC for purity assessment, a complete and trustworthy profile of the molecule can be established. Furthermore, by interpreting the acquired data within the context of structurally similar analogs, we can enhance the level of confidence in our assignments and gain a more profound understanding of the compound's chemical nature. This robust methodology ensures that the material meets the stringent quality standards required for drug discovery and advanced materials research.
References
- A Comparative Guide to the Analytical Characterization of 2-(3-Fluorophenyl)benzonitrile. (n.d.). Benchchem.
-
3-Fluoro-5-(trifluoromethyl)benzonitrile. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
- Supporting Information for [Article Title]. (n.d.). [Source - e.g., Journal Name].
- Exploring 3-Fluoro-5-(trifluoromethyl)benzonitrile: Properties and Applications. (n.d.). [Source].
- Method for preparing 3-fluor-4-trifluoromethylbenzonitrile. (2009). Google Patents.
-
3-Fluoro-5-(trifluoromethyl)benzonitrile. (n.d.). NIST WebBook. Retrieved January 11, 2026, from [Link]
-
This compound. (n.d.). PubChemLite. Retrieved January 11, 2026, from [Link]
-
Method for preparing 3-fluor-4-trifluoromethylbenzonitrile. (n.d.). Eureka | Patsnap. Retrieved January 11, 2026, from [Link]
-
Chemical Properties of 3-Fluoro-5-(trifluoromethyl)benzonitrile. (n.d.). Cheméo. Retrieved January 11, 2026, from [Link]
-
Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications. (2017). PubMed. Retrieved January 11, 2026, from [Link]
-
3,5-Bis(trifluoromethyl)benzonitrile. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
-
Hunting the relatives of benzonitrile: Rotational spectroscopy of dicyanobenzenes. (2021). Astronomy & Astrophysics. Retrieved January 11, 2026, from [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2022). Journal of Biomedical Research & Environmental Sciences. Retrieved January 11, 2026, from [Link]
-
Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory. (2015). Der Pharma Chemica. Retrieved January 11, 2026, from [Link]
-
Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. (2023). RSC Medicinal Chemistry. Retrieved January 11, 2026, from [Link]
-
Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. (2024). Nature Communications. Retrieved January 11, 2026, from [Link]
-
3,5-Bis(trifluoromethyl)benzonitrile. (n.d.). NIST WebBook. Retrieved January 11, 2026, from [Link]
-
3,5-Bistrifluoromethyl-benzonitrile [1H NMR]. (n.d.). SpectraBase. Retrieved January 11, 2026, from [Link]
-
3,5-Bistrifluoromethyl-benzonitrile [Vapor Phase IR]. (n.d.). SpectraBase. Retrieved January 11, 2026, from [Link]
-
3-Methoxy-5-(trifluoromethyl)benzonitrile. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). Processes. Retrieved January 11, 2026, from [Link]
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NMR Chemical Shifts of Trace Impurities. (2010). Organometallics. Retrieved January 11, 2026, from [Link]
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A Comparative Guide to the Efficacy of 3-Methyl-5-(trifluoromethyl)benzonitrile as a Putative Kinase Inhibitor in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern oncology drug discovery, the quest for novel small molecule inhibitors with high potency and selectivity against critical therapeutic targets remains a paramount objective. Among the myriad of chemical scaffolds explored, those incorporating trifluoromethyl groups have garnered significant attention for their potential to enhance metabolic stability, binding affinity, and cell permeability. This guide provides an in-depth comparative analysis of 3-Methyl-5-(trifluoromethyl)benzonitrile, a compound of interest, by postulating its efficacy against a key therapeutic target in cancer: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
While direct experimental evidence for the biological activity of this compound is not yet prevalent in publicly accessible literature, its structural motifs—a trifluoromethyl group and a benzonitrile core—are features present in numerous established kinase inhibitors. The trifluoromethyl group often contributes to improved pharmacokinetic properties, while the benzonitrile moiety can act as a crucial pharmacophore, participating in key interactions within the ATP-binding pocket of protein kinases. This guide, therefore, serves as a forward-looking comparative framework, hypothesizing its role as a VEGFR-2 inhibitor and contrasting it with well-characterized agents in the field.
The Rationale: Why VEGFR-2?
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[1] In the context of oncology, the inhibition of VEGFR-2 is a clinically validated strategy to stymie tumor growth and metastasis by cutting off the tumor's blood supply.[2] The rationale for proposing this compound as a putative VEGFR-2 inhibitor is rooted in the established success of other small molecules bearing the trifluoromethylphenyl scaffold in targeting various protein kinases.
VEGFR-2 Signaling Pathway
The binding of Vascular Endothelial Growth Factor (VEGF) to the extracellular domain of VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation initiates a cascade of downstream signaling events, primarily through the PLCγ-PKC-MAPK and PI3K-Akt pathways, ultimately leading to endothelial cell proliferation, migration, and survival.
Caption: Simplified VEGFR-2 signaling pathway.
Comparative Analysis: this compound vs. Established VEGFR-2 Inhibitors
To provide a robust comparison, we will evaluate the hypothetical performance of this compound against two well-established, FDA-approved VEGFR-2 inhibitors: Sorafenib and Sunitinib . This comparison will be based on key performance metrics typically assessed in preclinical drug discovery.
| Compound | Structure | Mechanism of Action | Reported IC50 (VEGFR-2) | Key Pharmacophore |
| This compound (Hypothetical) | CN(C)C(=O)c1cc(C)cc(c1)C(F)(F)F | ATP-competitive inhibitor | To be determined | Trifluoromethylphenyl, Nitrile |
| Sorafenib | CNC(=O)c1cc(ccc1Oc1ccc(cc1)NC(=O)Nc1c(Cl)cc(c(F)c1)C(F)(F)F)C | Multi-kinase inhibitor (VEGFR-2, PDGFR-β, Raf) | 90 nM | Pyridine-2-carboxamide, Urea |
| Sunitinib | CCN(CC)CCNC(=O)c1c(C)cc(n1C)c1ccc(F)cc1 | Multi-kinase inhibitor (VEGFRs, PDGFRs, c-KIT) | 80 nM | Pyrrole, Indolinone |
Causality behind Experimental Choices: The selection of Sorafenib and Sunitinib as comparators is based on their established clinical use and their well-documented inhibitory activity against VEGFR-2. Both are multi-kinase inhibitors, a common characteristic of many small molecule cancer therapeutics, which provides a realistic benchmark for a novel candidate.
Experimental Protocols for Efficacy Determination
To empirically validate the hypothetical efficacy of this compound as a VEGFR-2 inhibitor, a series of standardized in vitro and cell-based assays would be required.
In Vitro Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of recombinant human VEGFR-2.
Methodology:
-
Reagents: Recombinant human VEGFR-2 kinase domain, ATP, poly(Glu, Tyr) 4:1 substrate, test compound (dissolved in DMSO), and a suitable kinase assay buffer.
-
Procedure:
-
Prepare serial dilutions of this compound, Sorafenib, and Sunitinib.
-
In a 96-well plate, add the kinase, substrate, and test compound to the buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA with an anti-phosphotyrosine antibody or a luminescence-based assay that measures remaining ATP).
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: In vitro kinase inhibition assay workflow.
Cellular Phosphorylation Assay
Objective: To assess the ability of the compound to inhibit VEGFR-2 autophosphorylation in a cellular context.
Methodology:
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs), which endogenously express VEGFR-2.
-
Procedure:
-
Culture HUVECs to near confluency and serum-starve overnight.
-
Pre-treat the cells with varying concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with recombinant human VEGF for a short period (e.g., 10 minutes) to induce VEGFR-2 autophosphorylation.
-
Lyse the cells and quantify the levels of phosphorylated VEGFR-2 (pVEGFR-2) and total VEGFR-2 using Western blotting or a specific ELISA.
-
-
Data Analysis: Normalize the pVEGFR-2 signal to the total VEGFR-2 signal and determine the concentration of the compound that inhibits VEGF-induced phosphorylation by 50% (IC50).
Concluding Remarks and Future Directions
This guide presents a theoretical framework for evaluating this compound as a potential VEGFR-2 inhibitor. The presence of the trifluoromethyl and benzonitrile moieties provides a strong rationale for investigating its activity against protein kinases. The proposed experimental workflows offer a clear and validated path for determining its efficacy and comparing it to established drugs like Sorafenib and Sunitinib.
Future research should focus on executing these in vitro and cell-based assays to generate empirical data. Should this compound demonstrate promising activity, further studies, including selectivity profiling against a panel of kinases, in vivo efficacy studies in animal models of cancer, and pharmacokinetic and toxicological assessments, would be warranted to fully elucidate its therapeutic potential.
References
-
Huang L, Huang Z, Bai Z, Xie R, Sun L, Lin K. Development and Strategies of VEGFR-2/KDR Inhibitors. Future Med Chem. 2012;4(14):1839-1852. Available from: [Link][1]
-
Kim Y, Jung Y, Ko M, et al. Development of Novel VEGFR2 Inhibitors Originating from Natural Product Analogues with Antiangiogenic Impact. J Med Chem. 2021;64(22):16854-16869. Available from: [Link][2]
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A Cost-Benefit Analysis of 3-Methyl-5-(trifluoromethyl)benzonitrile in Modern Synthesis: A Guide for Researchers
In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine-containing moieties is a cornerstone of molecular design. The trifluoromethyl group, in particular, is prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity of bioactive molecules.[1][2] This guide provides a comprehensive cost-benefit analysis of 3-Methyl-5-(trifluoromethyl)benzonitrile , a key building block for introducing this critical functional group. We will objectively compare its use with alternative synthetic strategies, supported by experimental data, to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic campaigns.
The Strategic Importance of the Trifluoromethylbenzonitrile Scaffold
The this compound structure offers a unique combination of functionalities. The trifluoromethyl group acts as a powerful electron-withdrawing group, influencing the electronic properties of the aromatic ring, while the nitrile group serves as a versatile handle for a wide array of chemical transformations.[1][3] This makes it a valuable intermediate in the synthesis of complex pharmaceuticals and agrochemicals.[4]
Comparative Analysis of Synthetic Routes
The synthesis of this compound and its isomers can be approached through several strategic disconnections. Here, we compare two primary routes: the direct cyanation of a pre-functionalized aromatic ring and the construction of the trifluoromethylated ring from an aniline precursor via the Sandmeyer reaction.
Route 1: Palladium-Catalyzed Cyanation of 3-Bromo-5-methylbenzotrifluoride
This modern approach relies on the well-established palladium-catalyzed cross-coupling of an aryl bromide with a cyanide source.[3][5][6]
Reaction Scheme:
Workflow for Palladium-Catalyzed Cyanation:
Caption: Workflow for Palladium-Catalyzed Cyanation.
Route 2: Sandmeyer Reaction from 3-Methyl-5-(trifluoromethyl)aniline
A classic yet powerful method, the Sandmeyer reaction allows for the conversion of an aniline to a nitrile via a diazonium salt intermediate.[1][7][8]
Reaction Scheme:
Workflow for Sandmeyer Reaction:
Caption: Workflow for Sandmeyer Reaction.
Performance and Cost Comparison
The choice between these synthetic routes often comes down to a trade-off between reagent cost, reaction efficiency, and scalability. Below is a comparative table summarizing key metrics.
| Metric | Palladium-Catalyzed Cyanation | Sandmeyer Reaction |
| Starting Material | 3-Bromo-5-methylbenzotrifluoride | 3-Methyl-5-(trifluoromethyl)aniline |
| Key Reagents | Palladium catalyst, phosphine ligand, cyanide source (e.g., Zn(CN)₂) | Sodium nitrite, copper(I) cyanide, strong acid |
| Typical Yield | Good to excellent (often >80%)[9] | Moderate to good (can be variable) |
| Reaction Conditions | Anhydrous, inert atmosphere, elevated temperatures (110-120 °C) | Aqueous, low temperatures for diazotization (0-5 °C), then warming |
| Functional Group Tolerance | Generally high | Moderate (diazonium salts can be reactive) |
| Toxicity of Reagents | Zinc cyanide is toxic, but less so than KCN/NaCN. Palladium catalysts have toxicity concerns. | Sodium nitrite and copper cyanide are toxic. Diazonium salts can be explosive if isolated. |
| Cost of Key Reagents | Palladium catalysts and ligands can be expensive. | Reagents are generally less expensive. |
| Scalability | Can be challenging due to catalyst cost and sensitivity. | Well-established for large-scale industrial synthesis.[10] |
Cost Analysis Snapshot:
| Reagent | Typical Price (per gram) |
| 3-Bromo-5-methylbenzotrifluoride | €32.00/g[5] |
| Palladium(II) Acetate | Varies significantly based on market price |
| dppf (ligand) | Varies, can be significant |
| Zinc Cyanide | ~€400/kg (IndiaMART)[11] |
| Copper(I) Cyanide | ~€800/kg (IndiaMART)[12], $100.60/250g (Chem-Impex)[13] |
| 3-Methyl-5-(trifluoromethyl)aniline | Price varies by supplier |
Note: Prices are approximate and can vary significantly based on supplier, purity, and quantity.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Cyanation of 3-Bromo-5-methylbenzotrifluoride
This protocol is a general guideline for a palladium-catalyzed cyanation reaction.[5][9]
Materials:
-
3-Bromo-5-methylbenzotrifluoride (1.0 equiv)
-
Zinc cyanide (Zn(CN)₂, 0.6 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf, 0.04 equiv)
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 3-bromo-5-methylbenzotrifluoride, zinc cyanide, palladium(II) acetate, and dppf.
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add anhydrous DMAc via syringe.
-
Heat the reaction mixture to 110 °C and stir for the time determined by reaction monitoring (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by carefully adding an aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Sandmeyer Reaction of 3-Methyl-5-(trifluoromethyl)aniline
This protocol is a general procedure for the Sandmeyer cyanation reaction.[1][7]
Materials:
-
3-Methyl-5-(trifluoromethyl)aniline (1.0 equiv)
-
Concentrated hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Copper(I) cyanide (CuCN)
-
Sodium cyanide (NaCN) (optional, to solubilize CuCN)
-
Ice
Procedure:
-
Diazotization:
-
In a beaker, dissolve 3-methyl-5-(trifluoromethyl)aniline in a mixture of concentrated HCl and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 15-30 minutes at 0-5 °C.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (and optionally sodium cyanide) in water.
-
Cool the copper(I) cyanide solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. Nitrogen gas will evolve.
-
After the addition is complete, allow the mixture to warm to room temperature and then gently heat (e.g., 50-60 °C) until nitrogen evolution ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract the product with an organic solvent (e.g., toluene or diethyl ether).
-
Wash the organic layer with aqueous sodium hydroxide, then with dilute acid, and finally with water.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the product by distillation or recrystallization.
-
Conclusion and Recommendations
The choice between palladium-catalyzed cyanation and the Sandmeyer reaction for the synthesis of this compound is a nuanced one, dependent on the specific needs of the research program.
-
For small-scale, discovery-phase synthesis where functional group tolerance is paramount, palladium-catalyzed cyanation offers a reliable and often high-yielding route. The higher cost of the catalyst may be justifiable for accessing novel analogs with sensitive functionalities.
-
For large-scale synthesis and process development, the Sandmeyer reaction remains a highly cost-effective and well-established method. While yields may be more variable and require careful optimization, the lower cost of reagents makes it an attractive option for producing bulk quantities of the intermediate.
Ultimately, a thorough evaluation of the specific synthetic context, including available budget, required scale, and the chemical nature of the substrates, will guide the most prudent choice. This guide provides the foundational data and protocols to initiate such an evaluation, empowering researchers to select the most cost-effective and efficient path to their target molecules.
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A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC - NIH. [Link]
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A Comparative Guide to the Environmental Impact of 3-Methyl-5-(trifluoromethyl)benzonitrile Synthesis
<_ _>
Abstract
3-Methyl-5-(trifluoromethyl)benzonitrile is a pivotal intermediate in the synthesis of pharmaceuticals and agrochemicals. The growing emphasis on sustainable chemical manufacturing necessitates a thorough evaluation of the environmental impact of its synthetic routes. This guide provides a comparative analysis of established and emerging methods for the synthesis of this key building block. We will delve into the environmental, health, and safety (EHS) profiles of classical approaches, such as the Sandmeyer reaction and palladium-catalyzed cyanation, and contrast them with greener alternatives. This analysis is supported by experimental data and aims to equip researchers, scientists, and drug development professionals with the insights needed to select more sustainable synthetic strategies.
Introduction: The Imperative for Greener Synthesis
The principles of green chemistry are increasingly integral to modern synthetic chemistry, particularly within the pharmaceutical and agrochemical industries where complex molecules are often assembled through multi-step processes. The synthesis of this compound, a key structural motif, serves as a relevant case study for evaluating the environmental footprint of chemical production. The presence of the trifluoromethyl group can enhance metabolic stability and bioavailability in bioactive molecules, making this intermediate highly valuable.[1][2][3] However, traditional synthetic routes often rely on hazardous reagents and generate significant waste, prompting the exploration of more benign and efficient alternatives.
This guide will compare two primary synthetic paradigms: classical, yet robust, methods and modern, greener approaches, with a focus on providing actionable data for informed decision-making in a laboratory and industrial setting.
Classical Synthesis Routes and Their Environmental Profiles
Traditional methods for introducing a nitrile group onto an aromatic ring, such as the Sandmeyer reaction and transition-metal-catalyzed cyanations, are well-established. However, they present notable environmental and safety challenges.
The Sandmeyer Reaction: A Stoichiometric Approach
The Sandmeyer reaction, discovered in 1884, is a cornerstone of aromatic chemistry for converting aryl amines into aryl halides or pseudohalides, including nitriles.[2][4] The synthesis of this compound via this route typically starts from 3-Amino-5-methylbenzotrifluoride.
Reaction Pathway:
The process involves two main stages:
-
Diazotization: The starting aniline, 3-Amino-5-methylbenzotrifluoride, is treated with a nitrite source (e.g., NaNO₂) in a strong acid (e.g., H₂SO₄ or HCl) at low temperatures to form a diazonium salt.
-
Cyanation: The in-situ generated diazonium salt is then reacted with a copper(I) cyanide (CuCN) solution to yield the desired benzonitrile.[2][5]
Experimental Protocol: Sandmeyer Cyanation
-
Diazotization: 3-Amino-5-methylbenzotrifluoride is dissolved in an aqueous solution of sulfuric acid and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise, maintaining the temperature below 5 °C. The mixture is stirred for a short period to ensure complete formation of the diazonium salt.
-
Cyanide Reaction: In a separate vessel, a solution of copper(I) cyanide and sodium cyanide in water is prepared and cooled. The cold diazonium salt solution is then added slowly to the cyanide solution, controlling the rate to manage gas evolution (N₂).
-
Work-up: Upon completion, the reaction mixture is typically neutralized and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated, followed by purification (e.g., distillation or chromatography) to isolate this compound.[5]
Environmental Impact Assessment:
-
Reagents: The primary concern is the use of copper(I) cyanide, which is acutely toxic if ingested, inhaled, or absorbed through the skin, and is very toxic to aquatic life with long-lasting effects.[6][7] Contact with acids, a condition present during the reaction, liberates highly toxic hydrogen cyanide gas.[7][8] The use of strong acids and sodium nitrite also requires careful handling and waste neutralization.
-
Waste Stream: The reaction generates a significant amount of inorganic salt waste from the neutralization of the strong acid. The aqueous waste stream will contain residual copper and cyanide, necessitating specialized and costly wastewater treatment to prevent environmental contamination.[9]
-
Safety: The formation of diazonium salts poses a safety risk as they can be explosive in a dry state. The evolution of nitrogen gas must also be managed to prevent pressure buildup in the reaction vessel.[5]
Palladium-Catalyzed Cyanation: A Catalytic Alternative
Palladium-catalyzed cross-coupling reactions have become a powerful tool for the synthesis of benzonitriles from aryl halides.[10][11][12] This method offers a catalytic alternative to the stoichiometric copper cyanide used in the Sandmeyer reaction. The typical starting material for this route is 3-Bromo-5-methylbenzotrifluoride.
Reaction Pathway:
The reaction involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a cyanide source and reductive elimination to yield the product and regenerate the catalyst.
Experimental Protocol: Palladium-Catalyzed Cyanation
-
Reaction Setup: 3-Bromo-5-methylbenzotrifluoride, a cyanide source (e.g., zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆])), a palladium catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃), and a phosphine ligand (e.g., Xantphos or dppf) are combined in an anhydrous, aprotic polar solvent such as DMF or DMAc.
-
Reaction Execution: The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for several hours until the reaction is complete, as monitored by techniques like TLC or GC-MS.
-
Work-up: The reaction mixture is cooled, diluted with a solvent, and washed with an aqueous solution to remove the inorganic salts. The organic layer is then dried, concentrated, and the product is purified.[13]
Environmental Impact Assessment:
-
Reagents: While catalytic, this method still requires a cyanide source. Zinc cyanide is a safer, non-gaseous alternative to HCN but is still toxic.[14][15] Potassium hexacyanoferrate(II) is considered a less toxic and more environmentally friendly cyanide source.[13] The palladium catalysts, while used in small amounts, are precious metals with their own environmental footprint associated with mining and refining.
-
Solvents: The use of high-boiling point, aprotic polar solvents like DMF and DMAc is a significant drawback. These solvents are under scrutiny due to their reproductive toxicity and are difficult to remove and recycle.
-
Waste Stream: The waste stream contains residual palladium, which is an environmental concern, and inorganic salts from the cyanide source. Proper disposal and potential recovery of the precious metal are necessary.
Emerging Greener Alternatives
In line with the principles of green chemistry, research has focused on developing cyanation methods that utilize less toxic reagents, reduce waste, and employ more environmentally benign solvents.
Cyanide-Free Cyanation Sources
A significant advancement is the development of methods that avoid traditional, highly toxic metal cyanides.
-
Formamide as a Cyanide Source: A notable "cyanide-free" approach uses formamide as both the cyanide source and the solvent.[16][17] In the presence of a palladium catalyst and a dehydrating agent like phosphorus oxychloride, formamide can generate the cyanide nucleophile in situ. This method eliminates the need to handle highly toxic cyanide salts directly.[16][17]
-
Potassium Hexacyanoferrate(II) (K₄[Fe(CN)₆]): As mentioned, K₄[Fe(CN)₆] is a much less toxic and more stable crystalline solid compared to simple alkali metal or copper cyanides. Its use in palladium-catalyzed cyanations represents a significant step towards a safer process.[13][18]
Advances in Catalysis and Reaction Conditions
-
Nickel Catalysis: Nickel-based catalysts are being explored as a more abundant and less expensive alternative to palladium for cyanation reactions.[18]
-
Solventless and Aqueous Systems: The development of catalytic systems that can operate in water or under solvent-free conditions drastically improves the environmental profile of the synthesis.[19] For example, using biosurfactants can enable efficient palladium-catalyzed cyanation in water.[10]
Comparative Analysis
To provide a clear comparison, the following table summarizes the key environmental and performance metrics for the different synthetic routes.
| Parameter | Sandmeyer Reaction | Pd-Catalyzed Cyanation (Traditional) | Greener Pd-Catalyzed Cyanation |
| Starting Material | 3-Amino-5-methylbenzotrifluoride | 3-Bromo-5-methylbenzotrifluoride | 3-Bromo-5-methylbenzotrifluoride |
| Cyanide Source | CuCN (Acutely Toxic)[6] | Zn(CN)₂ (Toxic)[14] | K₄[Fe(CN)₆] (Less Toxic)[13] / Formamide |
| Catalyst | Stoichiometric Copper | Catalytic Palladium | Catalytic Palladium / Nickel |
| Typical Solvents | Water, Acid | DMF, DMAc, Toluene | Water, Recyclable Solvents, Solvent-free |
| Key Hazards | Explosive Diazonium Salts, HCN gas evolution, Acutely toxic reagents | Toxic Cyanide Source, High-boiling toxic solvents, Palladium contamination | Reduced reagent toxicity |
| Waste Profile | High volume of copper/cyanide contaminated aqueous waste, inorganic salts | Heavy metal waste, organic solvent waste | Reduced metal and solvent waste |
| Atom Economy | Moderate | High | High |
| Yield | Generally Good | Good to Excellent | Good to Excellent |
Visualizing the Synthetic Pathways
The following diagrams illustrate the workflows for the classical and a greener synthetic pathway.
Caption: Comparison of Sandmeyer vs. Greener Catalytic Workflow.
Conclusion and Future Outlook
The synthesis of this compound offers a clear illustration of the evolution of synthetic chemistry towards more sustainable practices. While the Sandmeyer reaction is a powerful and long-standing method, its significant environmental and safety drawbacks, primarily due to the use of highly toxic copper cyanide, are substantial.
Palladium-catalyzed cyanation presents a more modern and often higher-yielding alternative. The true advancement, however, lies in the evolution of this catalytic method. By replacing toxic cyanide sources like Zn(CN)₂ with less hazardous alternatives such as K₄[Fe(CN)₆], and by shifting from harmful organic solvents to aqueous systems or even solvent-free conditions, the environmental impact can be drastically reduced.
For researchers, scientists, and drug development professionals, the choice of synthetic route should no longer be based solely on yield and cost. A comprehensive assessment that includes the environmental impact of reagents, solvents, and waste streams is crucial. The adoption of greener alternatives, such as palladium-catalyzed cyanation with non-toxic cyanide sources in benign solvents, represents a significant step towards a more sustainable future in chemical synthesis. Future research should continue to focus on replacing precious metal catalysts with more abundant and less toxic alternatives, further expanding the portfolio of cyanide-free reagents, and optimizing reactions in environmentally friendly media.
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 3-Methyl-5-(trifluoromethyl)benzonitrile
In the fast-paced environment of drug discovery and chemical synthesis, the lifecycle of a reagent extends far beyond the reaction vessel. Proper management and disposal of chemical waste are not merely regulatory hurdles; they are cornerstones of a safe, efficient, and ethical research enterprise. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Methyl-5-(trifluoromethyl)benzonitrile (CAS No. 261952-04-9), ensuring the safety of laboratory personnel and the protection of our environment.
Foundational Principles: A Hazard-Based Approach to Disposal
Structural Analysis:
-
Trifluoromethyl Group (-CF3): The presence of this fluorine-rich group places the compound in the category of halogenated organic compounds.[1] Halogenated organic wastes are typically more costly and complex to dispose of than their non-halogenated counterparts and must be segregated accordingly.[2]
-
Nitrile Group (-C≡N): Nitrile compounds can be toxic and may require specific handling and disposal procedures.
-
Aromatic Ring: The benzene ring forms the backbone of the molecule.
Analog Data Insights: Safety Data Sheets for the closely related compound, 3-Fluoro-5-(trifluoromethyl)benzonitrile, classify it as harmful if swallowed, in contact with skin, or if inhaled, and note that it causes skin and serious eye irritation.[3][4] It is prudent to assume a similar hazard profile for this compound.
Based on this analysis, this compound must be treated as a hazardous halogenated organic waste . Under no circumstances should it be disposed of down the drain or in regular trash.[5]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the compound or its waste, ensure appropriate personal protective equipment is worn.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile rubber gloves. | Provides protection against incidental skin contact. Contaminated gloves must be disposed of as hazardous waste.[6] |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. | Protects eyes from splashes. Given the irritation potential of analogs, this is critical.[4] |
| Lab Coat | Standard laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area, preferably within a chemical fume hood when handling open containers. | Minimizes inhalation exposure. Analogs are noted to cause respiratory irritation.[6] |
Spill Management: Rapid and Safe Response
In the event of a small spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Alert Personnel: Notify others in the immediate area.
-
Isolate the Area: Restrict access to the spill location.
-
Don Appropriate PPE: If not already worn, put on the required PPE.
-
Contain and Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect Waste: Carefully scoop the absorbed material and any contaminated debris into a designated, sealable hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Label and Dispose: Label the waste container and manage it according to the disposal protocol outlined below.
For large spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must follow the "cradle-to-grave" principle for hazardous waste management established by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).
Step 1: Waste Segregation
Proper segregation is the most critical step in a compliant and cost-effective waste management program.
-
Designate a Waste Stream: this compound waste must be collected in a container specifically designated for Halogenated Organic Liquid Waste .[1]
-
Avoid Commingling: Do not mix this waste with non-halogenated solvents, aqueous waste, acids, bases, or solid waste.[7] Mixing waste streams can create dangerous reactions and significantly increases disposal costs.[2]
Step 2: Container Selection and Labeling
The integrity of the waste container is essential for safe storage and transport.
-
Choose a Compatible Container: Use a clean, leak-proof container made of a material compatible with the chemical (e.g., a high-density polyethylene or glass bottle with a screw-top cap).[5]
-
Label Immediately: As soon as the first drop of waste is added, the container must be labeled. Affix a "Hazardous Waste" label provided by your institution's EHS department. The label must include:
-
The words "Hazardous Waste".[5]
-
The full chemical name: "Waste this compound". Do not use abbreviations.
-
A list of all constituents and their approximate percentages if it is a mixed waste stream.
-
The date accumulation started.
-
The name of the principal investigator and the laboratory location.[5]
-
Applicable hazard warnings (e.g., Toxic, Irritant).
-
Step 3: Waste Accumulation in a Satellite Accumulation Area (SAA)
Waste must be stored safely at or near the point of generation.[5]
-
Keep Containers Closed: The waste container must be securely closed at all times, except when adding waste.[6]
-
Use Secondary Containment: Store the waste container within a larger, chemically resistant tray or tub (secondary containment) to contain any potential leaks or spills.[6]
-
Segregate Incompatibles: Ensure the SAA segregates incompatible waste streams, such as acids and halogenated organics, using separate secondary containment.[7]
-
Monitor Accumulation Limits: Be aware of your facility's hazardous waste generator status and the associated limits on the volume of waste that can be stored in an SAA (typically 55 gallons of hazardous waste or one quart of acutely hazardous waste).
Step 4: Arranging for Disposal
Hazardous waste must be disposed of through a licensed and permitted professional waste disposal service.
-
Schedule a Pickup: Once the container is full or you are nearing the accumulation time limit (often 6 months for academic labs), arrange for a waste pickup through your institution's EHS department.[5]
-
Documentation: Ensure all required paperwork, such as a hazardous waste manifest, is completed accurately. This document tracks the waste from your laboratory to its final disposal facility.
-
Final Disposal Method: The ultimate disposal method will be determined by the licensed contractor. For halogenated organic compounds like this, the most common and appropriate method is high-temperature incineration in a specialized facility equipped with scrubbers to neutralize harmful combustion byproducts.[6]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
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Personal protective equipment for handling 3-Methyl-5-(trifluoromethyl)benzonitrile
Comprehensive Safety and Handling Guide: 3-Methyl-5-(trifluoromethyl)benzonitrile
This guide provides essential safety protocols and operational directives for the handling and disposal of this compound. As Senior Application Scientist, my aim is to equip you with the necessary knowledge to manage this chemical safely, grounded in established safety principles and regulatory standards. The following procedures are designed to create a self-validating system of safety, ensuring the protection of all laboratory personnel.
Hazard Assessment and Chemical Profile
Understanding the specific hazards associated with this compound is the foundation of safe handling. Based on data from its close structural analog, 3-Fluoro-5-(trifluoromethyl)benzonitrile, this compound should be treated as hazardous.
Primary Hazards Include:
-
Acute Toxicity: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Skin Irritation: Causes skin irritation upon direct contact.[1][3]
-
Serious Eye Irritation: Poses a significant risk of causing serious eye irritation.[1][2][4]
-
Respiratory Tract Irritation: Inhalation of vapors or mists may lead to respiratory irritation.[2][5]
-
Combustibility: The material is a combustible liquid and may form explosive mixtures with air at elevated temperatures.[3][4]
Due to these hazards, a stringent personal protective equipment (PPE) protocol is not merely recommended; it is mandatory.
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is dictated by the hazards identified. The principle of causality here is simple: the barrier must be appropriate for the risk.
Eye and Face Protection
Direct contact with the eyes can cause serious irritation.[1][2] Therefore, chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 are required whenever handling the chemical.[3][6] If there is a significant risk of splashing, a face shield must be worn in addition to goggles.
Hand Protection
Given the dermal toxicity and skin irritation risks, robust hand protection is critical.[1][6]
-
Glove Type: Nitrile gloves are the standard for handling a wide range of chemicals, including solvents and nitriles.[7][8][9] They offer superior chemical and puncture resistance compared to latex or vinyl.[7][9][10]
-
Protocol: Always inspect gloves for tears or punctures before use. Use proper glove removal technique (without touching the outer surface) to prevent skin contact.[5] Contaminated gloves must be disposed of as hazardous waste. After work, wash hands thoroughly.[4][5]
Body Protection
To prevent accidental skin contact from splashes or spills, appropriate body protection is essential.
-
Primary Protection: A chemical-resistant lab coat must be worn at all times in the laboratory.
-
Enhanced Protection: When handling larger quantities or when there is a heightened risk of splashing, a chemically resistant apron should be worn over the lab coat. All protective clothing should be removed before leaving the laboratory.[6]
Respiratory Protection
The compound can cause respiratory irritation and is harmful if inhaled.[2][5]
-
Engineering Controls: The primary method of respiratory protection is the use of engineering controls. All work with this compound must be conducted in a certified chemical fume hood to minimize vapor inhalation.[11][12]
-
Respirator Use: If engineering controls are insufficient or during a large-scale spill, a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge is necessary.[3][6]
Operational and Disposal Plan
A systematic workflow from receipt to disposal minimizes risk and ensures compliance.
Step-by-Step Handling Procedure
-
Receiving: Upon receipt, inspect the container for damage or leaks in a well-ventilated area.
-
Storage: Store the chemical in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1][3][4] The storage area should be secure and accessible only to authorized personnel.[12]
-
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.[3] Don all required PPE as detailed in Section 2.
-
Handling: Conduct all transfers and manipulations inside a chemical fume hood.[11][12]
-
Post-Handling: After use, securely close the container. Wipe down the work area in the fume hood. Remove PPE in the correct order to avoid cross-contamination.
Waste Disposal Plan
Improper disposal poses a threat to both personnel and the environment. All chemical waste must be managed according to local, state, and federal regulations.[11][13]
-
Waste Segregation: Collect all waste containing this compound, including residual amounts, contaminated lab supplies (e.g., pipette tips, gloves, absorbent pads), into a designated hazardous waste container.[11][12]
-
Container Labeling: The container must be compatible with the chemical, sealed, and clearly labeled as "Hazardous Waste" with the full chemical name.[13]
-
Collection: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.[12] Never dispose of this chemical down the drain or in regular trash.[13]
Emergency Response Protocol
In the event of an exposure or spill, immediate and correct action is critical.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4]
-
Skin Contact: Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[1][4]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If not breathing, provide artificial respiration. Call a poison center or doctor if you feel unwell.[1][2][4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[1][4][5]
Spill Cleanup
For small spills within a chemical fume hood:
-
Ensure proper PPE is worn, including respiratory protection if necessary.
-
Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[4][12]
-
Carefully collect the absorbed material and contaminated soil into a labeled hazardous waste container.[13]
-
Decontaminate the spill area. For large spills, evacuate the area and contact your institution's EHS emergency response team immediately.
Data Summary
| Protection Type | Required Personal Protective Equipment (PPE) | Purpose |
| Eye/Face | Chemical safety goggles; Face shield for splash risk | Protects against serious eye irritation[2][3] |
| Hand | Chemical-resistant nitrile gloves | Prevents skin contact, irritation, and dermal toxicity[7][14] |
| Body | Chemical-resistant lab coat; Apron for large volumes | Prevents accidental skin exposure[6] |
| Respiratory | Use only in a chemical fume hood; Respirator for spills | Prevents inhalation and respiratory tract irritation[5] |
Workflow Visualization
Sources
- 1. fishersci.es [fishersci.es]
- 2. synquestlabs.com [synquestlabs.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. capotchem.cn [capotchem.cn]
- 6. biosynth.com [biosynth.com]
- 7. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 8. glovesnstuff.com [glovesnstuff.com]
- 9. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 10. armbrustusa.com [armbrustusa.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. hartig.mse.ufl.edu [hartig.mse.ufl.edu]
- 14. WHAT DO NITRILE GLOVES PROTECT US AGAINST? - S&S Glove [ssglove.vn]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
